molecular formula C5H7NO B1362471 4,5-Dimethyloxazole CAS No. 20662-83-3

4,5-Dimethyloxazole

Cat. No.: B1362471
CAS No.: 20662-83-3
M. Wt: 97.12 g/mol
InChI Key: YVORRVFKHZLJGZ-UHFFFAOYSA-N
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Description

4, 5-Dimethyloxazole belongs to the class of organic compounds known as 4, 5-disubstituted oxazoles. 4, 5-disubstituted oxazoles are compounds containing an oxazole ring substituted at positions 4 and 5 only. Oxazole is a five-membered aromatic heterocycle with one oxygen, one nitrogen, and three carbon atoms. Isomers include 1, 2-oxazole and 1, 3-oxazole. 4, 5-Dimethyloxazole is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 4, 5-dimethyloxazole is primarily located in the cytoplasm. Outside of the human body, 4, 5-dimethyloxazole can be found in coffee and coffee products and nuts. This makes 4, 5-dimethyloxazole a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1,3-oxazole
Source PubChem
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InChI

InChI=1S/C5H7NO/c1-4-5(2)7-3-6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVORRVFKHZLJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174703
Record name 4,5-Dimethyloxazole
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Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20662-83-3
Record name 4,5-Dimethyloxazole
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Record name 4,5-Dimethyloxazole
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Record name 4,5-Dimethyloxazole
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Record name 4,5-dimethyl-1,3-oxazole
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Record name 4,5-Dimethyloxazole
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Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethyloxazole: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4,5-dimethyloxazole, a key heterocyclic scaffold of interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its core chemical properties, molecular structure, spectroscopic signature, reactivity, and synthetic methodologies, offering field-proven insights into its practical application.

Introduction and Significance

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] this compound (CAS No. 20662-83-3) is a member of the 4,5-disubstituted oxazole family, which serves as a valuable building block in organic synthesis. Its unique electronic and structural features make it a versatile precursor for more complex molecular architectures. Understanding its fundamental chemical properties and reactivity is crucial for its effective utilization in the design and synthesis of novel bioactive molecules.

Molecular Structure and Spectroscopic Characterization

The structural framework of this compound consists of a planar, aromatic 1,3-oxazole ring with methyl substituents at the C4 and C5 positions. The aromaticity arises from the delocalization of six π-electrons over the five-membered ring. The presence of the electronegative oxygen and nitrogen atoms significantly influences the electron density distribution within the ring.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopy

¹H NMR (Predicted):

  • C2-H: This lone proton on the oxazole ring is expected to appear as a singlet in the downfield region, typically around δ 7.5-8.0 ppm . Its deshielded nature is due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

  • C4-CH₃ and C5-CH₃: The two methyl groups are in slightly different chemical environments. They are expected to appear as two distinct singlets, likely in the range of δ 2.1-2.4 ppm .

¹³C NMR (Predicted):

  • C2: This carbon, bonded to both heteroatoms, will be the most deshielded of the ring carbons, with a predicted chemical shift around δ 150-155 ppm .

  • C4 and C5: These olefinic carbons are part of the aromatic system and are substituted with methyl groups. Their resonances are expected in the region of δ 125-140 ppm .

  • C4-CH₃ and C5-CH₃: The methyl carbons are anticipated to have chemical shifts in the aliphatic region, typically around δ 10-15 ppm .

Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2-H7.5 - 8.0 (s, 1H)150 - 155
C4-CH₃2.1 - 2.4 (s, 3H)10 - 15
C5-CH₃2.1 - 2.4 (s, 3H)10 - 15
C4-125 - 140
C5-125 - 140
Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic peaks corresponding to the vibrations of its functional groups.

  • C-H stretching (aromatic): A weak to medium absorption is expected above 3000 cm⁻¹, corresponding to the C2-H stretch.

  • C-H stretching (aliphatic): Strong absorptions are anticipated in the 2850-3000 cm⁻¹ region due to the C-H stretching of the two methyl groups.

  • C=N and C=C stretching: The aromatic ring stretching vibrations will likely appear as a series of absorptions in the 1450-1650 cm⁻¹ region.

  • C-O-C stretching: A strong band characteristic of the ether-like C-O-C stretch within the ring is expected in the 1000-1250 cm⁻¹ range.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, compiled from various chemical databases.[4][5][6]

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 20662-83-3
Molecular Formula C₅H₇NO[6]
Molecular Weight 97.12 g/mol [6]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 117-118 °C at 760 mmHg (est.)[7]
Solubility Soluble in water (9083 mg/L @ 25 °C, est.)[7]
logP (o/w) 0.626 (est.)[7]

Chemical Reactivity and Synthetic Transformations

The reactivity of the oxazole ring is complex, exhibiting characteristics of both aromatic and diene systems. The electron-donating methyl groups at C4 and C5 increase the electron density of the ring compared to the parent oxazole, influencing its reactivity.

Electrophilic Substitution

The oxazole ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution.[8] However, the presence of two electron-donating methyl groups at C4 and C5 provides some activation. Theoretical considerations suggest that any electrophilic attack would be directed to the C2 position, which is the most electron-deficient and thus most susceptible to deprotonation prior to reaction with an electrophile, or potentially at the C5 position, which is activated by the adjacent methyl group and the ring oxygen.[8]

Deprotonation and Functionalization

A more reliable method for functionalizing the oxazole ring is through deprotonation with a strong base (e.g., n-butyllithium) followed by quenching with an electrophile. The C2 proton is the most acidic due to the inductive effects of the adjacent oxygen and nitrogen atoms. Deprotonation at this position generates a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various substituents at the C2 position.

Deprotonation_Workflow start This compound step1 Deprotonation (e.g., n-BuLi, THF, -78 °C) start->step1 intermediate 2-Lithio-4,5-dimethyloxazole (Nucleophilic Intermediate) step1->intermediate step2 Electrophilic Quench (E+) intermediate->step2 product 2-Substituted-4,5-dimethyloxazole step2->product

Caption: General workflow for C2-functionalization via deprotonation.

Cycloaddition Reactions

The oxazole ring can act as a diene in [4+2] Diels-Alder cycloadditions, providing a powerful route to substituted pyridines.[9][10] The reaction typically requires an electron-deficient dienophile and often elevated temperatures. The initial cycloadduct undergoes a retro-Diels-Alder reaction, losing water (from the oxygen bridge) to form the aromatic pyridine ring. The electron-donating methyl groups on this compound are expected to increase the HOMO energy of the diene system, potentially enhancing its reactivity towards electron-poor dienophiles.[11]

Synthetic Methodologies

Several classical and modern methods are available for the synthesis of the oxazole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[12] For 4,5-disubstituted oxazoles, a one-pot modification has been developed that utilizes an aliphatic halide, an aldehyde, and TosMIC, often in an ionic liquid as a green solvent.[13][14] This approach combines the alkylation of TosMIC and the subsequent cyclocondensation into a single, efficient operation.

Van_Leusen_Synthesis reagents Aldehyde (R-CHO) + TosMIC + Alkyl Halide (R'-X) conditions Base (e.g., K₂CO₃) Solvent (e.g., Ionic Liquid) reagents->conditions One-pot reaction product 4,5-Disubstituted Oxazole conditions->product

Caption: Workflow for the one-pot Van Leusen oxazole synthesis.

Representative Experimental Protocol: One-Pot Synthesis of 4,5-Disubstituted Oxazoles Adapted from Wu et al., Synlett, 2009.[13]

  • To a stirred solution of tosylmethyl isocyanide (TosMIC) (1.2 mmol) and an aliphatic halide (1.0 mmol) in an ionic liquid such as [bmim]Br (2 mL), add potassium carbonate (K₂CO₃) (3.0 mmol).

  • Stir the mixture at room temperature for 1-2 hours to allow for the in-situ formation of the α-alkylated TosMIC intermediate.

  • Add the desired aldehyde (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product from the ionic liquid using an organic solvent (e.g., diethyl ether, 3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to afford the pure 4,5-disubstituted oxazole.

Causality Note: The use of an ionic liquid provides a polar medium that facilitates the reaction while being non-volatile and recyclable. Potassium carbonate is a sufficiently strong base to deprotonate TosMIC without causing significant side reactions.[13] This one-pot procedure is highly efficient as it avoids the isolation of the often-unstable alkylated TosMIC intermediate.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone using a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid). For the synthesis of this compound, the required precursor would be N-(1-methyl-2-oxopropyl)formamide. This precursor can be prepared from 3-amino-2-butanone and a formylating agent.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples detailing the use of this compound as a direct building block in marketed drugs are not prominent in the literature, the 4,5-dialkyloxazole scaffold is a key feature in various biologically active compounds. The oxazole ring acts as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. Its rigid, planar structure provides a well-defined scaffold for orienting substituents to interact with biological targets such as enzymes and receptors.[1] Research has shown that dietary and microbial oxazoles can modulate aryl hydrocarbon receptor (AhR) responses, which play a role in intestinal inflammation, highlighting the biological relevance of this chemical class.[15]

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[6] Standard laboratory safety precautions should be employed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

Conclusion

This compound is a synthetically valuable building block with a rich and nuanced chemical reactivity. Its structure and properties make it an important starting material for the synthesis of more complex heterocyclic systems, particularly substituted pyridines via Diels-Alder chemistry. While direct electrophilic substitution is challenging, functionalization via deprotonation at the C2 position provides a reliable route for molecular elaboration. The continued development of efficient synthetic methods, such as the one-pot Van Leusen synthesis, further enhances its utility for researchers in organic synthesis and medicinal chemistry. This guide provides a foundational understanding to enable the effective application of this compound in the pursuit of novel chemical entities.

References

  • Sci-Hub. (n.d.). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Retrieved from [Link]

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Spectroscopic Blueprint of 4,5-Dimethyloxazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Identity of 4,5-Dimethyloxazole

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. This compound (C₅H₇NO, CAS No. 20662-83-3) is a key building block in medicinal chemistry and materials science.[1][2] Its utility is predicated on a thorough understanding of its molecular architecture and purity, which can only be achieved through rigorous spectroscopic analysis. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral characteristics.

The structural integrity of synthesized or isolated this compound is paramount for its application in complex molecular designs. Spectroscopic techniques provide a non-destructive window into the molecule's atomic and electronic framework, enabling unambiguous confirmation of its identity and purity. This guide will delve into the causality behind the observed spectral patterns, empowering researchers to confidently characterize this important oxazole derivative.

I. Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms and electrons within the this compound molecule gives rise to its characteristic spectroscopic fingerprint. Understanding this relationship is fundamental to interpreting the data presented in the subsequent sections.

Caption: Molecular structure of this compound.

II. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and offering insights into its structural stability.

A. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the separated ions, generating a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

B. Data Interpretation

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

m/z Relative Intensity Proposed Fragment
97HighMolecular Ion [M]⁺•
55Medium[M - C₂H₂O]⁺•
43High[CH₃CO]⁺

Table 1: Key Mass Spectrometry Data for this compound.[1]

The base peak in the mass spectrum is observed at m/z 97 , corresponding to the molecular ion [C₅H₇NO]⁺•, confirming the molecular weight of this compound as 97.12 g/mol .[1] The presence of a significant peak at m/z 43 is attributed to the stable acetyl cation ([CH₃CO]⁺), likely formed through cleavage of the oxazole ring. Another notable fragment appears at m/z 55 .

fragmentation_pathway M This compound [C₅H₇NO]⁺• m/z = 97 F1 [C₃H₃O]⁺ m/z = 55 M->F1 - C₂H₄N• F2 [CH₃CO]⁺ m/z = 43 M->F2 - C₂H₄N•

Caption: Proposed MS fragmentation of this compound.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

A. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer. The magnetic field must be shimmed to achieve high homogeneity, ensuring sharp and well-resolved signals.

  • ¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include the pulse angle (typically 30-45°), relaxation delay (1-5 s), and the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

B. Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-27.5-7.8Singlet1H
C4-CH₃2.1-2.3Singlet3H
C5-CH₃1.9-2.1Singlet3H

Table 2: Predicted ¹H NMR Data for this compound.

The ¹H NMR spectrum is expected to show three distinct signals. The singlet in the aromatic region (δ 7.5-7.8 ppm) is characteristic of the proton at the C-2 position of the oxazole ring. The two upfield singlets are assigned to the two methyl groups at the C-4 and C-5 positions. The slight difference in their chemical shifts is due to the different electronic environments created by the adjacent nitrogen and oxygen atoms in the ring.

C. Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2145-150
C-4135-140
C-5125-130
C4-CH₃10-15
C5-CH₃8-12

Table 3: Predicted ¹³C NMR Data for this compound.

The ¹³C NMR spectrum is anticipated to display five signals, corresponding to the five unique carbon atoms in the molecule. The three downfield signals are assigned to the sp²-hybridized carbons of the oxazole ring. The two upfield signals correspond to the carbons of the two methyl groups.

IV. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

A. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of neat liquid this compound is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR beam is passed through the ATR crystal, and the sample in contact with it. The evanescent wave penetrates a short distance into the sample, and the absorbed radiation is measured by the detector. An interferogram is generated and then Fourier-transformed to produce the IR spectrum.

B. Predicted IR Spectral Data
Frequency (cm⁻¹) Vibration Mode Intensity
~3100-3150=C-H Stretch (Oxazole ring)Medium
~2900-3000C-H Stretch (Methyl groups)Strong
~1600-1650C=N StretchMedium-Strong
~1500-1580C=C StretchMedium-Strong
~1050-1150C-O-C StretchStrong

Table 4: Predicted Key IR Absorption Bands for this compound.

The IR spectrum of this compound is expected to show characteristic absorption bands. The C=N and C=C stretching vibrations of the oxazole ring are typically observed in the 1500-1650 cm⁻¹ region. The strong absorption band around 1050-1150 cm⁻¹ is indicative of the C-O-C stretching vibration within the ring. The C-H stretching vibrations of the methyl groups and the oxazole ring proton are also expected in their respective characteristic regions.

V. Conclusion: A Unified Spectroscopic Portrait

The combination of mass spectrometry, NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The mass spectrum confirms the molecular weight and provides insights into its fragmentation. The ¹H and ¹³C NMR spectra elucidate the precise atomic connectivity and chemical environment of each nucleus. Finally, the IR spectrum identifies the key functional groups present in the molecule. This integrated spectroscopic approach is indispensable for ensuring the identity, purity, and quality of this compound for its diverse applications in scientific research and development.

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The Alchemist's Guide to Aromaticity: A Technical Treatise on the Synthesis of 4,5-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Allure of the Oxazole Ring

The oxazole scaffold, a five-membered heterocycle boasting both an oxygen and a nitrogen atom, stands as a cornerstone in the architecture of countless biologically active molecules and functional materials. Its unique electronic properties and capacity for diverse substitution patterns have cemented its status as a privileged structure in the realms of medicinal chemistry and drug development. This guide, intended for the discerning researcher and process chemist, moves beyond a mere recitation of named reactions. Instead, it offers a deep dive into the strategic synthesis of 4,5-disubstituted oxazoles from readily available precursors, emphasizing the causality behind experimental choices and providing a robust framework for methodological selection and optimization.

Chapter 1: The Pillars of Oxazole Synthesis: A Comparative Overview

The construction of the 4,5-disubstituted oxazole core can be approached through several classical and modern synthetic strategies. The choice of method is dictated by a confluence of factors including the desired substitution pattern, functional group tolerance, scalability, and atom economy. This chapter provides a high-level comparison of the most prominent synthetic routes, which will be explored in greater detail in subsequent sections.

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, PPA, POCl₃, TFAAHigh temperatureModerate to GoodReadily available starting materials, well-established.Harsh conditions, limited functional group tolerance.
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC), and aliphatic halidesBase (e.g., K₂CO₃)Mild to moderate temperatureGood to ExcellentMild conditions, good functional group tolerance, one-pot variations.Stoichiometric use of TosMIC, potential for side reactions.
Fischer Oxazole Synthesis Cyanohydrins, AldehydesAnhydrous HClAnhydrous, often low temperatureModerate to GoodClassical method, useful for specific substitution patterns.Requires handling of anhydrous HCl gas, limited to certain substitution patterns.
Modern One-Pot Methods Carboxylic acids, isocyanoacetates, etc.Various catalysts (e.g., DMAP-Tf)VariesGood to ExcellentIncreased efficiency, reduced workup.May require specialized reagents or catalysts.
Continuous Flow Synthesis Isocyanoacetates, Acyl chloridesImmobilized baseVariesGood to ExcellentHigh throughput, enhanced safety, easy scale-up.Requires specialized equipment.

Chapter 2: The Classic Canons: Mastering Traditional Oxazole Syntheses

The Robinson-Gabriel Synthesis: Forging the Ring Through Dehydration

First reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, this method remains a stalwart for the synthesis of 2,5- and 2,4,5-substituted oxazoles.[1] The core principle involves the intramolecular cyclodehydration of a 2-acylamino ketone.[2][3]

The reaction proceeds via acid-catalyzed activation of the ketone carbonyl, rendering it more susceptible to nucleophilic attack by the amide oxygen. This intramolecular cyclization forms a five-membered ring intermediate, which then undergoes dehydration to yield the aromatic oxazole.

Caption: The Robinson-Gabriel Synthesis Pathway.

Synthesis of 4-Methyl-5-phenyloxazole [4][5]

  • Acylation of 2-Amino-1-phenylethan-1-one:

    • To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain crude 2-acetamido-1-phenylethan-1-one.

  • Cyclodehydration:

    • Dissolve the crude 2-acetamido-1-phenylethan-1-one in a suitable dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).[5]

    • Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.[4]

    • After cooling, carefully neutralize the reaction mixture with a sodium carbonate solution and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 4-methyl-5-phenyloxazole.

The choice of dehydrating agent is critical to the success of the Robinson-Gabriel synthesis.[6]

  • Concentrated Sulfuric Acid (H₂SO₄): The historical choice, it is a powerful dehydrating agent but can lead to charring and side reactions with sensitive substrates.[7]

  • Polyphosphoric Acid (PPA): Often provides higher yields and cleaner reactions compared to sulfuric acid, especially for less reactive substrates.[8] Its viscous nature can, however, complicate work-up.

  • Phosphorus Oxychloride (POCl₃): A milder alternative that can be effective at lower temperatures, but it is corrosive and moisture-sensitive.[7]

  • Trifluoroacetic Anhydride (TFAA): A highly effective reagent, particularly in solid-phase synthesis, but it is expensive.[6]

The Van Leusen Reaction: A Mild and Versatile Approach

Developed in 1972, the Van Leusen reaction has become a cornerstone for the synthesis of 5-substituted and 4,5-disubstituted oxazoles due to its mild conditions and broad substrate scope.[7][9] The key reagent is tosylmethyl isocyanide (TosMIC), a versatile building block that provides two carbon atoms and the nitrogen atom of the oxazole ring.[10]

The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent steps involve an intramolecular cyclization and elimination of the tosyl group to form the aromatic oxazole.

Caption: The Van Leusen Oxazole Synthesis Pathway.

This protocol for the synthesis of 4,5-disubstituted oxazoles highlights the use of an ionic liquid as a recyclable and environmentally benign solvent.[2]

  • Alkylation of TosMIC:

    • To a mixture of the aldehyde (1.0 mmol) and an aliphatic halide (1.2 mmol) in an ionic liquid such as [bmim]Br (2 mL), add potassium carbonate (2.0 mmol).[2]

    • Stir the mixture at room temperature for 30 minutes.

  • Cyclocondensation:

    • Add TosMIC (1.0 mmol) to the reaction mixture.

    • Continue stirring at room temperature, monitoring the reaction by TLC.

    • After completion, extract the product with diethyl ether. The ionic liquid can be recovered and reused.[2]

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Base Selection: Potassium carbonate (K₂CO₃) is a commonly used, inexpensive, and effective base for this reaction.[11][12] Its heterogeneous nature in many organic solvents can be advantageous for work-up. Stronger, non-nucleophilic bases like potassium tert-butoxide or DBU can be employed to accelerate the reaction, particularly the final elimination step, but may lead to side reactions if not carefully controlled.[13]

  • Ionic Liquids as Solvents: The use of ionic liquids offers several advantages, including high thermal stability, non-volatility, and recyclability.[2] They can also enhance reaction rates and selectivity. Aromatic aldehydes with electron-withdrawing groups tend to show higher reactivity in these systems.[2]

The Fischer Oxazole Synthesis: A Classic Route from Cyanohydrins

Discovered by Emil Fischer in 1896, this method involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[1] While it is a classic method, its application is somewhat limited by the need for anhydrous conditions and the handling of gaseous HCl.

The reaction is initiated by the activation of the cyanohydrin by HCl to form an iminochloride intermediate. This electrophilic species then reacts with the aldehyde, followed by cyclization and dehydration to afford the oxazole.[1]

Caption: The Fischer Oxazole Synthesis Pathway.

  • Reaction Setup:

    • Dissolve mandelic acid nitrile (benzaldehyde cyanohydrin, 1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous diethyl ether.

    • Bubble dry hydrogen chloride gas through the solution at 0 °C for 1-2 hours.

    • Allow the reaction mixture to stand at room temperature overnight.

  • Work-up and Purification:

    • Collect the precipitated 2,5-diphenyloxazole hydrochloride salt by filtration.

    • Wash the salt with anhydrous diethyl ether.

    • Treat the hydrochloride salt with a base (e.g., aqueous sodium bicarbonate) to obtain the free oxazole.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the 2,5-diphenyloxazole.

Chapter 3: The Vanguard of Efficiency: Modern Synthetic Strategies

One-Pot Syntheses: Streamlining the Path to Complexity

Modern synthetic chemistry places a premium on efficiency and sustainability. One-pot reactions, where multiple transformations are carried out in a single reaction vessel, epitomize these principles. Several elegant one-pot procedures for the synthesis of 4,5-disubstituted oxazoles have been developed.

A recently developed method allows for the direct synthesis of 4,5-disubstituted oxazoles from readily available carboxylic acids and isocyanoacetates.[14] This approach avoids the pre-activation of the carboxylic acid, offering a more streamlined process.

Experimental Protocol: One-Pot Synthesis from a Carboxylic Acid [14]

  • Activation and Coupling:

    • To a screw-capped vial, add the carboxylic acid (1.0 equiv), DMAP (1.5 equiv), and DCM under a nitrogen atmosphere.

    • Add DMAP-Tf (1.3 equiv) and stir for 5 minutes at room temperature.

    • Add the isocyanoacetate (1.2 equiv) and stir the mixture in a preheated oil bath at 40 °C for 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture, pour it into water, and extract with DCM.

    • Dry the combined organic layers over Na₂SO₄ and filter.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Continuous Flow Synthesis: The Future of Oxazole Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and facile scalability. The synthesis of 4,5-disubstituted oxazoles has been successfully adapted to a continuous flow regime.

A typical setup involves pumping streams of the starting materials (e.g., an isocyanoacetate and an acyl chloride) through a mixing unit and then into a heated reactor column packed with an immobilized reagent, such as a solid-supported base. The product stream is then collected for purification.

Continuous_Flow_Synthesis Reagent1 Reagent A (Isocyanoacetate) Pump1 Pump A Reagent1->Pump1 Reagent2 Reagent B (Acyl Chloride) Pump2 Pump B Reagent2->Pump2 Mixer Mixing Tee Pump1->Mixer Pump2->Mixer Reactor Heated Column (Immobilized Base) Mixer->Reactor Product Product Collection Reactor->Product

Caption: A simplified workflow for the continuous flow synthesis of oxazoles.

Conclusion: A Versatile Toolkit for the Modern Chemist

The synthesis of 4,5-disubstituted oxazoles is a rich and evolving field. While the classical methods of Robinson-Gabriel, van Leusen, and Fischer remain valuable tools in the synthetic chemist's arsenal, modern one-pot and continuous flow methodologies offer exciting avenues for increased efficiency, scalability, and sustainability. By understanding the mechanistic underpinnings and the practical nuances of each approach, researchers can confidently select and optimize the ideal synthetic route to access this important class of heterocyclic compounds for their specific applications in drug discovery and materials science.

References

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An In-Depth Technical Guide to the Robinson-Gabriel Synthesis of 4,5-Dialkyloxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to engage in various biological interactions, contributing to a wide spectrum of activities including anti-inflammatory, anticancer, and antimicrobial effects.[2] Among the diverse synthetic routes to this privileged heterocycle, the Robinson-Gabriel synthesis stands as a classic and robust method for the preparation of substituted oxazoles.[3] This guide provides a comprehensive exploration of the Robinson-Gabriel synthesis, with a specific focus on the generation of 4,5-dialkyloxazoles, compounds of significant interest in contemporary drug discovery programs.

The Core Principle: Cyclodehydration of α-Acylamino Ketones

The Robinson-Gabriel synthesis is fundamentally an intramolecular cyclodehydration of a 2-acylamino-ketone.[1] This reaction, first described by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, transforms a linear precursor into a five-membered aromatic heterocycle. The starting 2-acylamino-ketones are themselves readily accessible, often prepared via the Dakin-West reaction.[1]

The versatility of the Robinson-Gabriel synthesis lies in its tolerance for a variety of substituents on the starting materials, allowing for the creation of a diverse library of oxazole derivatives. For the synthesis of 4,5-dialkyloxazoles, the general reaction scheme is as follows:

Caption: General scheme for the Robinson-Gabriel synthesis.

Mechanistic Insights: A Step-by-Step Cyclization

The transformation of the α-acylamino ketone into the oxazole ring proceeds through a well-established, acid-catalyzed mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Protonation of the Ketone Carbonyl: The reaction is initiated by the protonation of the ketone carbonyl oxygen by a strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4]

  • Intramolecular Nucleophilic Attack: The amide oxygen, acting as an intramolecular nucleophile, attacks the activated carbonyl carbon. This step forms a five-membered cyclic intermediate, a hemiaminal-like structure.

  • Proton Transfer: A proton is transferred from the amide oxygen to the hydroxyl group, converting it into a good leaving group (water).

  • Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a cationic oxazoline intermediate.

  • Deprotonation and Aromatization: A base (often the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, resulting in the formation of the stable, aromatic oxazole ring.

Caption: Mechanism of the Robinson-Gabriel synthesis.

The Role of Dehydrating Agents: Driving the Reaction Forward

The choice of the cyclodehydrating agent is a critical parameter in the Robinson-Gabriel synthesis. A variety of reagents have been successfully employed, each with its own advantages and limitations.

Historically, concentrated sulfuric acid was the reagent of choice.[1] However, its harsh nature can lead to side reactions and degradation of sensitive substrates. Over the years, a range of milder and more selective reagents have been developed.

Dehydrating AgentTypical ConditionsNotes
Concentrated Sulfuric Acid (H₂SO₄) High temperatureThe classic reagent; can cause charring and side reactions.
Phosphorus Pentoxide (P₂O₅) Reflux in an inert solventA powerful dehydrating agent, often used when H₂SO₄ fails.
Phosphoryl Chloride (POCl₃) Often in pyridine or DMFMilder than H₂SO₄ and P₂O₅; good for sensitive substrates.
Thionyl Chloride (SOCl₂) Can be used neat or in a solventEffective, but can lead to chlorinated byproducts.
Polyphosphoric Acid (PPA) High temperatureA viscous liquid that serves as both solvent and catalyst; good for high-boiling point substrates.[3]
Trifluoroacetic Anhydride (TFAA) Often in ethereal solventsA highly effective and mild reagent, particularly useful in solid-phase synthesis.[1]

The selection of the appropriate dehydrating agent depends on the specific substrate and the desired reaction conditions. For many 4,5-dialkyloxazole syntheses, phosphorus oxychloride or polyphosphoric acid offer a good balance of reactivity and selectivity.

Experimental Protocol: Synthesis of 4,5-Dimethyloxazole

This section provides a detailed, step-by-step methodology for the synthesis of this compound, a representative example of a 4,5-dialkyloxazole.

Synthesis of the Starting Material: 3-(Acetylamino)-2-butanone

The required α-acylamino ketone can be synthesized from 3-amino-2-butanone hydrochloride and acetic anhydride.

Procedure:

  • To a stirred solution of 3-amino-2-butanone hydrochloride (1.0 eq) in pyridine (5 mL per gram of starting material) at 0 °C, slowly add acetic anhydride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(acetylamino)-2-butanone.

Robinson-Gabriel Cyclodehydration

Procedure:

  • To the crude 3-(acetylamino)-2-butanone (1.0 eq), add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to 90 °C and maintain for 2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium carbonate.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Caption: Experimental workflow for this compound synthesis.

Applications in Drug Development

The 4,5-dialkyloxazole motif is a valuable pharmacophore in drug discovery. Its presence can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also provide key interactions with biological targets.

  • Anti-inflammatory Agents: Certain 4,5-dialkyloxazole derivatives have shown potent anti-inflammatory activity by inhibiting key enzymes in the inflammatory cascade.

  • Anticancer Therapeutics: The oxazole ring has been incorporated into novel anticancer agents, where it can act as a hinge-binding motif for kinases or participate in other crucial interactions with cancer-related proteins.

  • Neuroprotective Compounds: The structural rigidity and hydrogen bonding capabilities of the oxazole core make it a suitable scaffold for the design of compounds targeting neurological disorders.[2]

The Robinson-Gabriel synthesis, with its operational simplicity and versatility, provides a powerful tool for the rapid generation of libraries of 4,5-dialkyloxazole-containing compounds for screening in drug discovery campaigns.

Conclusion

The Robinson-Gabriel synthesis remains a highly relevant and widely utilized method for the construction of the oxazole ring system. Its application to the synthesis of 4,5-dialkyloxazoles provides medicinal chemists with a reliable and adaptable route to a class of compounds with significant therapeutic potential. A thorough understanding of the reaction mechanism and the influence of various dehydrating agents is paramount for the successful implementation of this powerful synthetic tool in the pursuit of novel drug candidates.

References

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  • YouTube. Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. [Link]

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An In-depth Technical Guide to the Van Leusen Reaction for the Preparation of 4,5-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutics. Oxazole-containing molecules exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3] Consequently, efficient and versatile synthetic methodologies for accessing substituted oxazoles are of paramount importance to researchers in drug development. Among the various synthetic strategies, the Van Leusen reaction has emerged as a powerful and reliable tool for the formation of the oxazole core.[4][5] This guide provides an in-depth technical overview of the Van Leusen reaction, with a specific focus on its application in the one-pot synthesis of 4,5-disubstituted oxazoles, a class of compounds with significant therapeutic potential.

The Van Leusen Reaction: A Mechanistic Perspective

The classical Van Leusen oxazole synthesis, first reported in 1972, involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield a 5-substituted oxazole.[4] The reaction's elegance lies in the multifaceted reactivity of TosMIC, which serves as a three-atom synthon (C2N1) providing the C2, N3, and C4 atoms of the oxazole ring.[5]

The mechanism proceeds through a [3+2] cycloaddition pathway. Initially, a base abstracts the acidic proton from the methylene group of TosMIC, which is rendered acidic by the electron-withdrawing effects of both the sulfonyl and isocyanide groups.[2][6] The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization via attack of the resulting alkoxide on the isocyanide carbon forms a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[2][5] The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), a good leaving group, to afford the aromatic 5-substituted oxazole.[2][5]

Van_Leusen_5_Substituted_Oxazole_Mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_product Product TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion + Base - HB⁺ Aldehyde R-CHO Base Base Product 5-Substituted Oxazole Adduct Aldehyde Adduct Carbanion->Adduct + R-CHO Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazoline->Product - TosH - Base

Caption: Mechanism of the Van Leusen 5-Substituted Oxazole Synthesis.

The One-Pot Synthesis of 4,5-Disubstituted Oxazoles

A significant advancement of the Van Leusen reaction is the development of a one-pot procedure for the synthesis of 4,5-disubstituted oxazoles.[7][8] This elegant modification involves the in-situ generation of a substituted TosMIC derivative. The reaction commences with the deprotonation of TosMIC, followed by its alkylation with an aliphatic halide (R'-X) to form an α-substituted tosylmethyl isocyanide intermediate. This intermediate then reacts with an aldehyde (R-CHO) in the same pot, following a similar mechanistic pathway to the classical synthesis, to yield the desired 4,5-disubstituted oxazole. This one-pot approach offers improved operational simplicity and efficiency.[8][9]

Experimental Protocol: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquid

This protocol is adapted from the work of Wu et al. (2009), which describes an efficient and environmentally benign approach using an ionic liquid as the solvent.[8][10]

Materials:

  • Tosylmethyl isocyanide (TosMIC)

  • Aldehyde (aliphatic or aromatic)

  • Aliphatic halide (primary or secondary)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with 1-butyl-3-methylimidazolium bromide (2.0 mL), add tosylmethyl isocyanide (TosMIC, 1.2 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Addition of Alkylating Agent: Add the aliphatic halide (1.0 mmol) to the mixture and stir at room temperature for 30 minutes under an inert atmosphere.

  • Addition of Aldehyde: To the resulting mixture, add the aldehyde (1.0 mmol) and continue to stir at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, add deionized water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.

  • Solvent Recovery: The ionic liquid can be recovered by evaporating the water from the aqueous layer under reduced pressure and reused for subsequent reactions.[8][10]

Experimental_Workflow Setup 1. Reaction Setup (TosMIC, K₂CO₃, [bmim]Br) Alkylation 2. Add Aliphatic Halide (Stir 30 min) Setup->Alkylation Aldehyde_Add 3. Add Aldehyde (Stir at RT) Alkylation->Aldehyde_Add Monitor 4. Monitor by TLC Aldehyde_Add->Monitor Workup 5. Aqueous Workup (Water, Ethyl Acetate Extraction) Monitor->Workup Purify 6. Purification (Dry, Concentrate, Column Chromatography) Workup->Purify Product Pure 4,5-Disubstituted Oxazole Purify->Product

Caption: Experimental workflow for the one-pot synthesis of 4,5-disubstituted oxazoles.

Scope and Limitations

The one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles exhibits a broad substrate scope.[7][8]

Aldehydes: A wide variety of both aromatic and aliphatic aldehydes can be successfully employed. Aromatic aldehydes bearing electron-withdrawing groups tend to show higher reactivity, leading to increased yields.[8][9] Steric hindrance in bulky aldehydes can lead to diminished yields.[8]

Aliphatic Halides: The reaction is effective for primary and secondary aliphatic halides. However, tertiary and aryl halides are generally unsuitable for this reaction, likely due to steric hindrance and competing elimination reactions.[8]

Quantitative Data Presentation

The following table summarizes the yields obtained for a variety of substrates using the ionic liquid-based protocol.[8]

EntryAldehyde (R-CHO)Halide (R'-X)ProductYield (%)
1BenzaldehydeBenzyl bromide4-Benzyl-5-phenyloxazole95
24-ChlorobenzaldehydeBenzyl bromide4-Benzyl-5-(4-chlorophenyl)oxazole92
34-NitrobenzaldehydeBenzyl bromide4-Benzyl-5-(4-nitrophenyl)oxazole93
42-NaphthaldehydeBenzyl bromide4-Benzyl-5-(naphthalen-2-yl)oxazole90
5FurfuralBenzyl bromide4-Benzyl-5-(furan-2-yl)oxazole89
6CinnamaldehydeBenzyl bromide4-Benzyl-5-styryloxazole85
7BenzaldehydeEthyl bromoacetateEthyl 2-(5-phenyloxazol-4-yl)acetate91
8Benzaldehyden-Butyl bromide4-Butyl-5-phenyloxazole86
9BenzaldehydeIsopropyl bromide4-Isopropyl-5-phenyloxazole78

Practical Considerations and Troubleshooting

While the Van Leusen reaction is robust, several factors can influence its success. A systematic approach to troubleshooting is crucial for optimizing yields and minimizing side reactions.

Key Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base is essential to deprotonate TosMIC without reacting with the aldehyde or halide. Potassium carbonate is a mild and effective choice, particularly in polar aprotic solvents like ionic liquids.[8] Stronger bases like potassium tert-butoxide can also be used, often in aprotic solvents like THF.[11] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The use of polar aprotic solvents is generally preferred. Ionic liquids offer the advantages of being non-volatile, thermally stable, and recyclable, making them an environmentally friendly option.[8] Traditional organic solvents like THF and DME are also commonly used.

  • Anhydrous Conditions: TosMIC and its corresponding carbanion are sensitive to moisture. The presence of water can quench the carbanion and lead to the decomposition of TosMIC, resulting in lower yields.[3] Therefore, the use of anhydrous solvents and reagents, as well as performing the reaction under an inert atmosphere, is highly recommended.

Troubleshooting_Logic Low_Yield Low or No Yield Moisture Moisture in Reaction Low_Yield->Moisture Base_Inactive Inactive Base Low_Yield->Base_Inactive TosMIC_Decomp TosMIC Decomposition Low_Yield->TosMIC_Decomp Wrong_Stoich Incorrect Stoichiometry Low_Yield->Wrong_Stoich Side_Products Multiple Side Products Side_Products->Moisture Side_Products->TosMIC_Decomp Side_Reaction Competing Side Reaction Side_Products->Side_Reaction Incomplete Incomplete Reaction Incomplete->Base_Inactive Steric_Hindrance Steric Hindrance Incomplete->Steric_Hindrance Low_Temp Temperature Too Low Incomplete->Low_Temp Dry_Solvents Use Anhydrous Solvents/Reagents Moisture->Dry_Solvents Moisture->Dry_Solvents Fresh_Base Use Fresh, Anhydrous Base Base_Inactive->Fresh_Base Base_Inactive->Fresh_Base Check_TosMIC Check TosMIC Purity/Age TosMIC_Decomp->Check_TosMIC TosMIC_Decomp->Check_TosMIC Longer_Time Increase Reaction Time/Temp Steric_Hindrance->Longer_Time Optimize_Ratio Optimize Reagent Ratios Wrong_Stoich->Optimize_Ratio Low_Temp->Longer_Time Purify_Starting Purify Starting Materials Side_Reaction->Purify_Starting Use_Additives Consider Additives (e.g., Phase Transfer Catalyst)

Caption: Troubleshooting logic for the Van Leusen oxazole synthesis.

Safety Considerations for Tosylmethyl Isocyanide (TosMIC)

TosMIC is a toxic compound and should be handled with appropriate safety precautions.[1][12]

  • Handling: Always handle TosMIC in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

  • Storage: Store TosMIC in a tightly sealed container in a cool, dry place, away from moisture.

  • Disposal: Dispose of TosMIC and any contaminated materials in accordance with local regulations for hazardous waste.

Conclusion

The Van Leusen reaction, particularly its one-pot variation for the synthesis of 4,5-disubstituted oxazoles, represents a highly valuable tool for synthetic and medicinal chemists. Its broad substrate scope, operational simplicity, and adaptability to greener solvent systems underscore its utility in modern drug discovery and development. By understanding the underlying mechanism, optimizing reaction conditions, and adhering to proper safety protocols, researchers can effectively leverage this powerful reaction to access a diverse array of complex oxazole-containing molecules.

References

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Retrieved from [Link]

  • Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2009). ChemInform Abstract: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • askIITians. (2025). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. Retrieved from [Link]

  • Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of Simple Alkyl-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The oxazole ring is a cornerstone five-membered aromatic heterocycle, distinguished by the presence of both an oxygen and a nitrogen atom. This structural motif is not merely an academic curiosity; it is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic characteristics, planar structure, and capacity for hydrogen bonding allow oxazole-containing molecules to engage with a wide array of biological targets like enzymes and receptors.[3][4] For professionals in drug development, a profound understanding of how simple alkyl substitutions impact the physicochemical properties and reactivity of the oxazole core is paramount for rational drug design and the synthesis of novel therapeutic agents.[5][6]

This guide provides an in-depth exploration of the fundamental physical and chemical properties of simple alkyl-substituted oxazoles, offering field-proven insights into their behavior and manipulation.

Core Physicochemical Properties: The Impact of Alkyl Substitution

The physical properties of alkyl-substituted oxazoles, such as boiling point, melting point, and solubility, are dictated by intermolecular forces, molecular weight, and polarity. The introduction of alkyl groups systematically alters these characteristics.

Boiling and Melting Points

The parent oxazole is a volatile, colorless liquid.[7] As alkyl substituents are added, the molecular weight and van der Waals forces increase, leading to a predictable rise in boiling points. Symmetrically substituted isomers tend to have higher melting points due to more efficient crystal lattice packing.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
OxazoleC₃H₃NO69.0669-70[8]-87 to -84[9]
2-MethyloxazoleC₄H₅NO83.09108-110[10]Solid (mp not specified)[10]
2,4-DimethyloxazoleC₅H₇NO97.12108[11]Liquid
2,5-DimethyloxazoleC₅H₇NO97.12117-118[12]Liquid
2-Isopropyl-4,5-dihydrooxazole*C₆H₁₁NO113.16138[13]Liquid
2-Isobutyl-4,5-dimethyloxazoleC₉H₁₅NO153.22227[14]Liquid
Note: Data for 2-Isopropyloxazole was not readily available; data for the related 2-Isopropyl-2-oxazoline is provided for context.
Solubility

The solubility of oxazoles is a critical parameter for drug development, influencing formulation and bioavailability. The parent oxazole is slightly miscible with water and fully miscible with common organic solvents like ethanol and ether.[9][15]

  • Aqueous Solubility : The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, affording some water solubility. However, as the size of the nonpolar alkyl substituent(s) increases, the molecule's overall hydrophobicity rises, leading to a decrease in aqueous solubility.[16][17]

  • Organic Solubility : Alkyl-substituted oxazoles generally exhibit excellent solubility in a wide range of organic solvents, a property that is advantageous for synthetic manipulations.

Acidity and Basicity (pKa)

The electronic nature of the oxazole ring gives rise to two distinct pKa values of interest: the basicity of the nitrogen atom and the acidity of the ring protons.

  • Basicity (pKa of the Conjugate Acid) : Oxazoles are weak bases. The lone pair of electrons on the pyridine-like nitrogen (N3) is available for protonation. The conjugate acid of the parent oxazole has a pKa of 0.8 , making it significantly less basic than imidazole (pKa = 7).[8] Alkyl groups, being weakly electron-donating, slightly increase the electron density on the nitrogen, leading to a marginal increase in basicity compared to the unsubstituted ring.

  • C-H Acidity (pKa of Ring Protons) : The protons on the oxazole ring exhibit a distinct order of acidity: C2-H > C5-H > C4-H .[18] The C2 proton is the most acidic (pKa ≈ 20) due to the inductive electron-withdrawing effects of both the adjacent oxygen and nitrogen atoms.[18] This acidity is a key feature exploited in the synthesis and functionalization of oxazoles.

Chemical Reactivity and Synthetic Utility

The reactivity of the oxazole ring is a nuanced interplay of its aromatic character and the influence of its two different heteroatoms. This section details the primary reaction pathways and how they are modulated by alkyl substituents.

Reactivity of the Ring Positions

The inherent electronic distribution of the oxazole ring dictates the preferred sites of chemical attack. Alkyl groups, as electron-donating substituents, generally enhance the ring's reactivity towards electrophiles.

Caption: Relative reactivity of the positions on the oxazole ring.

Deprotonation and Metallation at C2

The pronounced acidity of the C2 proton allows for its selective removal by strong bases like n-butyllithium.[13] This generates a 2-lithiooxazole intermediate, a powerful nucleophile for forming new carbon-carbon bonds.

Causality: This regioselectivity is a direct consequence of the stabilization of the resulting carbanion by the adjacent electronegative oxygen and nitrogen atoms. However, these 2-lithiooxazoles can be unstable and may undergo ring-opening to form isocyanide intermediates, a competing pathway that must be considered during reaction design.[10][13]

Experimental Protocol: General C2-Lithiation and Electrophilic Quench

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the 2-unsubstituted alkyl-oxazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Deprotonation: Add a solution of n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, aldehyde, or ketone) to the solution and allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

Electrophilic Aromatic Substitution

The oxazole ring is electron-deficient compared to benzene and is generally resistant to electrophilic substitution.[10] However, the presence of electron-donating alkyl groups activates the ring, making substitution possible. The reaction occurs preferentially at the C5 position , which has the highest electron density of the ring carbons.[8] Forcing conditions are often required for reactions like nitration or halogenation.[13]

Nucleophilic Substitution

Direct nucleophilic substitution on an unsubstituted oxazole ring is rare.[10][19] However, if a good leaving group (e.g., a halogen) is present at the electron-deficient C2 position, nucleophilic substitution can proceed readily.[20] This pathway is synthetically valuable for introducing a variety of functional groups at the 2-position.[8]

Causality: The C2 position is the most susceptible to nucleophilic attack due to its proximity to both heteroatoms. Strong nucleophiles, in the absence of a leaving group, can induce ring cleavage rather than substitution.[10]

Cycloaddition Reactions: The Diels-Alder Reaction

One of the most powerful and versatile reactions of oxazoles is their participation as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions).[12][14] This reaction provides a strategic route to synthesize highly substituted pyridine and furan derivatives.[13]

  • Mechanism: The oxazole (acting as the azadiene) reacts with a dienophile (an alkene or alkyne). This forms a bicyclic intermediate with an oxygen bridge.[12] This intermediate is often unstable and undergoes elimination of a small molecule (like water or alcohol) to aromatize, yielding a pyridine (from an alkene dienophile) or a furan (from an alkyne dienophile).

  • Influence of Substituents: The reactivity of the oxazole diene is enhanced by electron-donating groups, such as alkyl substituents.[13][21] Conversely, electron-withdrawing groups on the dienophile accelerate the reaction.

Diels_Alder_Workflow start Start: Alkyl-Oxazole + Dienophile mix Combine in a high-boiling solvent (e.g., Toluene, Xylene) start->mix heat Heat Reaction Mixture (Reflux Conditions) mix->heat cycloaddition [4+2] Cycloaddition heat->cycloaddition intermediate Formation of Bicyclic Oxygen-Bridged Intermediate cycloaddition->intermediate elimination Spontaneous Elimination of H₂O or small molecule intermediate->elimination product Final Product: Substituted Pyridine or Furan Derivative elimination->product purify Purification (Chromatography / Recrystallization) product->purify end_node End purify->end_node

Caption: General experimental workflow for an oxazole Diels-Alder reaction.

Conclusion

Simple alkyl-substituted oxazoles are not just building blocks; they are versatile platforms whose properties can be finely tuned. For the medicinal chemist and synthetic researcher, a firm grasp of how alkyl groups modulate the core characteristics—from boiling points and solubility to the regioselectivity of C2-metallation and the propensity for cycloaddition—is essential. This knowledge empowers the strategic design of synthetic routes and the rational development of novel, complex molecules with therapeutic potential. The interplay between the inherent electronics of the oxazole ring and the inductive effects of its substituents provides a rich and predictable field for chemical innovation.

References

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  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Nguyen, T. T., & Wipf, P. (n.d.). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. RSC Publications. Available at: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available at: [Link]

  • Priyanka, D., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

  • ChemEazy. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]

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  • (2025). Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical research and Applications. Available at: [Link]

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  • The Good Scents Company. (n.d.). 2-isobutyl-4,5-dimethyl oxazole. The Good Scents Company. Available at: [Link]

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  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Grokipedia. (n.d.). Oxazole. Grokipedia. Available at: [Link]

  • Phillips, B., et al. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters. Available at: [Link]

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The Reactive Nature of the Oxazole Ring in 4,5-Dimethyloxazole: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This technical guide provides a comprehensive analysis of the chemical reactivity of the 4,5-dimethyloxazole ring system. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of reactions to offer insights into the underlying electronic principles and steric factors that govern its behavior. We will explore the nuanced reactivity of this heterocycle, detailing key transformations and providing actionable experimental protocols grounded in established chemical literature.

Core Principles: Understanding the Oxazole Ring

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its reactivity is fundamentally shaped by the interplay of these two heteroatoms.[1]

  • Electronic Nature : The oxazole ring is generally considered electron-deficient.[1][2] The high electronegativity of the oxygen and nitrogen atoms withdraws electron density from the carbon atoms of the ring, making it less susceptible to classical electrophilic aromatic substitution compared to electron-rich heterocycles like furan or pyrrole.[2]

  • Acidity of Ring Protons : The C2 position is the most electron-deficient and, consequently, the C2-H proton is the most acidic proton on the unsubstituted oxazole ring.[1] This feature is pivotal for the functionalization of the ring via deprotonation. The C4 and C5 positions are comparatively more electron-rich.[1]

The introduction of two methyl groups at the C4 and C5 positions, as in this compound, significantly influences this electronic landscape. Methyl groups are electron-donating, which slightly activates the ring system. However, the most profound impact is on the available sites for reaction. With the C4 and C5 positions blocked, reactivity is primarily directed towards the C2 position or involves the ring system as a whole.

Visualizing the Electronic Landscape of this compound

The following diagram illustrates the key reactive sites and electronic characteristics of the this compound ring.

Caption: Electronic properties and primary reactive sites of this compound.

Electrophilic Substitution: A Challenging Pathway

Due to the inherent electron-deficient nature of the oxazole ring, direct electrophilic aromatic substitution (SEAr) is challenging and often requires harsh conditions or highly activated electrophiles.[1][2] For this compound, the potential sites for such reactions (C4 and C5) are occupied, leaving only the C2 position. While reactions like the Vilsmeier-Haack formylation can occur on some activated oxazoles, they are not a generally reliable method for functionalizing this compound.[1][2]

Metalation and Electrophilic Quench: The Workhorse Reaction

A far more versatile and reliable strategy for the functionalization of this compound is through deprotonation at the C2 position using a strong base, followed by quenching the resulting organometallic intermediate with an electrophile.[2]

Causality Behind the Method: This approach circumvents the high activation barrier of direct electrophilic attack. By using a potent organolithium base (e.g., n-butyllithium), the acidic C2 proton is readily abstracted to form a highly nucleophilic 2-lithiooxazole species. This intermediate then eagerly reacts with a wide array of electrophiles, effectively reversing the polarity of the C2 position and enabling facile C-C and C-heteroatom bond formation.

General Workflow for C2-Functionalization

The process follows a straightforward and reproducible sequence, making it a cornerstone of oxazole chemistry.

G Start This compound in Anhydrous THF Base Add Strong Base (e.g., n-BuLi) -78 °C Start->Base Intermediate 2-Lithio-4,5-dimethyloxazole (Nucleophilic Intermediate) Base->Intermediate Electrophile Add Electrophile (E+) (e.g., R-X, Aldehyde, CO2) -78 °C to RT Intermediate->Electrophile Product 2-Substituted-4,5-dimethyloxazole Electrophile->Product Quench Aqueous Workup (e.g., sat. NH4Cl) Product->Quench Purify Extraction & Purification Quench->Purify Final Final Product Purify->Final

Caption: Generalized workflow for the C2-functionalization of this compound.

Experimental Protocol: Synthesis of 2-Ethyl-4,5-dimethyloxazole

This protocol provides a representative example of the lithiation-quench strategy.

Materials:

  • This compound (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq., solution in hexanes)

  • Iodoethane (1.2 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add this compound (1.0 eq.) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution. A color change often indicates the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add iodoethane (1.2 eq.) dropwise to the solution at -78 °C.

  • Allow the reaction to stir at this temperature for 1-2 hours, then slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-ethyl-4,5-dimethyloxazole.[3]

Trustworthiness: This protocol is self-validating. The success of the lithiation can often be visually confirmed by a color change. Reaction progress can be monitored by Thin-Layer Chromatography (TLC). The final product's identity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Cycloaddition Reactions: The Diels-Alder Approach

The oxazole ring can function as an electron-rich diene in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction.[2] This transformation is a powerful method for constructing six-membered rings, providing synthetic routes to substituted pyridines and furans. The reaction involves the oxazole C4-C5 double bond and the C2-N double bond acting as the 4π-electron component.

The initial cycloadduct is often unstable and undergoes subsequent rearrangement or elimination to yield the final aromatic product. For this compound, this provides a pathway to highly substituted pyridine derivatives.

G cluster_reactants Reactants cluster_reaction Reaction Pathway Oxazole This compound (Diene) DA_Reaction [4+2] Cycloaddition Oxazole->DA_Reaction Dienophile Dienophile (e.g., Alkyne) Dienophile->DA_Reaction Intermediate Bicyclic Intermediate DA_Reaction->Intermediate Rearrangement Retro-Diels-Alder (Loss of H₂O or other small molecule) Intermediate->Rearrangement Product Substituted Pyridine Rearrangement->Product

Caption: The Diels-Alder reaction of this compound leading to pyridines.

Ring-Opening and Nucleophilic Substitution

Ring-Opening Reactions: The oxazole nucleus can be cleaved under various conditions.[2] Acid-catalyzed hydrolysis, for instance, typically opens the ring to form α-amido ketones or related fragmentation products.[2] This reactivity, while sometimes undesired, can also be synthetically useful for accessing acyclic precursors.

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution on the oxazole ring is generally unfavorable due to its already electron-deficient nature. Such reactions typically require a good leaving group at one of the ring positions and often proceed under forcing conditions.[4][5][6][7] For this compound, this pathway is less common unless a derivative, such as a 2-halo-4,5-dimethyloxazole, is prepared first.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C and C-heteroatom bonds.[8][9] To employ this compound in these reactions, it must first be converted into a suitable coupling partner.

  • Halogenation: The most common approach is to first introduce a halogen (Br or I) at the C2 position. This can be achieved via the lithiation-quench protocol described earlier, using an electrophilic halogen source (e.g., C₂Br₂Cl₄ or I₂).

  • Cross-Coupling: The resulting 2-halo-4,5-dimethyloxazole can then participate in various palladium- or copper-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, alkynyl, and other groups at the C2 position.[10]

This two-step sequence provides a powerful and modular approach to synthesizing complex 2-substituted oxazoles, which are valuable scaffolds in medicinal chemistry.[11][12]

Data Summary: Reactivity Profile of this compound
PositionReaction TypeReagents / ConditionsTypical Outcome
C2 Deprotonation / Electrophilic Quench 1. n-BuLi, THF, -78 °C2. Electrophile (E⁺)High-yielding C2-functionalization (C-E bond formation). The most reliable method.[2]
C2 Metal-Catalyzed Cross-Coupling Requires prior conversion to 2-halo derivative. Pd or Cu catalyst, base.Modular installation of aryl, vinyl, alkynyl groups.[8][10]
C4/C5 Direct Electrophilic Substitution N/APositions are blocked by methyl groups.
Ring [4+2] Cycloaddition Dienophile (e.g., alkyne), heat.Forms substituted pyridines via an unstable intermediate.[2][13]
Ring Ring Opening Strong acid (e.g., HCl) or base.Cleavage of the oxazole ring to form acyclic products.[2]

Conclusion

This compound presents a reactivity profile dominated by the chemistry of its C2 position and the concerted behavior of the ring system. While direct electrophilic substitution is disfavored, the molecule is readily functionalized through a robust and high-yielding metalation-electrophilic quench sequence. Its participation in Diels-Alder cycloadditions offers an elegant route to complex pyridine structures. For drug development professionals and synthetic chemists, understanding these distinct reactivity modes is crucial for leveraging this compound as a versatile building block in the design and synthesis of novel, high-value molecules.

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Sources

The Untapped Potential of 4,5-Dimethyloxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Heterocycle

The oxazole scaffold is a cornerstone in modern chemical research, renowned for its presence in a myriad of biologically active natural products and synthetic compounds. Within this family, 4,5-dimethyloxazole presents a unique and underexplored platform for innovation. Its deceptively simple structure, featuring two methyl groups flanking the core oxazole ring, belies a wealth of potential in medicinal chemistry, catalysis, and materials science. The strategic placement of these methyl groups can significantly influence the molecule's electronic properties, steric profile, and metabolic stability, making it a compelling building block for the development of novel functional molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound, grounded in established chemical principles and supported by field-proven insights.

Core Physicochemical Properties

A foundational understanding of this compound's properties is essential for its effective application in research.

PropertyValueSource
Molecular FormulaC5H7NO[1][2]
Molecular Weight97.12 g/mol [1]
IUPAC Name4,5-dimethyl-1,3-oxazole[1]
CAS Number20662-83-3[1][2]
AppearanceColorless to pale yellow liquid[3]
Boiling Point117-118 °C at 760 mmHg (est.)[3]
SolubilitySoluble in water (9083 mg/L at 25 °C, est.)[3]

Synthetic Strategies for the this compound Core

The construction of the this compound ring can be achieved through several established synthetic methodologies for oxazoles. The choice of method is often dictated by the availability of starting materials and the desired scale of the synthesis.

Robinson-Gabriel Synthesis

A classic and versatile method, the Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone. For this compound, this would typically start from 3-amino-2-butanone.

Experimental Protocol: A Representative Robinson-Gabriel Synthesis

  • Acylation: To a solution of 3-amino-2-butanone hydrochloride (1.0 eq) in a suitable solvent like pyridine or dichloromethane, add acetyl chloride or acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-acetamido-2-butanone.

  • Cyclodehydration: Treat the crude 3-acetamido-2-butanone with a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.

  • Heat the mixture, with the temperature and reaction time dependent on the chosen reagent.

  • After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) and extract the this compound product.

  • Purify the product via distillation or column chromatography.

Robinson_Gabriel start 3-Amino-2-butanone acyl Acylation (Acetyl Chloride) start->acyl intermediate 3-Acetamido-2-butanone acyl->intermediate cyclodehydration Cyclodehydration (H2SO4) intermediate->cyclodehydration product This compound cyclodehydration->product Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor This compound Derivative Inhibitor->IKK

Caption: Potential inhibition of the NF-κB pathway by a this compound derivative.

Catalysis: A Tunable Ligand Platform

The nitrogen atom in the oxazole ring can act as a Lewis base, enabling it to coordinate with transition metals. This property makes oxazole derivatives attractive as ligands in catalysis. Chiral oxazoline ligands are widely used in asymmetric catalysis, and the analogous this compound core offers a new avenue for ligand design. [4] The methyl groups at the 4 and 5 positions can influence the steric environment around the metal center, which in turn can affect the enantioselectivity of the catalyzed reaction. Furthermore, the electronic properties of the oxazole ring can be tuned by introducing different substituents at the 2-position, allowing for the fine-tuning of the ligand's properties.

Workflow for Ligand Synthesis and Catalytic Testing

Catalysis_Workflow start This compound functionalization Functionalization (e.g., at C2) start->functionalization ligand Chiral Ligand functionalization->ligand complexation Metal Complexation (e.g., Pd, Rh) ligand->complexation catalyst Chiral Catalyst complexation->catalyst reaction Asymmetric Reaction catalyst->reaction product Enantioenriched Product reaction->product

Caption: Workflow for the development of this compound-based chiral catalysts.

Materials Science: Building Blocks for Functional Materials

The rigid, aromatic structure of the oxazole ring makes it a suitable component for the construction of functional organic materials. The incorporation of the this compound unit into polymers or small molecules could lead to materials with interesting photophysical or electronic properties.

Potential as Fluorophores

Heterocyclic aromatic compounds often exhibit fluorescence. The oxazole ring can serve as a core fluorophore, and its emission properties can be tuned by the introduction of substituents. The methyl groups on this compound may influence the quantum yield and emission wavelength of derived fluorophores.

Hypothetical Application in Organic Light-Emitting Diodes (OLEDs)

By incorporating the this compound core into larger conjugated systems, it may be possible to develop new materials for use as emitters or host materials in OLEDs.

Conclusion and Future Outlook

This compound represents a largely untapped resource for chemical innovation. Its unique substitution pattern offers a compelling combination of steric and electronic features that can be exploited in a variety of applications. While research specifically focused on this molecule is still in its early stages, the extensive literature on related oxazole derivatives provides a strong foundation for future investigations. This guide has outlined several promising research directions, from the development of new anti-inflammatory agents to the design of novel chiral ligands and functional materials. It is our hope that this technical overview will inspire further exploration into the rich and varied chemistry of this compound.

References

  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]

  • Mattalia, G., Serafini, C., & Bucciarelli, U. (1976). Synthesis of new derivatives of the 4,5-diphenyloxazole series. Il Farmaco; edizione scientifica, 31(6), 457–467.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 30214, this compound. Retrieved January 12, 2026 from [Link].

  • The Good Scents Company. (2024). 4,5-dimethyl oxazole. Retrieved January 12, 2026 from [Link]

  • NIST. (n.d.). Oxazole, 4,5-dimethyl-. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • Li, Q., et al. (2021). Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. European Journal of Medicinal Chemistry, 225, 113743.
  • Zhang, Z., et al. (2023). Design and Synthesis of Planar-Chiral Oxazole–Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. Organic Letters, 25(28), 5249–5254.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the architecture of a vast array of biologically active molecules.[1] Its unique electronic properties and structural rigidity make it a privileged scaffold in medicinal chemistry, capable of engaging in various non-covalent interactions with biological targets.[2] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3] This guide provides a comprehensive technical overview of 4,5-dimethyloxazole, a fundamental member of the oxazole family, and its related compounds, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR).

Chemical Properties of this compound

This compound is a colorless to pale yellow liquid with the molecular formula C₅H₇NO and a molecular weight of 97.12 g/mol .[4][5] It is characterized by its CAS Registry Number 20662-83-3.[4] This compound has been identified as a volatile component in roasted beef and coffee, contributing to their characteristic aromas.[6] While the core this compound structure is simple, it serves as a crucial building block for more complex molecules with significant biological activities.

PropertyValueSource
Molecular Formula C₅H₇NO[5]
Molecular Weight 97.12 g/mol [5]
CAS Number 20662-83-3[4]
Appearance Colorless to pale yellow liquid
Boiling Point 117-118 °C
Solubility Slightly soluble in water

Synthesis of this compound and its Derivatives

The synthesis of the oxazole ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide range of substituted oxazoles. For this compound and its analogs, the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis are particularly relevant.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the preparation of oxazoles, involving the cyclodehydration of an α-acylamino ketone.[7][8] For the synthesis of this compound, the key precursor is 3-acetamido-2-butanone.

Step 1: Synthesis of 3-Acetamido-2-butanone

A common method for the synthesis of α-acetamido ketones is the Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride in the presence of a base.[9] Alternatively, direct amination of 3-bromo-2-butanone can be employed.

Step 2: Cyclodehydration to form this compound

  • To a solution of 3-acetamido-2-butanone (1.0 eq) in a suitable solvent such as toluene or xylenes, add a dehydrating agent. Concentrated sulfuric acid or polyphosphoric acid are effective for this transformation.[10]

  • Heat the reaction mixture to reflux (typically 110-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Robinson_Gabriel_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3-Amino-2-butanone 3-Amino-2-butanone 3-Acetamido-2-butanone 3-Acetamido-2-butanone 3-Amino-2-butanone->3-Acetamido-2-butanone Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->3-Acetamido-2-butanone This compound This compound 3-Acetamido-2-butanone->this compound Cyclodehydration (H₂SO₄ or PPA) Van_Leusen_Synthesis cluster_reagents Reagents cluster_conditions Conditions cluster_product Product Aldehyde Aldehyde 4,5-Disubstituted Oxazole 4,5-Disubstituted Oxazole Aldehyde->4,5-Disubstituted Oxazole Aliphatic Halide Aliphatic Halide Aliphatic Halide->4,5-Disubstituted Oxazole TosMIC TosMIC TosMIC->4,5-Disubstituted Oxazole Base Base (e.g., K₂CO₃) Base->4,5-Disubstituted Oxazole Solvent Solvent (e.g., MeOH) Solvent->4,5-Disubstituted Oxazole Tubulin_Polymerization_Inhibition cluster_tubulin Tubulin Dynamics cluster_oxazole Oxazole Inhibitor cluster_mitosis Cellular Consequence αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization Dynamic Instability Dynamic Instability Microtubule->Dynamic Instability Mitotic Spindle Mitotic Spindle Dynamic Instability->Mitotic Spindle Oxazole Derivative Oxazole Derivative Oxazole Derivative->αβ-Tubulin Dimers Binds to Colchicine Site Oxazole Derivative->Microtubule Inhibits Polymerization Cell Cycle Arrest Cell Cycle Arrest Mitotic Spindle->Cell Cycle Arrest Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Sources

An In-depth Technical Guide to the Safe Handling of 4,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety and handling precautions for 4,5-Dimethyloxazole, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.

Understanding the Hazard Profile of this compound

This compound is a flammable liquid and vapor that poses several health hazards. A thorough understanding of its properties is the foundation of safe handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for assessing its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C5H7NOPubChem[1]
Molecular Weight 97.12 g/mol PubChem[1]
Appearance Colorless to pale yellow clear liquid (est.)The Good Scents Company
Boiling Point 117.00 to 118.00 °C @ 760.00 mm Hg (est.)The Good Scents Company
Flash Point 94.00 °F / 34.60 °C (est.)The Good Scents Company
Solubility in Water 9083 mg/L @ 25 °C (est.)The Good Scents Company
GHS Classification and Hazards

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H226: Flammable liquid and vapor [1]

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

The causality behind these classifications lies in the chemical nature of oxazoles and their interaction with biological systems. The lipophilic character of the molecule facilitates absorption, while its reactivity can lead to irritation of tissues upon contact. Ingestion can lead to systemic toxicity. The volatility of the compound at room temperature contributes to the inhalation hazard.

Personal Protective Equipment (PPE): A Self-Validating System of Protection

The selection and consistent use of appropriate PPE is the most critical barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical splash goggles are required at a minimum. A face shield should be worn in conjunction with goggles when there is a risk of splashing, such as during transfers of larger volumes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or puncture before each use.

  • Skin and Body Protection: A flame-resistant laboratory coat is required. When handling larger quantities or in situations with a higher risk of splashing, an impervious apron over the lab coat is recommended.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

The rationale for this multi-layered PPE approach is to create a redundant system of protection, ensuring that a failure in one barrier does not result in exposure.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring a safe laboratory environment.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood. The fume hood provides critical ventilation to prevent the accumulation of flammable and harmful vapors in the laboratory atmosphere. An eyewash station and safety shower must be readily accessible in the immediate work area.

Storage Requirements
  • Temperature: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.

  • Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces. "No smoking" policies must be strictly enforced in storage and handling areas.

  • Incompatible Materials: Store this compound separately from strong oxidizing agents, acids, and other incompatible materials to prevent violent reactions.

  • Containers: Keep containers tightly closed to prevent the escape of vapors and to protect the compound from atmospheric moisture.

Handling Procedures
  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Ground and bond containers and receiving equipment during transfer to prevent static discharge, which can ignite flammable vapors.

  • Use non-sparking tools when handling containers of this compound.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a calm and methodical response is essential.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

A tiered response protocol is necessary for spills of this compound, differentiating between minor and major incidents.

Minor Spill (contained, small volume):

  • Alert personnel in the immediate area.

  • Ensure proper ventilation (fume hood).

  • Don appropriate PPE (goggles, face shield, gloves, lab coat).

  • Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads).

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.

  • Clean the spill area with soap and water.

Major Spill (large volume, uncontained):

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the fire alarm if necessary.

  • Close the laboratory doors to contain the vapors.

  • Contact the institution's emergency response team or the local fire department from a safe location.

  • Do not attempt to clean up a major spill without specialized training and equipment.

The following diagram illustrates the logical workflow for responding to a chemical spill.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Minor Minor Spill Assess->Minor  Small Volume,  Contained Major Major Spill Assess->Major  Large Volume,  Uncontained Alert Alert Area Personnel Minor->Alert Evacuate Evacuate Immediately Major->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste (Non-Sparking Tools) Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose Activate_Alarm Activate Alarm (if necessary) Evacuate->Activate_Alarm Contact_Emergency Contact Emergency Response Activate_Alarm->Contact_Emergency

Caption: Workflow for Chemical Spill Response.

Waste Disposal

All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow all institutional, local, state, and federal regulations for the disposal of flammable and hazardous chemical waste.

Conclusion

The safe handling of this compound is contingent upon a comprehensive understanding of its hazards, the diligent use of personal protective equipment, strict adherence to established protocols, and preparedness for emergency situations. By integrating the principles and procedures outlined in this guide into daily laboratory practice, researchers can significantly mitigate the risks associated with this valuable chemical intermediate.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 30214, this compound. Retrieved from [Link]

  • The Good Scents Company (n.d.). 4,5-dimethyl oxazole. Retrieved from [Link]

  • ChemSafetyPro (2016). GHS Hazard Class and Hazard Category. Retrieved from [Link]

  • Society for Chemical Hazard Communication (2017). Specific Target Organ Toxicity – Single Exposure. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • NextGen Protocols (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Hoffman Fine Chemicals (n.d.). This compound. Retrieved from [Link]

  • FooDB (2019). Showing Compound this compound (FDB010957). Retrieved from [Link]

Sources

4,5-Dimethyloxazole CAS number 20662-83-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,5-Dimethyloxazole (CAS: 20662-83-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 20662-83-3, is a substituted aromatic heterocycle belonging to the oxazole family.[1] The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structural motif is a key building block in medicinal chemistry and is found in various natural products and pharmacologically active compounds. While this compound itself is noted for its presence in foods such as coffee and nuts, its primary significance in a research and development context lies in its potential as a scaffold or intermediate for synthesizing more complex molecular architectures.[2] This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and safety considerations to support its application in laboratory and development settings.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. The compound is a liquid at room temperature, characterized as a yellow to colorless oil.[3][4] It is classified as a flammable liquid, necessitating appropriate storage and handling procedures.[3] A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 20662-83-3[1][3]
Molecular Formula C₅H₇NO[1][5]
Molecular Weight 97.12 g/mol [1][3]
Physical Form Liquid[3][4]
Boiling Point 129-135 °C at 760 mmHg[3]
Flash Point 34.6 ± 14.6 °C[3]
Purity Typically ≥95%[3]
Storage Temperature 4 °C, Sealed in dry conditions[3][4]
InChI Key YVORRVFKHZLJGZ-UHFFFAOYSA-N[1][3]
SMILES CC1=C(C)N=CO1

Spectroscopic Profile for Structural Elucidation

Accurate characterization of this compound is essential for verifying its identity and purity. The following section details its expected spectroscopic signatures.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for identifying this compound. The predicted GC-MS spectrum (70eV, positive ion mode) shows a prominent molecular ion peak corresponding to its molecular weight.

  • Molecular Ion (M+) : m/z ≈ 97.05

  • Key Fragmentation Patterns : Analysis of fragmentation can help confirm the structure, though specific experimental fragmentation data is best obtained from sources like the NIST Mass Spectrometry Data Center.[1][5] Predicted collision cross-section values are available for various adducts, which can be useful in advanced mass spectrometry analyses.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR : The proton NMR spectrum is expected to be relatively simple, showing three distinct signals:

    • A singlet for the C2-proton on the oxazole ring (a downfield aromatic proton).

    • A singlet for the C4-methyl protons.

    • A singlet for the C5-methyl protons. The chemical shifts of the two methyl groups will be similar but distinguishable.

  • ¹³C NMR : The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule:

    • One signal for the C2 carbon (most downfield, next to N and O).

    • Two signals for the C4 and C5 carbons of the oxazole ring.

    • Two signals for the two methyl carbons.

While specific experimental spectra are not widely published in open literature, predicted spectra and data from proprietary databases can serve as a reference.[1][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The IR spectrum of this compound would be characterized by vibrations of the oxazole ring and the methyl substituents.

  • C=N Stretching : A characteristic peak for the imine bond within the oxazole ring, typically appearing in the 1650-1550 cm⁻¹ region.

  • C-O-C Stretching : Vibrations associated with the ether-like linkage in the ring, usually found in the 1250-1050 cm⁻¹ range.

  • C-H Stretching : Signals from the methyl groups (around 2950-2850 cm⁻¹) and the aromatic C-H at C2 (around 3100-3000 cm⁻¹).

  • Ring Vibrations : Multiple bands in the fingerprint region (below 1500 cm⁻¹) are characteristic of the heterocyclic ring structure.[8]

Synthesis, Reactivity, and Mechanistic Considerations

The oxazole ring is a staple in synthetic organic chemistry. Understanding its formation and reactivity is crucial for its application in drug development.

Representative Synthesis: The Robinson-Gabriel Condensation

One of the most established methods for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. For this compound, a plausible precursor would be 3-acetamido-2-butanone.

G cluster_0 Robinson-Gabriel Synthesis Pathway Precursor 3-Acetamido-2-butanone Cyclization Intramolecular Cyclization Precursor->Cyclization Protonation of carbonyl Dehydrating_Agent Dehydrating Agent (e.g., H₂SO₄, P₂O₅) Dehydrating_Agent->Cyclization Dehydration Dehydration Cyclization->Dehydration Formation of oxazoline intermediate Product This compound Dehydration->Product Aromatization

Caption: Robinson-Gabriel synthesis workflow for this compound.

Experimental Protocol Outline:

  • Reaction Setup : The precursor, 3-acetamido-2-butanone, is dissolved in an appropriate solvent.

  • Cyclization : A strong dehydrating agent (e.g., concentrated sulfuric acid or phosphorus pentoxide) is added cautiously. The mixture is heated to promote intramolecular cyclization. The causality here is that protonation of the ketone carbonyl by the acid makes it a more reactive electrophile, which is then attacked by the nucleophilic oxygen of the amide.

  • Dehydration & Aromatization : The resulting intermediate undergoes dehydration, leading to the formation of the stable aromatic oxazole ring. This step is the thermodynamic driving force for the reaction.

  • Workup and Purification : The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is typically achieved via distillation under reduced pressure to yield the final product.

Chemical Reactivity

The reactivity of this compound is governed by the electronic properties of the oxazole ring.

  • Electrophilic Substitution : The ring is generally electron-rich, but less so than pyrrole or furan. Electrophilic attack is possible, though it often requires forcing conditions.

  • Deprotonation : The C2 proton is the most acidic proton on the ring and can be removed by a strong base (e.g., n-butyllithium) to form a nucleophile. This allows for the introduction of various substituents at the C2 position, a key strategy in drug discovery for creating molecular diversity.

  • Ring-Opening Reactions : Under certain conditions (e.g., strong acid or base), the oxazole ring can undergo cleavage, which can be a limitation or a feature to be exploited in multi-step syntheses.

Applications in Research and Development

While this compound is primarily known as a flavor component, the broader class of substituted oxazoles holds significant value for drug development professionals.

G cluster_apps Key Application Areas Core This compound CAS: 20662-83-3 Flavor Flavor & Fragrance (Natural occurrence in coffee, nuts) Core:f1->Flavor Direct Relevance BuildingBlock Synthetic Building Block (Scaffold for complex molecules) Core:f1->BuildingBlock Functionalization Potential Medicinal Medicinal Chemistry (Analog synthesis for bioactivity screening) BuildingBlock->Medicinal Leads to

Caption: Logical relationships of this compound's applications.

  • Flavor Chemistry : It has been identified as a volatile compound in roasted coffee and nuts, contributing to their characteristic aroma profiles.[2] Related structures like 2-ethyl-4,5-dimethyloxazole are used as flavoring agents in a variety of food products.[9][10]

  • Medicinal Chemistry Scaffold : The oxazole ring is considered a "privileged structure" in medicinal chemistry. It can act as a bioisostere for ester and amide functionalities, improving metabolic stability and pharmacokinetic properties. The dimethyl substitution pattern of this specific molecule provides a defined steric and electronic starting point for further elaboration into novel drug candidates.[11]

  • Synthetic Intermediate : Its utility as a starting material is significant. Functionalization at the C2 position or modification of the methyl groups can lead to a diverse library of compounds for high-throughput screening in drug discovery programs.[12]

Safety and Handling

Proper safety protocols are mandatory when handling this compound. It is classified as a flammable liquid and requires careful management.[3]

GHS Hazard Information: [3][4]

  • Pictogram : GHS02 (Flammable)

  • Signal Word : Danger

  • Hazard Statement : H225: Highly flammable liquid and vapor.

  • Precautionary Statements :

    • P210 : Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

    • P233 : Keep container tightly closed.

    • P280 : Wear protective gloves/protective clothing/eye protection/face protection.

    • P403+P235 : Store in a well-ventilated place. Keep cool.

    • P501 : Dispose of contents/container to an approved waste disposal plant.

All work should be conducted in a well-ventilated fume hood.[13][14] Users should wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.[14] Ensure that eyewash stations and safety showers are readily accessible.

Conclusion

This compound (CAS: 20662-83-3) is a valuable heterocyclic compound with well-defined physical and spectroscopic properties. While its direct application is most prominent in the flavor industry, its true potential for researchers and drug development professionals lies in its utility as a versatile synthetic building block. A thorough understanding of its synthesis, reactivity, and safety protocols enables its effective and safe use in the laboratory for the creation of novel and potentially bioactive molecules.

References

  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0032970). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Oxazole, 4,5-dimethyl- (CAS 20662-83-3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30214, this compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4,5-dimethyl-2-propyl oxazole, 53833-32-2. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 20662-83-3 | this compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4,5-dimethyl oxazole, 20662-83-3. Retrieved from [Link]

  • NIST. (n.d.). Oxazole, 4,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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Theoretical studies on the electronic structure of 4,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Electronic Structure of 4,5-Dimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Understanding the intricate electronic landscape of its derivatives is paramount for rational drug design and the prediction of chemical reactivity. This technical guide provides a comprehensive overview of the theoretical methodologies used to study the electronic structure of a specific derivative, this compound. We delve into the application of Density Functional Theory (DFT) to elucidate its molecular geometry, frontier molecular orbitals, and electrostatic potential. This document serves as both a primer on the theoretical underpinnings and a practical guide to the computational workflow, enabling researchers to leverage these powerful predictive tools in their own discovery pipelines.

The Significance of the Oxazole Scaffold

The five-membered 1,3-oxazole heterocycle is a cornerstone in the development of new therapeutics. Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The rigid, planar structure of the oxazole ring, combined with the presence of nitrogen and oxygen heteroatoms, allows for specific hydrogen bonding and other non-covalent interactions within biological targets like enzymes and receptors.[2] The substitution pattern on this core ring plays a critical role in tuning these interactions and modulating biological activity.[3]

This compound (C₅H₇NO) is a specific analogue whose electronic character is influenced by the presence of two electron-donating methyl groups.[4] A thorough understanding of its electronic structure—the spatial distribution and energy of its electrons—is essential for predicting its stability, reactivity, and potential as a building block for more complex pharmaceutical agents.[5]

Theoretical Framework: A Quantum Mechanical Lens

To probe the electronic architecture of this compound, we turn to the robust and predictive power of quantum chemical calculations. These ab initio and Density Functional Theory (DFT) methods provide a detailed picture at the subatomic level, offering insights that are often difficult to obtain through experimental means alone.[1]

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry due to its exceptional balance of accuracy and computational efficiency.[5] The central tenet of DFT is that the ground-state energy of a molecule can be precisely determined from its electron density. For organic molecules like oxazole derivatives, the hybrid B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely trusted and validated choice, effectively combining Hartree-Fock exchange with DFT exchange-correlation.[1][6]

The Role of the Basis Set

The accuracy of any DFT calculation is also critically dependent on the chosen basis set. The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing second-row elements and for calculations where electron distribution is key, a Pople-style basis set such as 6-311++G(d,p) is highly recommended. This notation indicates a flexible triple-split valence basis set, augmented with diffuse functions (++) on heavy atoms and hydrogens to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical orbital shapes.[6]

A Self-Validating Computational Protocol

The following protocol outlines a standard, validated workflow for the theoretical analysis of this compound's electronic structure. This systematic approach ensures reproducibility and provides a comprehensive set of electronic descriptors.

Step-by-Step Computational Workflow
  • Molecule Construction: A 2D representation of this compound is created using molecular editing software (e.g., GaussView, ChemDraw) and converted into an initial 3D structure.[1] The SMILES string for this molecule is CC1=C(OC=N1)C.[7]

  • Geometry Optimization: This crucial step computationally "relaxes" the initial structure to find its lowest energy conformation (its most stable 3D arrangement). This is typically performed using the B3LYP functional with the 6-311++G(d,p) basis set.[6] The absence of imaginary frequencies in a subsequent frequency calculation confirms that a true energy minimum has been located.

  • Electronic Property Calculation: Using the optimized geometry, a "single-point" energy calculation is performed with the same level of theory. This step computes the core electronic properties.

  • Data Analysis & Visualization: The output files are processed to extract quantitative data and generate visual representations of orbitals and electrostatic potentials.

G cluster_input Input Phase cluster_calc Calculation Engine (DFT) cluster_output Analysis & Output node_a Step 1: 2D/3D Structure (this compound) node_b Step 2: Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) node_a->node_b node_c Step 3: Single-Point Energy & Property Calculation node_b->node_c node_d Optimized Geometry (Bond Lengths, Angles) node_c->node_d node_e Electronic Properties (HOMO/LUMO, MEP) node_c->node_e node_f Data Visualization (Orbital Surfaces, MEP Maps) node_e->node_f

Caption: A generalized workflow for the DFT analysis of this compound.

Elucidating the Electronic Structure: Key Descriptors

The computational protocol yields a rich dataset that describes the electronic character of this compound. The following sections detail the most critical parameters and their interpretation.

Note: The quantitative data presented below is for the closely related analogue, 4-methyloxazole, as calculated with DFT/B3LYP/6-311++G(d,p), and serves as an illustrative example of the expected values for this compound.[1]

Optimized Molecular Geometry

The geometry optimization provides the most stable 3D structure of the molecule. The oxazole ring is expected to be nearly planar, a characteristic feature of aromatic systems. The addition of the two methyl groups at the C4 and C5 positions will slightly alter the bond lengths and angles of the core ring compared to unsubstituted oxazole.

Table 1: Illustrative Optimized Geometric Parameters (Data for 4-Methyloxazole) [1]

Parameter Bond Length (Å) Parameter Bond Angle (°)
O1–C2 1.372 C5–O1–C2 106.5
C2–N3 1.385 O1–C2–N3 114.8
N3–C4 1.305 C2–N3–C4 105.1
C4–C5 1.431 N3–C4–C5 111.5

| C5–O1 | 1.299 | C4–C5–O1 | 102.1 |

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[8]

  • HOMO: This orbital acts as the electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile.

  • LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity.[6] A small gap signifies a molecule that is more easily polarized and thus more chemically reactive, while a large gap indicates high stability.[8][9]

For this compound, the two electron-donating methyl groups are expected to increase the electron density of the π-system, thereby raising the energy of the HOMO with little effect on the LUMO. This leads to a smaller HOMO-LUMO gap compared to unsubstituted oxazole, suggesting increased chemical reactivity.[4]

FMO LUMO_label E_LUMO LUMO_level LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO_label E_HOMO HOMO_level HOMO (Highest Occupied MO) Electron Donor HOMO_level->LUMO_level   ΔE = E_LUMO - E_HOMO (Reactivity Indicator)   

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Table 2: Illustrative FMO Energies & Quantum Chemical Descriptors (Data for 4-Methyloxazole) [1]

Parameter Definition Illustrative Value (eV)
EHOMO Energy of Highest Occupied MO -6.29
ELUMO Energy of Lowest Unoccupied MO -0.09
ΔE (Gap) ELUMO - EHOMO 6.20
Ionization Potential (I) I ≈ -EHOMO 6.29
Electron Affinity (A) A ≈ -ELUMO 0.09
Hardness (η) η = (I - A) / 2 3.10
Softness (S) S = 1 / (2η) 0.161

| Electronegativity (χ) | χ = (I + A) / 2 | 3.19 |

Molecular Electrostatic Potential (MEP): Mapping Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[6] It allows for the immediate identification of electron-rich and electron-poor regions, which are prime targets for intermolecular interactions.

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen (N3) and oxygen (O1) atoms due to their high electronegativity and lone pairs of electrons.

  • Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These are sites susceptible to nucleophilic attack. The hydrogen atom on the C2 carbon is expected to be the most positive region, making it the most acidic proton.[2]

The MEP map provides a rational basis for understanding how the molecule will interact with biological receptors, predicting sites for hydrogen bonding and other electrostatic interactions crucial for drug efficacy.

Conclusion and Future Outlook

Theoretical studies, anchored by Density Functional Theory, provide an indispensable framework for characterizing the electronic structure of this compound. By calculating and analyzing its optimized geometry, frontier molecular orbitals, and molecular electrostatic potential, we gain profound insights into its intrinsic stability, chemical reactivity, and potential interaction modes. The electron-donating nature of the two methyl groups is predicted to enhance the molecule's reactivity by narrowing the HOMO-LUMO gap. This detailed electronic knowledge is invaluable for medicinal chemists and drug development professionals, enabling the rational design of novel oxazole-based derivatives with tailored properties for enhanced biological activity and targeted therapeutic applications.

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An In-Depth Technical Guide to the Discovery and Natural Occurrence of Simple Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety - A Privileged Scaffold in Bioactive Compounds

The 1,3-oxazole is a five-membered aromatic heterocycle characterized by the presence of one oxygen and one nitrogen atom.[1][2][3][4] This seemingly simple scaffold is a cornerstone in a vast array of natural products and synthetic pharmaceuticals, conferring unique structural stability and electronic properties.[5][6][7][8] Natural products incorporating the oxazole ring exhibit a remarkable spectrum of potent biological activities, including antibacterial, antifungal, antiviral, antitumor, and antimalarial properties.[1][2][9][10][11][12] Their prevalence in biologically active molecules has established them as a "privileged scaffold" in medicinal chemistry and drug development.[11] This guide provides a technical overview of the historical discovery, natural prevalence, biosynthesis, and the modern methodologies employed to discover and isolate these vital compounds.

Chapter 1: Foundational Chemistry and Key Synthetic Milestones

Understanding the synthetic routes to the oxazole core is fundamental to appreciating its chemistry. Early synthetic methods not only enabled the creation of novel derivatives but also provided the tools for confirming the structures of newly isolated natural products.

The Robinson-Gabriel Synthesis

One of the most classical and enduring methods for oxazole formation is the Robinson-Gabriel synthesis. First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this reaction involves the cyclodehydration of a 2-acylamino-ketone.[13][14] The process is typically catalyzed by a strong dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to facilitate the intramolecular cyclization followed by elimination of water to form the aromatic oxazole ring.[15][16] This method has been a mainstay in the total synthesis of numerous oxazole-containing natural products.[13][17]

G reactant1 2-Acylamino-ketone intermediate Dihydrooxazolol Intermediate reactant1->intermediate Intramolecular Cyclization product 2,5-Disubstituted Oxazole intermediate->product Dehydration (-H₂O) catalyst Dehydrating Agent (e.g., H₂SO₄) catalyst->intermediate

Figure 1: The Robinson-Gabriel Oxazole Synthesis.
The Van Leusen and Hantzsch Syntheses

More modern approaches have added versatility to oxazole synthesis. The Van Leusen reaction, developed in 1977, utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with aldehydes to form 5-substituted oxazoles in a one-pot process.[10][18] While the Hantzsch synthesis is most famous for producing thiazoles and pyridines, modified versions and related cyclocondensation principles are integral to the broader field of azole synthesis.[19][20][21][22][23] These methods are crucial tools for medicinal chemists creating libraries of oxazole derivatives for structure-activity relationship (SAR) studies.

Chapter 2: The Biosynthesis of Natural Oxazoles

Nature's strategy for constructing the oxazole ring is an elegant example of enzymatic precision. The vast majority of naturally occurring oxazoles originate from amino acid precursors, primarily serine (Ser) and threonine (Thr).[6] The core transformation is a two-step process: an enzyme-catalyzed cyclodehydration followed by an oxidation.

This process is predominantly carried out by two major enzymatic systems:

  • Non-Ribosomal Peptide Synthetases (NRPSs): Large, modular enzyme complexes that build peptide chains in an assembly-line fashion. Specific domains within the NRPS machinery catalyze the heterocyclization of a serine or threonine residue into an oxazoline intermediate, which is then oxidized by a partnering dehydrogenase enzyme.[6]

  • Ribosome-mediated Post-translational Modification (RiPPs): In this pathway, a precursor peptide is first synthesized by the ribosome. Subsequently, a suite of modifying enzymes recognizes specific Ser/Thr residues on this peptide and converts them into oxazole moieties.[6] This is the pathway for producing thiazole/oxazole-modified microcins (TOMMs), such as plantazolicin.[5]

G cluster_0 cluster_1 cluster_2 precursor Serine/Threonine Residue (in Peptide Backbone) intermediate Oxazoline Ring Intermediate precursor->intermediate Cyclodehydration enzyme1 Cyclodehydratase (NRPS or RiPP Enzyme) enzyme1->intermediate product Oxazole Ring (Aromatic) intermediate->product Oxidation enzyme2 Dehydrogenase (FMN-dependent) enzyme2->product

Figure 2: Generalized Biosynthetic Pathway of Oxazoles.

Chapter 3: A Survey of Naturally Occurring Oxazole Derivatives

Oxazole-containing natural products are found across diverse biological taxa, but marine and microbial ecosystems are particularly rich sources.[3] Until 2020, at least 285 such compounds had been isolated from marine organisms alone.[1][24]

Marine Ecosystems: A Prolific Source

The marine environment is an unparalleled reservoir of chemical diversity.[7]

  • Sponges: Marine sponges, particularly from genera like Theonella, Haliclona, and Jaspis, are prolific producers of oxazole-containing compounds.[1][6][24][25] These range from complex polyketides like the calyculins to cyclic peptides.[1]

  • Ascidians: Tunicates, such as Lissoclinum bistratum, produce cyclic hexapeptides like the bistratamides, which often feature a combination of oxazole, oxazoline, and thiazole rings.[5][7]

  • Cyanobacteria and Algae: These organisms are major sources of linear peptides with oxazole motifs. Notable examples include the almazoles from Delesseriaceae red algae and muscoride A from the freshwater cyanobacterium Nostoc muscorum.[7][24]

Microbial World: Terrestrial and Marine Producers

Microorganisms are nature's master chemists, assembling complex molecules with potent bioactivities.

  • Bacteria: Genera such as Streptomyces and Bacillus are well-known sources of antibiotics.[3] Oxazole-containing examples include the cytotoxic agent Urukthapelstatin A from Mechercharimyces and the plantazolicins from Bacillus amyloliquefaciens.[5][7]

  • Fungi: Marine-derived fungi, including the genus Penicillium, have also been shown to produce bioactive benzoxazoles.[1]

Table 1: Representative Oxazole-Containing Natural Products
Compound NameClassSource OrganismNoted Biological Activity
Almazoles A-D Linear DipeptideDelesseriaceae (Red Alga)Anti-tuberculosis[7][24]
Bistratamides Cyclic HexapeptideLissoclinum bistratum (Ascidian)Cytotoxic[5][7]
Calyculins PolyketideDiscodermia calyx (Sponge)Potent Protein Phosphatase Inhibitor, Cytotoxic[1]
Hennoxazole A PolyketidePolyfibrospongia sp. (Sponge)Antiviral, Analgesic[26]
Muscoride A Peptide AlkaloidNostoc muscorum (Cyanobacterium)Modest Antibiotic[7][26]
Neopeltolide MacrolideNeopeltidae family (Sponge)Potent Antiproliferative, Antifungal[27]
Plantazolicins Thiazole/Oxazole-Modified Microcin (TOMM)Bacillus amyloliquefaciensAntibacterial[5]
Urukthapelstatin A Cyclic PeptideMechercharimyces asporophorigenensPotent Cytotoxicity[7]

Chapter 4: Methodologies for Discovery and Isolation

The discovery of novel oxazole derivatives requires a systematic and multi-disciplinary approach, blending classical natural product chemistry with modern analytical and genomic techniques.

Modern Discovery Strategies
  • Bioassay-Guided Fractionation: This classical, powerful strategy involves the stepwise chromatographic separation of a crude biological extract.[6] At each step, the resulting fractions are tested for a specific biological activity (e.g., cytotoxicity, antibacterial activity). The most active fractions are subjected to further purification until a pure, active compound is isolated. The causality behind this method is direct: it follows the biological activity to its chemical source.

  • Genome Mining: With the advent of high-throughput sequencing, it is now possible to identify the biosynthetic gene clusters (BGCs) responsible for producing natural products.[6] By searching genomic data for genes homologous to known oxazole biosynthesis enzymes (like cyclodehydratases), researchers can predict an organism's potential to produce oxazole-containing compounds, thus guiding isolation efforts in a targeted manner.[6][28]

G start Source Organism (e.g., Marine Sponge) extract Solvent Extraction (e.g., MeOH/DCM) start->extract partition Solvent Partitioning (e.g., Hexane/EtOAc/H₂O) extract->partition bioassay1 Bioassay partition->bioassay1 Test Crude Fractions chrom1 Initial Chromatography (e.g., VLC, MPLC) bioassay1->chrom1 Isolate Active Fraction bioassay2 Bioassay chrom1->bioassay2 Test Purified Fractions chrom2 Purification (e.g., HPLC) bioassay2->chrom2 Isolate Active Peak(s) pure Pure Bioactive Compound chrom2->pure elucidate Structure Elucidation (NMR, MS) pure->elucidate

Figure 3: Workflow for Bioassay-Guided Isolation.
Experimental Protocol: Bioassay-Guided Fractionation of a Marine Sponge Extract

This protocol represents a self-validating system where each step of purification is confirmed by the retention of biological activity.

  • Collection and Extraction:

    • Collect the marine sponge sample, flash-freeze in liquid nitrogen, and lyophilize to dryness.

    • Grind the dried sponge tissue into a fine powder.

    • Exhaustively extract the powder with a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature (3 x 24h).

    • Combine the extracts and evaporate the solvent under reduced pressure to yield the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a 9:1 MeOH/H₂O mixture.

    • Perform liquid-liquid partitioning sequentially against hexane, then ethyl acetate (EtOAc). This separates compounds based on polarity.

    • Evaporate the solvents from each fraction (hexane, EtOAc, and aqueous MeOH).

    • Validation Step: Subject a small amount of each of the three fractions to the target bioassay. Proceed with the most active fraction (e.g., the EtOAc fraction).

  • Initial Chromatographic Separation:

    • Subject the active EtOAc fraction to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on a silica gel column.

    • Elute with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% EtOAc, followed by an EtOAc to MeOH gradient.

    • Collect multiple fractions (F1, F2, F3...).

    • Validation Step: Perform the bioassay on all collected fractions. Identify the most potent fraction(s) for further purification.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Dissolve the active fraction (e.g., F5) in a suitable solvent (e.g., MeOH).

    • Purify the sample using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the elution profile with a UV detector and collect individual peaks.

    • Validation Step: Re-test the purified compounds in the bioassay to confirm that the activity has been retained in a single chemical entity.

  • Structure Elucidation:

    • Determine the exact mass and molecular formula of the pure, active compound using High-Resolution Mass Spectrometry (HRMS).

    • Elucidate the chemical structure using a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, HMBC).

Chapter 5: Conclusion and Future Perspectives

The discovery of oxazole-containing natural products continues to provide invaluable leads for drug development. While traditional isolation methods remain highly relevant, the future of discovery lies in the integration of genomics, metabolomics, and synthetic biology. By activating silent BGCs and heterologously expressing them in tractable microbial hosts, scientists can unlock a vast, previously inaccessible chemical space. The simple oxazole ring, forged in the diverse crucibles of marine and microbial life, will undoubtedly continue to be a source of profound biological activity and therapeutic innovation.

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An In-depth Technical Guide to the Chemistry of 4,5-Disubstituted Oxazoles for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Oxazole Core - A Privileged Scaffold in Modern Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle characterized by the presence of one oxygen and one nitrogen atom. This fundamental structure is not merely a synthetic curiosity; it is a cornerstone in a vast array of biologically active molecules, from potent natural products isolated from marine sponges to blockbuster pharmaceuticals.[1][2][3] The true versatility of the oxazole core, however, is most profoundly realized in its substituted forms. Specifically, 4,5-disubstituted oxazoles offer a chemically robust and sterically defined platform, enabling chemists to precisely orient functional groups in three-dimensional space. This control is paramount in medicinal chemistry, where the interaction between a small molecule and its biological target is dictated by intricate structural and electronic complementarity.[4] This guide provides an in-depth exploration of the synthesis, reactivity, and application of 4,5-disubstituted oxazoles, offering both foundational knowledge and field-proven insights for professionals in chemical research and drug development.

Part 1: Strategic Synthesis of the 4,5-Disubstituted Oxazole Ring

The construction of the oxazole ring is a well-established field, yet the demand for milder, more efficient, and functional-group-tolerant methodologies continues to drive innovation. For the synthesis of 4,5-disubstituted oxazoles, several classical and modern methods have proven to be particularly effective.

The Robinson-Gabriel Synthesis: A Classic Cyclodehydration

One of the most enduring methods for oxazole synthesis is the Robinson-Gabriel reaction, which involves the cyclization and dehydration of α-acylamino ketones.[5][6] This method is especially powerful for preparing 2,5-diaryl and, with appropriate precursors, 2,4,5-tri-substituted oxazoles. The choice of a strong dehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride, is critical for driving the reaction to completion.[7][8]

The causality behind this reaction lies in the acid-catalyzed activation of the ketone carbonyl, which facilitates an intramolecular nucleophilic attack by the amide oxygen.[9] Subsequent dehydration of the resulting oxazoline intermediate yields the aromatic oxazole ring.

Mechanism of the Robinson-Gabriel Synthesis

Caption: Mechanism of the Robinson-Gabriel Oxazole Synthesis.

Experimental Protocol: Synthesis of 2,5-Diphenyl-4-methyloxazole [8]

  • Reactant Preparation: Prepare the α-acylamino ketone, N-(1-benzoyl)ethylbenzamide, from α-bromopropiophenone and benzamide.

  • Cyclization/Dehydration: To a solution of the α-acylamino ketone (1 equivalent) in a suitable solvent such as toluene, add concentrated sulfuric acid (2-3 equivalents) dropwise at 0°C.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Van Leusen Reaction: A Convergent Approach

The van Leusen oxazole synthesis is a highly convergent and versatile method that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[10][11] This reaction is particularly advantageous for preparing 5-substituted oxazoles.[12] A significant modification allows for the synthesis of 4,5-disubstituted oxazoles in a one-pot procedure by reacting TosMIC with an aldehyde and an aliphatic halide in the presence of a base.[13][14]

The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a [3+2] cycloaddition, followed by the elimination of p-toluenesulfinic acid to yield the oxazole.[10] The use of ionic liquids as the solvent has been shown to improve yields and facilitate catalyst recycling.[13]

Workflow for the One-Pot Synthesis of 4,5-Disubstituted Oxazoles via the Van Leusen Reaction

Van_Leusen_Workflow start Start Materials: Aldehyde (R¹CHO) TosMIC Alkyl Halide (R²X) Base (e.g., K₂CO₃) reaction One-Pot Reaction (e.g., in Ionic Liquid) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 4,5-Disubstituted Oxazole purification->product

Caption: Van Leusen one-pot synthesis workflow.

Modern Metal-Catalyzed Syntheses

Recent advancements have introduced a variety of metal-catalyzed methods for oxazole synthesis, often offering milder reaction conditions and broader substrate scope.

  • Gold-Catalyzed Cycloisomerization: Propargyl amides can undergo a gold-catalyzed cycloisomerization to afford polysubstituted oxazoles. This method is highly efficient and proceeds under mild conditions.[15]

  • Palladium- and Copper-Catalyzed Cross-Coupling: Direct arylation of pre-formed oxazole rings at the C4 or C5 positions can be achieved using palladium or copper catalysts, allowing for the late-stage functionalization of the heterocycle.[16]

  • Ruthenium-Catalyzed Photoredox Cyclization: Visible-light photoredox catalysis using a ruthenium complex enables the synthesis of substituted oxazoles from α-bromoketones and benzylamines at room temperature.[14]

Table 1: Comparison of Key Synthetic Methodologies for 4,5-Disubstituted Oxazoles

MethodStarting MaterialsKey Reagents/CatalystsAdvantagesLimitations
Robinson-Gabriel α-Acylamino ketonesH₂SO₄, PPA, PCl₅Well-established, good for aryl substituents.[5][6]Harsh acidic conditions, limited functional group tolerance.[17]
Van Leusen Aldehydes, TosMIC, Alkyl HalidesBase (K₂CO₃), Ionic LiquidsOne-pot, convergent, mild conditions.[13][14]TosMIC can be malodorous.
Fischer Synthesis Cyanohydrins, AldehydesAnhydrous HClOne of the first methods for 2,5-disubstituted oxazoles.[18][19]Requires preparation of cyanohydrins, harsh acidic conditions.
From α-Haloketones α-Haloketones, AmidesBaseReadily available starting materials.[7][20]Can require heating.
Metal-Catalyzed Propargyl amides, α-Bromoketones, etc.Au, Pd, Cu, Ru catalystsMild conditions, high efficiency, broad scope.[14][15][16]Catalyst cost and removal can be a concern.

Part 2: Reactivity of the 4,5-Disubstituted Oxazole Core

The aromaticity of the oxazole ring is lower than that of its sulfur-containing counterpart, thiazole, which imparts a unique reactivity profile.[21] The substituents at the C4 and C5 positions significantly modulate the electronic properties of the ring, influencing its behavior in various chemical transformations.

Electrophilic Aromatic Substitution

Electrophilic substitution on the oxazole ring is generally disfavored due to the electron-withdrawing nature of the heteroatoms.[7] When it does occur, substitution typically happens at the C4 or C5 position, with the regioselectivity being influenced by the existing substituents.[16] The presence of electron-donating groups at C4 or C5 is often required to activate the ring towards electrophiles.[22] For instance, Vilsmeier-Haack formylation can introduce a formyl group at C2 if that position is unsubstituted.[7][22]

Nucleophilic Attack and Ring-Opening

The oxazole ring is susceptible to nucleophilic attack, most commonly at the C2 position, which is the most electron-deficient.[7] However, instead of substitution, this often leads to ring cleavage.[16] For example, treatment of an oxazole with ammonia or formamide can lead to a ring-transformation, yielding an imidazole.[7] Nucleophilic substitution is generally only feasible if a good leaving group is present at the C2 position.[21][22]

Cycloaddition Reactions: The Oxazole as a Diene

One of the most synthetically useful reactions of oxazoles is their participation as dienes in Diels-Alder reactions.[22] This reactivity is facilitated by the furan-like character of the oxazole oxygen.[7] The cycloaddition with various dienophiles, such as alkenes and alkynes, initially forms a bicyclic adduct which can then be converted into highly substituted pyridines.[22][23] This strategy is a powerful tool for the synthesis of complex nitrogen-containing heterocycles, including precursors to Vitamin B6.[22]

Diels-Alder Reaction of an Oxazole to Form a Pyridine Derivative

Sources

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 4,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dimethyloxazole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] The oxazole scaffold is a key structural motif in numerous biologically active molecules and pharmaceuticals.[3] This document provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are presented with a focus on scientific integrity, explaining the rationale behind the procedural choices and ensuring a self-validating system for achieving the target molecule.

This guide will focus on a robust and accessible method for the synthesis of this compound, namely the reaction of acetoin with formamide. This approach is a variation of the well-established Robinson-Gabriel synthesis of oxazoles.[4]

Chemical Profile and Properties

PropertyValueSource
IUPAC Name 4,5-dimethyl-1,3-oxazole[1]
CAS Number 20662-83-3[2]
Molecular Formula C₅H₇NO[2]
Molecular Weight 97.12 g/mol [1]
Boiling Point 129-135 °C at 760 mmHg[5]
Appearance Colorless to pale yellow liquid[6]

Synthesis of this compound via Acetoin and Formamide

This synthesis is a one-pot procedure that involves the reaction of 3-hydroxy-2-butanone (acetoin) with formamide, which acts as both a reactant and a solvent. The reaction proceeds through the formation of an intermediate, 3-formamido-2-butanone, followed by cyclodehydration to yield the oxazole ring.

Reaction Mechanism and Rationale

The synthesis of this compound from acetoin and formamide is a classic example of the Robinson-Gabriel oxazole synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[4] In this specific application, formamide serves as the source of the nitrogen and the C2-hydrogen of the oxazole ring. The reaction is typically acid-catalyzed, with the acid promoting both the initial formation of the formamide adduct with the ketone and the subsequent cyclization and dehydration steps.

G Acetoin Acetoin (3-Hydroxy-2-butanone) Intermediate 3-Formamido-2-butanone (Intermediate) Acetoin->Intermediate + Formamide - H₂O Formamide Formamide Product This compound Intermediate->Product Acid Catalyst Cyclodehydration - H₂O

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Acetoin (3-Hydroxy-2-butanone)513-86-0C₄H₈O₂88.11
Formamide75-12-7CH₃NO45.04
Sulfuric Acid (concentrated)7664-93-9H₂SO₄98.08
Sodium Bicarbonate144-55-8NaHCO₃84.01
Diethyl Ether60-29-7C₄H₁₀O74.12
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Safety Precautions
  • Formamide is a teratogen and should be handled with extreme caution in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn at all times.

  • Acetoin is a flammable liquid and should be kept away from ignition sources.

  • Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with care and always add acid to water, never the other way around.

  • The reaction should be conducted in a fume hood due to the potential for the evolution of volatile and hazardous fumes.

Step-by-Step Experimental Protocol
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetoin (0.1 mol, 8.81 g) and formamide (0.5 mol, 22.52 g, 20 mL).

    • Rationale: An excess of formamide is used to serve as both a reactant and a solvent, driving the reaction towards completion.

  • Acid Catalysis and Reflux:

    • Slowly and carefully add concentrated sulfuric acid (2 mL) to the stirred mixture.

    • Heat the reaction mixture to reflux at 120-130 °C for 2 hours.

    • Rationale: The elevated temperature and acid catalyst facilitate the formation of the intermediate and its subsequent cyclodehydration.

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing 100 mL of cold water.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH should be approximately 7-8.

    • Rationale: Neutralization quenches the reaction and prepares the mixture for extraction.

  • Extraction:

    • Transfer the neutralized aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts.

    • Rationale: Diethyl ether is a suitable solvent for extracting the relatively nonpolar this compound from the aqueous phase.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter the drying agent and wash it with a small amount of diethyl ether.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • Rationale: Removal of residual water is crucial before distillation to obtain a pure product.

  • Purification:

    • The crude product can be purified by fractional distillation under atmospheric pressure.

    • Collect the fraction boiling at approximately 129-135 °C.

    • Rationale: Distillation separates the desired product from any non-volatile impurities and unreacted starting materials.

Characterization of this compound

Physical Appearance

A colorless to pale yellow liquid.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR (Proton NMR):

    • The ¹H NMR spectrum of this compound is expected to show two singlets for the two methyl groups attached to the oxazole ring and a singlet for the proton at the C2 position. The chemical shifts will be influenced by the aromatic nature of the oxazole ring.

  • ¹³C NMR (Carbon-13 NMR):

    • The ¹³C NMR spectrum will show distinct signals for the two methyl carbons, the two quaternary carbons of the oxazole ring (C4 and C5), and the carbon at the C2 position.

G

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 97, corresponding to its molecular weight.[2]

Conclusion

The protocol detailed in this application note provides a reliable and straightforward method for the synthesis of this compound. By carefully following the step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize and characterize this valuable heterocyclic compound. The provided rationale for each step aims to enhance the understanding of the underlying chemical principles, empowering scientists to troubleshoot and adapt the procedure as needed for their specific research applications.

References

  • University of Washington. SOP for Formamide. [Online PDF]. Available at: [Link]

  • Harvard University Environmental Health and Safety. Lab Safety Guideline: Formamide. [Online]. Available at: [Link]

  • Axxence Aromatic GmbH. Safety Data Sheet: natural acetoin (acetyl methyl carbinol). [Online PDF]. Available at: [Link]

  • PubChem. This compound. [Online]. Available at: [Link]

  • National Institute of Standards and Technology. Oxazole, 4,5-dimethyl-. [Online]. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (Eds.). Gaithersburg, MD: National Institute of Standards and Technology. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Formamide. [Online PDF]. Available at: [Link]

  • Agilent Technologies. Safety Data Sheet: Probe containing Formamide. [Online PDF]. Available at: [Link]

  • Synerzine. Safety Data Sheet: ACETOIN. [Online PDF]. Available at: [Link]

  • Hoffman Fine Chemicals. This compound. [Online]. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Online]. Available at: [Link]

  • Slideshare. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Online]. Available at: [Link]

  • The Good Scents Company. 4,5-dimethyl-2-propyl oxazole. [Online]. Available at: [Link]

  • Google Patents. Preparation method of 4-methyl-5-ethoxy oxazole. [Online].
  • Kassick, A. J., et al. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1667-1669 (2016).
  • Pharmacy with SG Sir. oxazole synthesis and reactions. [Online Video]. YouTube. Available at: [Link]

  • Li, Y., et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1684 (2020).
  • CUTM Courseware. Oxazole.pdf. [Online PDF]. Available at: [Link]

  • Chemcess. 3-Methyl-2-butanone: Production And Uses. [Online]. Available at: [Link]

  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online]. Available at: [Link]

  • SpectraBase. (4R)-4-ethyl-2-methyl-4,5-dihydro-1,3-oxazole - Optional[13C NMR] - Chemical Shifts. [Online]. Available at: [Link]

  • National Institute of Standards and Technology. Oxazole, 4,5-dimethyl-. [Online]. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (Eds.). Gaithersburg, MD: National Institute of Standards and Technology. Available at: [Link]

Sources

Application Notes & Protocols: A Detailed Guide to the Robinson-Gabriel Synthesis of 4,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of 4,5-dimethyloxazole, a valuable heterocyclic compound, via the classic Robinson-Gabriel synthesis. The protocol is designed to be a self-validating system, offering not just procedural steps but also the underlying chemical principles and rationale that govern the transformation. We will explore the synthesis of the requisite precursor, the mechanism of the key cyclodehydration step, and the final purification and characterization of the target molecule.

Foundational Principles: The Robinson-Gabriel Reaction

The Robinson-Gabriel synthesis is a cornerstone reaction in heterocyclic chemistry for the formation of oxazoles. First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), the reaction facilitates the intramolecular cyclodehydration of a 2-acylamino-ketone to yield the corresponding oxazole.[1][2] The oxazole ring is a privileged scaffold found in numerous natural products and pharmaceuticals, making this synthesis a vital tool in medicinal chemistry and drug discovery.[2][3]

The Underlying Mechanism

The transformation proceeds through a well-established acid-catalyzed mechanism. Understanding these steps is critical for troubleshooting and optimizing the reaction.

  • Protonation of the Ketone: The reaction is initiated by the protonation of the ketonic carbonyl group by a strong acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid (PPA).[4] This activation dramatically increases the electrophilicity of the carbonyl carbon.

  • Intramolecular Cyclization: The electron-rich oxygen of the neighboring amide group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This key step forms a five-membered cyclic intermediate, a protonated oxazoline derivative (a hemiaminal).[4]

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate.[4] This dehydration event is driven by the formation of the stable, aromatic oxazole ring. Isotopic labeling studies have confirmed that the oxygen atom from the amide is retained in the final oxazole ring, while the ketonic oxygen is eliminated as water.[5]

The following diagram illustrates this mechanistic pathway.

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Experimental Workflow: A Two-Stage Protocol

The synthesis of this compound is executed in two primary stages: first, the preparation of the 2-acylamino-ketone precursor, followed by its cyclodehydration.

Workflow start Start: 3-Aminobutan-2-one & Acetic Anhydride acylation Part A: Acylation (Precursor Synthesis) start->acylation precursor Intermediate: N-(3-oxobutan-2-yl)acetamide acylation->precursor cyclization Part B: Cyclodehydration (Robinson-Gabriel Reaction) precursor->cyclization workup Reaction Workup (Neutralization & Extraction) cyclization->workup purification Purification (Vacuum Distillation) workup->purification product Final Product: This compound purification->product

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis. It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

ReagentFormulaMW ( g/mol )Molarity/PurityAmount (10 mmol scale)Notes
3-Aminobutan-2-one HClC₄H₁₀ClNO123.58≥95%1.24 g (10 mmol, 1.0 eq)Starting material
Acetic AnhydrideC₄H₆O₃102.09≥98%1.12 mL (12 mmol, 1.2 eq)Acylating agent
PyridineC₅H₅N79.10Anhydrous~20 mLSolvent and base
Polyphosphoric Acid (PPA)H₆P₄O₁₃337.93115%~10 g (approx. 4:1 w/w)Dehydrating agent
Diethyl Ether(C₂H₅)₂O74.12AnhydrousAs neededExtraction solvent
Sodium BicarbonateNaHCO₃84.01Saturated Soln.As neededNeutralization
Anhydrous MgSO₄MgSO₄120.37GranularAs neededDrying agent
Protocol Part A: Synthesis of N-(3-oxobutan-2-yl)acetamide

This procedure details the acylation of the starting amine, analogous to protocols for preparing 2-acylamino-ketones.[6][7]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobutan-2-one hydrochloride (1.24 g, 10 mmol) and anhydrous pyridine (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the suspension until the temperature reaches 0-5 °C.

  • Acylation: Add acetic anhydride (1.12 mL, 12 mmol) dropwise to the cold suspension over 10-15 minutes using a syringe. Ensure the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a beaker containing ice water (approx. 100 mL). Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(3-oxobutan-2-yl)acetamide, which can be used in the next step without further purification.

Protocol Part B: Cyclodehydration to this compound

This step utilizes the classic Robinson-Gabriel conditions with a strong dehydrating agent. Polyphosphoric acid is often an effective choice for this transformation.

  • Reaction Setup: In a 50 mL round-bottom flask, place the crude N-(3-oxobutan-2-yl)acetamide from Part A. Add polyphosphoric acid (approx. 10 g).

  • Heating: Equip the flask with a condenser and heat the mixture in an oil bath to 140-150 °C. Stir vigorously for 2 hours. The mixture will become dark and viscous.

  • Quenching: Carefully and slowly pour the hot reaction mixture onto crushed ice (approx. 100 g) in a large beaker with stirring. This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralization: Once the mixture has cooled, slowly neutralize it by adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH is ~7-8. Be cautious of frothing from CO₂ evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent using a rotary evaporator. Caution: The product is volatile.

Purification and Characterization

The crude product is purified by vacuum distillation to yield pure this compound.

  • Purification: Assemble a fractional distillation apparatus and distill the crude liquid under reduced pressure. Collect the fraction boiling at the appropriate temperature.

  • Expected Yield: 25-35% (based on similar syntheses).

Characterization Data for this compound:

PropertyValueSource
Appearance Colorless to pale yellow liquid[8]
Molecular Formula C₅H₇NO[9][10]
Molecular Weight 97.12 g/mol [9][10]
Boiling Point 117-118 °C @ 760 mmHg (est.)[8]
¹H NMR (CDCl₃) δ ~2.15 (s, 3H, CH₃), ~2.25 (s, 3H, CH₃), ~7.85 (s, 1H, oxazole C2-H)Predicted
¹³C NMR (CDCl₃) δ ~10.0, ~11.5, ~135.0, ~145.0, ~150.0Predicted

Safety, Handling, and Trustworthiness

Expertise in Practice: The choice of a strong dehydrating agent like PPA or H₂SO₄ is crucial; weaker acids will not efficiently promote the dehydration of the stable hemiaminal intermediate.[11] The reaction temperature is also a critical parameter. Insufficient heat will lead to a sluggish reaction, while excessive temperatures can cause charring and decomposition of the starting material, significantly reducing the yield.

Safety is Paramount:

  • Corrosive Reagents: Concentrated sulfuric acid and polyphosphoric acid are extremely corrosive and can cause severe burns. Acetic anhydride is also corrosive and a lachrymator. Always handle these chemicals in a fume hood while wearing a lab coat, nitrile gloves, and chemical splash goggles.

  • Flammability: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction. The final product, this compound, is also a flammable liquid.[10]

  • Toxicity: Pyridine is toxic and harmful if inhaled or absorbed through the skin. This compound is harmful if swallowed.[10]

  • Quenching: The addition of the hot PPA mixture to ice is highly exothermic and must be done slowly and with caution to prevent splashing.

This protocol provides a reliable and well-documented pathway to this compound. By understanding the mechanism and adhering to the procedural and safety details, researchers can confidently apply this classic synthesis in their work.

References

  • Robinson-Gabriel Synthesis - SynArchive. [Link]

  • Robinson–Gabriel synthesis - Wikipedia. [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. [Link]

  • Robinson-Gabriel synthesis of oxazoles | Organic Chemistry - YouTube. (2025, November 15). [Link]

  • Keni, R. P., Daniels, R. N., & Tundel, R. E. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Organic Letters, 9(13), 2469–2472. [Link]

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Robinson–Gabriel synthesis | Semantic Scholar. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. [Link]

  • Wang, J., Liu, X., & Feng, Z. (2011). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Food Science, 32(22), 164-167. [Link]

  • This compound | C5H7NO | CID 30214 - PubChem. [Link]

  • 4,5-dimethyl oxazole, 20662-83-3 - The Good Scents Company. [Link]

  • CAS 20662-83-3 | this compound | MFCD11110236 - Hoffman Fine Chemicals. [Link]

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One-Pot Synthesis of 4,5-Dialkyloxazoles via the Van Leusen Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxazole Scaffold

The oxazole ring system is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component for interacting with biological targets such as enzymes and receptors.[1] The Van Leusen oxazole synthesis, first reported in 1972, provides a robust and versatile method for constructing this important heterocycle from aldehydes and tosylmethyl isocyanide (TosMIC).[3] This guide details an efficient, one-pot variation for the synthesis of 4,5-disubstituted oxazoles, a class of compounds with significant potential for library synthesis and lead optimization in drug development programs.[3][4]

Theoretical Framework: Understanding the Van Leusen Reaction

The Van Leusen reaction is a powerful transformation that leverages the unique reactivity of tosylmethyl isocyanide (TosMIC).[5][6] TosMIC is a remarkable C1 synthon possessing three key reactive features: an acidic α-proton, a versatile isocyanide group, and a tosyl group that functions as an excellent leaving group.[1][5]

The overall mechanism for the formation of a 4,5-disubstituted oxazole in a one-pot fashion proceeds through a cascade of carefully orchestrated chemical events:

  • Alkylation of TosMIC: The reaction is initiated by the deprotonation of TosMIC at the α-carbon using a suitable base, such as potassium carbonate. This generates a stabilized carbanion. This nucleophile then readily attacks an alkyl halide (R²-X), forming an α-alkylated TosMIC derivative. This initial step is crucial as it sets the stage for the introduction of the substituent at the 4-position of the oxazole ring.

  • Second Deprotonation and Aldehyde Addition: The newly formed α-alkylated TosMIC still possesses an acidic proton, which is subsequently removed by the base. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (R¹-CHO).

  • Cyclization: This addition leads to an alkoxide intermediate which undergoes a 5-endo-dig cyclization, a process governed by Baldwin's rules, where the oxygen atom attacks the carbon of the isocyanide group.[6] This intramolecular reaction forms a five-membered oxazoline intermediate.[1]

  • Elimination and Aromatization: The final step is a base-promoted elimination of the tosyl group (p-toluenesulfinic acid).[5] This elimination reaction is the driving force for the formation of the stable aromatic oxazole ring.[5]

This one-pot approach, which combines the initial alkylation of TosMIC with the subsequent condensation and cyclization, offers significant advantages in terms of operational simplicity, time efficiency, and resource management compared to multi-step procedures.[7]

Reaction Mechanism Workflow

Van_Leusen_Mechanism cluster_alkylation Step 1: TosMIC Alkylation cluster_addition_cyclization Step 2 & 3: Aldehyde Addition & Cyclization cluster_elimination Step 4: Elimination & Aromatization TosMIC Tos-CH₂-NC Anion1 Tos-CH⁻-NC TosMIC->Anion1 -H⁺ AlkylatedTosMIC Tos-CHR²-NC Base1 Base (K₂CO₃) Anion1->AlkylatedTosMIC + R²-X RX R²-X Anion2 Tos-CR²⁻-NC AlkylatedTosMIC->Anion2 -H⁺ Base2 Base (K₂CO₃) Adduct Intermediate Adduct Anion2->Adduct + R¹-CHO Oxazoline Oxazoline Intermediate Aldehyde R¹-CHO Adduct->Oxazoline 5-endo-dig Cyclization Product 4,5-Dialkyloxazole Oxazoline->Product - Tos-H (Elimination) Base3 Base

Caption: Mechanism of the one-pot 4,5-dialkyloxazole synthesis.

Experimental Protocol: One-Pot Synthesis in an Ionic Liquid

This protocol is adapted from an efficient and environmentally conscious procedure developed by Wu et al., which utilizes an ionic liquid as a recyclable solvent.[7]

Materials and Reagents
  • Tosylmethyl isocyanide (TosMIC)

  • Aldehyde (R¹-CHO)

  • Aliphatic halide (R²-X, e.g., ethyl bromide, butyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br)

  • Diethyl ether (Et₂O), anhydrous

  • Water, deionized

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions
  • Tosylmethyl isocyanide (TosMIC) is toxic if swallowed, in contact with skin, or if inhaled.[8] It can cause skin and serious eye irritation.[8] Always handle TosMIC in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Alkyl halides are often volatile, flammable, and can be toxic or carcinogenic. Handle with care in a fume hood.

  • Ionic liquids should be handled with care, and skin contact should be avoided.

  • The reaction should be conducted under an inert atmosphere to prevent moisture from interfering with the reaction and to minimize the decomposition of reagents.[9]

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.2 mmol), the aliphatic halide (1.5 mmol), potassium carbonate (1.5 mmol), and [bmim]Br (approx. 3 mL).

  • Initiation: Stir the mixture vigorously at room temperature under an inert atmosphere for approximately 10 minutes.

  • Addition of TosMIC: Add TosMIC (1.0 mmol) to the reaction mixture in one portion.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 6 to 12 hours depending on the substrates.[7]

  • Work-up: Upon completion of the reaction, add deionized water (10 mL) to the flask and extract the product with diethyl ether (3 x 15 mL). The ionic liquid will remain in the aqueous phase and can be recovered by removing the water under reduced pressure.

  • Purification: Combine the organic extracts and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The crude product is then purified by silica gel column chromatography to afford the pure 4,5-disubstituted oxazole.

Experimental Workflow Diagram

Workflow A 1. Add Aldehyde, Alkyl Halide, K₂CO₃, and [bmim]Br to flask B 2. Stir at RT under N₂ for 10 min A->B C 3. Add TosMIC B->C D 4. Stir at RT (6-12h) Monitor by TLC C->D E 5. Quench with H₂O Extract with Et₂O (3x) D->E F 6. Combine organic layers, wash with brine, dry E->F J Aqueous Layer: Recover Ionic Liquid E->J Separation G 7. Concentrate in vacuo F->G H 8. Purify by Column Chromatography G->H I Pure 4,5-Dialkyloxazole H->I

Caption: One-pot synthesis and workup workflow.

Data Presentation: Substrate Scope and Yields

The one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles demonstrates a broad substrate scope with generally high yields. The following table, with data adapted from Wu et al., illustrates the efficacy of this method with various aldehydes and alkyl halides.[7]

EntryAldehyde (R¹)Alkyl Halide (R²)Time (h)Yield (%)
1BenzaldehydeEthyl bromide892
24-ChlorobenzaldehydeEthyl bromide695
34-NitrobenzaldehydeEthyl bromide695
44-MethoxybenzaldehydeEthyl bromide1085
52-NaphthaldehydeEthyl bromide890
6Benzaldehyden-Butyl bromide890
74-Chlorobenzaldehyden-Butyl bromide694
84-Nitrobenzaldehyden-Butyl bromide693
9BenzaldehydeBenzyl bromide1270
104-ChlorobenzaldehydeIsopropyl bromide1272

Application Notes & Field-Proven Insights

Causality Behind Experimental Choices
  • Base Selection (K₂CO₃): Potassium carbonate is an effective base for this reaction. It is strong enough to deprotonate TosMIC but generally does not lead to significant side reactions that can occur with stronger bases like potassium tert-butoxide, such as the formation of stable oxazoline intermediates.[7][9] Its heterogeneity in some solvents can also be advantageous for workup.

  • Solvent Choice ([bmim]Br): The use of an ionic liquid like 1-butyl-3-methylimidazolium bromide offers several advantages. It acts as a polar medium that can facilitate the reaction, often leading to high yields at room temperature.[7] Furthermore, its negligible vapor pressure and thermal stability make it a "green" solvent. A key practical benefit is its immiscibility with diethyl ether, which allows for simple extraction of the product and easy recovery and reuse of the ionic liquid, making the process more economical and sustainable.[7]

  • Substrate Reactivity: Aromatic aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -Cl) tend to react faster and give higher yields.[3][7] This is because the electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the TosMIC anion. Conversely, steric hindrance around the carbonyl group or on the alkyl halide can decrease reaction rates and yields.[7] The reaction is generally effective for primary and secondary alkyl halides but is not suitable for tertiary halides due to competing elimination reactions.[7]

Troubleshooting Common Issues
  • Low or No Yield:

    • Moisture: TosMIC and the anionic intermediates are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Solvents should be anhydrous.[9]

    • Inactive Base: Ensure the potassium carbonate is anhydrous and has been stored properly.

    • Poor Quality TosMIC: Use high-purity TosMIC. If it has been stored for a long time, its purity may be compromised.

  • Formation of Side Products:

    • Hydrolysis of TosMIC: The presence of water can lead to the hydrolysis of TosMIC to N-(tosylmethyl)formamide, consuming the reagent and lowering the yield.[9]

    • Unreacted Intermediates: If the reaction stalls, it might be due to insufficient base or low reactivity of the substrates. Gentle heating could potentially drive the reaction to completion, but this should be approached with caution as it may also promote side reactions.

  • Difficult Purification:

    • Residual Ionic Liquid: If the product is not completely extracted from the aqueous/ionic liquid phase, yields will be lower. Ensure thorough extraction with diethyl ether.

    • Co-eluting Impurities: If the product is difficult to separate from starting materials or byproducts during column chromatography, optimizing the solvent system for TLC first is crucial. A gradient elution might be necessary.

Conclusion

The one-pot Van Leusen synthesis of 4,5-dialkyloxazoles is a highly efficient and versatile method for accessing this important class of heterocycles. By understanding the underlying mechanism and paying careful attention to experimental conditions, particularly the exclusion of moisture, researchers can reliably produce a diverse range of oxazole derivatives in high yields. The use of ionic liquids further enhances the appeal of this protocol, aligning it with the principles of green and sustainable chemistry. This guide provides the necessary theoretical and practical framework for the successful implementation of this reaction in a research and drug development setting.

References

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Available from: [Link]

  • Sheng, J., & Li, J. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Available from: [Link]

  • Yu, X.-Q., Wu, B., Wen, J., Zhang, J., Li, J., & Xiang, Y.-Z. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Sci-Hub. Available from: [Link]

  • Sheng, J., & Li, J. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available from: [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Available from: [Link]

  • Cortes-Cortes, C., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. Available from: [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Available from: [Link]

  • ChemTube3D. (2024, January 9). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Video]. YouTube. Available from: [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Available from: [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. Available from: [Link]

  • Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Van Leusen MCR. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis. Available from: [Link]

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Application Notes & Protocols: The Utility of 4,5-Dimethyloxazole as a Foundational Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4,5-dimethyloxazole, a simple yet insightful N-heterocyclic compound, and its role as a ligand in organometallic catalysis. While more complex chiral oxazolines have been extensively studied for asymmetric synthesis, the study of fundamental ligands like this compound is crucial for understanding core catalytic principles. We will delve into its coordination chemistry, provide a detailed protocol for its application in a model cross-coupling reaction, and explain the scientific rationale behind each experimental step.

Introduction: The Oxazole Ligand Family

Oxazole- and oxazoline-containing ligands are cornerstones of modern organometallic chemistry.[1] Their utility stems from several key features:

  • Strong N-Coordination: The lone pair on the sp²-hybridized nitrogen atom readily coordinates to transition metals, forming stable catalyst complexes.

  • Tunable Steric and Electronic Properties: The oxazole ring can be substituted at various positions to precisely modulate the ligand's bulk and electron-donating or -withdrawing character.

  • Synthetic Accessibility: They are often synthesized from readily available precursors like amino acids.[1]

Within this family, This compound (C₅H₇NO) serves as an archetypal achiral, N-donor ligand.[2] Its structure features two electron-donating methyl groups, which increase the electron density on the nitrogen donor atom. This enhances its ability to stabilize electron-deficient, high-oxidation-state metal centers that are common intermediates in catalytic cycles. Its relative simplicity makes it an excellent candidate for mechanistic studies, allowing researchers to isolate the effects of N-coordination without the complicating influence of chirality or bulky substituents found in more specialized ligands.

Coordination Chemistry and Ligand Properties

The primary role of this compound in catalysis is to act as a monodentate "L-type" ligand, donating two electrons from its nitrogen atom to the metal center. This coordination is fundamental to the stability and reactivity of the resulting organometallic complex.

  • Causality of Ligand Choice: Why choose this compound? In a catalytic system, particularly with palladium, a common failure pathway is the precipitation of inactive palladium black. An N-donor ligand like this compound occupies a coordination site on the metal, stabilizing the catalytically active soluble species and preventing this aggregation. The methyl groups provide a modest steric shield around the metal center, further influencing substrate approach and catalyst longevity.

Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa pd2 L₂Pd(II)(Ar¹)(X) oa->pd2 tm Transmetalation pd2->tm pd2_ar2 L₂Pd(II)(Ar¹)(Ar²) tm->pd2_ar2 re Reductive Elimination pd2_ar2->re re->pd0 Regeneration product Ar¹-Ar² re->product ar1x Ar¹-X ar1x->oa Aryl Halide boronic Ar²-B(OR)₂ boronic->tm base Base base->tm Workflow start Start: Assemble Glassware reagents Add Pd(OAc)₂, K₂CO₃, and Phenylboronic Acid start->reagents purge Seal, Evacuate, and Backfill with N₂ (3x) reagents->purge solvents Add Anhydrous Toluene via Syringe purge->solvents ligand Add this compound (Ligand) solvents->ligand substrate Add 4-Bromotoluene (Substrate) ligand->substrate heat Heat Reaction Mixture (e.g., 100 °C for 12h) substrate->heat cool Cool to Room Temperature heat->cool quench Quench with Water & Extract with Ethyl Acetate cool->quench dry Dry Organic Layer (Na₂SO₄) & Concentrate quench->dry purify Purify via Column Chromatography dry->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for the model Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and attach it to a Schlenk line. Evacuate the flask under vacuum and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Expertise Note: This step is critical. The active Pd(0) species is highly oxygen-sensitive. Failure to rigorously exclude air will lead to catalyst oxidation and significantly lower yields.

  • Solvent and Ligand Addition: Through the septum, add 5 mL of anhydrous toluene via syringe. Stir the mixture for 5 minutes. Then, add this compound (4.8 mg, 0.05 mmol, 5 mol%) via syringe.

    • Expertise Note: A ligand-to-metal ratio greater than 1:1 (here, 5:1) is often used to ensure the metal center remains coordinated and to compensate for any potential ligand degradation under reaction conditions.

  • Substrate Addition: Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.) to the stirring mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Workup: Cool the reaction mixture to room temperature. Add 10 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methylbiphenyl. The identity and purity of the product should be validated by ¹H NMR, ¹³C NMR, and GC-MS, comparing the data to literature values. An expected yield for such a system would be in the range of 70-90%.

Data Presentation and Troubleshooting

The performance of this compound can be benchmarked against other simple N-donor ligands.

LigandCatalyst Loading (mol%)Temp (°C)Time (h)Typical Yield (%)
This compound 1.01001270-90 (Expected)
Pyridine1.01001265-85
Triphenylphosphine (P-donor)1.01008>95
None1.010012<10 (Significant Pd black)

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture).2. Poor quality boronic acid.3. Insufficient base.1. Improve inert atmosphere technique; use freshly opened anhydrous solvents.2. Use fresh, high-purity boronic acid.3. Use freshly ground, anhydrous K₂CO₃.
Formation of Pd Black Catalyst decomposition due to ligand dissociation or oxidation.1. Increase ligand stoichiometry (e.g., from 5 mol% to 10 mol%).2. Ensure rigorous degassing of solvents and reaction vessel.
Side Product Formation Homocoupling of the boronic acid (forms biphenyl).1. Add the aryl halide first to allow oxidative addition before boronic acid decomposition.2. Lower the reaction temperature slightly.

Conclusion

This compound serves as a valuable tool for the modern catalysis researcher. While it may not offer the high enantioselectivity of its chiral oxazoline cousins, its utility lies in its simplicity. It provides a robust, electron-donating, and sterically unassuming coordination environment ideal for stabilizing catalytic intermediates. The protocols and principles outlined here demonstrate its potential application in fundamental catalytic reactions like the Suzuki-Miyaura coupling and provide a framework for its use in mechanistic investigations and as a benchmark for the development of more complex and specialized ligand systems.

References

  • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8). (Source: Ignited Minds Journals, URL not directly available, general reference to the field).
  • Doulcet, C., & Hoarau, C. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Science.gov. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. European Journal of Organic Chemistry, 2006(8), 1961-1981. (Source: ResearchGate, URL not directly available, general reference to the field).
  • Mazuryk, O., et al. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. MDPI. [Link]

  • Morton, D., & Pearson, D. (2009). Palladium Cross-Couplings of Oxazoles. Organic Letters, 11(22), 5230–5233. (Source: Semantic Scholar, URL not directly available, general reference to the field).
  • Andersson, P. G., et al. (2016). Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes. European Journal of Organic Chemistry. (Source: ResearchGate, URL not directly available, general reference to the field).
  • G. Chelucci, G. Orrù and G. Pinna. (2003). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. DiVA portal. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Zhang, M., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. [Link]

  • Skarżyńska, A., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. [Link]

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Protocol for the purification of 4,5-Dimethyloxazole by distillation or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dimethyloxazole is a heterocyclic organic compound with applications in flavor chemistry, fragrance development, and as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] The purity of this compound is paramount for its successful application, as impurities can significantly alter its sensory properties and reactivity in subsequent chemical transformations. This document provides detailed protocols for the purification of this compound using two common laboratory techniques: fractional distillation and flash column chromatography. The choice between these methods will depend on the nature of the impurities, the required final purity, and the scale of the purification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification protocols. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₇NO[2]
Molecular Weight 97.12 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 117-129 °C at 760 mmHg[3][4]
Solubility Soluble in alcohol; slightly soluble in water (9083 mg/L at 25 °C est.)[3][5]
pKa (conjugate acid) ~2.05[1]

The boiling point of this compound is reported in the range of 117-129 °C at atmospheric pressure. This relatively narrow range suggests that distillation is a viable purification method, particularly for removing impurities with significantly different boiling points. Its solubility in alcohol and slight solubility in water indicate a degree of polarity, which is a key consideration for chromatographic separations.

Purification by Fractional Distillation

Fractional distillation is a highly effective technique for separating liquids with close boiling points.[6] This method is particularly well-suited for purifying this compound from impurities that have boiling points within approximately 25-70 °C of the target compound. The process involves multiple vaporization-condensation cycles within a fractionating column, which enriches the vapor phase with the more volatile component.

Principle of Fractional Distillation

As a mixture is heated, the component with the lower boiling point will vaporize to a greater extent. In a fractional distillation setup, the vapor rises through a column packed with a high-surface-area material (e.g., Raschig rings, Vigreux indentations). This provides numerous surfaces for the vapor to condense and re-vaporize. With each cycle, the vapor becomes progressively enriched in the lower-boiling-point component. By the time the vapor reaches the top of the column, it is theoretically composed of the pure, more volatile substance, which is then condensed and collected.

Experimental Workflow for Fractional Distillation

Fractional_Distillation_Workflow A Crude this compound in Distilling Flask E Heating and Vaporization A->E B Fractionating Column F Separation in Column B->F C Condenser G Condensation C->G D Receiving Flask H Collection of Pure Fractions D->H E->B F->C G->D

Caption: Workflow for the purification of this compound by fractional distillation.

Detailed Protocol for Fractional Distillation

Equipment:

  • Round-bottom flask (distilling flask)

  • Heating mantle

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Boiling chips or magnetic stirrer

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its volume.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all joints are securely clamped.

    • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

    • Wrap the fractionating column with insulation to maintain the temperature gradient.

  • Distillation:

    • Begin heating the distilling flask gently.

    • Observe the condensation ring as it slowly rises through the fractionating column. A slow and steady rate is crucial for good separation.

    • Monitor the temperature at the distillation head. Initially, the temperature will rise as the most volatile impurities begin to distill. Collect this first fraction in a separate receiving flask.

    • The temperature should then stabilize at the boiling point of this compound (117-129 °C). Once the temperature is stable, change to a clean receiving flask to collect the purified product.

    • Collect the fraction that distills over within a narrow temperature range (e.g., ± 2 °C) around the boiling point of the pure compound.

    • If the temperature begins to rise again, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or collect this fraction in a separate flask.

  • Shutdown and Storage:

    • Turn off the heat and allow the apparatus to cool down before disassembling.

    • Transfer the purified this compound to a clean, dry, and labeled amber glass bottle. To prevent degradation, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[7]

Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate components of a mixture based on their differential adsorption to the stationary phase. This method is ideal for purifying this compound from non-volatile impurities or from compounds with similar boiling points but different polarities.

Principle of Flash Column Chromatography

In flash chromatography, the crude sample is loaded onto the top of a column packed with an adsorbent material, most commonly silica gel. A solvent system (the mobile phase) is then passed through the column under positive pressure. The components of the mixture travel down the column at different rates depending on their polarity and their affinity for the stationary phase. Less polar compounds will have a weaker interaction with the polar silica gel and will elute from the column more quickly, while more polar compounds will be retained longer. By collecting the eluent in fractions, the desired compound can be isolated in a pure form.

Experimental Workflow for Flash Column Chromatography

Flash_Chromatography_Workflow A Slurry Pack Column with Silica Gel B Load Crude Sample A->B C Elute with Solvent System (Positive Pressure) B->C D Collect Fractions C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Solvent Evaporation F->G H Purified this compound G->H

Caption: Workflow for the purification of this compound by flash column chromatography.

Detailed Protocol for Flash Column Chromatography

Equipment and Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Triethylamine (optional, as a modifier)

  • Compressed air or nitrogen source with a regulator

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Using TLC, determine a suitable solvent system that provides good separation of this compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate.

    • The ideal solvent system should result in a retention factor (Rf) of approximately 0.2-0.4 for this compound.

    • Due to the basic nature of the nitrogen atom in the oxazole ring, streaking on the TLC plate may be observed. If this occurs, add a small amount of triethylamine (0.1-1%) to the eluent to improve the separation.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add a protective layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Alternatively, for less soluble samples, a "dry loading" technique can be used. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure to the top of the column to force the solvent through the silica gel at a steady rate.

    • Begin collecting the eluent in fractions as it exits the column.

  • Fraction Analysis and Product Isolation:

    • Monitor the separation by spotting the collected fractions onto TLC plates and visualizing them under a UV lamp.

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

  • Storage:

    • As with the distilled product, store the purified this compound in a sealed, labeled amber glass bottle under an inert atmosphere in a cool, dark place to prevent degradation.

Comparison of Purification Methods

FeatureFractional DistillationFlash Column Chromatography
Principle of Separation Difference in boiling pointsDifferential adsorption based on polarity
Best Suited For Separating volatile compounds with close boiling pointsSeparating compounds with different polarities, including non-volatile impurities
Advantages Can be used for large quantities; relatively simple setupHigh resolution; applicable to a wide range of compounds; mild conditions
Disadvantages Requires thermal stability of the compound; may not separate azeotropesMore time-consuming for large quantities; requires larger volumes of solvent
Scale Milligrams to kilogramsMilligrams to grams

Conclusion

Both fractional distillation and flash column chromatography are effective methods for the purification of this compound. The choice of method should be based on a careful consideration of the impurities present, the desired final purity, and the scale of the purification. For volatile impurities with different boiling points, fractional distillation is often the more straightforward and scalable approach. For non-volatile impurities or those with similar boiling points but different polarities, flash column chromatography offers superior separation. By following the detailed protocols provided in these application notes, researchers can obtain high-purity this compound for their specific applications.

References

  • The Good Scents Company. (n.d.). 4,5-dimethyl oxazole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-4,5-dimethyl oxazole. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethyl-2-propyloxazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-4,5-dimethyloxazole. Retrieved from [Link]

  • FooDB. (2019). Showing Compound this compound (FDB010957). Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 20662-83-3 | this compound. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2019). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. The Journal of Organic Chemistry, 84(5), 2633–2639. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Scent.vn. (n.d.). 2-Ethyl-4,5-dimethyloxazole (CAS 53833-30-0). Retrieved from [Link]

  • Pobudkowska, A., & Rogalski, M. (2006). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 51(4), 1352–1356. Retrieved from [Link]

  • NIST. (n.d.). Oxazole, 4,5-dimethyl-. Retrieved from [Link]

  • Wikipedia. (2023). Fractional distillation. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

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Analytical methods for the characterization of 4,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 4,5-Dimethyloxazole

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of this compound (C₅H₇NO), a heterocyclic compound of interest in flavor chemistry and as a building block in synthetic organic chemistry. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for method selection and parameter optimization. We will explore chromatographic and spectroscopic techniques essential for establishing the identity, purity, and structure of this analyte. The protocols herein are designed to be self-validating, ensuring robust and reproducible results for researchers in quality control, R&D, and academic laboratories.

Introduction: The Analytical Imperative for this compound

This compound is a volatile organic compound (VOC) recognized for its contribution to the aroma profile of various food products, including coffee and nuts.[1] Its structural characterization is paramount for ensuring product consistency, identifying impurities, and for its use in synthetic applications. The analytical challenge lies in selecting and optimizing methods that can unambiguously confirm its structure and quantify its presence, often in complex matrices. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering the scientist to adapt and troubleshoot effectively.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical properties is critical for analytical method development. For instance, its volatility and thermal stability make it an ideal candidate for Gas Chromatography (GC), while its polarity will dictate choices in High-Performance Liquid Chromatography (HPLC).

PropertyValueSource
Molecular Formula C₅H₇NOPubChem[2]
Molecular Weight 97.12 g/mol PubChem[2]
Boiling Point 128-129 °CHoffman Fine Chemicals[3]
CAS Number 20662-83-3PubChem[2]

Chromatographic Analysis: Separation and Quantification

Chromatography is the cornerstone for separating this compound from a sample matrix to assess its purity and determine its concentration. The choice between gas and liquid chromatography is primarily driven by the analyte's volatility.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The high resolution of capillary GC columns provides excellent separation, while the mass spectrometer offers definitive identification based on the molecule's mass-to-charge ratio (m/z) and its unique fragmentation pattern. For trace analysis in complex matrices (e.g., food samples), a pre-concentration step like headspace sampling is often necessary to enhance sensitivity.[4]

Protocol: Headspace-GC-MS Analysis

This protocol is optimized for detecting this compound in a liquid matrix. The "salting-out" effect is utilized, where the addition of a salt like sodium chloride decreases the solubility of the volatile analyte in the aqueous phase, thereby increasing its concentration in the headspace and improving sensitivity.[5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5.0 g of the sample into a 20 mL headspace vial.

    • Add 2.0 g of anhydrous sodium chloride (NaCl) to the vial.

    • If required, add an appropriate internal standard.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Headspace Incubation:

    • Place the vial in the headspace autosampler tray.

    • Incubate the sample at 90°C for 30 minutes to allow for equilibration of this compound between the sample and the headspace gas.[5]

  • GC-MS Injection:

    • Pressurize the vial with helium.

    • Inject 1.0 mL of the headspace gas into the GC inlet, which is typically held at 250°C in splitless mode to maximize sensitivity.

  • Chromatographic Separation & Mass Spectrometric Detection:

    • Execute the GC-MS analysis using the parameters outlined in the table below.

Instrumental Parameters:

ParameterSettingRationale
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of volatiles.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 minA standard program to separate early-eluting volatiles from heavier matrix components.[5]
MS Source Temp. 230°CStandard temperature for robust ionization.
MS Quad Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for creating reproducible fragmentation patterns for library matching.
Scan Range 35 - 350 amuCovers the molecular ion and key fragments of the analyte.

Trustworthiness (Data Interpretation):

  • Retention Index (RI): The Kovats Retention Index on a standard non-polar column is expected to be approximately 765.[2] This value is used for tentative identification.

  • Mass Spectrum: The definitive identification is achieved by matching the acquired mass spectrum with a reference library. The expected molecular ion [M]⁺ is at m/z 97. Key fragments provide structural confirmation.

m/zInterpretation
97 Molecular Ion [M]⁺
82 Loss of a methyl group (-CH₃)
54 Ring fragmentation

Workflow Visualization:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Vial Add to Headspace Vial Sample->Vial Salt Add NaCl (Salting Out) Vial->Salt Seal Seal Vial Salt->Seal Incubate Incubate & Equilibrate (90°C, 30 min) Seal->Incubate Inject Headspace Injection Incubate->Inject GC GC Separation (DB-5ms Column) Inject->GC MS MS Detection (EI, 70 eV) GC->MS Chromatogram Acquire Total Ion Chromatogram (TIC) MS->Chromatogram Spectrum Extract Mass Spectrum Chromatogram->Spectrum Identify Identify by RI & Library Match Spectrum->Identify Quantify Quantify Identify->Quantify

Workflow for Headspace-GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: While GC-MS is the method of choice, HPLC can be employed for non-volatile derivatives of this compound or when analyzing samples in non-volatile matrices where direct injection is preferred.[6] Reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity, is the most common mode.[7][8] Since this compound lacks a strong chromophore for UV detection at higher wavelengths, detection is typically performed at lower UV wavelengths (e.g., 210 nm).

Protocol: Reversed-Phase HPLC-UV Analysis

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a known quantity of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • HPLC Analysis:

    • Inject 10 µL of the filtered sample into the HPLC system.

    • Run the analysis using the isocratic conditions detailed below.

Instrumental Parameters:

ParameterSettingRationale
HPLC Column C18 (e.g., 4.6 x 150 mm, 5 µm)A standard reversed-phase column suitable for a wide range of polar to moderately non-polar compounds.
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric AcidA common mobile phase for polar analytes. The acid improves peak shape by suppressing silanol interactions.[7]
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 210 nmWavelength for detecting the oxazole ring, although sensitivity may be limited.

Trustworthiness (Data Interpretation):

  • Retention Time (t_R): The identity of the peak is tentatively confirmed by matching its retention time to that of a pure reference standard analyzed under the same conditions.

  • Purity Assessment: The purity of the sample can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Solid/Liquid Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject (10 µL) Filter->Inject Column C18 Separation Inject->Column Pump Isocratic Pump (ACN:H₂O) Pump->Inject Detector UV Detection (210 nm) Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Analyze Analyze t_R & Peak Area Integrate->Analyze

Workflow for HPLC-UV analysis of this compound.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, serving as the ultimate confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom. For a small molecule like this compound, these two experiments are usually sufficient for complete structural assignment.[9]

Protocol: ¹H and ¹³C NMR Analysis

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Place the tube in the NMR spectrometer.

    • Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum.

Trustworthiness (Data Interpretation): The chemical shifts (δ) are highly predictable and diagnostic of the local electronic environment.

Predicted NMR Data for this compound:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~7.8Singlet1HH at C2
~2.2Singlet3HCH₃ at C5
~2.0Singlet3HCH₃ at C4
¹³C NMR ~150--C2
~145--C5
~130--C4
~12--CH₃ at C5
~10--CH₃ at C4

Note: Predicted shifts are based on standard chemical shift theory for heterocyclic compounds and may vary slightly based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this compound, we expect to see vibrations corresponding to the C-H bonds of the methyl groups and the C=N and C-O bonds within the oxazole ring.[11]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Step-by-Step Methodology:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the liquid sample or a few crystals of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.[8]

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Trustworthiness (Data Interpretation):

Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3150C-H StretchAromatic C-H (on oxazole ring)
~2900-3000C-H StretchAliphatic C-H (methyl groups)
~1600-1650C=N StretchImine group in oxazole ring
~1500-1550C=C StretchAromatic ring stretch
~1050-1150C-O StretchEther linkage in oxazole ring

Summary and Method Selection

The choice of analytical technique for this compound is dictated by the research objective.

  • For routine identification and quantification in volatile matrices, Headspace-GC-MS is the gold standard due to its high sensitivity and specificity.

  • For purity assessment of a synthesized bulk sample, HPLC-UV can be a straightforward method, provided a reference standard is available.

  • For unambiguous structural confirmation of a newly synthesized batch, a combination of NMR (¹H and ¹³C) , MS , and FTIR is required to provide orthogonal and confirmatory data.

This guide provides the foundational protocols and scientific reasoning to empower researchers in their analysis of this compound, ensuring data of the highest quality and integrity.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds.
  • Lee, S., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI.
  • Hakme, E., et al. (2021). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A.
  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column.
  • Li, Y., et al. (2022). Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers. PMC - PubMed Central.
  • Cocheo, V., et al. (1996). Sampling and analysis of volatile organic compounds (VOC) relevant for the formation of photochemical oxidants. WIT Press.
  • Takeda, S., et al. (1993). Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-4,5-dimethyloxazole. PubChem. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Characterizing 4,5-Dimethylbenzene-1,2-diamine Derivatives.
  • The Good Scents Company. (n.d.). 4,5-dimethyl-2-propyl oxazole, 53833-32-2.
  • Periandy, S., et al. (2011). FTIR, FT-Raman and quantum chemical investigations of 4,5-dimethyl-1,3-dioxol-2-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0245645).
  • Svetashev, V. I. (2011). Mild method for preparation of 4,4-dimethyloxazoline derivatives of polyunsaturated fatty acids for GC-MS. PubMed.
  • Gabr, A. A., et al. (2022). FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex... ResearchGate.
  • FooDB. (2010). Showing Compound 2-Ethyl-4,5-dimethyloxazole (FDB017018).
  • SpectraBase. (n.d.). 4,5-Diphenylisoxazole - Optional[13C NMR] - Chemical Shifts.
  • Unangst, P. C., et al. (1987). 5-Phenyl-2-oxazole derivatives as anti-inflammatory/antiallergic agents.
  • Ghasemi-Varnamkhasti, M., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI.
  • The Good Scents Company. (n.d.). 2-ethyl-4,5-dimethyl oxazole, 53833-30-0.
  • Joshi, P., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Hoffman Fine Chemicals. (n.d.). CAS 20662-83-3 | this compound.
  • Kumar, A., et al. (2023). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate.
  • FooDB. (2010). Showing Compound this compound (FDB010957).
  • ChemicalBook. (n.d.). 1H-Imidazole-4,5-dimethanol(33457-48-6) 1H NMR.
  • ResearchGate. (n.d.). FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole.
  • Sundaraganesan, N., et al. (2009). Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra, hyperpolarizability studies and DFT calculations of 3,5-dimethylpyrazole. PubMed.

Sources

Application Note: Strategic Derivatization of 4,5-Dimethyloxazole for the Generation of Biologically Active Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Oxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle that holds a significant position in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow oxazole-containing molecules to bind effectively to a wide range of biological targets like enzymes and receptors.[2][3] This versatility has led to the discovery of numerous oxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5][6]

The 4,5-dimethyloxazole core serves as an excellent starting point for building diverse chemical libraries for biological screening. The methyl groups at the C4 and C5 positions provide a stable, well-defined core, while the C2 position offers a prime handle for synthetic modification. This application note provides a comprehensive guide to the strategic derivatization of this compound, detailing robust protocols for creating a library of novel analogues and outlining a standard high-throughput screening method for their biological evaluation.

Rationale and Strategic Considerations for Derivatization

The functionalization of the oxazole ring is key to exploring its potential in drug discovery. The acidity of the ring protons decreases in the order C2 > C5 > C4, making the C2 position the most favorable site for deprotonation and subsequent functionalization.[2] By systematically introducing a variety of substituents at this position, researchers can modulate the molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and investigate the structure-activity relationships (SAR) that govern its biological effects.[7][8]

This guide focuses on two powerful and complementary synthetic strategies for C2-functionalization:

  • Direct C-H Activation/Arylation: A modern, atom-economical approach that avoids the pre-functionalization of the oxazole ring.

  • Metal-Catalyzed Cross-Coupling: A highly versatile and widely adopted method that allows for the introduction of a vast array of substituents via a halogenated intermediate.

Synthetic Methodologies for C2 Derivatization

Strategy 1: Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation is an efficient strategy for forming carbon-carbon bonds, directly coupling an aryl halide with the C-H bond of the oxazole.[9][10] This approach is highly valued for its step-economy and for minimizing the generation of stoichiometric byproducts. Palladium catalysts are particularly effective in mediating this transformation.[9][11] The general mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by a concerted metalation-deprotonation step at the C2 position of the oxazole and subsequent reductive elimination to yield the C2-arylated product.[12]

G cluster_0 Direct C-H Arylation Workflow Start This compound + Aryl Halide (Ar-X) Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., DMA) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product C2-Arylated This compound Purification->Product

Caption: Workflow for Direct C-H Arylation.

Strategy 2: Metal-Catalyzed Cross-Coupling via a Halogenated Intermediate

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a robust and flexible method for constructing C-C bonds.[13][14] For oxazoles, this typically involves a two-step process: initial halogenation of the C2 position, followed by a cross-coupling reaction, such as the Suzuki-Miyaura coupling, with an organoboron reagent.[2][13] This approach allows for the introduction of a wide variety of aryl and heteroaryl groups.

The first step, halogenation, creates a reactive electrophilic site. The subsequent Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13]

G cluster_1 Cross-Coupling Workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Suzuki-Miyaura Coupling Start This compound Halogenation Halogenating Agent (e.g., NBS) Solvent (e.g., CCl4) Start->Halogenation Intermediate 2-Halo-4,5-dimethyloxazole Halogenation->Intermediate Coupling Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/H2O) Intermediate->Coupling BoronicAcid Aryl Boronic Acid (Ar-B(OH)2) BoronicAcid->Coupling FinalProduct C2-Arylated This compound Coupling->FinalProduct

Caption: Two-step Cross-Coupling Workflow.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: Palladium-Catalyzed Direct C2-Arylation of this compound

This protocol describes the direct coupling of this compound with an aryl bromide.

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

  • Add anhydrous DMA via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-4,5-dimethyloxazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4,5-dimethyloxazole

This protocol involves the synthesis of the 2-bromo intermediate followed by the Suzuki-Miyaura coupling.

Part A: Synthesis of 2-Bromo-4,5-dimethyloxazole

  • Dissolve this compound (1.0 mmol, 1.0 equiv) in carbon tetrachloride (CCl₄) (10 mL).

  • Add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv) and a catalytic amount of benzoyl peroxide (BPO).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool to room temperature, filter off the succinimide, and wash the solid with CCl₄.

  • Concentrate the filtrate under reduced pressure. The crude product is often used directly in the next step without further purification.

Part B: Suzuki-Miyaura Coupling

  • To a microwave vial, add crude 2-bromo-4,5-dimethyloxazole (1.0 mmol, 1.0 equiv), the desired aryl boronic acid (1.5 mmol, 1.5 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%), and sodium carbonate (Na₂CO₃) (3.0 mmol, 3.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vial and heat in a microwave reactor at 100 °C for 30-60 minutes.

  • After cooling, dilute with ethyl acetate (20 mL), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel column chromatography to yield the final product.

| Table 1: Representative Derivatization Data | | :--- | :--- | :--- | :--- | :--- | | Entry | Method | Aryl Group (Ar) | Reaction Time | Yield (%) | | 1 | Direct Arylation | Phenyl | 18 h | 75 | | 2 | Direct Arylation | 4-Methoxyphenyl | 20 h | 71 | | 3 | Suzuki Coupling | Phenyl | 30 min (MW) | 88 | | 4 | Suzuki Coupling | 3-Pyridyl | 45 min (MW) | 82 |

Application in Biological Screening

Once a library of this compound derivatives is synthesized, the next critical step is to evaluate their biological activity. High-Throughput Screening (HTS) allows for the rapid assessment of large numbers of compounds against a specific biological target or cellular phenotype.[15][16] A common primary screen in cancer drug discovery is the antiproliferative assay, which measures the ability of a compound to inhibit cancer cell growth.[17][18]

G cluster_2 High-Throughput Screening Workflow Start Synthesized Compound Library (in DMSO) Dosing Add Compounds at a Fixed Concentration (e.g., 10 µM) Start->Dosing Plating Seed Cancer Cells in Microplates (e.g., 384-well) Plating->Dosing Incubation Incubate for 48-72 hours Dosing->Incubation Assay Add Viability Reagent (e.g., CellTiter-Glo®) Incubation->Assay Readout Measure Luminescence/ Absorbance Assay->Readout Analysis Calculate % Inhibition Identify 'Hits' Readout->Analysis Confirmation Dose-Response (IC50) of Hits Analysis->Confirmation

Caption: General HTS workflow for an antiproliferative assay.

Protocol 3: High-Throughput Antiproliferative Assay

This protocol provides a general method for screening the synthesized library against a human cancer cell line (e.g., HeLa).[15][19]

Materials and Reagents:

  • HeLa cells (or other suitable cancer cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Synthesized compound library (10 mM stocks in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Sterile 384-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Trypsinize and count HeLa cells. Seed 1,000 cells in 40 µL of complete medium per well into 384-well plates. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Addition: Prepare a working plate by diluting the 10 mM stock compounds to an intermediate concentration. Using an automated liquid handler, add 100 nL of compound solution to the cell plates to achieve a final screening concentration of 10 µM. Include wells with DMSO only (negative control) and a positive control.

  • Incubation: Incubate the plates for 72 hours at 37 °C, 5% CO₂.

  • Viability Assessment: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the controls (% Inhibition = 100 * [1 - (Sample_Lumi - Avg_Pos_Ctrl) / (Avg_Neg_Ctrl - Avg_Pos_Ctrl)]). Compounds showing >50% inhibition are typically considered "hits" for further validation.

| Table 2: Hypothetical HTS Data for C2-Derivatized 4,5-Dimethyloxazoles | | :--- | :--- | :--- | :--- | | Compound ID | C2-Substituent | Cell Viability (%) @ 10 µM | Hit (Yes/No) | | Cmpd-001 | Phenyl | 85.2 | No | | Cmpd-002 | 4-Methoxyphenyl | 91.5 | No | | Cmpd-003 | 3-Pyridyl | 78.1 | No | | Cmpd-004 | 3-Cl-4-F-Phenyl | 22.4 | Yes | | Cmpd-005 | Naphthyl | 35.8 | Yes |

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this application note, particularly direct C-H activation and Suzuki-Miyaura cross-coupling, provide reliable and flexible pathways for generating diverse libraries of C2-functionalized derivatives. Combining these robust chemical methodologies with high-throughput biological screening enables the efficient identification of lead compounds with promising pharmacological activity, paving the way for further optimization and drug development efforts.

References

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  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. National Institutes of Health. [Link]

  • Guerrini, G., et al. (2020). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 63(24), 15847-15862. [Link]

  • Ananthan, S., et al. (2011). High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. ASSAY and Drug Development Technologies, 9(2), 168-177. [Link]

  • Al-Rifai, N., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]

  • González-Miguel, J., et al. (2023). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Pharmaceuticals, 16(10), 1459. [Link]

  • Sgambat, K., et al. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1633-1647. [Link]

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Application Notes and Protocols for the Microwave-Assisted Synthesis of 4,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4,5-Dimethyloxazole and the Advent of Microwave Synthesis

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[1] this compound, a member of this important class of heterocyclic compounds, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Traditionally, the synthesis of oxazoles often involves lengthy reaction times, harsh conditions, and the use of hazardous reagents.[2][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a greener and more efficient alternative to conventional heating methods.[4][5] By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, higher yields, and improved product purity.[6][7] This approach aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[6][8] This document provides a detailed guide to the microwave-assisted synthesis of this compound, offering a robust protocol grounded in established chemical principles.

Underlying Chemistry: The Robinson-Gabriel Synthesis

The chosen synthetic route for this protocol is a microwave-assisted adaptation of the classical Robinson-Gabriel synthesis. This method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[9][10] The reaction is catalyzed by a dehydrating agent, and microwave irradiation provides the necessary energy to drive the reaction to completion in a fraction of the time required by conventional heating.[2]

The mechanism proceeds through the enolization of the ketone, followed by an intramolecular nucleophilic attack of the enol oxygen onto the amide carbonyl carbon. Subsequent dehydration of the resulting intermediate yields the aromatic oxazole ring.

Experimental Workflow

The following diagram outlines the key stages of the microwave-assisted synthesis of this compound.

workflow cluster_prep Pre-Reaction Setup cluster_reaction Microwave Reaction cluster_workup Post-Reaction Workup & Purification cluster_analysis Product Characterization prep_reactants Weigh Reactants: - 3-Acetamido-2-butanone - Dehydrating Agent (e.g., P2O5) prep_solvent Add Solvent (e.g., Toluene) prep_reactants->prep_solvent prep_vial Place in Microwave Vial with Stir Bar prep_solvent->prep_vial mw_irrad Irradiate in Microwave Reactor (Set Time, Temp, Power) prep_vial->mw_irrad cooling Cool to Room Temperature mw_irrad->cooling quench Quench Reaction Mixture (e.g., with NaHCO3 solution) cooling->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., with MgSO4) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify analysis Analyze by NMR, GC-MS, and IR Spectroscopy purify->analysis

Caption: Experimental workflow for microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol details the microwave-assisted synthesis of this compound from 3-acetamido-2-butanone.

Materials and Equipment:

  • 3-Acetamido-2-butanone

  • Phosphorus pentoxide (P₂O₅) or other suitable dehydrating agent

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Dedicated microwave reactor for organic synthesis[11]

  • 10 mL microwave reaction vial with a magnetic stir bar[11]

  • Standard laboratory glassware

  • Rotary evaporator

Safety Precautions:

  • Microwave synthesis should only be performed in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.[12][13] Domestic microwave ovens are not suitable and can be hazardous.[12]

  • Reactions are performed in sealed vessels at elevated temperatures and pressures; always allow the vessel to cool to a safe temperature before opening.[11]

  • Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Phosphorus pentoxide is highly corrosive and reacts violently with water. Handle with extreme care.

Procedure:

  • Reaction Setup:

    • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-acetamido-2-butanone (1.0 mmol, 115.13 mg).

    • Add phosphorus pentoxide (1.5 mmol, 212.9 mg) as the dehydrating agent.

    • Add 5 mL of anhydrous toluene to the vial.

    • Seal the vial securely with the appropriate cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Set the reaction parameters as follows (these are starting parameters and may require optimization):

      • Temperature: 150 °C

      • Ramp time: 2 minutes

      • Hold time: 10 minutes

      • Power: 100 W (or dynamic power control to maintain temperature)

      • Stirring: High

    • Initiate the microwave irradiation program.

  • Workup and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before removing it from the microwave cavity.[11]

    • Carefully uncap the vial in a fume hood.

    • Slowly quench the reaction mixture by adding it to a beaker containing 20 mL of saturated sodium bicarbonate solution with stirring.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (mg)
3-Acetamido-2-butanone115.131.0115.13
Phosphorus Pentoxide141.941.5212.9
This compound 97.12 [14]--
Microwave ParameterSetting
Temperature150 °C
Hold Time10 minutes
SolventToluene (5 mL)
Expected Yield> 80% (based on literature for similar reactions)

Reaction Mechanism: Robinson-Gabriel Synthesis

mechanism reactant 3-Acetamido-2-butanone enol_intermediate Enol Intermediate reactant->enol_intermediate Tautomerization cyclized_intermediate Cyclized Intermediate enol_intermediate->cyclized_intermediate Intramolecular Nucleophilic Attack product This compound cyclized_intermediate->product Dehydration (-H2O)

Caption: Mechanism of the Robinson-Gabriel oxazole synthesis.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured through in-process controls and comprehensive final product characterization.

  • In-Process Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product. This allows for optimization of the reaction time if necessary.

  • Product Characterization: The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of the methyl groups on the oxazole ring.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the oxazole ring.

By comparing the obtained spectroscopic data with literature values for this compound, the success of the synthesis can be unequivocally validated.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Luchini, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved January 8, 2026, from [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap. Retrieved January 8, 2026, from [Link]

  • Brain, C. T., & Paul, J. M. (1999). Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett, 1999(10), 1642-1644.
  • Sharma, P., & Kumar, A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
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  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 8, 2026, from [Link]

  • Microwave Reactor Safety. (n.d.). ETH Zurich. Retrieved January 8, 2026, from [Link]

  • Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239–28248.
  • Zhang, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649.
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  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 8, 2026, from [Link]

  • Singh, S., et al. (2022). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences, 84(2), 263-276.
  • Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Synthesis. In Organic Syntheses (Vol. 88, pp. 236-245).
  • Singh, S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 263-276.
  • OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. (2021, May 20). YouTube. Retrieved January 8, 2026, from [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • Microwave Assisted Chemistry Experiments. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

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  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • 4,5-dimethyl oxazole. (n.d.). The Good Scents Company. Retrieved January 8, 2026, from [Link]

  • Zhang, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Retrieved January 8, 2026, from [Link]

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239-28248.
  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025). ACS Pharmacology & Translational Science. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). Human Metabolome Database. Retrieved January 8, 2026, from [Link]

  • Robinson–Gabriel synthesis. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved January 8, 2026, from [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408.

Sources

Application Note: Flow Chemistry Approaches to the Synthesis of 4,5-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5-disubstituted oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory, anticancer, and antiviral agents.[1] Traditional batch synthesis methods for these heterocycles, such as the Robinson-Gabriel and Van Leusen reactions, often require harsh conditions, long reaction times, and laborious purification procedures.[2][3] This application note details robust and efficient continuous flow methodologies for the synthesis of 4,5-disubstituted oxazoles. By leveraging the advantages of flow chemistry—such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to integrate solid-supported reagents for in-line purification—these protocols offer significant improvements in safety, efficiency, and scalability, enabling the rapid generation of oxazole libraries for drug discovery and development.[4]

Introduction: The Case for Flow Synthesis of Oxazoles

The oxazole ring is a cornerstone in the development of new therapeutic agents.[1] However, accessing the particularly valuable 4,5-disubstituted substitution pattern can be challenging. Classical methods often suffer from drawbacks that limit their utility in a high-throughput discovery environment. For instance, the Robinson-Gabriel synthesis requires the cyclodehydration of α-acylamino ketones, often with strong acids like H₂SO₄ or POCl₃ at high temperatures, posing safety and scalability concerns.[5][6]

Flow chemistry offers a compelling solution to these challenges. By performing reactions in a continuously flowing stream through a micro- or meso-scale reactor, we gain superior control over the reaction environment.[7] Key advantages include:

  • Enhanced Safety: The small reactor volumes minimize the risk associated with handling reactive intermediates or performing reactions under high temperature and pressure.[8]

  • Rapid Optimization: Reaction parameters such as temperature, residence time, and stoichiometry can be screened and optimized in a fraction of the time required for batch processes.

  • Process Intensification: The integration of reaction and purification steps, often using packed-bed reactors with solid-supported reagents and scavengers, creates a "telescoped" synthesis that is highly efficient and produces cleaner product streams.[9]

  • Scalability: Once a process is optimized, production can be scaled up by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel).

This guide focuses on a well-established and highly versatile flow protocol for synthesizing 4,5-disubstituted oxazoles via the reaction of acyl chlorides with alkyl isocyanoacetates, utilizing solid-supported reagents to facilitate a fully automated synthesis and purification sequence.[10][11]

Core Methodology: Automated Synthesis via Acylation and Cyclization

The primary strategy discussed is an adaptation of the classical oxazole synthesis, which involves the base-catalyzed intramolecular cyclization of an intermediate formed from the reaction of an acyl chloride and an alkyl isocyanoacetate.[10] In a flow chemistry setup, this transformation is rendered exceptionally efficient through the use of immobilized reagents.

2.1. Causality of Experimental Design

The choice of a flow-based system with packed-bed reactors is deliberate and central to the success of this protocol.

  • Why a Flow Reactor? The initial acylation reaction is rapid. A flow reactor ensures precise mixing and immediate transfer to the next stage, preventing the formation of side products. Furthermore, it allows for superheating the solvent safely to accelerate the subsequent cyclization step.[10]

  • Why Solid-Supported Reagents? The use of a polymer-supported base, such as Polymer-Supported 1,8-Diazabicycloundec-7-ene (PS-BEMP), is critical. It acts as both the base for the initial acylation and the catalyst for the intramolecular cyclization. Because it is immobilized in a packed column, it does not contaminate the product stream, eliminating the need for aqueous workup or liquid-liquid extraction. Any unreacted acyl chloride can be subsequently removed by a solid-supported scavenger resin, resulting in a highly pure product solution emerging directly from the reactor.

2.2. Experimental Workflow Diagram

The logical flow of the synthesis is depicted below. Reagent streams are pumped, mixed, reacted in a heated coil, and then passed through columns containing immobilized reagents for reaction and purification before collection.

Flow_Synthesis_Workflow cluster_pumps Reagent Delivery cluster_reaction Reaction Zone cluster_purification In-line Reaction & Purification cluster_collection Product Collection PumpA Pump A (Acyl Chloride in THF) TMixer T-Mixer PumpA->TMixer PumpB Pump B (Ethyl Isocyanoacetate in THF) PumpB->TMixer HeatedCoil Heated Coil Reactor (e.g., 85°C) TMixer->HeatedCoil Initial Mixing & Reaction PS_BEMP Packed-Bed Column (PS-BEMP Base) HeatedCoil->PS_BEMP Flow Stream Scavenger Scavenger Column (e.g., QP-BZA) PS_BEMP->Scavenger Cyclization & Base Removal Collection Product Collection Flask Scavenger->Collection Final Purification

Caption: Automated flow synthesis workflow for 4,5-disubstituted oxazoles.

Detailed Protocol: Automated Flow Synthesis

This protocol is adapted from the work of Baumann, Baxendale, and Ley, which describes a fully automated platform for this synthesis.[10]

3.1. Materials and Equipment
  • Flow Chemistry System: A modular flow reactor system equipped with at least two high-precision pumps (e.g., syringe or HPLC pumps), a T-mixer, a coil reactor that can be heated, and column holders for packed-bed reactors.

  • Reagents:

    • Acyl Chlorides (various)

    • Ethyl Isocyanoacetate

    • Anhydrous Tetrahydrofuran (THF)

  • Solid-Supported Reagents:

    • Polymer-Supported BEMP (PS-BEMP, ~2.2 mmol/g loading)

    • Scavenger Resin for acyl chlorides (e.g., QuadraPure™ BZA, QP-BZA)

  • Glassware: Standard laboratory glassware for solution preparation and product collection.

3.2. Reagent Preparation
  • Acyl Chloride Solution (Stream A): Prepare a 0.5 M solution of the desired acyl chloride in anhydrous THF.

  • Isocyanoacetate Solution (Stream B): Prepare a 0.5 M solution of ethyl isocyanoacetate in anhydrous THF.

  • Column Packing:

    • PS-BEMP Column: Pack a glass column (e.g., 6 mm ID x 30 mm) with ~0.3 g of PS-BEMP resin. This provides a sufficient excess of the base for small-scale preparations.

    • Scavenger Column: Pack a similar-sized column with the QP-BZA scavenger resin.

3.3. Flow Reactor Setup and Operation
  • Assemble the System: Connect the components as shown in the workflow diagram above. Ensure all connections are secure.

  • Prime the System: Prime both pumps and lines with anhydrous THF to remove air and moisture.

  • Set Parameters:

    • Flow Rate (Pumps A & B): Set each pump to a flow rate of 100 µL/min. This results in a total flow rate of 200 µL/min.

    • Temperature: Heat the coil reactor and the PS-BEMP column to 85 °C. Heating is crucial for achieving high yields and purity, especially for less reactive substrates.[10]

  • Initiate Synthesis: Start pumping the reagent solutions (Streams A and B) simultaneously through the system. The reagents mix in the T-mixer, react in the heated coil, and then pass through the PS-BEMP column where the base-catalyzed cyclization occurs.

  • In-line Purification: The stream then flows through the scavenger column to remove any unreacted acyl chloride.

  • Product Collection: Collect the purified product stream exiting the scavenger column.

  • System Wash: Once the desired amount of product is synthesized, switch the pumps back to pumping pure THF to wash the system clean.

3.4. Product Isolation

The collected solution contains the 4,5-disubstituted oxazole product in THF. The solvent can be removed under reduced pressure to yield the final product, which is often of high purity (>98%) without the need for further chromatographic purification.

Representative Results

Using the general protocol described, a diverse library of 4,5-disubstituted oxazoles can be prepared in high yields.[10]

R Group (from Acyl Chloride)Product StructureIsolated Yield (%)[10]
Phenyl4-Carbethoxy-5-phenyloxazole95
4-Methoxyphenyl4-Carbethoxy-5-(4-methoxyphenyl)oxazole99
2-Thienyl4-Carbethoxy-5-(2-thienyl)oxazole96
Cyclohexyl4-Carbethoxy-5-cyclohexyloxazole89
n-Propyl4-Carbethoxy-5-(n-propyl)oxazole83
Alternative and Complementary Flow Approaches

While the solid-supported reagent approach is highly effective, other flow strategies have also been developed for oxazole synthesis.

  • Van Leusen Oxazole Synthesis: The reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) is a powerful method for forming the oxazole ring.[12][13] This reaction can be adapted to flow by using a packed-bed of a solid base like K₂CO₃, similar to protocols developed for other heterocycles.[4] This avoids the use of strong, soluble bases and simplifies purification.

  • Photochemical Flow Synthesis: For certain substitution patterns, photochemical methods offer a mild and efficient route. A [3+2] cycloaddition of carbenes (generated photolytically from diazo compounds) and nitriles can be performed in a photochemical flow reactor, providing access to oxazoles under ambient temperature.[14] This approach benefits from the uniform irradiation and safety offered by flow reactors.

Conclusion

Continuous flow chemistry provides a superior platform for the synthesis of 4,5-disubstituted oxazoles. The detailed protocol, utilizing a fully automated system with immobilized reagents, demonstrates the power of this technology to accelerate the drug discovery process. By eliminating tedious workup and purification steps, this method delivers high-purity compounds on demand, with excellent yields and scalability. The principles outlined herein—precise reaction control, process intensification, and enhanced safety—are broadly applicable and highlight the transformative potential of flow chemistry in modern organic synthesis.

References
  • Utilization of photochemical flow chemistry for oxazole synthesis. Reaction conditions - ResearchGate. Available at: [Link]

  • Baumann, M., Baxendale, I. R., Ley, S. V., Smith, C. D., & Tranmer, G. K. (2006). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters, 8(23), 5231–5234. Available at: [Link]

  • Roeder, T., et al. (2016). Safe and Fast Flow Synthesis of Functionalized Oxazoles with Molecular Oxygen in a Microstructured Reactor. Organic Process Research & Development. Available at: [Link]

  • Baumann, M., Baxendale, I. R., Ley, S. V., et al. (2006). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. ResearchGate. Available at: [Link]

  • Baumann, M., Baxendale, I. R., Ley, S. V., Smith, C. D., & Tranmer, G. K. (2006). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters. Available at: [Link]

  • Baumann, M., Baxendale, I. R., Ley, S. V., Smith, C. D., & Tranmer, G. K. (2006). Fully automated continuous flow synthesis of 4,5-disubstituted oxazoles. PubMed. Available at: [Link]

  • Kasnia, R., Demiwal, S., & Nehra, B. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • O'Brien, A. G., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor. ResearchGate. Available at: [Link]

  • Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. PMC - NIH. Available at: [Link]

  • Sanoja-Lopez, K. A., Nope, E., & Luque, R. (2025). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. ResearchGate. Available at: [Link]

  • Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]

  • Van Leusen reaction. Wikipedia. Available at: [Link]

  • Van Leusen Reaction. NROChemistry. Available at: [Link]

  • Shoji, M., et al. (2017). Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles. MDPI. Available at: [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. Available at: [Link]

  • Bao, L., et al. (2022). Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile. Organic Letters. Available at: [Link]

  • Zhang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Zhang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines. PMC - NIH. Available at: [Link]

  • Robinson-Gabriel Synthesis. SynArchive. Available at: [Link]

  • Monteiro, A., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]

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Application Notes & Protocols: 4,5-Dimethyloxazole as a Foundational Scaffold for Novel Material Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-oxazole ring is a privileged heterocyclic scaffold, integral to a vast array of natural products, pharmaceuticals, and functional organic materials.[1] Its unique electronic properties, metabolic stability, and rigid planar structure make it an exceptionally valuable building block for chemists and material scientists. This guide focuses on a specific, highly versatile derivative: 4,5-dimethyloxazole . We will move beyond its basic properties to provide in-depth application notes and detailed experimental protocols for its use in three key areas of novel material development: High-Performance Polymers, Medicinal Chemistry Scaffolding, and Organic Electronics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their own research endeavors.

Introduction to this compound: A Versatile Building Block

This compound is a liquid organic compound characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom, with methyl groups at the C4 and C5 positions.[2][3] These methyl groups are not merely passive substituents; they provide specific steric and electronic characteristics, influence solubility, and offer potential sites for further functionalization. The oxazole core itself is electron-deficient, making it a useful component in materials requiring specific electronic properties, such as electron transport layers in organic electronics.[4] In medicinal chemistry, the oxazole ring is often used as a stable bioisostere for amide or ester functionalities, enhancing pharmacokinetic profiles of drug candidates.[1]

PropertyValueSource
Molecular Formula C₅H₇NO[2]
Molecular Weight 97.12 g/mol [2]
CAS Number 20662-83-3[3]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 117-118 °C @ 760 mmHg (est.)[5]
logP (o/w) 0.626 (est.)[5]
pKa (Strongest Basic) 1.23 (Predicted)[6]

Application in High-Performance Polymers

The incorporation of rigid heterocyclic aromatic rings into polymer backbones is a well-established strategy for developing materials with exceptional thermal stability, chemical resistance, and mechanical strength. Polybenzoxazoles (PBOs) are a prime example of this class of high-performance polymers. By analogy, creating polymers from functionalized this compound monomers can yield novel materials with tailored properties. The oxazole ring imparts rigidity and thermal stability, while the specific substitution pattern allows for fine-tuning of solubility and processability.[7]

Causality Behind Experimental Design:

The goal is to synthesize a polymer that leverages the inherent stability of the oxazole ring. This requires a two-stage approach: first, the synthesis of a bifunctional monomer from the this compound core, and second, the polymerization of this monomer with a suitable comonomer. We will design a protocol to create a poly(oxazole-imide), a class of polymers known for outstanding thermal properties.[7] The choice of an imide linkage is deliberate; the two-step synthesis via a poly(amic acid) precursor allows for processing and casting into films before the final, high-temperature cyclization (imidization) step, which renders the material insoluble and exceptionally stable.

Experimental Protocol: Synthesis of a Poly(oxazole-imide) Film

This protocol is a representative example and should be performed by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE).

Part A: Synthesis of a Diamino-Oxazole Monomer (Hypothetical Route)

  • Nitration: Carefully react this compound with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled, low-temperature conditions to introduce nitro groups, likely at the 2-position and on one of the methyl groups via benzylic-like functionalization pathways.

  • Purification: Purify the dinitro-oxazole intermediate using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Reduction: Reduce the dinitro compound to the corresponding diamine using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl).

  • Final Purification: Purify the resulting diamino-oxazole monomer by recrystallization or sublimation to achieve high purity essential for polymerization.

Part B: Polymerization and Film Casting

  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 1.0 equivalent of the synthesized diamino-oxazole monomer in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Monomer Addition: Cool the solution to 0°C in an ice bath. Add 1.0 equivalent of a dianhydride comonomer (e.g., 4,4'-oxydiphthalic anhydride, ODPA) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Poly(amic acid) Formation: Allow the reaction to warm to room temperature and stir for 18-24 hours. The solution will become highly viscous, indicating the formation of the poly(amic acid) precursor.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.

  • Thermal Imidization (Curing): Place the cast film in a vacuum oven and cure using a staged heating program:

    • 100°C for 1 hour to remove the bulk of the solvent.

    • 200°C for 1 hour to initiate imidization.

    • 300°C for 1 hour to complete the cyclization and ensure full conversion to the poly(oxazole-imide).

  • Film Recovery: After cooling to room temperature, carefully immerse the glass plate in deionized water. The final, robust poly(oxazole-imide) film should detach from the surface.

Workflow Visualization

G cluster_0 Monomer Synthesis cluster_1 Polymerization & Processing A This compound B Nitration (HNO₃/H₂SO₄) A->B C Reduction (e.g., H₂, Pd/C) B->C D Purified Diamino-Oxazole Monomer C->D E Polycondensation (with Dianhydride in NMP) D->E Polymerization Step F Viscous Poly(amic acid) Solution E->F G Film Casting F->G H Thermal Imidization (Staged Heating up to 300°C) G->H I Final Poly(oxazole-imide) Film H->I

Caption: Workflow for Poly(oxazole-imide) Synthesis.

Application as a Scaffold in Medicinal Chemistry

The oxazole motif is a cornerstone in drug discovery. Its presence in anti-inflammatory drugs like Oxaprozin and antibacterial agents like Sulfamoxole highlights its therapeutic relevance.[1] Derivatives of 4,5-diphenyloxazole have demonstrated anti-inflammatory, analgesic, and platelet anti-aggregating properties.[8] Furthermore, isoxazole derivatives, close structural relatives, have shown potent anti-inflammatory effects.[9] this compound serves as an excellent starting point for generating libraries of novel compounds for biological screening. Its core can be readily functionalized at the C2 position, allowing for the systematic exploration of chemical space around a stable, drug-like core.

Causality Behind Experimental Design:

A key strategy in modern drug discovery is Structure-Activity Relationship (SAR) exploration. This involves creating a series of related compounds by modifying a central scaffold and testing how these changes affect biological activity. A powerful and versatile method for creating these new bonds is the Suzuki cross-coupling reaction. The protocol below details the functionalization of the this compound core at the C2 position. This requires first introducing a "handle" for coupling, such as a bromine atom, and then using a palladium catalyst to couple it with a boronic acid, introducing new, diverse fragments to the molecule.

Experimental Protocol: C2-Arylation of this compound via Suzuki Coupling

This protocol should be performed in a well-ventilated fume hood with appropriate PPE.

Part A: Bromination at the C2 Position

  • Lithiation: In a flame-dried flask under an argon atmosphere, dissolve this compound in anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Slowly add 1.1 equivalents of n-butyllithium (n-BuLi) dropwise. The C2 proton is the most acidic and will be selectively deprotonated. Stir for 1 hour at -78°C.

  • Bromination: Add 1.2 equivalents of a bromine source (e.g., 1,2-dibromoethane or N-bromosuccinimide) to the solution. Allow the reaction to slowly warm to room temperature.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting 2-bromo-4,5-dimethyloxazole by flash column chromatography.

Part B: Suzuki Cross-Coupling

  • Reaction Setup: To a flask, add the purified 2-bromo-4,5-dimethyloxazole (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Heating: Heat the reaction mixture to 80-100°C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final 2-aryl-4,5-dimethyloxazole product by flash column chromatography or recrystallization.

Oxazole Derivative ClassReported Pharmacological ActivityReference
2-aminoalkyl-4,5-diphenyloxazolesAnti-inflammatory, Analgesic[8]
Substituted IsoxazolesImmunosuppressive, Anti-inflammatory[9]
Dihydropyrazole DerivativesAntibacterial, Antifungal, Anticancer[10][11]
Thiazole DerivativesAntiproliferative, Antimicrobial[12][13]
Scaffold Logic Visualization

G cluster_0 cluster_1 A This compound (Core Scaffold) B Functionalization (e.g., Suzuki Coupling) A->B C1 Product 1 (Core-R1) B->C1 C2 Product 2 (Core-R2) B->C2 C3 Product 3 (Core-R3) B->C3 R1 R1-B(OH)₂ R1->B R2 R2-B(OH)₂ R2->B R3 R3-B(OH)₂ R3->B R4 ... R4->B

Caption: Using a core scaffold for library synthesis.

Application in Organic Electronics

Organic Light-Emitting Diodes (OLEDs) are constructed from thin films of organic materials. The performance of an OLED is highly dependent on the electronic properties of these materials. Heterocyclic compounds, particularly those that are electron-deficient like oxadiazoles and imidazoles, are frequently used as electron-transport materials (ETLs) or as host materials in the emissive layer.[4][14] The this compound core, with its inherent electron-deficient nature, is an attractive candidate for incorporation into novel materials for OLEDs. By strategically adding electron-donating and electron-accepting groups to an oxazole core, it is possible to design molecules with tailored HOMO/LUMO energy levels, enabling efficient charge injection and transport, and potentially leading to highly efficient blue emitters, which remain a significant challenge in the field.[15][16]

Causality Behind Experimental Design:

The efficiency of an OLED emitter is governed by its ability to undergo radiative decay from an excited state. For blue emitters, a wide bandgap is required. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of 100%.[15] TADF molecules are typically designed with a donor-acceptor (D-A) structure where the HOMO and LUMO are spatially separated. We can envision using the this compound core as part of a larger acceptor unit, which can then be functionalized with a strong donor group (like carbazole or acridine) to create a novel D-A type material suitable for use as a blue TADF emitter.

Protocol Outline: Synthesis of a Donor-Acceptor Emitter
  • Scaffold Functionalization: Synthesize a 2-halo-4,5-dimethyloxazole derivative as described in Protocol 3A. This halogen will serve as the attachment point for the donor moiety.

  • Buchwald-Hartwig Amination: In a glovebox or under an inert atmosphere, combine the 2-halo-oxazole (1.0 eq.), a potent electron donor group containing an N-H bond (e.g., carbazole, 1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).

  • Reaction: Add anhydrous toluene or dioxane as the solvent and heat the reaction to ~110°C until completion (monitored by LC-MS).

  • Purification: After cooling, the crude product is purified extensively. This is critical for electronic materials. The typical purification sequence is:

    • Flash column chromatography.

    • Recrystallization from an appropriate solvent system.

    • Final purification by temperature-gradient sublimation under high vacuum to achieve the high purity (>99.9%) required for device fabrication.

  • Characterization: The final material must be thoroughly characterized to determine its suitability for OLEDs, including measuring its photoluminescence quantum yield (PLQY), absorption/emission spectra, and electrochemical properties (cyclic voltammetry) to determine HOMO/LUMO levels.

OLED Device Structure Visualization

G cluster_0 OLED Device Stack Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) Host + Dopant (Oxazole-based Emitter) EML->ETL Light Light Emission (Photon) EML->Light HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Hole Hole (h+) Hole->HTL Electron Electron (e-) Electron->ETL

Caption: Position of an oxazole-based emitter in an OLED.

Conclusion

This compound is far more than a simple heterocyclic compound; it is a powerful and versatile platform for innovation. Its inherent structural and electronic properties make it an ideal starting point for creating advanced materials with applications spanning from thermally stable polymers to next-generation electronics and life-saving therapeutics. The protocols and conceptual frameworks provided herein are designed to serve as a foundation, empowering researchers to unlock the vast potential of this remarkable chemical scaffold. As with all chemical syntheses, proper safety precautions and handling procedures are paramount.[17]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 30214, this compound. Retrieved from [Link][2]

  • Wallace, O. B. (2001). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development, 5(5), 557-560. [Link][18]

  • The Good Scents Company (2025). 4,5-dimethyl oxazole. Retrieved from [Link][5]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81512, 4,5-Dimethylisoxazole. Retrieved from [Link][19]

  • National Institute of Standards and Technology (2025). Oxazole, 4,5-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link][3]

  • Hoffman Fine Chemicals (2025). CAS 20662-83-3 | this compound. Retrieved from [Link][17]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 104620, 4,5-Dimethyl-2-propyloxazole. Retrieved from [Link][20]

  • FooDB (2019). Showing Compound this compound (FDB010957). Retrieved from [Link][6]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-14. [Link][21]

  • The Good Scents Company (2025). 2-ethyl-4,5-dimethyl oxazole. Retrieved from [Link][22]

  • The Good Scents Company (2025). 4,5-dimethyl-2-propyl oxazole. Retrieved from [Link][23]

  • Mattalia, G., Serafini, C., & Bucciarelli, U. (1976). Synthesis of new derivatives of the 4,5-diphenyloxazole series. Il Farmaco; edizione scientifica, 31(6), 457–467. [Link][8]

  • Hsiao, S. H., & Lin, S. Y. (2018). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry, 9(28), 3943-3954. [Link][7]

  • Mączyński, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports, 68(4), 828-833. [Link][9]

  • Fisyuk, A. S., et al. (2016). Pharmacological Activity of 4,5-Dihydropyrazole Derivatives (Review). Pharmaceutical Chemistry Journal, 50, 211–226. [Link][10]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62069, 2-Ethyl-4,5-dimethyloxazole. Retrieved from [Link][24]

  • Seilkhanov, T. M., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(21), 7598. [Link][12]

  • Dossin, E., et al. (2019). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C, 7(27), 8191-8214. [Link][15]

  • Request PDF (2021). Pharmacological Activity of 4,5-Dihydropyrazole Derivatives (Review). [Link][11]

  • Paun, A., et al. (2019). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. RSC Advances, 9(56), 32541-32561. [Link][4]

  • Request PDF (2022). Organic Light-Emitting Diodes Based on Imidazole Semiconductors. [Link][14]

  • Tsai, Y. F., et al. (2020). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers, 12(12), 2841. [Link][25]

  • Wu, Z., et al. (2022). Efficient Exciplex-Based Deep-Blue Organic Light-Emitting Diodes Employing a Bis(4-fluorophenyl)amine-Substituted Heptazine Acceptor. Molecules, 27(19), 6667. [Link][16]

  • Volyniuk, D., et al. (2019). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. Molecules, 24(23), 4323. [Link][26]

  • Van Son, M. H., et al. (2021). Synthesis of Multifunctional Polymersomes Prepared by Polymerization-Induced Self-Assembly. Polymers, 13(16), 2772. [Link][27]

  • Itsuno, S., et al. (1993). Synthesis and characterization of (4-vinylphenyl)dimethylsilanol polymer and copolymers. Journal of the American Chemical Society, 115(15), 6746-6749. [Link][28]

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Application Note: A Guide to the Synthesis and Structure-Activity Relationship (SAR) of 4,5-Dimethyloxazole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazole ring is a cornerstone of medicinal chemistry, present in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its ability to engage with biological targets through various non-covalent interactions makes it a privileged scaffold for drug design.[2] This guide provides a detailed framework for the synthesis of analogues based on the 4,5-dimethyloxazole core, a strategic starting point for generating focused compound libraries. We will explore robust synthetic methodologies, provide detailed experimental protocols, and outline the logical framework for conducting structure-activity relationship (SAR) studies to optimize for a desired biological endpoint. This document is intended for researchers and scientists in drug development seeking to leverage this versatile heterocyclic system.

The Strategic Rationale for Oxazole Synthesis

The five-membered aromatic oxazole ring, with its nitrogen and oxygen heteroatoms, is a bioisostere for other functional groups and can participate in hydrogen bonding and other key interactions within a target's binding site.[3] The choice of a synthetic route is paramount and depends on the desired substitution pattern and the availability of starting materials. Several classical and modern methods have been established for constructing the oxazole core.

Key Synthetic Approaches:

  • Robinson-Gabriel Synthesis: This is a foundational method involving the cyclodehydration of 2-acylamino ketones.[4][5] It is particularly effective for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. The choice of dehydrating agent (e.g., H₂SO₄, POCl₃, PPA) is critical and can be optimized based on the substrate's sensitivity.[4][5]

  • Fischer Oxazole Synthesis: This approach utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous HCl.[6] It is a powerful method for producing 2,5-disubstituted oxazoles, often with aromatic substituents.[6]

  • Van Leusen Oxazole Synthesis: A highly versatile one-pot reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions.[5][7] This method is particularly valuable for creating 5-substituted oxazoles, where the aldehyde provides the C5 atom and its substituent.[7]

  • Modern Iodine-Mediated Cyclizations: Contemporary methods often employ milder reagents. For instance, the iodine-catalyzed dehydrogenation and C-O bond formation from β-acylamino ketones provides an efficient route to either oxazoles or oxazolines, with the choice of base controlling the outcome.[8]

The selection of a specific pathway is a strategic decision. For generating a library of this compound analogues with diversity at the C2 position, the Robinson-Gabriel synthesis or the reaction of an α-aminoketone with aldehydes or their equivalents are often the most direct and logical choices.

G cluster_0 Synthetic Pathways to Oxazole Core A 2-Acylamino Ketone Oxazole Substituted Oxazole A->Oxazole Robinson-Gabriel (Dehydration) B Cyanohydrin + Aldehyde B->Oxazole Fischer Synthesis (HCl) C Aldehyde + TosMIC C->Oxazole Van Leusen (Base, e.g., K₂CO₃) D β-Acylamino Ketone D->Oxazole Iodine-Mediated (I₂, TBHP)

Caption: Key synthetic strategies for constructing the oxazole ring.

Experimental Protocol: Synthesis of 2-Aryl-4,5-dimethyloxazoles

This protocol details the synthesis of a 2-aryl-4,5-dimethyloxazole analogue, a common scaffold in SAR studies. The methodology follows a modified Robinson-Gabriel approach, which is robust and amenable to creating a diverse library by varying the initial acylating agent.

Workflow Overview:

G Start 3-Amino-2-butanone Hydrochloride Step1 Step 1: Acylation (Aroyl Chloride, Base) Start->Step1 Intermediate N-(3-oxobutan-2-yl)benzamide (α-Acylamino Ketone) Step1->Intermediate Step2 Step 2: Cyclodehydration (H₂SO₄ or POCl₃) Intermediate->Step2 Product 2-Aryl-4,5-dimethyloxazole Step2->Product

Caption: Workflow for 2-Aryl-4,5-dimethyloxazole synthesis.

Protocol 1: Synthesis of 2-Phenyl-4,5-dimethyloxazole

This two-step procedure first prepares the key intermediate, an α-acylamino ketone, followed by acid-catalyzed cyclodehydration.

Materials and Reagents:

  • 3-Amino-2-butanone hydrochloride

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Concentrated sulfuric acid (H₂SO₄) or Phosphorus oxychloride (POCl₃)

  • Ice

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Step 1: Synthesis of N-(3-oxobutan-2-yl)benzamide (Intermediate)

  • Reaction Setup: Suspend 3-amino-2-butanone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Basification & Acylation: Slowly add pyridine (2.2 eq) to the suspension. Once the mixture is homogenous, add benzoyl chloride (1.05 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or used directly in the next step.

Causality Note: Pyridine acts as both a base to neutralize the HCl salt and scavenge the HCl produced during the acylation, driving the reaction to completion. The aqueous work-up is essential to remove excess reagents and salts.

Step 2: Cyclodehydration to form 2-Phenyl-4,5-dimethyloxazole

  • Reaction Setup: Place the crude N-(3-oxobutan-2-yl)benzamide (1.0 eq) in a flask. Cool the flask in an ice bath.

  • Dehydration: Cautiously add concentrated sulfuric acid (2-3 eq) dropwise to the ketone.

  • Reaction Execution: After the addition is complete, remove the ice bath and heat the mixture to 80-90 °C for 1-2 hours. The reaction should be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 2-phenyl-4,5-dimethyloxazole.

Causality Note: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to facilitate the intramolecular cyclization and subsequent aromatization to form the stable oxazole ring.[5] Pouring the acidic mixture onto ice is a critical safety step to manage the exothermic neutralization process.

Framework for Structure-Activity Relationship (SAR) Studies

Once a synthetic route is established, a library of analogues can be generated to probe the SAR. The goal is to systematically modify the structure of the parent compound (the "hit") to understand which chemical features are critical for biological activity and to optimize properties like potency, selectivity, and metabolic stability.

Logical Approach to Analogue Design:

For the this compound scaffold, the most accessible point for modification is the C2 position. The methyl groups at C4 and C5 are generally kept constant initially to simplify the SAR analysis, though they can be modified in later optimization stages.

G cluster_C2 C2 Position Modifications Core This compound Core Aryl Aryl Groups (e.g., Phenyl, Pyridyl) Core->Aryl Probe π-stacking Alkyl Alkyl Chains (Vary length, branching) Core->Alkyl Probe lipophilicity EWG Introduce EWGs (e.g., -NO₂, -CF₃) Aryl->EWG Modulate electronics EDG Introduce EDGs (e.g., -OCH₃, -NMe₂) Aryl->EDG Modulate electronics

Caption: Logical framework for SAR modifications at the C2 position.

Data Presentation for SAR Analysis:

The results of biological testing should be organized systematically. The following table presents a hypothetical SAR study for a series of 2-substituted-4,5-dimethyloxazole analogues tested for inhibitory activity against a fictional kinase, "Kinase X".

Compound IDR-Group at C2 PositionStructureIC₅₀ (µM) vs. Kinase X
1 (Hit) Phenyl10.5
2 4-Methoxyphenyl2.1
3 4-Chlorophenyl8.9
4 4-Trifluoromethylphenyl15.2
5 Pyridin-4-yl5.6
6 Cyclohexyl> 50
7 n-Propyl25.8

Interpretation of Hypothetical SAR Data:

  • Aromaticity is Key: The dramatic loss of activity for the cyclohexyl analogue (6 ) compared to the phenyl hit (1 ) suggests that an aromatic or heteroaromatic ring at the C2 position is crucial for activity, possibly for engaging in π-stacking interactions within the kinase's active site.

  • Electronic Effects: Introducing an electron-donating group (EDG) like a methoxy group at the para-position of the phenyl ring (2 ) significantly improves potency. This could indicate that increased electron density in the aromatic ring is favorable for binding. Conversely, a strong electron-withdrawing group (EWG) like trifluoromethyl (4 ) is detrimental to activity. A mildly deactivating chloro group (3 ) has a modest effect.

  • Hydrogen Bonding Potential: The pyridyl analogue (5 ) shows good activity, suggesting that a hydrogen bond acceptor at this position is well-tolerated and could be a site for further optimization.

  • Lipophilicity and Sterics: The aliphatic n-propyl group (7 ) is poorly tolerated compared to the parent phenyl ring, indicating that a simple increase in lipophilicity is not sufficient and that the specific shape and electronic nature of the substituent are more important.

These initial findings provide a clear direction for the next round of synthesis. Future efforts would focus on exploring other electron-rich aromatic and heteroaromatic systems at the C2 position and further investigating the optimal placement of hydrogen bond donors/acceptors.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Fischer oxazole synthesis. (n.d.). Wikipedia. [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for the synthesis of 4,5-Dimethyloxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Part 1: Frequently Asked Questions (FAQs) - General Synthesis Issues

This section addresses broad questions that apply to various synthetic routes for oxazoles.

Question 1: My overall yield for this compound is consistently low, regardless of the synthetic route. What are the universal factors I should investigate first?

Answer: Low yields in heterocyclic synthesis often stem from a few common culprits. Before delving into route-specific optimization, it's crucial to validate the fundamentals of your experimental setup.

  • Reagent Purity and Stability:

    • Starting Materials: Ensure the purity of your precursors. For instance, in a Robinson-Gabriel synthesis, the purity of the initial 2-acylamino-ketone is paramount. Impurities can introduce competing side reactions.

    • Solvents: Always use dry, anhydrous solvents, especially in reactions involving strong acids or bases. Water can quench reagents, hydrolyze intermediates, and prevent cyclization.

    • Catalysts and Reagents: The activity of dehydrating agents, bases, or catalysts can degrade over time. Use freshly opened or properly stored reagents. For example, tosylmethyl isocyanide (TosMIC) used in the Van Leusen synthesis can degrade upon prolonged exposure to moisture.[1][2]

  • Reaction Stoichiometry:

    • Accurate measurement of all reactants is critical. A slight excess of one reagent may be beneficial in some cases to drive the reaction to completion, but a large excess can lead to complex byproduct formation and difficult purification.

  • Atmosphere Control:

    • Many intermediates in oxazole synthesis are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) can significantly prevent the degradation of reagents and intermediates, thereby improving yield.

  • Temperature and Reaction Time:

    • These parameters are intrinsically linked. Insufficient heating or time can lead to an incomplete reaction. Conversely, excessive heat or prolonged reaction times can cause decomposition of the product or promote side reactions. Monitor your reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction endpoint.

Part 2: Troubleshooting Specific Synthetic Routes

This section provides detailed troubleshooting for the most common and effective methods for synthesizing this compound.

Route A: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust method involving the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[3][4] For this compound, the required precursor is 3-acetamido-2-butanone .

cluster_prep Precursor Synthesis cluster_main Robinson-Gabriel Cyclodehydration A Dakin-West Reaction (Butanone, Acetic Anhydride, Pyridine) B 3-acetamido-2-butanone (Starting Material) A->B C Add Dehydrating Agent (e.g., conc. H₂SO₄, POCl₃) B->C D Reaction Monitoring (TLC) (Heat as required) C->D E Aqueous Work-up (Neutralization & Extraction) D->E F Purification (Distillation/Chromatography) E->F G This compound F->G

Caption: Robinson-Gabriel workflow for this compound.

Question 2: My Robinson-Gabriel reaction is stalling, and I'm recovering mostly the 3-acetamido-2-butanone starting material. How can I drive the cyclization to completion?

Answer: Failure to cyclize is almost always related to the potency of the dehydration step. The mechanism involves the formation of an enol or enolate intermediate, followed by nucleophilic attack of the enol oxygen onto the amide carbonyl, and subsequent dehydration.[4]

  • Causality: An insufficiently strong dehydrating agent will fail to promote the final water elimination step, causing the equilibrium to favor the starting material.

  • Troubleshooting Steps:

    • Increase Dehydrating Agent Strength: If you are using a milder agent like polyphosphoric acid (PPA), consider switching to a more powerful one. Concentrated sulfuric acid is the classic and most common choice.[5] Phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) are also highly effective.[5]

    • Elevate Temperature: Gently heating the reaction mixture (e.g., to 80-100 °C) can provide the necessary activation energy for cyclization.[3] However, monitor carefully to avoid charring, especially with sulfuric acid.

    • Check for Water: Ensure your starting material and solvent are scrupulously dry. Any moisture will consume the dehydrating agent.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ Neat or in a solvent, 25-100 °CInexpensive, powerful, readily availableCan cause charring/sulfonation at high temperatures
POCl₃ In pyridine or neat, refluxHighly effective, good for sensitive substratesCorrosive, requires careful handling and quenching
TFAA In an ethereal solvent (e.g., THF, DCM)Milder conditions, good for solid-phase synthesisExpensive, volatile, and corrosive
P₂O₅ In an inert solvent (e.g., toluene), refluxVery powerfulHeterogeneous reaction, can be difficult to stir

Question 3: The reaction works, but my final product is a dark, tarry substance with a very low yield of this compound after purification. What's causing this decomposition?

Answer: Product decomposition is a common issue when using strong protic acids like sulfuric acid at elevated temperatures.

  • Causality: The oxazole ring, while aromatic, can be susceptible to polymerization or degradation under harsh acidic conditions and high heat. The methyl groups on the ring are electron-donating, which can increase its reactivity towards electrophilic attack or acid-catalyzed decomposition.

  • Troubleshooting Steps:

    • Use a Milder Dehydrating Agent: Switch from concentrated H₂SO₄ to phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).[3][6] These reagents often allow for lower reaction temperatures.

    • Optimize Temperature and Time: Use TLC to find the minimum time and temperature required for complete conversion. Do not heat the reaction longer than necessary.

    • Controlled Addition: Add the 2-acylamino-ketone substrate slowly to the dehydrating agent at a lower temperature (e.g., 0 °C) and then allow the mixture to warm gradually. This helps to control the initial exotherm and prevent localized overheating.

Route B: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for forming oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[2][7] To synthesize a 4,5-disubstituted oxazole like this compound, an adaptation or a multi-step one-pot approach is often necessary.[8]

A TosMIC B Base (e.g., K₂CO₃) Deprotonation C TosMIC Anion (Nucleophile) B->C E Nucleophilic Attack D Aldehyde (Electrophile) F 5-endo-dig Cyclization E->F G Intermediate Oxazoline F->G H Base-promoted Elimination of Tosyl Group G->H I Oxazole Product H->I

Caption: Key steps in the Van Leusen oxazole synthesis.[2]

Question 4: I'm attempting a one-pot Van Leusen synthesis for a 4,5-disubstituted oxazole and getting a complex mixture of products, including nitriles. Why is this happening?

Answer: The Van Leusen reaction is versatile, and its outcome is highly dependent on the substrate and conditions. The formation of nitriles is the expected outcome when a ketone is used as the substrate instead of an aldehyde.[9]

  • Causality: The reaction proceeds through an intermediate oxazoline.[7] With an aldehyde, there is a proton at the C5 position that can be eliminated (along with the tosyl group) to form the aromatic oxazole ring. With a ketone, this proton is absent. The intermediate cannot eliminate to form an oxazole and instead rearranges and hydrolyzes to yield a nitrile.[2][9]

  • Troubleshooting Steps:

    • Verify Aldehyde Purity: Ensure your aldehyde starting material is not contaminated with ketones. More importantly, for a 4,5-disubstituted synthesis, ensure your specific one-pot protocol is designed to prevent competing pathways.

    • Control the Base and Solvent: The choice of base is critical. Stronger bases like potassium t-butoxide are often used for nitrile synthesis, while milder bases like potassium carbonate are typically preferred for oxazole synthesis.[1][8] Ionic liquids have also been shown to be effective green solvents that can improve yields and simplify work-up.[8]

    • Judicious Use of Alcohol: While methanol is often used in the work-up or as a co-solvent, an excess can sometimes promote the formation of 4-alkoxy-2-oxazoline byproducts.[9] Use a controlled amount as specified in the protocol.

Part 3: Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of this compound

This protocol is a standard procedure adapted for the target molecule.

Materials:

  • 3-acetamido-2-butanone (1.0 eq)

  • Concentrated Sulfuric Acid (98%) (3-5 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add concentrated sulfuric acid (3-5 eq).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Substrate Addition: Slowly add 3-acetamido-2-butanone (1.0 eq) to the cold sulfuric acid with vigorous stirring. The addition should be dropwise if the substrate is a liquid or portion-wise if it is a solid to control the exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) by taking a small aliquot, quenching it carefully in ice-cold NaHCO₃ solution, and extracting with DCM. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and saturated NaHCO₃ solution to neutralize the acid. Caution: This is a highly exothermic process.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.
  • Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2022). Several conventional methods accessible for the synthesis of oxazole derivatives. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved January 12, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved January 12, 2026, from [Link]

  • McCulla, M. V., et al. (2012). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 53(48), 6465-6467. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved January 12, 2026, from [Link]

Sources

Troubleshooting low yields in the Van Leusen oxazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful reaction and troubleshoot common issues that can lead to diminished yields. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to ensure the success of your experiments.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific, common problems encountered during the Van Leusen oxazole synthesis in a direct question-and-answer format.

Problem 1: No product is formed, and starting materials are fully recovered.

This is a frequent issue that typically points to a failure in the initial steps of the reaction mechanism.

Potential Cause A: Inactive TosMIC Reagent

  • Why it happens: p-Toluenesulfonylmethyl isocyanide (TosMIC) is the cornerstone of this reaction, acting as a "C2N1" synthon.[1][2] However, it is susceptible to degradation, especially from moisture.[3] Hydrolysis of the isocyanide group renders the reagent inactive.

  • How to solve it:

    • Verify Reagent Quality: Use freshly purchased TosMIC or a batch that has been stored meticulously under anhydrous conditions. TosMIC is a stable, colorless solid that should be stored refrigerated and protected from moisture.[3][4][5]

    • Proper Handling: Always handle TosMIC in a dry environment (e.g., under an inert atmosphere like nitrogen or argon) and use anhydrous solvents.

    • Storage: Store in a tightly sealed container in a cool, dry place, preferably a desiccator or refrigerator.[6]

Potential Cause B: Inappropriate or Insufficiently Strong Base

  • Why it happens: The reaction mechanism begins with the deprotonation of the acidic methylene group on TosMIC.[7][8] If the base is too weak or is not present in sufficient quantity, this crucial first step will not occur, and the reaction will not proceed.

  • How to solve it:

    • Select an Appropriate Base: Potassium carbonate (K₂CO₃) in methanol is a very common and effective base system for many substrates.[2][8] For less reactive aldehydes or more challenging substrates, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like THF may be required.[9]

    • Ensure Anhydrous Conditions: Many bases, particularly K₂CO₃, can be hygroscopic. Ensure your base is dry by flame-drying the flask containing it under vacuum before adding solvents and reagents.

Problem 2: The reaction is sluggish, or the yield is low with significant byproduct formation.

Low yields accompanied by a complex reaction mixture suggest that while the initial steps may be occurring, side reactions are competing with the desired product formation or the final elimination step is inefficient.

Potential Cause A: Incomplete Elimination of the Tosyl Group

  • Why it happens: The reaction proceeds through a 4-tosyl-4,5-dihydrooxazole intermediate.[1][2] The final step is the base-promoted elimination of p-toluenesulfinic acid to form the aromatic oxazole ring. If this elimination is slow or incomplete, the dihydrooxazole will be a major component of your crude product.

  • How to solve it:

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to reflux) after the initial addition of reagents can provide the necessary activation energy to promote the elimination step.[9]

    • Use a Stronger Base: As mentioned previously, switching to a stronger base like t-BuOK or DBU can facilitate a more efficient elimination.[9]

    • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If you observe the formation of an intermediate that is slowly converting to the product, simply extending the reaction time may be sufficient.

Potential Cause B: Aldehyde Self-Condensation

  • Why it happens: Under basic conditions, aldehydes with α-protons can undergo self-condensation (an aldol reaction), leading to undesired byproducts and consumption of the starting material.

  • How to solve it:

    • Slow Addition: Add the aldehyde slowly via a syringe pump to the reaction mixture containing the deprotonated TosMIC. This keeps the instantaneous concentration of the aldehyde low, minimizing self-condensation.[8]

Potential Cause C: Substrate-Specific Issues

  • Why it happens: The electronic and steric properties of the aldehyde can significantly impact reactivity. Electron-withdrawing groups on aromatic aldehydes generally facilitate the reaction, while sterically hindered aldehydes can react more slowly.[2]

  • How to solve it:

    • Modify Conditions: For sterically hindered or electron-rich aldehydes, more forcing conditions may be necessary. This could include using a stronger base (t-BuOK), higher temperatures, or microwave irradiation, which has been shown to accelerate the reaction and improve yields.[1][2]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and resolving common issues leading to low yields.

VanLeusen_Troubleshooting start Low Yield in Van Leusen Synthesis q1 Is any product or intermediate observed by TLC/LCMS? start->q1 no_product No Product Formation q1->no_product No yes_product Low Yield / Byproducts q1->yes_product Yes check_tosmic Verify TosMIC Quality: - Use fresh/properly stored reagent - Handle under inert atmosphere no_product->check_tosmic check_base Verify Base & Conditions: - Use anhydrous, appropriate base (e.g., K2CO3, t-BuOK) - Ensure anhydrous solvent no_product->check_base q2 Is the dihydrooxazole intermediate the major species? yes_product->q2 promote_elim Promote Elimination: - Increase reaction temperature - Switch to a stronger base (DBU) - Extend reaction time q2->promote_elim Yes q3 Are there other significant byproducts? q2->q3 No aldol Possible Aldol Condensation: - Add aldehyde slowly to the reaction - Use less harsh base if possible q3->aldol Yes optimize Optimize for Substrate: - For hindered substrates, try higher temp/stronger base - Consider microwave irradiation q3->optimize No/ Unsure

Caption: A flowchart for troubleshooting low yields in the Van Leusen synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental mechanism of the Van Leusen oxazole synthesis? The reaction is a powerful method for creating 5-substituted oxazoles from aldehydes.[1] It proceeds via a [3+2] cycloaddition. The key steps are: 1) Deprotonation of TosMIC by a base; 2) Nucleophilic attack of the TosMIC anion on the aldehyde carbonyl; 3) An intramolecular 5-endo-dig cyclization to form a dihydrooxazole intermediate; and 4) Base-promoted elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[2][10]

  • Q2: What is the role of the tosyl group in TosMIC? The p-toluenesulfonyl (tosyl) group is critical for two reasons. First, its electron-withdrawing nature increases the acidity of the adjacent methylene protons, facilitating the initial deprotonation. Second, it functions as a good leaving group (as p-toluenesulfinic acid) in the final elimination step that drives the formation of the stable aromatic oxazole ring.[10][11]

  • Q3: Can ketones be used instead of aldehydes in this reaction? The classical Van Leusen oxazole synthesis is specific to aldehydes. When ketones are reacted with TosMIC under similar conditions, the reaction pathway changes to produce nitriles in what is known as the Van Leusen nitrile synthesis.[7][11]

  • Q4: What are the best solvents for this reaction? The choice of solvent often depends on the base used. For potassium carbonate, alcoholic solvents like methanol or ethanol are common.[2] When using stronger bases like potassium tert-butoxide, aprotic solvents such as tetrahydrofuran (THF) or dimethoxyethane (DME) are preferred to avoid reaction with the solvent.[7] Ionic liquids have also been explored as reusable media for this reaction.[1]

Optimized Reaction Parameters

The optimal conditions for the Van Leusen synthesis can vary based on the aldehyde substrate. The following table provides a general starting point for optimization.

Aldehyde TypeRecommended BaseRecommended SolventTypical TemperatureKey Considerations
Aromatic (Electron-poor)K₂CO₃MethanolRoom Temp to RefluxGenerally high-yielding and fast.
Aromatic (Electron-rich)K₂CO₃ or t-BuOKMethanol or THFRefluxMay require longer reaction times or slightly stronger base.
AliphaticK₂CO₃ or t-BuOKMethanol or THFRefluxProne to aldol side reactions; slow addition of aldehyde is recommended.
HeteroaromaticK₂CO₃Methanol / DMERefluxReactivity varies widely; monitor carefully by TLC.[1]
Sterically Hinderedt-BuOK or DBUTHF or DioxaneReflux / High TempOften requires stronger base and higher temperatures for good conversion.

Standard Experimental Protocol

This protocol provides a general procedure for the synthesis of a 5-substituted oxazole from an aromatic aldehyde.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • TosMIC (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methanol, anhydrous

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate.

  • Under an inert atmosphere (N₂ or Ar), add anhydrous methanol, followed by TosMIC.

  • Stir the resulting suspension at room temperature for 15-20 minutes.

  • Add the aromatic aldehyde to the reaction mixture (either neat if liquid or as a solution in a small amount of anhydrous methanol). For aldehydes prone to self-condensation, slow addition is recommended.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the resulting residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-substituted oxazole.

References

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal.

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central.

  • Mechanism of van Leusen oxazole synthesis. ResearchGate.

  • Van Leusen Reaction. NROChemistry.

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen... Semantic Scholar.

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate.

  • Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Cole-Parmer.

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed.

  • Troubleshooting low yield in Van Leusen oxazole synthesis. BenchChem.

  • Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives. BenchChem.

  • Aderohunmu, D. V., et al. (2021). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate.

  • van Leusen, D., & van Leusen, A. M. (1999). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions.

  • Zheng, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed Central.

  • Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Merck.

  • Tosylmethyl isocyanide (TosMIC Compound) Manufacturer and Suppliers. Scimplify.

  • Singh, R., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-289.

  • Vieira, T., et al. (2021). Cyanide-free continuous flow synthesis of nitriles using the van Leusen reaction. Reaction Chemistry & Engineering, 6, 12-16.

  • Van Leusen Reaction. SynArchive.

  • Van Leusen Reaction. Organic Chemistry Portal.

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum.

  • Van Leusen Imidazole Synthesis. Organic Chemistry Portal.

  • Tosylmethyl isocyanide: Reaction profile and Toxicity. ChemicalBook.

  • Application Notes and Protocols: Van Leusen Reaction with 1-Ethyl-1-tosylmethyl isocyanide. BenchChem.

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Technical Support Center: Purification of Small, Volatile Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of small, volatile oxazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these valuable but often elusive molecules. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your purification workflows.

Introduction: The Challenge of Purifying Small, Volatile Oxazoles

Small oxazole compounds, typically with molecular weights under 200 g/mol , present a trifecta of purification challenges. Their inherent volatility leads to significant product loss during solvent removal and handling. The oxazole ring , while aromatic, possesses a unique electronic structure that makes it susceptible to degradation under certain conditions. Furthermore, their small size and often non-polar nature can make separation from structurally similar impurities difficult. This guide will equip you with the knowledge to anticipate and overcome these hurdles, ensuring the successful isolation of your target compounds in high purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of small, volatile oxazole compounds.

Q1: I'm losing my volatile oxazole product during solvent removal on the rotary evaporator. What can I do to minimize this?

A1: This is a very common issue. The key is to reduce the vapor pressure of your compound relative to the solvent. Here are several strategies:

  • Reduce the vacuum: Avoid using a high vacuum line. Instead, use a water aspirator or a diaphragm pump with a vacuum controller to gently remove the solvent.[1]

  • Lower the bath temperature: Use a low-temperature bath (e.g., 0-10 °C) to decrease the volatility of your oxazole.

  • Use a less volatile solvent for extraction/chromatography: If possible, use a solvent with a higher boiling point for the final purification step, making it easier to selectively remove it.

  • Add a "keeper" solvent: Before the final evaporation step, add a small amount of a high-boiling, inert solvent (e.g., toluene or octane) to the solution. This will help to prevent the complete evaporation of your more volatile product.

  • Consider alternative concentration methods: For very volatile compounds, a gentle stream of nitrogen or argon can be used to slowly evaporate the solvent at room temperature.[2]

Q2: My oxazole seems to be decomposing on the silica gel column. Why is this happening and how can I prevent it?

A2: The acidic nature of standard silica gel can catalyze the hydrolysis or rearrangement of sensitive oxazoles.[3][4] The lone pair on the nitrogen atom of the oxazole ring can be protonated by the acidic silanol groups, making the ring more susceptible to nucleophilic attack by water or other nucleophiles present in the solvent.

Solutions:

  • Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine. This is done by preparing a slurry of the silica gel in your mobile phase and adding 1-2% triethylamine.[3]

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel for your chromatography.

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation.

  • Work-up considerations: Ensure your crude product is thoroughly dried and free of any acidic or basic residues from the reaction before loading it onto the column.

Q3: I am having trouble getting my low-melting oxazole to crystallize. It keeps "oiling out." What should I do?

A3: "Oiling out" is common for low-melting point solids and occurs when the compound separates from the solution as a liquid instead of a solid.[5] This often happens when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system.

Troubleshooting "Oiling Out":

Potential Cause Solution
Solution cooled too quickly Re-dissolve the oil by gently heating the solution and allow it to cool much more slowly. Insulating the flask can help.[5]
Inappropriate solvent Experiment with different solvents or solvent mixtures. A good starting point is a solvent in which your compound has moderate solubility at room temperature.[5][6]
High concentration of impurities Impurities can disrupt crystal lattice formation. Try to pre-purify the compound by another method, such as a quick filtration through a silica plug, before attempting recrystallization.[5]
Lack of nucleation sites Introduce a seed crystal from a previous successful crystallization or scratch the inside of the flask with a glass rod to create nucleation sites.[5]

Q4: What are the best analytical techniques to assess the purity of my volatile oxazole?

A4: A combination of techniques is always recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile compounds.[7] It provides information on both the purity (from the GC chromatogram) and the identity (from the mass spectrum) of your compound.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your purified oxazole. For volatile samples, it is crucial to prepare the sample correctly to avoid evaporation.[1][11]

  • High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can be used, especially for less volatile or thermally sensitive oxazoles.[12][13][14]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques.

Flash Column Chromatography

Issue: Poor separation of the oxazole from a non-polar impurity.

  • Underlying Cause: The polarity of the mobile phase is too high, causing both compounds to move too quickly up the column.

  • Solution: Decrease the polarity of the mobile phase. For example, if you are using a 10% ethyl acetate in hexanes mixture, try reducing it to 5% or even 2%. A shallow gradient elution can also be effective.

Issue: The volatile oxazole is co-eluting with the solvent front.

  • Underlying Cause: The compound is too non-polar for the chosen stationary phase and mobile phase.

  • Solution:

    • Change the mobile phase: Use a less polar solvent system, for example, pentane instead of hexanes.[1]

    • Change the stationary phase: Consider using a more polar stationary phase if your compound has some polar functionality, or reversed-phase chromatography if it is highly non-polar.

Workflow for Optimizing Flash Chromatography of a Volatile Oxazole:

flash_chromatography_workflow start Crude Volatile Oxazole tlc Run TLC with different solvent systems (e.g., Hex/EtOAc, Pentane/EtOAc) start->tlc good_sep Good separation with Rf between 0.2-0.4? tlc->good_sep run_column Run flash column with optimized solvent system. Use deactivated silica if necessary. good_sep->run_column Yes adjust_solvent Adjust solvent polarity good_sep->adjust_solvent No collect Collect fractions and analyze by TLC/GC-MS run_column->collect combine Combine pure fractions collect->combine evaporate Gently evaporate solvent (low vacuum, cool bath) combine->evaporate pure_product Pure Volatile Oxazole evaporate->pure_product adjust_solvent->tlc purification_choice start Crude Volatile Oxazole is_solid Is the compound a solid at room temperature? start->is_solid is_thermally_stable Is the compound thermally stable at its boiling point? is_solid->is_thermally_stable No (Liquid) recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill Distillation is_thermally_stable->distill Yes vacuum_distill Vacuum Distillation (Kugelrohr recommended) is_thermally_stable->vacuum_distill No chromatography Flash Column Chromatography recrystallize->chromatography Unsuccessful success Pure Product recrystallize->success Successful distill->success vacuum_distill->success chromatography->success

Sources

Technical Support Center: Minimizing Byproduct Formation in the Synthesis of 4,5-Dialkyloxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing 4,5-dialkyloxazoles. Our focus is to provide actionable, in-depth troubleshooting advice to help you minimize byproduct formation and maximize the yield and purity of your target compounds. This document moves beyond simple protocols to explain the causality behind common synthetic challenges, grounded in established chemical principles.

Section 1: Troubleshooting the Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is a cornerstone method for preparing substituted oxazoles.[1][2] While robust, the reaction's success hinges on achieving efficient cyclization without degrading the starting material or product.

FAQ 1.1: My reaction stalls, and I'm isolating a significant amount of unreacted 2-acylamino-ketone. How can I drive the cyclodehydration to completion?

Answer: This is the most common issue in the Robinson-Gabriel synthesis and almost always points to an issue with the cyclodehydrating agent or the reaction conditions. The key is to select an agent with sufficient dehydrating power for your specific substrate without being overly harsh.

The mechanism involves protonation of the amide carbonyl, followed by intramolecular attack from the enol or enolate of the ketone, and subsequent dehydration. If the dehydrating agent is too weak or the temperature is too low, this equilibrium will not favor the cyclized product.

Core Insight: The choice of acid is critical and substrate-dependent. A common mistake is using a "one-size-fits-all" approach.

Troubleshooting Steps:

  • Evaluate Your Dehydrating Agent: Concentrated sulfuric acid (H₂SO₄) is the classic and most powerful agent. However, for sensitive substrates, it can cause charring. Consider alternatives with different modes of action.[1] A solid-phase version using trifluoroacetic anhydride has also been reported.[3]

  • Increase Reaction Temperature: Dehydration is an endothermic process. Gradually increasing the reaction temperature in increments of 10-20 °C can often drive the reaction to completion. Monitor the reaction by TLC to track the disappearance of the starting material.

  • Remove Water: If the reaction setup allows, using a Dean-Stark trap to azeotropically remove the water formed during the reaction can effectively shift the equilibrium towards the oxazole product. This is particularly effective in solvents like toluene.

  • Consider a Two-Stage Approach: Some protocols benefit from using a milder reagent like trifluoroacetic anhydride (TFAA) to first form the oxazoline intermediate, followed by a stronger acid or a different reagent to promote the final elimination.[4]

Data Summary: Comparison of Common Dehydrating Agents

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages & Common Byproducts
Conc. H₂SO₄ 0 °C to 100 °C, neat or in a co-solventPowerful, inexpensive, effective for many substrates.[1]Can cause extensive charring and decomposition, especially with electron-rich or acid-sensitive groups.
Polyphosphoric Acid (PPA) 100-160 °C, neatStrong dehydrating agent, but generally milder than H₂SO₄. The viscous nature can simplify product isolation.High temperatures are often required. The reaction mixture can be difficult to stir. Incomplete reaction is common if the temperature is too low.
Phosphorus Oxychloride (POCl₃) Reflux in pyridine or other solventEffective for acid-sensitive substrates.Stoichiometric amounts are needed. Can lead to chlorinated byproducts if not carefully controlled.
Trifluoroacetic Anhydride (TFAA) 0 °C to RT, in DCM or other inert solventVery mild conditions, suitable for sensitive functional groups.[4]More expensive. May only form the intermediate oxazoline, requiring a second step for elimination to the oxazole.
FAQ 1.2: I'm observing significant charring and a low yield of my desired 4,5-dialkyloxazole. What's causing this decomposition?

Answer: Charring is a clear indicator of substrate or product decomposition under the reaction conditions, typically caused by excessive heat or acid strength. 4,5-Dialkyloxazoles, while aromatic, can be susceptible to ring-opening or polymerization under harsh acidic conditions.

Core Insight: The stability of your specific starting material and product dictates the upper limit of the reaction's temperature and acidity.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the first and most important step. Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and only warm it if necessary, while monitoring for decomposition by TLC.

  • Reduce Acid Concentration: If using H₂SO₄, consider adding it to a cooled solution of your substrate in a solvent like dichloromethane or dichloroethane rather than running the reaction neat. This helps dissipate the heat of mixing and provides better temperature control.

  • Switch to a Milder Dehydrating Agent: As detailed in the table above, switching from H₂SO₄ to PPA, POCl₃, or TFAA can prevent decomposition.[1][3] A combination of aluminum chloride and trifluoromethanesulfonic acid has also been used in a one-pot synthesis to generate the desired products under controlled conditions.[3]

  • Protect Sensitive Functional Groups: If your alkyl groups contain acid-sensitive functionalities (e.g., certain esters, acetals), they may need to be protected before attempting the cyclodehydration.

Troubleshooting Workflow: Robinson-Gabriel Synthesis

G cluster_problems Problem Identification cluster_solutions_nr Solutions for Incomplete Reaction cluster_solutions_dec Solutions for Decomposition start Reaction Start: 2-Acylamino-ketone + Acid check_tlc Monitor by TLC after 2h start->check_tlc no_reaction Problem: High % of Starting Material (SM) check_tlc->no_reaction >50% SM decomposition Problem: Charring & Low Yield check_tlc->decomposition <10% SM, Dark Color complete Reaction Complete: SM Consumed check_tlc->complete <5% SM increase_temp 1. Increase Temperature (e.g., +20 °C) no_reaction->increase_temp decrease_temp 1. Decrease Temperature (e.g., run at 0 °C) decomposition->decrease_temp workup Proceed to Workup & Purification complete->workup stronger_acid 2. Use Stronger Dehydrating Agent (see Table 1) increase_temp->stronger_acid remove_h2o 3. Add Dean-Stark (if applicable) stronger_acid->remove_h2o milder_acid 2. Use Milder Dehydrating Agent (see Table 1) decrease_temp->milder_acid dilute 3. Dilute with Inert Solvent milder_acid->dilute

Caption: Troubleshooting Decision Tree for the Robinson-Gabriel Synthesis.

Section 2: Troubleshooting Van Leusen-type Syntheses

The Van Leusen reaction, which traditionally uses tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles, can be adapted for 4,5-disubstituted systems, for example, by using a substituted isocyanide.[5][6] The key challenges in this synthesis often revolve around the formation and subsequent elimination of the oxazoline intermediate.

FAQ 2.1: My main byproduct is a stable 4-tosyl-4,5-dihydrooxazole. How do I promote the elimination of p-toluenesulfinic acid to form the final oxazole?

Answer: The isolation of the 4-tosyl-4,5-dihydrooxazole (an oxazoline intermediate) is a classic sign that the final elimination step is sluggish.[5] The mechanism involves the base-mediated formation of the oxazoline ring, followed by a second base-promoted E2 elimination of the tosyl group to create the C4=C5 double bond of the oxazole.[7]

Core Insight: The elimination requires a sufficiently strong base and often thermal assistance, but the conditions must be balanced to avoid degrading the product.

Troubleshooting Steps:

  • Choice of Base: Potassium carbonate (K₂CO₃) is a common base, but if elimination is slow, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) can be more effective. The base must be strong enough to deprotonate the C4 position of the oxazoline intermediate.

  • Solvent Effects: The reaction is often run in methanol or a similar protic solvent. Switching to a higher-boiling aprotic solvent like DMF or DMSO can facilitate the elimination by allowing for higher reaction temperatures. Ionic liquids have also been shown to be effective and reusable solvents for this reaction.[5]

  • Increase Temperature: Gently refluxing the reaction mixture after the initial formation of the oxazoline can provide the activation energy needed for the elimination step. Monitor by TLC for the conversion of the intermediate (which will have a different Rf value) to the final oxazole product.

  • Stoichiometry of Base: Ensure at least two equivalents of base are used: one for the initial deprotonation of the TosMIC derivative and one to promote the final elimination. Using a slight excess (e.g., 2.2-2.5 equivalents) can be beneficial.

Section 3: Experimental Protocol
Protocol 3.1: Optimized Robinson-Gabriel Synthesis of 4,5-Diethyl-2-phenyloxazole using PPA

This protocol provides a robust method for a typical 4,5-dialkyloxazole, using polyphosphoric acid (PPA) to minimize the charring associated with sulfuric acid.

Materials:

  • 2-(Benzoylamino)-3-pentanone (1 equivalent)

  • Polyphosphoric acid (PPA) (10x by weight of starting material)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(benzoylamino)-3-pentanone (e.g., 5.0 g).

  • Addition of PPA: Add polyphosphoric acid (e.g., 50 g). The mixture will be very viscous.

  • Heating: Heat the mixture in an oil bath to 130-140 °C. The viscosity will decrease upon heating, allowing for more efficient stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in ice-water, extracting with DCM, and analyzing by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete in 2-4 hours.

  • Quenching: Allow the reaction mixture to cool to approximately 80-90 °C. Cautiously and slowly pour the viscous mixture onto a large amount of crushed ice in a large beaker with vigorous stirring. Caution: This is an exothermic process.

  • Neutralization: Once the quench is complete and the mixture is at room temperature, slowly add saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH ~ 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4,5-diethyl-2-phenyloxazole.

References

[8] Wikipedia. Fischer oxazole synthesis. Available at: [Link] [3] Wikipedia. Robinson–Gabriel synthesis. Available at: [Link] [1] Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link] [4] National Institutes of Health (NIH). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Available at: [Link] SynArchive. Robinson-Gabriel Synthesis. Available at: [Link] National Center for Biotechnology Information. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link] [6] Wikipedia. Van Leusen reaction. Available at: [Link] [7] MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 4,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dimethyloxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your synthetic endeavors.

Core Synthetic Strategies for this compound

The synthesis of the this compound core can be effectively achieved through several established methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will focus on two of the most robust and adaptable methods: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis.

Robinson-Gabriel Synthesis: A Classic Route to Polysubstituted Oxazoles

The Robinson-Gabriel synthesis is a powerful method for constructing the oxazole ring via the cyclodehydration of a 2-acylamino-ketone.[1] For the synthesis of this compound, the key intermediate is 3-acetamido-2-butanone.

RobinsonGabriel_Workflow start Start: 3-Amino-2-butanone acetylation Acetylation with Acetic Anhydride start->acetylation intermediate Intermediate: 3-Acetamido-2-butanone acetylation->intermediate cyclodehydration Cyclodehydration with Dehydrating Agent (e.g., PPA) intermediate->cyclodehydration product Product: This compound cyclodehydration->product

Caption: Workflow for the Robinson-Gabriel synthesis of this compound.

Part A: Synthesis of 3-Acetamido-2-butanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-2-butanone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Basification: Add triethylamine (1.1 eq) to the solution and stir for 15 minutes at room temperature to liberate the free amine.

  • Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-acetamido-2-butanone, which can be used in the next step without further purification.

Part B: Cyclodehydration to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the crude 3-acetamido-2-butanone (1.0 eq).

  • Dehydration: Add polyphosphoric acid (PPA) (approximately 4 times the weight of the starting material) to the flask.[2]

  • Heating: Heat the reaction mixture to 140-150 °C and stir for 2-3 hours.[2] The reaction should be monitored by TLC or GC-MS.

  • Workup: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude this compound can be purified by fractional distillation.[3][4]

Van Leusen Oxazole Synthesis: A Mild and Efficient Alternative

The Van Leusen reaction offers a versatile and often milder route to oxazoles, utilizing a tosylmethyl isocyanide (TosMIC) derivative.[5] For 4,5-disubstituted oxazoles, a one-pot modification has been developed.[6]

VanLeusen_Workflow reactants Acetaldehyde (aldehyde) + Ethyl bromide (aliphatic halide) + TosMIC one_pot One-Pot Reaction reactants->one_pot base_solvent Base (K₂CO₃) in Ionic Liquid ([bmim]Br) or Methanol base_solvent->one_pot product Product: This compound one_pot->product

Caption: One-pot Van Leusen synthesis of this compound.

  • Reaction Setup: To a mixture of acetaldehyde (1.0 mmol) and ethyl bromide (1.2 mmol) in an ionic liquid such as [bmim]Br (2 mL) or methanol, add potassium carbonate (2.0 mmol).[6]

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes.

  • TosMIC Addition: Add tosylmethyl isocyanide (TosMIC) (1.0 mmol) to the reaction mixture.

  • Reaction: Continue stirring at room temperature, monitoring the reaction progress by TLC. Reaction times can vary from 2 to 5 hours.

  • Extraction: After completion, extract the product with diethyl ether.

  • Workup: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by fractional distillation.[3][4]

Comparative Analysis of Synthetic Routes

ParameterRobinson-Gabriel SynthesisVan Leusen Oxazole Synthesis
Starting Materials 3-Amino-2-butanone, Acetic AnhydrideAcetaldehyde, Ethyl Bromide, TosMIC
Reagents Polyphosphoric AcidPotassium Carbonate, Ionic Liquid/Methanol
Reaction Conditions High Temperature (140-150 °C)Room Temperature
Advantages Readily available starting materials, well-established.Milder reaction conditions, good functional group tolerance.[7]
Disadvantages Harsh acidic conditions, high temperature, potential for charring.Use of specialized reagents (TosMIC, ionic liquids), potential for side reactions if not controlled.
Expected Yield Moderate to GoodGood to High[6]

Troubleshooting and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My yield for the Robinson-Gabriel synthesis is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Robinson-Gabriel synthesis are a common issue. Here’s a systematic approach to troubleshooting:

  • Incomplete Cyclodehydration: Polyphosphoric acid (PPA) is effective, but its viscosity at high temperatures can lead to inefficient stirring and localized overheating, causing decomposition.

    • Solution: Ensure vigorous mechanical stirring. Alternatively, consider other dehydrating agents like concentrated sulfuric acid, phosphorus pentoxide, or trifluoroacetic anhydride, though reaction conditions will need to be re-optimized.[1]

  • Purity of the Precursor: The purity of the 3-acetamido-2-butanone is crucial. Impurities from the acetylation step can interfere with the cyclization.

    • Solution: While often used crude, if yields are poor, consider purifying the 3-acetamido-2-butanone by column chromatography or recrystallization before proceeding to the cyclodehydration step.

  • Reaction Temperature and Time: Both are critical parameters. Too low a temperature will result in an incomplete reaction, while too high a temperature or prolonged reaction time can lead to charring and decomposition of the product.

    • Solution: Carefully control the temperature of the reaction. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. A typical range is 2-3 hours at 140-150 °C.[2]

Q2: In the Van Leusen synthesis, I am observing multiple spots on my TLC plate, and the final yield of this compound is low. What are the potential side reactions?

A2: The Van Leusen reaction, while generally efficient, can have side reactions if not properly controlled.

  • Formation of Imidazole: If there is a source of ammonia or a primary amine present, the intermediate aldimine can react with TosMIC to form an imidazole byproduct.[8]

    • Solution: Ensure all reagents and solvents are free from amine impurities. Use high-purity starting materials.

  • Formation of Nitrile: If a ketone is formed in situ or is present as an impurity, it can react with TosMIC to produce a nitrile.[9]

    • Solution: Use freshly distilled acetaldehyde to minimize the presence of acetic acid, which could potentially lead to side reactions.

  • Incomplete Reaction: Insufficient base or reaction time can lead to the accumulation of intermediates.

    • Solution: Ensure the use of an adequate amount of base (K₂CO₃). Monitor the reaction to completion using TLC.

Q3: How do I effectively purify this compound?

A3: this compound is a relatively volatile liquid, making fractional distillation the preferred method for purification on a larger scale.[3][4]

  • Fractional Distillation: Use a fractionating column to achieve good separation from any lower or higher boiling point impurities. The boiling point of this compound is reported to be in the range of 129-135 °C.

  • Column Chromatography: For smaller scales or for removing non-volatile impurities, silica gel column chromatography can be effective. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.

Q4: What are the expected NMR spectral data for this compound?

A4: The structural confirmation of this compound is readily achieved by NMR spectroscopy.

  • ¹H NMR (in CDCl₃):

    • A singlet at approximately δ 7.8 ppm corresponding to the C2-proton of the oxazole ring.

    • Two singlets for the methyl groups at C4 and C5, typically appearing in the range of δ 2.1-2.3 ppm.

  • ¹³C NMR (in CDCl₃):

    • The C2 carbon will appear around δ 150 ppm.

    • The C4 and C5 carbons will have signals in the aromatic region, typically between δ 125-140 ppm.

    • The two methyl carbons will resonate in the upfield region, around δ 10-15 ppm.

It is always recommended to compare the obtained spectra with literature data or a reference standard for unambiguous identification.[10]

Logical Troubleshooting Guide

Troubleshooting_Tree start Low Yield or Impure Product synthesis_method Which Synthesis Method? start->synthesis_method robinson_gabriel Robinson-Gabriel synthesis_method->robinson_gabriel van_leusen Van Leusen synthesis_method->van_leusen rg_issue Check Purity of 3-Acetamido-2-butanone robinson_gabriel->rg_issue vl_issue Check Reagent Purity: - Fresh Acetaldehyde - High-Purity TosMIC van_leusen->vl_issue rg_pure Pure rg_issue->rg_pure Yes rg_impure Impure rg_issue->rg_impure No rg_conditions Optimize Cyclodehydration: - Ensure Vigorous Stirring - Control Temperature (140-150 °C) - Monitor Reaction Time rg_pure->rg_conditions rg_purify Purify Precursor and Repeat rg_impure->rg_purify vl_pure Pure vl_issue->vl_pure Yes vl_impure Impure vl_issue->vl_impure No vl_conditions Optimize Reaction Conditions: - Anhydrous Solvent - Sufficient Base (K₂CO₃) - Monitor to Completion vl_pure->vl_conditions vl_purify Use Fresh/Purified Reagents vl_impure->vl_purify

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your this compound synthesis. This guide serves as a starting point for your optimization efforts, and we encourage you to adapt these principles to your specific experimental setup.

References

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]

  • Van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new synthesis of nitriles from ketones. Tetrahedron Letters, 13(52), 5337-5340. [Link]

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes. Tetrahedron Letters, 13(23), 2369-2372. [Link]

  • Shafiee, A., & Lalezari, I. (1976). Synthesis of 4,5-disubstituted oxazoles. Journal of Heterocyclic Chemistry, 13(1), 199-200. [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. [Link]

  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

  • The Good Scents Company. (n.d.). This compound. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Acetylglycine. [Link]

  • Hancock Lab. (n.d.). Acetylation (or Succinylation) of Amino Groups on Proteins. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. [Link]

  • Taylor & Francis. (n.d.). Fractional distillation – Knowledge and References. [Link]

  • Google Patents. (n.d.).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]

  • Wang, S., Xie, J., Sun, B., & Hou, D. (2013). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Flavour Fragrance Cosmetics, (2), 23-27. [Link]

Sources

Stability issues of 4,5-Dimethyloxazole under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5-Dimethyloxazole

Introduction: Navigating the Reactivity of this compound

Welcome to the technical support guide for this compound. As a valued member of the research and development community, you understand that the success of a synthetic route often hinges on the stability of its intermediates and core structures. This compound is a versatile heterocyclic compound, but like all oxazoles, its aromaticity and reactivity are a delicate balance.[1] This guide is designed to provide you with in-depth, field-proven insights into the stability of this molecule under a variety of common reaction conditions. We will move beyond simple protocols to explore the mechanistic underpinnings of its behavior, empowering you to anticipate challenges, troubleshoot effectively, and optimize your experimental outcomes.

At-a-Glance: Stability Profile of this compound

For rapid assessment, the following table summarizes the general stability of the this compound ring under various conditions. Detailed explanations and troubleshooting for each scenario are provided in the subsequent FAQ section.

Condition CategoryReagent/ConditionStability SummaryPotential Outcome
Acidic Dilute aqueous acids (e.g., 1M HCl)Moderate; susceptible to hydrolysisRing opening to form α-acylamino ketone
Strong, non-aqueous acidsGenerally stable, forms oxazolium saltProtonation at N3 position[2]
Basic Aqueous bases (e.g., NaOH, KOH)Moderate; susceptible to hydrolysisRing cleavage, potential saponification if ester groups are present[3][4]
Strong, non-nucleophilic bases (e.g., LDA, n-BuLi)Unstable; deprotonation at C2Ring opening to isonitrile intermediate[5][6]
Oxidative Strong oxidants (KMnO₄, O₃, CrO₃)Unstable; highly susceptible to cleavageRing opening and degradation[5][7]
Mild oxidants (e.g., H₂O₂)Generally stable[5]Minimal to no reaction
Singlet Oxygen (¹O₂) / PhotolysisUnstable; undergoes cycloaddition[4+2] cycloaddition leading to triamide formation[8][9][10][11]
Reductive Catalytic Hydrogenation (e.g., H₂, Pd/C)Stable, but can be reduced under forcing conditionsReduction to oxazoline[12][13][14] or ring opening
Metal Hydrides (e.g., NaBH₄, LiAlH₄)Generally stableTypically no reaction with the core ring
Thermal High TemperaturesHigh thermal stabilityGenerally does not decompose at high boiling temperatures[2][15]
Organometallic Grignard, Organolithium ReagentsUnstableAttack at C2 followed by ring cleavage[5]

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Section 1: Acidic Conditions

Question: My this compound moiety is degrading during an acidic aqueous workup. What is happening and how can I mitigate this?

Answer: This is a classic issue related to the hydrolytic instability of the oxazole ring under acidic conditions. While oxazoles are generally more resistant to acids than furans, they are not completely inert.[1][2]

  • The Underlying Mechanism: The reaction is initiated by the protonation of the nitrogen atom at the 3-position, forming an oxazolium cation.[2] This protonation significantly activates the C2 position towards nucleophilic attack. In an aqueous environment, water acts as the nucleophile, attacking the C2 carbon. This leads to a cascade of events resulting in the cleavage of the C-O bond and ultimately hydrolysis of the ring to form an α-acylamino ketone precursor.

  • Troubleshooting & Prevention:

    • Minimize Contact Time: Perform your acidic wash or extraction as quickly as possible. Do not let the reaction mixture sit in the acidic aqueous phase for extended periods.

    • Use Weaker Acids: If your protocol allows, switch from strong acids like HCl or H₂SO₄ to weaker organic acids like acetic acid or use a buffered acidic solution (e.g., NH₄Cl).

    • Lower the Temperature: Perform the workup at 0 °C or below to significantly reduce the rate of hydrolysis.

    • Anhydrous Acid: If the goal is simply protonation without hydrolysis (e.g., for subsequent reactions), use an anhydrous acid source like HCl gas dissolved in an organic solvent (e.g., dioxane or diethyl ether).

Section 2: Basic Conditions

Question: I am running a reaction with NaOH and observing a loss of my starting material containing a this compound core. Is the ring susceptible to base-catalyzed hydrolysis?

Answer: Yes, similar to acidic conditions, the oxazole ring can be opened under basic conditions, although the mechanism differs.

  • The Underlying Mechanism: Strong nucleophiles, including hydroxide ions, can attack the electron-deficient C2 position of the oxazole ring.[5] This attack initiates a ring-opening process. If your molecule also contains ester functionalities, saponification will occur concurrently, which can complicate purification.[3][4][16]

  • A Critical Caveat for Strong, Non-Nucleophilic Bases: A very common and often overlooked issue arises with the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). The most acidic proton on the unsubstituted oxazole ring is at the C2 position.[7] Deprotonation at C2 with a strong base leads to the formation of a 2-lithio-oxazole, which is often unstable and can exist in equilibrium with a ring-opened isonitrile species.[5][6] This can lead to a complete and irreversible degradation of your material. Since this compound has an unsubstituted C2, it is highly vulnerable to this pathway.

  • Troubleshooting & Prevention:

    • Use Non-Nucleophilic Inorganic Bases: For general-purpose acid scavenging, consider using milder, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a non-aqueous solvent.[17]

    • Avoid Strong Organolithium Bases: If a strong base is required for a different part of your molecule, and you must preserve the oxazole, this presents a significant synthetic challenge. It may require a complete redesign of the synthetic route to avoid this step or the use of protecting groups.

    • Temperature Control: If using aqueous base is unavoidable, keep the temperature low (0 °C) and the reaction time short.

Section 3: Oxidative and Reductive Stability

Question: Can I perform an oxidation or reduction on another part of my molecule without affecting the this compound ring?

Answer: This is highly dependent on the reagents chosen. The oxazole ring has distinct vulnerabilities to both types of conditions.

  • Oxidative Instability: The oxazole ring is generally considered electron-rich and is susceptible to oxidation.[18]

    • Strong Oxidants: Reagents like potassium permanganate (KMnO₄), ozone (O₃), or chromic acid will readily cleave the oxazole ring, leading to complex mixtures of degradation products.[5][7] These should be avoided.

    • Singlet Oxygen (¹O₂): Oxazoles are particularly reactive towards singlet oxygen, which is often generated under photochemical conditions (light and a sensitizer).[9][11] The reaction proceeds via a [4+2] cycloaddition to form an unstable endoperoxide, which then rearranges to a triamide.[8][10][19] If your molecule is light-sensitive or your reaction is run under bright lights, this degradation pathway is a real possibility. Protect such reactions from light.

  • Reductive Stability: The stability of the oxazole ring under reductive conditions is more nuanced.

    • Catalytic Hydrogenation: The aromatic oxazole ring is relatively resistant to catalytic hydrogenation (e.g., H₂, Pd/C, PtO₂). However, under harsh conditions (high pressure, high temperature), it can be reduced to the corresponding oxazoline.[12][13][14] In some cases, reduction with nickel alloys can lead to ring opening.[2]

    • Metal Hydrides: Standard hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically do not reduce the oxazole ring. This makes them a safe choice for reducing other functional groups like ketones or esters in the presence of a this compound core.

  • Recommended Strategies:

    • For Oxidation: If an oxidation is necessary elsewhere in the molecule, use milder reagents. While hydrogen peroxide is generally considered safe[5], always run a small-scale test reaction first.

    • For Reduction: Preferential use of metal hydrides (NaBH₄, LiAlH₄) is the safest approach for reducing other functional groups. If catalytic hydrogenation is required, use the mildest conditions possible (e.g., 1 atm H₂, room temperature) and carefully monitor the reaction by TLC, LC-MS, or GC-MS to check for degradation of the oxazole.

Visualizing Degradation & Experimental Design

To better understand the potential failure points, the following diagrams illustrate the primary degradation pathways and a robust workflow for assessing stability.

cluster_main Primary Degradation Pathways of this compound cluster_acid Acidic Hydrolysis cluster_base Base-Mediated Cleavage cluster_oxidation Oxidative Cleavage DMO This compound Protonated Oxazolium Cation DMO->Protonated H⁺ (aq) Lithio 2-Lithio Intermediate DMO->Lithio n-BuLi / LDA Endoperoxide Endoperoxide Adduct DMO->Endoperoxide ¹O₂ (Photolysis) Opened α-Acylamino Ketone Protonated->Opened H₂O Isonitrile Ring-Opened Isonitrile Lithio->Isonitrile Ring Opening Triamide Triamide Product Endoperoxide->Triamide Rearrangement

Caption: Key degradation pathways for the this compound ring.

Experimental Protocol: General Stability Assessment

This protocol provides a self-validating system to quantitatively assess the stability of this compound under a specific reaction condition.

Objective: To determine the percent degradation of this compound after exposure to a test condition over a defined time period.

Materials:

  • This compound (or your substrate containing the moiety)

  • Internal Standard (IS): A stable, non-reactive compound with a distinct retention time (e.g., dodecane for GC, biphenyl for HPLC).

  • Solvent(s) for the reaction.

  • Reagent for the test condition (e.g., 3M HCl, 1M NaOH, etc.).

  • Quenching solution (e.g., saturated NaHCO₃ for acid test, saturated NH₄Cl for base test).

  • Analytical instrument: HPLC-UV or GC-MS.

Methodology:

  • Prepare a Stock Solution (T=0 Sample):

    • Accurately weigh a known amount of this compound and the internal standard.

    • Dissolve in a known volume of a suitable solvent (e.g., acetonitrile for HPLC, ethyl acetate for GC) to create a stock solution.

    • Analyze this T=0 sample by your chosen chromatographic method to determine the initial peak area ratio of your compound to the internal standard. This is your 100% reference.

  • Initiate the Stability Experiment:

    • In a reaction vial, dissolve a precisely weighed amount of this compound in the reaction solvent.

    • Add the reagent for the condition you are testing (e.g., the acid, base, or oxidant).

    • Start a timer and maintain the desired reaction temperature (e.g., room temperature, 50 °C).

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 1h, 4h, 8h, 24h), withdraw a small, exact aliquot from the reaction mixture.

    • Immediately quench the aliquot in a separate vial containing an appropriate quenching solution to stop the reaction.

  • Sample Workup & Analysis:

    • To the quenched aliquot, add a precise amount of the same internal standard stock solution used for the T=0 sample.

    • Perform any necessary extraction or dilution to prepare the sample for analysis.

    • Inject the sample into the HPLC or GC-MS.

  • Data Analysis:

    • For each time point, calculate the peak area ratio of this compound to the internal standard.

    • Compare this ratio to the T=0 ratio to determine the percentage of the compound remaining.

    • % Remaining = (Ratio_TimeX / Ratio_Time0) * 100

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare T=0 Sample (Compound + Internal Standard) analyze Analyze via HPLC / GC-MS prep->analyze Establish 100% Reference react Set up Reaction (Compound + Test Reagent) sample Take Aliquot at Time 'X' react->sample quench Quench Reaction sample->quench add_is Add Internal Standard quench->add_is add_is->analyze calc Calculate % Remaining vs. T=0 analyze->calc

Caption: Workflow for a quantitative chemical stability study.

References

  • Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]

  • Al-Nu'airat, J., et al. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports. [Link]

  • Ledesma, M., et al. (2019). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. ACS Earth and Space Chemistry. [Link]

  • Wasserman, H. H., Pickett, J. E., & Vinnick, F. S. (1981). Intermediates in the reactions of oxazoles with singlet oxygen. Heterocycles. [Link]

  • Uchida, S., et al. (2011). Catalytic asymmetric hydrogenation of N-Boc-imidazoles and oxazoles. Journal of the American Chemical Society. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Al-Nu'airat, J., et al. (2020). The mechanism for oxazole oxidation by singlet oxygen. ResearchGate. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Wasserman, H. H., & Scheffer, J. R. (1972). Reaction of oxazoles with singlet oxygen. Mechanism of the rearrangement of triamides. Journal of the American Chemical Society. [Link]

  • Kaur, R., & Bala, R. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journal of Advanced Scientific Technologies. [Link]

  • Ohta, T., et al. (2016). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules. [Link]

  • Uchida, S., et al. (2011). Catalytic Asymmetric Hydrogenation of N-Boc-Imidazoles and Oxazoles. Journal of the American Chemical Society. [Link]

  • Hesek, D., et al. (2008). Facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogenation of an oxazoline. The Journal of Organic Chemistry. [Link]

  • Kaur, R., et al. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006–2017). Expert Opinion on Therapeutic Patents. [Link]

  • Langer, T., et al. (2020). Manganese-catalyzed Dehydrogenation of Amido Alcohols with Liberation of Hydrogen for the Synthesis of Oxazoles. ChemCatChem. [Link]

  • CN111909106B - Synthesis method of 4-methyl-5-ethoxy oxazole by continuous saponification and decarboxylation.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (2022). Pharmaguideline. [Link]

  • Oxazole. Wikipedia. [Link]

  • Li, Y., et al. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. RSC Advances. [Link]

  • Lakhan, R., & Ternai, B. (1974). The Chemistry of the Oxazoles. Chemical Reviews. [Link]

  • Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2020). Slideshare. [Link]

  • Turchi, I. J., & Nulph, S. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron. [Link]

  • OXAZOLE. (2023). YouTube. [Link]

  • Antelo, F., et al. (2015). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of Organic Chemistry. [Link]

  • Dhiman, S., et al. (2021). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • This compound. PubChem. [Link]

  • Saponification. Chemistry LibreTexts. [Link]

  • The Saponification Reaction of Esters. (2025). YouTube. [Link]

Sources

Technical Support Center: Overcoming Incomplete Conversion in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with incomplete conversion during the critical cyclization step of oxazole formation. As experienced application scientists, we understand that achieving high yields and purity is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My oxazole synthesis has stalled, showing significant amounts of starting material or intermediate even after prolonged reaction times. What are the general first steps for troubleshooting?

A1: A stalled reaction is a common issue that can often be resolved by systematically evaluating several key parameters. First, re-verify the purity of your starting materials and reagents. Impurities can inhibit catalysts or lead to side reactions. Ensure that your solvents are anhydrous, as water can interfere with many cyclization mechanisms. Next, consider the reaction temperature. The activation energy for the cyclization step may not be met at lower temperatures. A gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is a prudent step. Finally, re-evaluate your catalyst or dehydrating agent. Its activity may be compromised, or a more potent reagent might be necessary for your specific substrate.

Q2: I'm observing a complex mixture of byproducts along with my desired oxazole. How can I improve the selectivity of the cyclization?

A2: The formation of multiple byproducts often points to issues with reaction conditions being either too harsh or not optimized for your specific substrates. Lowering the reaction temperature may reduce the rate of side reactions. The choice of solvent can also play a crucial role in reaction selectivity. For instance, in palladium-catalyzed arylations of oxazoles, polar solvents may favor C-5 arylation, while nonpolar solvents can favor C-2 arylation. Additionally, the dropwise addition of a reagent rather than adding it all at once can help maintain a low concentration of the reactive species, which can minimize the formation of undesired products.

Q3: How can I effectively monitor the progress of my oxazole synthesis to determine the optimal reaction time?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction. By spotting the starting material, a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The disappearance of the starting material spot is a strong indicator that the reaction is proceeding. It is crucial to choose an appropriate solvent system that provides good separation between your starting materials, intermediates, and the final product. Visualization can typically be achieved using a UV lamp, as the aromatic oxazole ring is often UV-active.

Troubleshooting Guides for Specific Oxazole Syntheses

This section provides detailed troubleshooting advice for common challenges encountered in three widely used named reactions for oxazole synthesis: the Robinson-Gabriel Synthesis, the Fischer Oxazole Synthesis, and the Van Leusen Oxazole Synthesis.

Robinson-Gabriel Synthesis: The Challenge of Cyclodehydration

The Robinson-Gabriel synthesis is a robust method for preparing oxazoles from 2-acylamino-ketones.[1][2][3] The most common point of failure is the final cyclodehydration step, leading to incomplete conversion and the isolation of the stable intermediate.

Problem: Low yield due to incomplete cyclodehydration of the 2-acylamino-ketone.

Causality: The conversion of the 2-acylamino-ketone to the oxazole requires the removal of a molecule of water, a process that is often energetically demanding. The choice and efficacy of the dehydrating agent are therefore critical to drive the reaction to completion. Harsh dehydrating agents can lead to charring and byproduct formation, while milder reagents may not be sufficiently active for all substrates.

Solutions:

  • Optimize the Dehydrating Agent: A variety of dehydrating agents can be employed, each with its own advantages and disadvantages. A systematic approach to selecting the optimal reagent for your substrate is recommended.[1]

    • Traditional Strong Acids: Concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are commonly used. While effective, they can lead to decomposition of sensitive substrates.

    • Milder Reagents: For more delicate molecules, milder conditions are preferable. A combination of triphenylphosphine (PPh₃) and iodine (I₂) or the use of trifluoroacetic anhydride (TFAA) can promote cyclodehydration with fewer side reactions.[1] The Burgess reagent is another mild and effective alternative.[4][5][6]

    • Phosphorus Reagents: Phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅) are also effective but should be used with caution due to their reactivity.[1][2]

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ Neat or in a co-solvent, heatStrong, readily availableCan cause charring and side reactions
PPA Neat, heatGenerally provides good yieldsViscous, can be difficult to stir
PPh₃ / I₂ Anhydrous solvent (e.g., CH₂Cl₂)Mild conditionsStoichiometric byproducts to remove
TFAA Anhydrous solvent (e.g., THF)Mild, volatile byproductsCan be expensive
Burgess Reagent Anhydrous solvent (e.g., THF)Very mild, high functional group toleranceCan be expensive, moisture-sensitive
  • Increase Reaction Temperature: If using a milder dehydrating agent, a moderate increase in temperature can often provide the necessary energy to overcome the activation barrier for cyclization. Monitor the reaction closely by TLC to avoid decomposition.

  • Ensure Anhydrous Conditions: Any residual water in the reaction mixture will hinder the dehydration process. Use freshly dried solvents and reagents.

Fischer Oxazole Synthesis: Navigating Intermediates and Side Reactions

The Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous acid.[7][8][9] Incomplete conversion in this reaction is often linked to the stability of intermediates and the potential for unwanted side reactions.

Problem: Incomplete conversion and formation of a chloro-oxazoline byproduct.

Causality: The mechanism of the Fischer synthesis proceeds through a chloro-oxazoline intermediate.[7] The final step is the elimination of HCl to form the aromatic oxazole ring. If this elimination is slow or incomplete, the chloro-oxazoline can be isolated as a significant byproduct. The presence of excess HCl and the specific electronic properties of the substrates can influence the rate of this final step.

Solutions:

  • Strict Control of Anhydrous HCl: The reaction requires anhydrous gaseous hydrogen chloride. The use of aqueous HCl will introduce water, which can hydrolyze intermediates. Ensure your HCl source is completely dry.

  • Optimize Reaction Time and Temperature: The elimination of HCl from the chloro-oxazoline intermediate is often promoted by gentle heating or extended reaction times. Monitor the disappearance of the intermediate by TLC to determine the optimal reaction endpoint.

  • Use of a Non-Nucleophilic Base in Work-up: During the work-up, a mild, non-nucleophilic base (e.g., sodium bicarbonate or triethylamine in a non-aqueous solvent) can be used to neutralize the excess HCl and promote the final elimination step to the desired oxazole.

  • Substrate Considerations: Electron-donating groups on the aromatic rings of the cyanohydrin and aldehyde can stabilize the carbocation intermediates, potentially slowing down the final elimination. In such cases, slightly more forcing conditions (higher temperature or longer reaction time) may be necessary.

Van Leusen Oxazole Synthesis: The Critical Elimination Step

The Van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[10] A frequent cause of incomplete conversion is the failure to eliminate the tosyl group from the 4-tosyl-4,5-dihydrooxazole intermediate.[11]

Problem: Isolation of the 4-tosyl-4,5-dihydrooxazole intermediate instead of the desired oxazole.

Causality: The final step in the Van Leusen synthesis is a base-promoted elimination of p-toluenesulfinic acid. If the base used is not strong enough or if steric hindrance impedes the approach of the base to the relevant proton, this elimination step can be slow or incomplete, leading to the accumulation of the dihydrooxazole intermediate.

Solutions:

  • Employ a Stronger, Non-Nucleophilic Base: While potassium carbonate is often used, it may not be sufficiently basic for all substrates. Switching to a stronger, non-nucleophilic base can significantly improve the efficiency of the elimination step.

    • Potassium tert-butoxide (KOtBu): A strong, sterically hindered base that is very effective in promoting the elimination.[12][13]

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another powerful, non-nucleophilic base that can be used to facilitate the elimination.

  • Increase Reaction Temperature: Gently heating the reaction mixture after the initial formation of the dihydrooxazole intermediate can provide the necessary energy for the elimination to proceed.

  • Optimize Solvent Choice: The choice of solvent can influence the solubility and reactivity of the base. For potassium carbonate, methanol is common. For stronger bases like KOtBu, aprotic polar solvents such as THF or DMF are often more suitable.

  • Extended Reaction Time: In some cases, simply allowing the reaction to stir for a longer period at room temperature or with gentle heating can lead to complete conversion.

Experimental Protocols and Workflows

Workflow for Troubleshooting Incomplete Cyclization

G start Incomplete Conversion Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Solvent, Anhydrous?) check_purity->check_conditions Purity Confirmed reassess Reassess Synthetic Route check_purity->reassess Impurities Found optimize_temp Optimize Reaction Temperature (Gradual Increase) check_conditions->optimize_temp Conditions Correct check_conditions->reassess Conditions Flawed monitor_tlc Monitor Progress by TLC optimize_temp->monitor_tlc optimize_reagent Optimize Dehydrating Agent / Base optimize_reagent->monitor_tlc optimize_reagent->reassess No Improvement with New Reagents monitor_tlc->optimize_reagent No Improvement workup Proceed to Work-up & Purification monitor_tlc->workup Reaction Complete G acylamino_ketone 2-Acylamino-ketone oxazoline_intermediate Oxazoline Intermediate acylamino_ketone->oxazoline_intermediate Cyclization oxazole Oxazole oxazoline_intermediate->oxazole Dehydration (Rate-Limiting) G dihydrooxazole 4-Tosyl-4,5-dihydrooxazole oxazole Oxazole dihydrooxazole->oxazole Base-Promoted Elimination of Tos-H

Sources

Navigating the Robinson-Gabriel Synthesis: A Technical Support Guide to the Dehydration Step

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Robinson-Gabriel synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the critical dehydration step in their oxazole syntheses. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges and leveraging alternative reagents for improved yields and substrate compatibility.

Introduction: The Crucial Dehydration in Oxazole Formation

The Robinson-Gabriel synthesis is a robust and time-honored method for the construction of the oxazole core, a heterocycle prevalent in numerous natural products and pharmaceuticals. The final, and often most challenging, step of this synthesis is the acid-catalyzed cyclodehydration of a 2-acylamino-ketone intermediate. The choice of dehydrating agent is paramount, as it dictates the reaction's success, yield, and applicability to sensitive or complex substrates.

Historically, strong protic and Lewis acids have been the reagents of choice. However, their harsh nature can lead to a host of complications, from substrate degradation to undesirable side reactions. This guide will explore both the troubleshooting of these classical methods and the implementation of milder, more versatile alternatives.

Frequently Asked Questions (FAQs)

Q1: My reaction with concentrated sulfuric acid is turning black and yielding very little product. What is happening and how can I fix it?

A1: The blackening of your reaction mixture is likely due to charring, a common issue when using strong, non-specific dehydrating agents like concentrated sulfuric acid with sensitive organic substrates.[1] Sulfuric acid is a powerful oxidizing agent, and at elevated temperatures, it can cause extensive decomposition and polymerization of the starting material and product.

Troubleshooting Steps:

  • Lower the Temperature: If your protocol allows, try running the reaction at a lower temperature for a longer duration.

  • Alternative Strong Acids: Consider using polyphosphoric acid (PPA). PPA is a viscous liquid that often provides a more controlled dehydration with less charring compared to sulfuric acid.

  • Milder Reagents: If your substrate is particularly sensitive, it is highly recommended to switch to one of the milder alternative reagents discussed in this guide, such as the Wipf conditions (PPh₃/I₂/Et₃N) or trifluoroacetic anhydride (TFAA).

Q2: I am using phosphoryl chloride (POCl₃) in DMF and observing a significant side product. What could it be?

A2: When using the combination of POCl₃ and dimethylformamide (DMF), you are likely generating the Vilsmeier reagent in situ.[2][3] This is a powerful formylating agent that can react with electron-rich aromatic or heteroaromatic rings present in your substrate, leading to an undesired formylation side product.[4][5] This is a classic example of a Vilsmeier-Haack type side reaction.[2][3]

Troubleshooting Steps:

  • Change the Solvent: Avoid using DMF as a solvent with POCl₃ if your substrate is susceptible to electrophilic attack. Dichloromethane or chloroform are common alternatives.

  • Use a Different Reagent: If formylation remains a problem, switching to a non-formylating dehydrating agent is the best course of action. Sulfuric acid, PPA, or the milder alternatives are excellent choices.

Q3: My substrate contains stereocenters. Are the classical strong acid methods suitable?

A3: Strong acids and high temperatures can lead to epimerization or racemization of stereocenters, particularly those alpha to a carbonyl group or in other acid-labile positions. While the Robinson-Gabriel synthesis itself can be stereospecific, the harsh conditions required for dehydration with traditional reagents pose a significant risk to chiral integrity. For substrates with sensitive stereocenters, the use of milder, neutral, or weakly basic conditions is strongly advised. The Wipf protocol, for instance, is known to be compatible with epimerizable substrates.

Comparative Guide to Dehydrating Reagents

Reagent(s)Typical ConditionsAdvantagesDisadvantages & Common Issues
Concentrated Sulfuric Acid (H₂SO₄) Neat or in a co-solvent, often heated.Inexpensive, readily available.Harsh conditions, charring of sensitive substrates, potential for side reactions (e.g., sulfonation), not suitable for acid-labile groups.[1]
Polyphosphoric Acid (PPA) Neat, heated (e.g., 100-160 °C).Generally cleaner than H₂SO₄, less oxidizing.High viscosity can make stirring and work-up difficult, still requires high temperatures.
Phosphoryl Chloride (POCl₃) Often in a non-coordinating solvent (e.g., CHCl₃, DCE), can be run at lower temperatures.Effective dehydrating agent.Can lead to Vilsmeier-Haack formylation if DMF is used as a solvent, corrosive and moisture-sensitive.[2][3][4]
Trifluoroacetic Anhydride (TFAA) Ethereal solvent (e.g., THF, Et₂O), often with a non-nucleophilic base (e.g., pyridine).Mild conditions, suitable for solid-phase synthesis.[6]Reagent is expensive and moisture-sensitive, requires careful control of stoichiometry.
Triphenylphosphine (PPh₃) / Iodine (I₂) / Triethylamine (Et₃N) Dichloromethane (CH₂Cl₂), room temperature.Very mild, neutral conditions, high functional group tolerance, compatible with sensitive substrates and stereocenters.[7]Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct, which can sometimes complicate purification.

In-Depth Protocols for Alternative Dehydration Methods

Protocol 1: The Wipf Cyclodehydration

This method, developed by Wipf and Miller, is a cornerstone of modern oxazole synthesis due to its exceptionally mild conditions.[7] It is particularly useful for complex molecules with sensitive functional groups.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2-acylamino-ketone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Reagents: To the stirred solution, add triethylamine (Et₃N, 3.0 eq), followed by triphenylphosphine (PPh₃, 1.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Iodine: Add iodine (I₂, 1.5 eq) portion-wise, maintaining the temperature at 0 °C. The reaction mixture will typically turn dark brown.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the aqueous layer with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to remove triphenylphosphine oxide and other impurities.

Protocol 2: Dehydration using Trifluoroacetic Anhydride (TFAA)

This protocol is particularly effective for solid-phase synthesis but can also be adapted for solution-phase chemistry.[6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2-acylamino-ketone (1.0 eq) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether (Et₂O).

  • Addition of Base (Optional but Recommended): Add a non-nucleophilic base like pyridine (2.0 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C.

  • Addition of TFAA: Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq) to the stirred solution.

  • Reaction: Allow the reaction to proceed at 0 °C or warm to room temperature, monitoring for completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • Purification: Purify the crude product by column chromatography.

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is key to troubleshooting and optimizing your synthesis.

Acid-Catalyzed Dehydration

Under strong acid conditions, the reaction proceeds through protonation of both the amide and ketone carbonyls, facilitating intramolecular cyclization to form a hemiaminal-like intermediate. Subsequent elimination of water, driven by the formation of the stable aromatic oxazole ring, completes the transformation.

G cluster_0 Acid-Catalyzed Robinson-Gabriel Dehydration start 2-Acylamino-ketone intermediate1 Protonated Carbonyls start->intermediate1 H+ intermediate2 Oxazolinium Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Oxazole intermediate2->product -H2O, -H+

Caption: Acid-Catalyzed Dehydration Pathway.

The Wipf Dehydration Mechanism

The Wipf conditions follow a different, milder pathway. Triphenylphosphine and iodine react to form an electrophilic phosphonium iodide species. The enolate of the 2-acylamino-ketone then attacks this species, leading to an activated enol phosphonium salt. Intramolecular cyclization by the amide oxygen, followed by elimination of triphenylphosphine oxide, affords the oxazole.

G cluster_1 Wipf Dehydration Mechanism reagents PPh3 + I2 activated_reagent [Ph3PI]+I- reagents->activated_reagent start 2-Acylamino-ketone enolate Enolate start->enolate Et3N phosphonium_intermediate Enol Phosphonium Salt enolate->phosphonium_intermediate + [Ph3PI]+I- cyclized_intermediate Cyclized Intermediate phosphonium_intermediate->cyclized_intermediate Intramolecular Cyclization product Oxazole cyclized_intermediate->product Elimination byproduct Ph3PO cyclized_intermediate->byproduct Elimination

Caption: Wipf Dehydration Pathway.

Troubleshooting Workflow

G start Low Yield or No Reaction in Dehydration Step check_reagents Are reagents fresh and anhydrous? start->check_reagents mild_conditions Using mild reagents (Wipf, TFAA)? start->mild_conditions harsh_conditions Using strong acid (H2SO4, POCl3)? check_reagents->harsh_conditions Yes replace_reagents Replace/purify reagents and dry solvents. check_reagents->replace_reagents No charring Charring or decomposition observed? harsh_conditions->charring Yes side_product Unexpected side product? harsh_conditions->side_product No check_equivalents Check stoichiometry of reagents. mild_conditions->check_equivalents Yes lower_temp Lower reaction temperature or switch to PPA. charring->lower_temp Yes switch_to_mild Switch to Wipf or TFAA conditions. charring->switch_to_mild No check_vilsmeier If using POCl3/DMF, suspect Vilsmeier-Haack side reaction. Change solvent. side_product->check_vilsmeier Yes replace_reagents->start success Improved Yield lower_temp->success switch_to_mild->success check_vilsmeier->success increase_time Increase reaction time. check_equivalents->increase_time increase_time->success

Caption: Troubleshooting Flowchart for Dehydration.

References

  • Robinson, R. (1909). J. Chem. Soc., Trans., 95(0), 2167–2174.
  • Pulici, M., Quartieri, F., & Felder, E. R. (2002). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
  • Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 58(13), 3604–3606.
  • Mallegol, T., Gmouh, S., Aït Amer Meziane, M., Blanchard-Desce, M., & Mongin, O. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Synthesis, 2005(11), 1771–1774.
  • Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaniline. Organic Syntheses, 33, 27.
  • Shakhashiri, B. Z. (1983). Chemical Demonstrations: A Handbook for Teachers of Chemistry, vol. 1, pp 77-78.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(2), 1283–1287.
  • Wipf, P., & Aoyama, Y., Benedum, T. E. (2004). A practical method for oxazole synthesis by cycloisomerization of propargyl amides. Organic Letters, 6(20), 3593-5.
  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.
  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(12), 2277–2278.

Sources

Technical Support Center: Managing Exothermic Oxazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for managing the thermal challenges inherent in exothermic oxazole synthesis. Our focus is on ensuring reaction safety, maintaining precise temperature control, and achieving high-yield, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and immediate concerns encountered during exothermic oxazole synthesis.

Q1: My oxazole synthesis reaction temperature is rising much faster than expected. What is the immediate first step?

A1: The immediate priority is to prevent a thermal runaway. Your first action should be to enhance the cooling efficiency of your setup. This can be achieved by increasing the flow rate of the cooling fluid in the reactor jacket or lowering the temperature of the cooling bath. If the temperature continues to rise uncontrollably, you must be prepared to halt the reaction. This can be done by stopping the addition of any further reagents and, in a critical situation, quenching the reaction by adding a pre-cooled, inert solvent.[1][2]

Q2: How does my choice of solvent impact the exotherm of the reaction?

A2: The solvent plays a critical role in managing the thermal profile of a reaction. Solvents act as a heat sink, absorbing the energy released during an exothermic process.[3][4] Key properties to consider when selecting a solvent include:

  • Heat Capacity: A higher heat capacity means the solvent can absorb more heat with a smaller increase in temperature.

  • Boiling Point: The boiling point of your solvent sets the upper limit of your reaction temperature under atmospheric pressure. A solvent with a boiling point well above your target reaction temperature provides a wider safety margin.[5]

  • Thermal Conductivity: Better thermal conductivity allows for more efficient heat transfer from the reaction mixture to the cooling apparatus.

Q3: What are the early warning signs of a potential thermal runaway?

A3: Early detection is crucial for preventing thermal runaway incidents. Key indicators include:

  • A sudden, unexpected acceleration in the rate of temperature increase.

  • A rise in pressure within a closed reactor system.[1]

  • Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected progression.

  • Increased off-gassing or bubbling.

It is essential to have a thorough understanding of your reaction's expected thermal behavior, which can be determined through preliminary studies using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC).[1][6]

Q4: I am planning to scale up my oxazole synthesis. What are the primary thermal management challenges I should anticipate?

A4: Scaling up an exothermic reaction introduces significant challenges primarily due to the change in the surface-area-to-volume ratio.[7] As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This makes it much harder to remove heat efficiently.[7] Consequently, a reaction that was easily controlled at the lab scale can become dangerously exothermic at a larger scale.[1] Before scaling up, it is imperative to conduct a thorough hazard evaluation and consider implementing more robust temperature control systems, such as external heat exchangers or cooling coils.[1][8]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific problems you may encounter.

Guide 2.1: Managing a Sudden Temperature Spike in Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone, often using strong dehydrating agents like sulfuric acid, which can lead to a significant exotherm.[9][10][11][12]

Problem: You observe a rapid temperature increase that is difficult to control with your standard cooling setup.

Troubleshooting Steps:

  • Cease Reagent Addition: Immediately stop the addition of the dehydrating agent.

  • Maximize Cooling: Increase the cooling to its maximum capacity.

  • Improve Agitation: Ensure the stirring is vigorous to prevent the formation of localized hot spots and to improve heat transfer to the reactor walls.[1]

  • Controlled Dilution: If the temperature is still rising, prepare to add a pre-cooled, inert solvent to the reaction mixture. Add it slowly at first to avoid thermal shock to the glassware.

  • Emergency Quenching: If the above steps fail to control the temperature, the reaction must be quenched. This can be achieved by transferring the reaction mixture to a separate vessel containing a large volume of a stirred, cold quenching agent (e.g., cold water or a suitable buffer).[2]

Section 3: Best Practices and Experimental Protocols

Proactive measures are key to safely managing exothermic reactions. This section outlines best practices and provides a detailed protocol for setting up a well-controlled experiment.

Best Practices for Thermal Control
  • Semi-Batch Processing: For highly exothermic reactions, adopt a semi-batch approach where one of the reactants is added gradually. This allows the rate of heat generation to be controlled by the rate of addition, ensuring it does not exceed the cooling capacity of the reactor.[6]

  • Accurate Temperature Monitoring: Use calibrated temperature probes placed directly in the reaction mixture to get an accurate reading of the internal temperature.[1]

  • Understand Reaction Kinetics: A good understanding of the reaction kinetics, particularly the activation energy, will help in predicting how the reaction rate will change with temperature.[1]

  • Emergency Plan: Always have a well-defined emergency response plan in place before starting any potentially hazardous exothermic reaction. This plan should include procedures for quenching the reaction and evacuating the area if necessary.[1]

Protocol: Setting Up for a Controlled Exothermic Oxazole Synthesis

This protocol describes the setup for a laboratory-scale oxazole synthesis with robust temperature control.

Equipment:

  • Jacketed glass reactor

  • Circulating chiller/heater (cryostat)

  • Overhead stirrer with a high-torque motor

  • Calibrated thermocouple probe

  • Syringe pump for controlled reagent addition

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • System Assembly: Assemble the jacketed reactor, overhead stirrer, and thermocouple. Ensure all glassware is clean, dry, and free of defects.

  • Inert Atmosphere: Purge the reactor with an inert gas to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Cooling System: Connect the circulating chiller to the reactor jacket. Set the chiller to a temperature that is significantly lower than the desired reaction temperature to provide adequate cooling capacity.

  • Initial Cooldown: Start the circulation of the cooling fluid and allow the reactor and its initial contents (solvent and starting material) to reach the target initial temperature.

  • Controlled Reagent Addition: Use a syringe pump to add the exothermic reagent at a slow, controlled rate. Monitor the internal temperature of the reaction closely during the addition.

  • Temperature Maintenance: Adjust the setpoint of the circulator as needed to maintain the desired reaction temperature. Be prepared to pause the reagent addition if the temperature begins to rise too quickly.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Controlled Quenching: Once the reaction is complete, cool the mixture to a safe temperature before proceeding with the workup.

Section 4: Data and Visualizations

Table 1: Thermal Properties of Common Solvents in Oxazole Synthesis
SolventBoiling Point (°C)Heat Capacity (J/g·K)
Dichloromethane (DCM)401.14
Tetrahydrofuran (THF)661.76
Acetonitrile (MeCN)822.23
Toluene1111.80
N,N-Dimethylformamide (DMF)1532.06

Note: These values are approximate and can vary with temperature and pressure.

Diagrams

Exotherm_Control_Workflow start Start Exothermic Reaction Setup assess Assess Reaction Hazards (Calorimetry, Literature Review) start->assess setup Assemble Reactor with Enhanced Cooling (Jacket, Coils) assess->setup inert Establish Inert Atmosphere setup->inert cool Cool Reactor to Initial Temperature inert->cool add Begin Controlled Addition of Exothermic Reagent cool->add monitor Monitor Temperature Continuously add->monitor temp_check Temperature Stable? monitor->temp_check continue_add Continue Reagent Addition temp_check->continue_add Yes adjust_cooling Adjust Cooling Rate or Pause Addition temp_check->adjust_cooling No continue_add->add complete Reaction Complete continue_add->complete adjust_cooling->monitor Runaway_Troubleshooting start Temperature Spike Detected step1 1. Stop Reagent Addition Immediately start->step1 step2 2. Maximize Cooling Capacity step1->step2 step3 3. Increase Stirring Rate step2->step3 check1 Is Temperature Decreasing? step3->check1 step4 4. Add Pre-cooled Inert Solvent check1->step4 No safe Situation Controlled check1->safe Yes check2 Is Temperature Controlled? step4->check2 step5 5. Initiate Emergency Quench Protocol check2->step5 No check2->safe Yes

Caption: Decision tree for troubleshooting a thermal runaway event.

References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]

  • ACS GCI Pharmaceutical Roundtable. Use of Solvents. ACS GCI Pharmaceutical Roundtable. [Link]

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  • IChemE. The protection of reactors containing exothermic reactions: an HSE view. IChemE. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Biswas, T. (2022, February 6). Solvents: Importance in Chemical reaction. YouTube. [Link]

  • efcg. the important role of solvents. efcg. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Incatools blog. (2021, July 6). Temperature Control for Batch Reactors in your industry. Incatools blog. [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Incatools blog. (2021, July 6). Improve Batch Reactor temperature control. Incatools blog. [Link]

  • Indian Journal of Pharmaceutical Sciences. Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. [Link]

  • SciSpace. Model based control strategies for a chemical batch reactor with exothermic reactions. SciSpace. [Link]

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link]

  • University of Rochester. How to Troubleshoot a Reaction. University of Rochester. [Link]

  • Wikipedia. Fischer oxazole synthesis. Wikipedia. [Link]

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  • NIH. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. NIH. [Link]

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  • PMC - PubMed Central. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]

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  • ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. [Link]

  • MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. [Link]

  • Student Academic Success - Monash University. Exothermic and endothermic reactions. Student Academic Success - Monash University. [Link]

  • Semantic Scholar. Robinson–Gabriel synthesis. Semantic Scholar. [Link]

  • YouTube. (2020, October 9). Chapter 5 – Part 5: Endothermic and Exothermic Sample Problems. YouTube. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

  • Journal of Synthetic Chemistry. (2023, October 17). Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]

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Technical Support Center: Isolating Pure 4,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the isolation and purification of 4,5-dimethyloxazole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the critical post-synthesis stages of this important heterocyclic compound. The purity of your final product is paramount, and a robust work-up procedure is the key to achieving it. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to address the specific challenges you may encounter.

Section 1: Pre-Work-up Analysis & Compound Profile

A successful purification begins with understanding your reaction and your target molecule. Before quenching your reaction, ensure you have the necessary information.

Q: How do I confirm my reaction has reached completion?

A: The most reliable method for monitoring reaction progress is Thin-Layer Chromatography (TLC).[1] Develop a TLC system using a solvent mixture, such as hexane and ethyl acetate, that provides good separation between your starting materials (e.g., the aldehyde and TosMIC in a Van Leusen synthesis), your this compound product, and any major byproducts. The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible.

Q: What are the key physical properties of this compound that influence its purification?

A: Understanding the physical characteristics of your target compound is crucial for designing an effective work-up strategy. For instance, its boiling point dictates the feasibility of distillation, and its solubility impacts the choice of extraction solvents.

PropertyValueSignificance for Work-upSource(s)
Molecular Formula C₅H₇NO---[2]
Molecular Weight 97.12 g/mol ---[2]
Appearance Colorless to pale yellow liquid/oilVisual confirmation of product fractions.[3][4]
Boiling Point 117-135 °C (at 760 mmHg)Allows for purification by fractional distillation. Requires care during solvent removal to prevent product loss.[3][4]
Predicted Water Solubility Moderately soluble (e.g., 9-22 g/L)Requires salting out with brine during extraction to maximize recovery in the organic phase.[4][5]

Section 2: Standard Work-up & Extraction Protocol

This protocol is optimized for a typical reaction conducted on a lab scale (1-10 mmol), such as the Van Leusen oxazole synthesis.[1][6] The primary goal is to separate the crude this compound from inorganic salts, water-soluble reagents, and acidic or basic byproducts.

Step-by-Step Aqueous Work-up Procedure
  • Reaction Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Initial Quench & Dilution: Slowly pour the reaction mixture into a separatory funnel containing deionized water (approx. 10-20 mL per mmol of limiting reagent).[7] This step dissolves inorganic salts and polar byproducts.

  • Solvent Extraction: Add an appropriate organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 15-20 mL per mmol).[1][7] Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Phase Separation: Drain the organic layer. If using DCM (denser than water), it will be the bottom layer. If using EtOAc (less dense than water), it will be the top layer.

  • Re-extraction: Extract the aqueous layer two more times with the organic solvent to ensure maximum recovery of the product. Combine all organic extracts.

  • Aqueous Washes:

    • Neutral/Acidic Byproducts: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts like p-toluenesulfinic acid (from TosMIC).[6]

    • Water & Emulsion Breaking: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions.[1]

  • Drying: Dry the washed organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. Crucial: Use a moderate water bath temperature (≤ 40 °C) and carefully control the vacuum to avoid co-evaporation of the volatile this compound product.[3][4]

  • Crude Product: The resulting residue is your crude this compound, which can now be subjected to further purification.

G cluster_prep Reaction Completion cluster_workup Aqueous Work-up cluster_output Result Reaction Completed Reaction Mixture Quench Pour into Water Reaction->Quench Cool to RT Extract Extract with Organic Solvent (x3) Quench->Extract Combine Combine Organic Layers Extract->Combine Wash_Base Wash with sat. NaHCO₃ Combine->Wash_Base Removes acidic byproducts Wash_Brine Wash with Brine Wash_Base->Wash_Brine Removes water, breaks emulsions Dry Dry over Na₂SO₄ Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotovap) Filter->Concentrate CAUTION: Product is volatile Crude Crude this compound Concentrate->Crude

Caption: General workflow for the aqueous work-up of this compound.

Section 3: Troubleshooting Guide & FAQs

Q: I'm getting a persistent emulsion during my liquid-liquid extraction. What should I do?

A: Emulsions are common when salts or polar, high-molecular-weight byproducts are present.

  • First, be patient: Let the separatory funnel stand undisturbed for 10-20 minutes.

  • Mechanical Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.

  • Increase Ionic Strength: Add a significant amount of saturated brine solution. This often disrupts the emulsion by increasing the polarity of the aqueous phase.

  • Filtration: In stubborn cases, filtering the entire emulsion through a pad of Celite® can help break it down.

Q: My product seems to be staying in the aqueous layer. Why is this happening and how can I improve extraction efficiency?

A: This is likely due to the moderate water solubility of this compound.[4][5]

  • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride. This decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic solvent.

  • Increase Number of Extractions: Perform more extractions with smaller volumes of organic solvent (e.g., 5 x 15 mL) rather than fewer extractions with larger volumes (e.g., 3 x 25 mL). This is mathematically more efficient.

  • Solvent Choice: While DCM and EtOAc are standard, consider a less polar solvent if compatible, but be aware of potential miscibility issues.

Q: The spots on my TLC plate are too close together. How can I improve separation during column chromatography?

A: Poor separation on TLC indicates that column chromatography will also be challenging.

  • Solvent System Optimization: The key is to find an eluent system that provides a difference in retention factor (ΔRf) of at least 0.2 between your product and the main impurity.

  • Try Different Polarities: If you are using a hexane/EtOAc system, try varying the ratio significantly (e.g., from 9:1 to 4:1).

  • Introduce a Third Solvent: Sometimes adding a small percentage of a different solvent can drastically alter selectivity. For example, adding 1-2% methanol or triethylamine (if impurities are acidic) to a DCM-based system can be effective.

Q: My NMR spectrum shows impurities I can't identify. What are the likely culprits?

A: After a standard work-up, common impurities include:

  • Residual Solvents: Dichloromethane, ethyl acetate, hexane.

  • Starting Materials: Unreacted aldehyde or TosMIC.

  • Byproducts: p-Toluenesulfinic acid or its salt if the basic wash was insufficient. This will appear as aromatic signals in the 1H NMR spectrum.[6]

  • Water: A broad singlet, often around 1.5-2.5 ppm in CDCl₃.

Section 4: Advanced Purification Techniques

For high-purity requirements or larger scale preparations, column chromatography may be inefficient.

Q: When is distillation a better option than column chromatography?

A: The choice between these two primary purification methods depends on the scale of your reaction and the nature of your impurities.

G Start Crude this compound Impurity_Check Analyze Impurities (TLC/GC) Start->Impurity_Check Scale_Check Reaction Scale? Impurity_Check->Scale_Check Impurities are non-volatile or have very different polarity Chroma Column Chromatography Impurity_Check->Chroma Impurities have similar volatility and polarity Scale_Check->Chroma Small Scale (<5g) Distill Fractional Distillation Scale_Check->Distill Large Scale (>5g)

Caption: Decision tree for selecting a purification method.

Protocol: Vacuum Distillation of this compound

This method is ideal for removing non-volatile impurities (e.g., baseline material on TLC) or for purification on a multi-gram scale.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased. Use a magnetic stir bar in the distillation flask for smooth boiling.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system.

  • Heating: Place the distillation flask in a heating mantle. Gradually increase the temperature.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvent) first. The boiling point of this compound will be lower under vacuum than its atmospheric boiling point of ~129-135 °C. Collect the fraction that distills over at a constant temperature as your pure product.

  • Completion: Once the product has distilled, turn off the heat and allow the system to cool completely before slowly re-introducing air.

Section 5: Final Product Handling & Storage

Q: How should I store pure this compound?

A: To maintain its purity and prevent degradation, this compound should be stored in a tightly sealed container to protect it from moisture and air. For long-term storage, it is recommended to keep it in a cool, dry place, such as a refrigerator at 4 to 8 °C.[3][8]

References

  • SIELC Technologies. (n.d.). Separation of Oxazole, 4,5-dimethyl-2-propyl- on Newcrom R1 HPLC column.
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  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Derivatives.
  • Hoffman Fine Chemicals. (n.d.). CAS 20662-83-3 | this compound.
  • Bingham, S., et al. (2000). Process for preparing oxazole derivatives. Google Patents (WO2000053589A1).
  • Thermo Scientific. (n.d.). Dimethyl oxazole-4,5-dicarboxylate, 99%. Fisher Scientific. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30214, this compound. PubChem. Available from: [Link]

  • FooDB. (2019). Showing Compound this compound (FDB010957).
  • Patil, S. A., et al. (2022). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Molecules. Available from: [Link]

  • Martinez, A., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
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  • National Institute of Standards and Technology. (n.d.). Oxazole, 4,5-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

  • FlavScents. (n.d.). 4,5-dimethyl-2-isopropyl oxazole.
  • Sigma-Aldrich. (n.d.). This compound.
  • The Good Scents Company. (n.d.). 2-ethyl-4,5-dimethyl oxazole.
  • The Good Scents Company. (n.d.). 4,5-dimethyl-2-propyl oxazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62069, 2-Ethyl-4,5-dimethyloxazole. PubChem. Available from: [Link]

  • Human Metabolome Database. (2019). Showing metabocard for this compound (HMDB0032970).
  • Wang, J., et al. (2021). Preparation method of 4-methyl-5-ethoxy oxazole. Google Patents (CN109627226B).
  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Combs, A. P., et al. (1998). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development. Available from: [Link]

  • FooDB. (2019). Showing Compound 2-Ethyl-4,5-dimethyloxazole (FDB017018).
  • Reddy, M. R., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available from: [Link]

  • Li, J., et al. (2021). Preparation method of 4-methyl-5-alkoxy oxazole. Google Patents (CN110423226B).
  • Rhazi, Y., et al. (2022). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. ResearchGate. Available from: [Link]

  • Université du Luxembourg. (n.d.). This compound (C5H7NO). PubChemLite. Available from: [Link]

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Avoiding decomposition of starting materials in acidic oxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Mitigating Starting Material Decomposition in Acid-Catalyzed Oxazole Formation

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the decomposition of starting materials during acidic oxazole synthesis. As Senior Application Scientists, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these synthetic challenges, ensuring the integrity of your starting materials and maximizing your product yield.

Troubleshooting Guide: Diagnosing and Solving Decomposition

The acidic conditions required for many classical oxazole syntheses, such as the Robinson-Gabriel and Fischer methods, can unfortunately lead to the degradation of sensitive starting materials.[1] This guide will help you identify the root cause of decomposition and implement effective solutions.

Question 1: My starting material, an α-acylamino ketone, is decomposing under strong acid conditions (H₂SO₄, PPA) in a Robinson-Gabriel synthesis. What is happening and how can I prevent it?

Answer:

Strong, concentrated acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are traditionally used to drive the cyclodehydration of α-acylamino ketones.[2] However, these harsh conditions can lead to several decomposition pathways, especially with sensitive substrates.

Causality of Decomposition:

  • Acid-Catalyzed Hydrolysis: The amide bond in your starting material can be susceptible to hydrolysis under strong acidic and aqueous conditions, breaking it down into the corresponding carboxylic acid and amine.

  • Charring/Polymerization: Highly concentrated acids can cause unwanted side reactions, leading to the formation of complex, insoluble byproducts, often observed as charring or polymerization of the starting material or intermediates.

  • Rearrangement Reactions: Acid-labile functional groups elsewhere in your molecule can undergo rearrangements, leading to a mixture of undesired products.

Solutions & Protocols:

  • Use Milder Dehydrating Agents: Instead of strong mineral acids, consider milder dehydrating agents that can effect the cyclization under less harsh conditions.[3] Agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅) can be effective, though they still require careful handling and optimization.[4]

  • Employ a Water Scavenger: The presence of water, even in trace amounts, can promote hydrolysis. Incorporating a water scavenger can shift the equilibrium towards the dehydrated oxazole product.[5]

    • Protocol: Dean-Stark Apparatus: For reactions in a suitable solvent like toluene, a Dean-Stark apparatus can be used to physically remove water as it is formed.

    • Chemical Scavengers: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be added directly to the reaction mixture. For more reactive systems, organosilicon compounds like chlorotrimethylsilane can act as effective water scavengers.[5]

  • Optimize Reaction Temperature and Time: Carefully monitor your reaction by Thin-Layer Chromatography (TLC).[6] Often, decomposition is a result of prolonged reaction times or excessive temperatures. Determine the minimum time and temperature required for the completion of the reaction to minimize byproduct formation.

Question 2: In my Fischer oxazole synthesis, the cyanohydrin starting material appears unstable in the presence of anhydrous HCl. What are the likely side reactions, and how can I improve the yield of my desired oxazole?

Answer:

The Fischer oxazole synthesis involves the acid-catalyzed reaction of a cyanohydrin with an aldehyde.[7][8] While effective, the use of anhydrous hydrogen chloride (HCl) can present challenges with sensitive cyanohydrins.

Causality of Decomposition:

  • Reversion to Aldehyde and Cyanide: The formation of a cyanohydrin from an aldehyde and cyanide is a reversible reaction. In the presence of a strong acid, the equilibrium can shift back towards the starting materials, especially if water is present.

  • Formation of Chloro-Intermediates: The mechanism of the Fischer synthesis involves the formation of an iminochloride intermediate, which then reacts with the aldehyde.[7] Under certain conditions, side reactions involving this and subsequent chloro-oxazoline intermediates can occur, leading to byproducts.[7]

Solutions & Protocols:

  • Strictly Anhydrous Conditions: The Fischer synthesis necessitates the use of dry ether and anhydrous, gaseous HCl.[7] Any moisture can facilitate the decomposition of the cyanohydrin. Ensure all glassware is oven-dried and solvents are properly dried before use.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions.

  • Alternative Acid Catalysts: While HCl is traditional, exploring other Lewis or Brønsted acids might provide a milder reaction environment. However, this would be a deviation from the classical Fischer protocol and would require significant optimization.

Frequently Asked Questions (FAQs)

Q1: Are there any general strategies to protect acid-sensitive functional groups on my starting materials during oxazole synthesis?

A1: Absolutely. The use of protecting groups is a cornerstone of modern organic synthesis and is highly applicable here. The choice of protecting group depends on the specific functional group you need to protect.[9][10]

Functional GroupCommon Acid-Labile Protecting GroupsRemoval Conditions
AlcoholsTetrahydropyranyl (THP), Methoxymethyl (MOM)Mildly acidic conditions[9]
Aldehydes & KetonesAcetals, KetalsAqueous acid[9][10]
Aminestert-Butyloxycarbonyl (Boc)Strong acid (e.g., TFA, HCl)[10]
Carboxylic Acidstert-Butyl esterStrong acid (e.g., TFA, HCl)[9]

Key Consideration: The protecting group must be stable to the acidic conditions of the oxazole synthesis but removable under conditions that do not affect the newly formed oxazole ring. This is known as orthogonality.[11]

Q2: Can I avoid strongly acidic conditions altogether for oxazole synthesis?

A2: Yes, several modern methods for oxazole synthesis proceed under neutral or even basic conditions, which can be advantageous for acid-sensitive substrates.

  • Van Leusen Oxazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and a base (like K₂CO₃) to react with an aldehyde, forming a 5-substituted oxazole.[4][12]

  • Copper- or Palladium-Catalyzed Cyclizations: Various cross-coupling and cyclization strategies have been developed that use transition metal catalysts, often under mild conditions.[13]

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reactions, allowing for shorter reaction times and sometimes milder conditions.[14][15]

Q3: How can I effectively monitor the progress of my oxazole synthesis to avoid over-running the reaction and causing decomposition?

A3: Regular monitoring of the reaction is crucial.[6]

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture alongside your starting materials on a TLC plate at regular intervals to track the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, these techniques can provide detailed information about the composition of your reaction mixture.

Visualizing the Problem: Decomposition vs. Synthesis

The following diagram illustrates the desired synthetic pathway versus potential decomposition routes in a typical acid-catalyzed oxazole synthesis.

G cluster_0 Desired Pathway cluster_1 Decomposition Pathways SM Starting Material (e.g., α-acylamino ketone) Int Cyclization Intermediate SM->Int H⁺, -H₂O Decomp1 Hydrolysis Products SM->Decomp1 H⁺, H₂O (excess) Decomp2 Polymerization/ Charring SM->Decomp2 Harsh Acid/ High Temp. Decomp3 Rearrangement Products SM->Decomp3 Acid-Labile Groups Ox Oxazole Product Int->Ox Dehydration

Caption: Desired synthesis versus decomposition pathways.

Experimental Protocol: Van Leusen Oxazole Synthesis (A Milder Alternative)

This protocol provides a general procedure for the Van Leusen oxazole synthesis, which avoids the use of strong acids.

Materials:

  • Aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (5 mL)

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask containing a stir bar, add the aldehyde (1.0 mmol), TosMIC (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Add methanol (5 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.

Note: This is a general procedure and may require optimization for specific substrates.

Troubleshooting Workflow

This workflow diagram provides a systematic approach to troubleshooting starting material decomposition.

G Start Decomposition Observed Check_Acid Is a strong acid (H₂SO₄, PPA, anhyd. HCl) being used? Start->Check_Acid Check_Water Are strictly anhydrous conditions being used? Check_Acid->Check_Water No Sol_Milder_Acid Use milder dehydrating agent (POCl₃, SOCl₂) or switch to non-acidic method (e.g., Van Leusen) Check_Acid->Sol_Milder_Acid Yes Check_Temp Is the reaction temperature optimized? Check_Water->Check_Temp Yes Sol_Anhydrous Dry solvents/reagents. Use water scavenger (Dean-Stark, MgSO₄). Check_Water->Sol_Anhydrous No Check_Protect Does the substrate have acid-labile groups? Check_Temp->Check_Protect Yes Sol_Temp Run at lower temperature. Monitor closely with TLC to avoid over-running. Check_Temp->Sol_Temp No Sol_Protect Introduce an appropriate protecting group. Check_Protect->Sol_Protect Yes End Problem Resolved Check_Protect->End No Sol_Milder_Acid->End Sol_Anhydrous->End Sol_Temp->End Sol_Protect->End

Caption: Troubleshooting workflow for decomposition.

References
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]

  • Wikipedia. Fischer oxazole synthesis. Available from: [Link]

  • Forest Products Laboratory. Use of acid scavengers to improve durability of acid-catalyzed adhesive wood bonds. Available from: [Link]

  • Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Available from: [Link]

  • PubMed Central (PMC). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Available from: [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. Available from: [Link]

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  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • ACS Omega. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Available from: [Link]

  • Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available from: [Link]

  • TSI Journals. One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. Available from: [Link]

  • PubMed Central (PMC). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • University of Illinois Urbana-Champaign. Protecting Groups. Available from: [Link]

  • QualiChem Water Treatment. Organic Oxygen Scavengers. Available from: [Link]

  • CUTM Courseware. Oxazole.pdf. Available from: [Link]

  • YouTube. Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Available from: [Link]

  • PubMed. Electrolyzed-reduced water scavenges active oxygen species and protects DNA from oxidative damage. Available from: [Link]

  • Wikipedia. Oxazole. Available from: [Link]

  • PubMed Central (PMC). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • YouTube. OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. Available from: [Link]

  • Semantic Scholar. Fischer oxazole synthesis. Available from: [Link]

  • ResearchGate. Fischer oxazole synthesis | Request PDF. Available from: [Link]

  • PubMed Central (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • PubMed. A practical method for oxazole synthesis by cycloisomerization of propargyl amides. Available from: [Link]

  • ResearchGate. Microwave Promoted Oxazole Synthesis: Cyclocondensation Cascade of Oximes and Acyl Chlorides | Request PDF. Available from: [Link]

  • Journal of Applicable Chemistry. Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Available from: [Link]

  • UT Southwestern Medical Center. Protecting Groups in Organix Synthesis. Available from: [Link]

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Impact of solvent choice on the efficiency of 4,5-Dimethyloxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4,5-dimethyloxazole. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvent choice in optimizing reaction efficiency. The information herein is curated to explain the fundamental principles behind experimental outcomes, ensuring a robust and reproducible synthetic process.

Introduction to this compound Synthesis

The synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, is commonly achieved through various methods, with the Van Leusen oxazole synthesis being a prominent and versatile approach.[1][2] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3] The choice of solvent is a critical parameter that can significantly influence the reaction rate, yield, and purity of the final product by affecting the solubility of reactants, the stability of intermediates, and the reaction mechanism itself.

Troubleshooting Guide: Impact of Solvent on Reaction Efficiency

This section addresses common issues encountered during the synthesis of this compound, with a focus on how the solvent may be the root cause and how to mitigate these problems.

Issue 1: Low or No Yield of this compound

Question: I am attempting the Van Leusen synthesis of this compound and observing a very low yield. What aspects of my solvent choice could be contributing to this?

Answer: A low yield in the Van Leusen synthesis can often be traced back to suboptimal reaction conditions, where the solvent plays a pivotal role.[4][5] Consider the following factors:

  • Insufficient Polarity: The initial deprotonation of TosMIC by a base and the subsequent nucleophilic attack on the aldehyde are facilitated by polar solvents that can stabilize the charged intermediates. If you are using a nonpolar solvent like hexane or toluene, the reaction may be sluggish or fail to proceed altogether.

  • Inappropriate Protic vs. Aprotic Nature:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): While often used, protic solvents can have a dual effect. They can solvate and stabilize the anionic intermediates, which is beneficial. However, they can also hydrogen-bond with the base and the deprotonated TosMIC, potentially reducing their reactivity.[6] In some cases, an excess of a primary alcohol can lead to the formation of a 4-alkoxy-2-oxazoline byproduct.[1]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good choices as they can effectively solvate cations and have high dielectric constants, which favor the formation of charged intermediates without interfering with the nucleophile through hydrogen bonding.[6]

  • Poor Solubility of Reagents: Ensure that your starting materials, particularly the aldehyde and TosMIC, are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and consequently, a lower reaction rate and yield.

Troubleshooting Workflow for Low Yield:

start Low Yield Observed reagent_check 1. Verify Reagent Purity and Stoichiometry start->reagent_check solvent_polarity 2. Evaluate Solvent Polarity reagent_check->solvent_polarity Reagents OK protic_aprotic 3. Consider Protic vs. Aprotic Nature solvent_polarity->protic_aprotic solubility_check 4. Check Reagent Solubility protic_aprotic->solubility_check optimization Solvent Screening Experiment solubility_check->optimization Consider Alternatives success Improved Yield Achieved optimization->success

Caption: Workflow for troubleshooting low yields.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired this compound, but I am also observing significant amounts of byproducts. Could the solvent be the cause?

Answer: Yes, the solvent can influence the reaction pathway and lead to the formation of undesired byproducts.[5]

  • Incomplete Elimination of the Tosyl Group: The final step in the Van Leusen synthesis is the elimination of the tosyl group from a 4-tosyl-4,5-dihydrooxazole intermediate.[3] If this elimination is not efficient, the dihydrooxazole may be isolated as a major byproduct.

    • Solution: Switching to a more polar aprotic solvent or increasing the reaction temperature (if the solvent's boiling point allows) can promote this elimination step.

  • Nitrile Formation: In some cases, particularly with certain ketones, the Van Leusen reaction can lead to the formation of nitriles instead of oxazoles.[2] While less common with aldehydes, the reaction conditions, including the solvent, can influence this pathway.

  • Solvent-Derived Byproducts: Highly reactive solvents or those that are unstable under the reaction conditions can participate in side reactions. For instance, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to byproducts.

Issue 3: Difficulty with Product Isolation and Purification

Question: I am having trouble isolating my this compound from the reaction mixture after the synthesis. How can my choice of solvent simplify the workup?

Answer: The physical properties of the solvent have a direct impact on the ease of workup and purification.[7][8]

  • High-Boiling Point Solvents (e.g., DMF, DMSO): These solvents are difficult to remove by rotary evaporation.[8]

    • Solution: For these solvents, a liquid-liquid extraction is necessary. Dilute the reaction mixture with a large volume of water and extract the product with a less polar, water-immiscible solvent like ethyl acetate or diethyl ether. Multiple extractions may be required. Washing the organic layer with brine (saturated NaCl solution) can help to remove residual high-boiling polar solvents.

  • Water-Miscible Solvents (e.g., Methanol, Acetonitrile, THF): These solvents will partition into the aqueous layer during extraction, which can be advantageous.[7] However, if the product has some water solubility, it may also be lost to the aqueous phase.

    • Solution: If your product is sufficiently nonpolar, you can remove the bulk of the water-miscible solvent under reduced pressure before performing an aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for the synthesis of this compound via the Van Leusen reaction?

A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction conditions and scale. However, a good starting point for optimization is often a polar aprotic solvent such as acetonitrile or THF , or a polar protic solvent like methanol .[9] Methanol is commonly used and often gives good results.[9] For a more "green" and potentially recyclable option, ionic liquids have also been shown to be effective.[9][10]

Q2: Can I run the reaction neat (without solvent)?

A2: While some reactions can be run neat, it is generally not recommended for the Van Leusen synthesis. A solvent is necessary to dissolve the reactants, facilitate heat transfer, and stabilize the intermediates.

Q3: How does solvent polarity affect the reaction rate?

A3: In general, increasing the solvent polarity will increase the rate of the Van Leusen reaction. This is because the reaction proceeds through charged intermediates, which are stabilized by polar solvents. A more polar environment lowers the activation energy of the reaction.

Q4: Are there any "green" solvent alternatives for this synthesis?

A4: Yes, in addition to ionic liquids, other more environmentally friendly solvents can be considered. For example, cyclopentyl methyl ether (CPME) is a greener alternative to THF and other ethers. Water has also been used as a solvent for some oxazole syntheses, though this may require specific catalysts or reaction conditions.[11]

Q5: My reaction seems to stall before completion. Can the solvent be a factor?

A5: Yes, if the product, this compound, is highly soluble in the reaction solvent, it could potentially lead to product inhibition, although this is less common. A more likely scenario is that a byproduct, such as the salt formed from the base and the eliminated tosylic acid, is precipitating out and coating the reactants, thereby preventing the reaction from going to completion. In such cases, a solvent that can better solubilize all components of the reaction mixture may be beneficial.

Comparative Analysis of Common Solvents

The following table provides a summary of the properties of common solvents and their potential impact on the synthesis of this compound.

SolventBoiling Point (°C)Dielectric Constant (20°C)PolarityTypePotential Impact on Synthesis
Methanol 6533.0PolarProticGood for dissolving reagents and stabilizing intermediates. Can H-bond with nucleophiles, potentially slowing the reaction.[6]
Ethanol 7824.5PolarProticSimilar to methanol but less polar. May be a good alternative if methanol leads to side reactions.
Acetonitrile 8237.5PolarAproticExcellent choice for promoting SN2-type reactions. Does not H-bond with the nucleophile, potentially leading to faster rates.[6]
Tetrahydrofuran (THF) 667.6PolarAproticA good general-purpose solvent with moderate polarity. Effective at dissolving many organic compounds.
Dimethylformamide (DMF) 15336.7PolarAproticHigh polarity is good for the reaction, but its high boiling point makes it difficult to remove.[8]
Dimethyl Sulfoxide (DMSO) 18946.7PolarAproticVery high polarity can significantly accelerate the reaction. Very difficult to remove during workup.[8]
Toluene 1112.4NonpolarAproticGenerally not recommended due to low polarity, which will not effectively stabilize the charged intermediates.
Ionic Liquids (e.g., [bmim]Br) >200N/APolarAproticCan lead to high yields and offer the advantage of being recyclable.[9][10]

Experimental Protocols

General Procedure for Solvent Screening in this compound Synthesis

This protocol outlines a method for comparing the efficacy of different solvents in the synthesis of this compound.

  • Preparation: In separate, dry round-bottom flasks equipped with magnetic stir bars and reflux condensers, place potassium carbonate (2.5 eq).

  • Solvent Addition: To each flask, add the solvent to be tested (e.g., methanol, acetonitrile, THF) in a volume sufficient to dissolve the reactants (a concentration of 0.1-0.5 M is a good starting point).

  • Reactant Addition: To each flask, add the starting aldehyde (1.0 eq) and TosMIC (1.1 eq).

  • Reaction: Heat the reaction mixtures to a consistent temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete (or after a set time for comparison), cool the mixtures to room temperature.

    • For volatile, water-miscible solvents (methanol, acetonitrile, THF), remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

    • For high-boiling solvents (DMF, DMSO), dilute the reaction mixture with a large volume of water and extract with ethyl acetate.

  • Analysis: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product by GC-MS or NMR to determine the yield and purity.

start Prepare Flasks with K₂CO₃ add_solvent Add Different Solvents start->add_solvent add_reagents Add Aldehyde and TosMIC add_solvent->add_reagents reaction Heat to Reflux and Monitor add_reagents->reaction workup Aqueous Workup and Extraction reaction->workup analysis Analyze Yield and Purity workup->analysis

Caption: Experimental workflow for solvent screening.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • K. Neha et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]

  • BenchChem. (2025). Low yield in Van Leusen reaction with 1-Ethyl-1-tosylmethyl isocyanide.
  • BenchChem. (2025). preventing byproduct formation in the Van Leusen oxazole synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • ACS Publications. (2024). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development.
  • Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.
  • Wang, Z., et al. (2025). Synthesis and solvent-sensitive studies of symmetrical 1,3,4-oxadiazole derivative. Journal of the Indian Chemical Society.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Fodili, M., et al. (2015). The first example of an unusual rearrangement in the van Leusen imidazole synthesis.
  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Fodili, M., et al. (2015). The first example of an unusual rearrangement in the van Leusen imidazole synthesis.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents.
  • PMC. (2024).
  • ResearchGate. (2005). Comparison of extracts prepared from plant by-products using different solvents and extraction time.
  • ResearchGate. (2012).

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Technical Support Center: Strategies for the Regioselective Synthesis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing substituted oxazole rings with high regiochemical control. The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] However, its synthesis is often challenging, with issues like low yields, undesired side reactions, and a lack of regioselectivity frequently encountered.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We will explore the causality behind common experimental pitfalls and offer field-proven solutions for three classical methods—the Robinson-Gabriel, Van Leusen, and Fischer syntheses—as well as modern metal-catalyzed approaches.

Overview of Major Synthetic Pathways

The selection of a synthetic strategy is dictated by the desired substitution pattern on the oxazole ring. Each classical method builds the ring from different precursor fragments, inherently defining the final regiochemistry. Modern methods offer alternative pathways, often under milder conditions.

G cluster_starters Starting Materials cluster_reactions Synthetic Strategy cluster_products Regioselective Oxazole Core s1 2-Acylamino Ketone r1 Robinson-Gabriel Synthesis s1->r1 s2 Aldehyde + TosMIC r2 Van Leusen Reaction s2->r2 s3 Cyanohydrin + Aldehyde r3 Fischer Oxazole Synthesis s3->r3 s4 Propargyl Amide r4 Metal-Catalyzed Cycloisomerization s4->r4 p1 2,4,5-Trisubstituted or 2,5-Disubstituted Oxazole r1->p1 p2 5-Substituted or 4,5-Disubstituted Oxazole r2->p2 p3 2,5-Disubstituted Oxazole r3->p3 p4 Substituted Oxazole r4->p4

Caption: Key strategies for regioselective oxazole synthesis.

Section 1: The Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of a 2-acylamino ketone to form 2,5-disubstituted or 2,4,5-trisubstituted oxazoles.[3] While versatile, it is often plagued by harsh reaction conditions.

Mechanism Overview

The reaction is catalyzed by a strong acid, which protonates the ketone carbonyl, activating it for intramolecular nucleophilic attack by the amide oxygen. Subsequent dehydration yields the aromatic oxazole ring.

G start 2-Acylamino Ketone step1 Protonation (Ketone Carbonyl) start->step1 H⁺ step2 Intramolecular Cyclization step1->step2 Amide O attack intermediate Hemiaminal Intermediate step2->intermediate step3 Dehydration (-H₂O) intermediate->step3 product Substituted Oxazole step3->product

Caption: Mechanism of the Robinson-Gabriel synthesis.

FAQs & Troubleshooting Guide

Q1: My reaction is producing a black, tar-like substance with very low yield of the desired oxazole. What's going wrong?

A1: This is a classic sign of charring caused by an overly aggressive dehydrating agent. While concentrated sulfuric acid (H₂SO₄) is traditionally cited, it can easily decompose sensitive substrates.[4]

  • Expert Recommendation: Switch to a milder dehydrating agent. Polyphosphoric acid (PPA) is an excellent alternative that can significantly improve yields, often to the 50-60% range, by promoting cyclization without excessive degradation.[5] Other agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can also be effective but may require more optimization.[6]

  • Causality: PPA acts as both a protic acid and a dehydrating agent but is less oxidizing than hot, concentrated H₂SO₄, thus preserving the integrity of the molecular framework during the reaction.

Q2: I'm struggling to synthesize the 2-acylamino ketone starting material. Are there reliable methods?

A2: Absolutely. The starting material is critical. The most common and reliable method for its synthesis is the Dakin-West reaction, which involves the acylation of an α-amino acid with an acid anhydride in the presence of a base like pyridine.[3] Alternatively, direct acylation of an aminoketone hydrochloride salt is also a viable route.

Q3: Can this reaction be performed in a one-pot fashion?

A3: Yes, modern variations have been developed to streamline the process. For instance, a one-pot Ugi/Robinson-Gabriel sequence has been reported, where the Ugi reaction intermediate is directly subjected to acid-mediated cyclodehydration to form the oxazole.[7] This approach enhances efficiency by reducing intermediate isolation and purification steps.

Data Summary: Dehydrating Agents for Robinson-Gabriel
Dehydrating AgentTypical ConditionsAdvantagesDisadvantagesTypical Yields
H₂SO₄ Concentrated, heatInexpensive, strongProne to charring, harshHighly variable, <30%
POCl₃ / PCl₅ RefluxEffective for some substratesCorrosive, generates HCl20-40%
Polyphosphoric Acid (PPA) 100-160 °CMilder, less charringViscous, workup can be difficult50-60%[5]
TFAA Ethereal solventSolid-phase compatibleReagent costGood for specific applications[3]
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
  • Starting Material: Prepare 2-benzamidoacetophenone from 2-aminoacetophenone and benzoyl chloride.

  • Cyclodehydration: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-benzamidoacetophenone (1.0 eq).

  • Reagent Addition: Carefully add polyphosphoric acid (PPA) (approx. 10x weight of substrate) to the flask. The mixture will be thick.

  • Heating: Heat the mixture to 140-150 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Allow the reaction to cool to about 80 °C and then cautiously pour it onto crushed ice with stirring.

  • Neutralization & Extraction: The acidic solution is neutralized with a saturated sodium bicarbonate solution until effervescence ceases. The resulting precipitate is collected by filtration or the aqueous layer is extracted with ethyl acetate (3x).

  • Purification: The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to afford pure 2,5-diphenyloxazole.

Section 2: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a highly efficient method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9] It is prized for its mild conditions and operational simplicity.

Mechanism Overview

The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting alkoxide undergoes a 5-endo-dig cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[8][10]

G start Aldehyde + TosMIC step1 Deprotonation of TosMIC start->step1 Base (e.g., K₂CO₃) step2 Nucleophilic Attack on Aldehyde step1->step2 step3 5-endo-dig Cyclization step2->step3 intermediate Oxazoline Intermediate step3->intermediate step4 Elimination of Tos-H intermediate->step4 product 5-Substituted Oxazole step4->product

Caption: Mechanism of the Van Leusen oxazole synthesis.

FAQs & Troubleshooting Guide

Q1: My Van Leusen reaction is sluggish and gives a low yield. What are the most critical parameters to control?

A1: Low yields in this reaction almost always stem from issues with reagents or reaction conditions.[11]

  • Purity of TosMIC: TosMIC can degrade over time. Ensure you are using high-purity TosMIC. If it appears discolored (yellowish), it may be partially hydrolyzed.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the isocyanide and consume the base. Use dry solvents (e.g., methanol, DME) and ensure all glassware is oven-dried.

  • Base Strength & Stoichiometry: Potassium carbonate (K₂CO₃) is the most common base, but for less reactive aldehydes, a stronger base like DBU may be required. Ensure at least two equivalents of base are used to drive the final elimination step.

  • Slow Addition: Adding the aldehyde slowly to the mixture of TosMIC and base can prevent side reactions by keeping the concentration of the aldehyde low.

Q2: I want to synthesize a 4,5-disubstituted oxazole. Can I use the Van Leusen reaction?

A2: Yes, this is possible through a one-pot, three-component variation. By including an aliphatic halide in the reaction mixture along with the aldehyde and TosMIC, you can alkylate the intermediate at the C4 position before the final elimination step, yielding a 4,5-disubstituted oxazole.[9] Ionic liquids have been shown to be effective solvents for this transformation.[12]

Q3: My aldehyde has an acidic proton (e.g., indole-3-carboxaldehyde). Does this cause problems?

A3: It can. The base can deprotonate the acidic N-H of the indole, which can interfere with the deprotonation of TosMIC.[4]

  • Expert Recommendation: Use an N-protected indole-3-carboxaldehyde (e.g., N-Boc or N-Ts) to prevent this side reaction. The protecting group can be removed after the oxazole ring is formed. Alternatively, using a milder, non-nucleophilic base or a solid-supported base can sometimes mitigate the issue.[12]

Experimental Protocol: Synthesis of 5-(4-bromophenyl)oxazole
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (MeOH), p-toluenesulfonylmethyl isocyanide (TosMIC, 1.0 eq), and potassium carbonate (K₂CO₃, 2.2 eq).

  • Cooling: Cool the stirred suspension to 0 °C in an ice bath.

  • Aldehyde Addition: Add a solution of 4-bromobenzaldehyde (1.1 eq) in anhydrous MeOH dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting aldehyde is consumed.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the mixture with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate the solvent, and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(4-bromophenyl)oxazole.

Section 3: Modern Metal-Catalyzed Strategies

Transition metal catalysis has revolutionized oxazole synthesis, offering mild, efficient, and highly regioselective routes that often tolerate a wider range of functional groups than classical methods.[13][14]

Overview of Approaches
  • Palladium/Copper Catalysis: Direct C-H arylation is a powerful tool for functionalizing a pre-formed oxazole ring. By carefully selecting ligands and solvents, arylation can be directed with high regioselectivity to either the C2 or C5 position.[12][15]

  • Gold Catalysis: Gold catalysts are particularly effective for the cycloisomerization of propargylic amides to form oxazoles.[16] Gold(I) catalysis has also been used in oxidative annulations that can provide access to different regioisomers (e.g., 5-amino-oxazoles instead of 4-amino-oxazoles) depending on the choice of oxidant.[17]

  • Nickel Catalysis: Nickel catalysts, often more economical than palladium, have been developed for cross-coupling reactions, including the C2-arylation of oxazoles with aryl chlorides and other phenol derivatives.[12]

Workflow for Direct C-H Arylation

G start Oxazole Core + Aryl Halide (Ar-X) cycle Catalytic Cycle (Oxidative Addition, C-H Activation, Reductive Elimination) start->cycle catalyst Pd or Ni Precatalyst + Ligand catalyst->cycle conditions Base + Solvent + Heat conditions->cycle product Regioselectively Arylated Oxazole cycle->product

Caption: General workflow for metal-catalyzed direct arylation.

FAQs & Troubleshooting Guide

Q1: How do I control the regioselectivity between C2 and C5 in a direct arylation reaction?

A1: Regioselectivity is a function of the entire catalytic system, with the solvent and ligand playing pivotal roles.[12]

  • For C5-Arylation: Use a palladium catalyst with a task-specific phosphine ligand in a polar solvent like NMP or DMAc. The polarity of the solvent helps stabilize the intermediates that lead to C5 functionalization.

  • For C2-Arylation: Employ a palladium or nickel catalyst in a nonpolar solvent such as toluene or dioxane. The C2 proton is the most acidic on the oxazole ring, and its deprotonation is favored in less polar environments, leading to C2-metalation and subsequent coupling.[6][18]

Q2: My metal-catalyzed reaction is not working. What are the common points of failure?

A2: Beyond the usual suspects (impure reagents, wet solvents), catalyst deactivation and ligand incompatibility are common issues.

  • Catalyst & Ligand Integrity: Ensure your metal precatalyst and phosphine ligands have not been oxidized by air. Using pre-catalysts and air-stable ligands can help.[12] Perform reactions under a strictly inert atmosphere (N₂ or Ar).

  • Base Choice: The base is crucial for the C-H activation step. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like DBU. The choice depends on the acidity of the C-H bond being functionalized and substrate tolerance.

  • Substrate Inhibition: Some functional groups on your substrates can coordinate to the metal center and inhibit catalysis. If you suspect this, a screen of different ligands may be necessary to find one that is less susceptible to inhibition.

References

  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem Technical Support.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Wikipedia. (n.d.). Fischer oxazole synthesis.
  • ResearchGate. (2020). Transition Metal‐Catalyzed Synthesis of 1,2‐Diketones: An Overview.
  • Scribd. (n.d.). 5-Iii) Sem 4 | PDF.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis.
  • YouTube. (2025). Robinson-Gabriel synthesis of oxazoles | Organic Chemistry.
  • Expert Opinion on Therapeutic Patents. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ResearchGate. (2025). Transition Metal-Mediated Synthesis of Oxazoles | Request PDF.
  • ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • The Journal of Organic Chemistry. (n.d.).
  • Wikipedia. (n.d.). Van Leusen reaction.
  • Heliyon. (2022).
  • Chemical Communications (RSC Publishing). (n.d.).
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central.
  • ResearchGate. (2021).

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Validation & Comparative

The Unmistakable Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of 4,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the oxazole ring represents a cornerstone motif, integral to numerous pharmaceuticals, natural products, and materials. For analytical scientists, particularly those in drug discovery and metabolomics, the unambiguous identification of specific isomers is a paramount challenge. Mass spectrometry, a powerful tool for molecular elucidation, offers a solution, but only through a deep understanding of the intricate fragmentation patterns that define a molecule's unique spectral signature.

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4,5-dimethyloxazole. Moving beyond a mere catalog of fragments, we will explore the causal mechanisms behind the observed fragmentation pathways, contrasting them with isomeric alternatives to highlight the subtle yet definitive differences that enable confident structural assignment.

The Fragmentation Pathway: A Tale of Two Isomers

The electron ionization mass spectrum of a molecule is a fingerprint, a direct consequence of its inherent chemical stability and the preferred pathways of bond cleavage upon energetic electron bombardment. In the case of substituted oxazoles, the position of the methyl groups dramatically influences the fragmentation cascade. A comparative analysis with its isomer, 2,4-dimethyloxazole, proves particularly illustrative.

The mass spectrum of this compound is characterized by a distinct fragmentation pattern that sets it apart from its 2,4-disubstituted counterpart. A key review of oxazole mass spectrometry highlights that the primary losses of a methyl radical (•CH₃) and hydrocyanic acid (HCN) from the molecular ion are distinctive features of 2,4-dimethyloxazole and are notably absent in the spectrum of this compound.[1] Furthermore, fragments corresponding to the loss of an acetyl radical ([M-CH₃CO]⁺) and their complementary ions are abundant only in the spectrum of the 2,4-isomer.[1]

The fragmentation of this compound is believed to proceed through a primary ring cleavage, followed by the loss of small, stable neutral molecules. The molecular ion (m/z 97) is typically prominent, reflecting the stability of the aromatic oxazole ring. The major fragmentation pathways involve the cleavage of the C4-C5 bond and the N3-C4 bond, leading to the formation of characteristic fragment ions.

Below is a proposed fragmentation pathway for this compound based on established principles of oxazole ring fragmentation.

Fragmentation_Pathway cluster_M Molecular Ion cluster_frags Key Fragment Ions M This compound (m/z 97) frag1 [M - CO]⁺˙ (m/z 69) M->frag1 - CO frag2 [M - CH₃CN]⁺˙ (m/z 56) M->frag2 - CH₃CN frag3 [M - C₂H₃O]⁺ (m/z 54) M->frag3 - •C₂H₃O Experimental_Workflow start Start: Pure this compound Sample prep Sample Preparation (Dissolution & Dilution) start->prep inject GC Injection (1 µL) prep->inject gc Gas Chromatographic Separation inject->gc ms Mass Spectrometric Analysis (EI, 70 eV) gc->ms data Data Acquisition (TIC & Mass Spectrum) ms->data analysis Data Analysis (Library Matching & Interpretation) data->analysis end End: Confirmed Identification analysis->end

Sources

A Comparative Guide to the Synthetic Routes of 4,5-Dimethyloxazole for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazole Moiety

The oxazole ring system is a cornerstone in medicinal chemistry and natural product synthesis, prized for its metabolic stability and ability to engage in a variety of non-covalent interactions. This five-membered heterocycle, containing both a nitrogen and an oxygen atom, is a privileged scaffold found in a multitude of biologically active compounds. The specific derivative, 4,5-dimethyloxazole, serves as a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its deceptively simple structure belies the nuanced synthetic challenges and the variety of strategic approaches developed for its construction.

This technical guide provides an in-depth, comparative analysis of the principal synthetic routes to this compound. It is designed for researchers, scientists, and professionals in drug development who require a practical understanding of these methodologies. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical comparison of their respective advantages and limitations.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the oxazole ring is a well-trodden path in organic chemistry, with several named reactions offering reliable access. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups. For this compound, the most relevant and historically significant methods are the Robinson-Gabriel Synthesis, the Van Leusen Oxazole Synthesis, the Bredereck Reaction, and the Fischer Oxazole Synthesis.

Synthetic RouteGeneral SubstratesKey Reagents/CatalystsTypical ConditionsYield RangeAdvantagesDisadvantages
Robinson-Gabriel Synthesis α-Acylamino ketonesH₂SO₄, PPA, POCl₃High temperatureModerate to GoodReadily available starting materials, well-established.Harsh conditions, limited functional group tolerance.
Van Leusen Oxazole Synthesis Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild to moderate temperatureGood to ExcellentMild conditions, good functional group tolerance, one-pot variations.[1]Stoichiometric use of TosMIC, potential for side reactions.
Bredereck Reaction α-Haloketones, AmidesFormamideHigh temperatureModerateStraightforward, uses common reagents.[1]High temperatures, potential for side products.
Fischer Oxazole Synthesis Cyanohydrins, AldehydesAnhydrous HClAnhydrous, often low temperatureModerateClassic method, useful for specific substitution patterns.[1]Requires handling of cyanohydrins, sensitive to water.

The Robinson-Gabriel Synthesis: A Classic Cyclodehydration

The Robinson-Gabriel synthesis, first described in the early 20th century, remains a robust and widely used method for oxazole formation.[2] The core of this reaction is the intramolecular cyclodehydration of an α-acylamino ketone.[3] For the synthesis of this compound, the key precursor is 3-acetamido-2-butanone.

Mechanistic Insight

The reaction proceeds via protonation of the ketone carbonyl by a strong acid, which enhances its electrophilicity. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered cyclic intermediate. Subsequent dehydration, driven by the formation of the stable aromatic oxazole ring, yields the final product.

Robinson_Gabriel start 3-Acetamido-2-butanone protonation Protonated Ketone start->protonation + H+ cyclization Cyclic Intermediate protonation->cyclization Intramolecular Nucleophilic Attack dehydration Dehydration cyclization->dehydration Elimination product This compound dehydration->product H_plus H+ H2O - H2O

Caption: Robinson-Gabriel synthesis workflow.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Acetamido-2-butanone

The α-acylamino ketone precursor can be synthesized from diacetyl monoxime.

  • Hydrogenation of Diacetyl Monoxime: In a Parr shaker, a solution of diacetyl monoxime (1 eq) in acetic anhydride is hydrogenated over a palladium on carbon catalyst at elevated pressure.

  • Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 3-acetamido-2-butanone, which can be used in the next step without further purification.

Step 2: Cyclodehydration to this compound

  • Reaction Setup: The crude 3-acetamido-2-butanone (1 eq) is dissolved in a suitable dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heating: The mixture is heated to a high temperature (typically 100-150°C) for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium carbonate solution). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed. The crude product is then purified by distillation to afford this compound.

The Van Leusen Oxazole Synthesis: A Milder Approach

The Van Leusen reaction offers a more contemporary and milder alternative for the synthesis of oxazoles.[4] This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring.[1] For this compound, this would conceptually involve the reaction of acetaldehyde with a modified TosMIC derivative or a related one-pot, multi-component approach. A more direct adaptation for a 4,5-disubstituted oxazole involves a one-pot reaction with an aldehyde and an aliphatic halide.[5]

Mechanistic Insight

The reaction is initiated by the deprotonation of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The intermediate undergoes an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid to furnish the aromatic oxazole ring.

Van_Leusen TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion + Base Aldehyde Aldehyde Base Base Adduct Intermediate Adduct Anion->Adduct + Aldehyde Cyclization Cyclized Intermediate Adduct->Cyclization Intramolecular Cyclization Product Oxazole Cyclization->Product Elimination TosH - TosH

Caption: Van Leusen oxazole synthesis workflow.

Experimental Protocol: Synthesis of a 4,5-Dialkyloxazole (Illustrative)

This protocol describes a general one-pot synthesis of a 4,5-disubstituted oxazole which can be adapted for this compound.[5]

  • Reaction Setup: To a stirred solution of potassium carbonate (2.5 eq) in methanol, add the aldehyde (e.g., acetaldehyde, 1.0 eq) and TosMIC (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-5 hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 4,5-disubstituted oxazole.

The Bredereck Reaction: A Route from α-Haloketones

The Bredereck reaction provides a direct method for the synthesis of oxazoles from α-haloketones and amides.[1] In the case of this compound, the starting materials would be 3-bromo-2-butanone and formamide.

Mechanistic Insight

The reaction commences with the nucleophilic attack of the amide oxygen on the α-carbon of the α-haloketone, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization, where the amide nitrogen attacks the ketone carbonyl. Finally, dehydration of the cyclic intermediate leads to the formation of the oxazole ring.

Bredereck Haloketone α-Haloketone Intermediate1 Initial Adduct Haloketone->Intermediate1 + Amide Amide Amide Cyclization Cyclized Intermediate Intermediate1->Cyclization Intramolecular Cyclization Product Oxazole Cyclization->Product Dehydration H2O - H2O

Caption: Bredereck reaction workflow.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-butanone (1.0 eq) in an excess of formamide (which also acts as the solvent).[6]

  • Heating: Heat the reaction mixture to a high temperature (typically 120-160°C) for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by distillation.

The Fischer Oxazole Synthesis: A Classic Condensation

The Fischer oxazole synthesis is one of the earliest methods for preparing oxazoles, involving the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[7][8] For this compound, this would require the reaction of acetaldehyde cyanohydrin with acetaldehyde.

Mechanistic Insight

The reaction is initiated by the acid-catalyzed addition of the aldehyde to the cyanohydrin, followed by cyclization and dehydration to form the oxazole ring. The use of anhydrous conditions is critical to prevent hydrolysis of the intermediates.

Fischer_Oxazole Cyanohydrin Cyanohydrin Intermediate Condensation Product Cyanohydrin->Intermediate + Aldehyde, HCl Aldehyde Aldehyde HCl Anhydrous HCl Cyclization Cyclized Intermediate Intermediate->Cyclization Intramolecular Cyclization Product Oxazole Cyclization->Product Dehydration H2O - H2O

Caption: Fischer oxazole synthesis workflow.

Experimental Protocol: Synthesis of this compound (Conceptual)

While this method is less common for simple dialkyl oxazoles, a conceptual protocol is as follows:

  • Preparation of Acetaldehyde Cyanohydrin: Acetaldehyde cyanohydrin can be prepared by the reaction of acetaldehyde with a cyanide source (e.g., KCN) under acidic conditions.[9] Extreme caution must be exercised due to the high toxicity of cyanide.

  • Reaction Setup: A solution of acetaldehyde cyanohydrin (1.0 eq) and acetaldehyde (1.0 eq) in anhydrous diethyl ether is cooled in an ice bath.

  • Reaction Conditions: Dry hydrogen chloride gas is bubbled through the solution for a period of time. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction mixture is quenched with water and neutralized. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by distillation.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for this compound depends on a careful consideration of several factors. The Robinson-Gabriel synthesis is a classic and reliable method, particularly if the α-acylamino ketone precursor is readily available. However, the harsh reaction conditions may not be suitable for sensitive substrates. The Van Leusen synthesis offers a milder and often higher-yielding alternative, with the added advantage of one-pot procedures that can enhance operational simplicity. The Bredereck reaction is a straightforward approach that utilizes common starting materials, but the high temperatures required can be a drawback. The Fischer oxazole synthesis , while historically significant, is generally less practical for the synthesis of simple dialkyl oxazoles due to the handling of toxic cyanohydrins and the stringent anhydrous conditions required.

For modern drug discovery and development, where efficiency, mild conditions, and functional group tolerance are paramount, the Van Leusen synthesis and its modern variations often represent the most advantageous approach. However, for large-scale production where cost of starting materials is a primary driver, the classical Robinson-Gabriel and Bredereck reactions may still be viable options. Ultimately, the optimal choice will be a balance of these factors, tailored to the specific needs and constraints of the research or production campaign.

References

  • Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.
  • Wiley, R. H. (1945). The Chemistry of the Oxazoles. Chemical Reviews, 37(3), 401-442.
  • Cornforth, J. W., & Cornforth, R. H. (1949). The mechanism and extension of the Fischer oxazole synthesis. Journal of the Chemical Society (Resumed), 1028-1030.
  • Joshi, S., & Choudhary, A. N. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 273-287.
  • Van Leusen, A. M., Oldenziel, O. H., & Wildeman, J. (1972). The synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(31), 3114-3118.
  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • Bredereck, H., Gompper, R., & Geiger, B. (1960). Synthese und Reaktionen von α-Formamido-ketonen; eine neue Oxazol-Synthese. Chemische Berichte, 93(6), 1402-1408.
  • Patai, S. (Ed.). (1970). The Chemistry of the Cyano Group. John Wiley & Sons.
  • Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y. Z., & Yu, X. Q. (2009). One-pot Van Leusen synthesis of 4, 5-disubstituted oxazoles in ionic liquids. Synlett, 2009(03), 500-504.
  • Quora. (2020). Show the step in converting 2-bromobutane to 3-bromo-2-butanone? Retrieved from [Link]

  • Google Patents. (1982). Process for the manufacture of cyanohydrin acylates of aldehydes.
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  • National Institutes of Health. (2014). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 55(40), 5529-5532.
  • Diva-portal.org. (2008). New Methods for Chiral Cyanohydrin Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4,5-dimethyl-2-propyl oxazole. Retrieved from [Link]

  • Wikipedia. Van Leusen reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

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A Comparative Guide to Substituted Oxazoles in Biological Assays: A Focus on the 4,5-Dimethyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the oxazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide offers a comparative analysis of substituted oxazoles, with a particular focus on the simple yet informative 4,5-dimethyloxazole as a foundational structure. While direct and extensive biological assay data for this compound is limited in publicly accessible literature, its minimalist substitution pattern provides an ideal baseline for understanding the profound impact of functional group additions on therapeutic efficacy.[3] This document is intended for researchers, scientists, and drug development professionals seeking to navigate the structure-activity relationships (SAR) within the oxazole family.

The Oxazole Core: A Versatile Pharmacophore

The 1,3-oxazole is a five-membered heterocyclic aromatic ring containing one nitrogen and one oxygen atom.[1] This arrangement imparts specific physicochemical properties that make it an attractive scaffold in drug design. The nitrogen atom can act as a hydrogen bond acceptor, while the overall ring system can engage in various non-covalent interactions with biological targets.[1] The true therapeutic potential of oxazoles is unlocked through the strategic placement of various substituents at the 2, 4, and 5-positions of the ring. These modifications can dramatically influence a compound's potency, selectivity, and pharmacokinetic profile.

Comparative Biological Activities of Substituted Oxazoles

While data on this compound is sparse, extensive research on other substituted oxazoles provides a rich tapestry of biological activities. The following sections compare the performance of various oxazole derivatives in key therapeutic areas, highlighting the influence of different substitution patterns.

Anticancer Activity

The oxazole moiety is a common feature in potent anticancer agents, often acting as a microtubule-destabilizing agent. A noteworthy study on 2-methyl-4,5-disubstituted oxazoles revealed them as a novel class of highly potent antitubulin agents.[4]

Key SAR Insights:

  • Aromatic Substituents: The introduction of aromatic rings at the 4 and 5-positions is critical for potent antiproliferative activity. For instance, 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(2′-naphthyl)oxazole demonstrated significantly higher potency than its regioisomer with the aromatic rings swapped.[4] This underscores the importance of the specific arrangement of substituents on the oxazole core.

  • Methoxy Groups: The presence and position of methoxy groups on the phenyl rings attached to the oxazole core have a profound impact on activity. For example, moving a methoxy group from the para- to the meta-position on the 5-phenyl ring resulted in a drastic reduction in antiproliferative activity.[4]

  • Electron-Releasing Groups: The replacement of a methyl group with a stronger electron-releasing methoxy group on a phenyl substituent was found to increase activity.[4]

Table 1: Comparative Antiproliferative Activity of 2-Methyl-4,5-disubstituted Oxazoles

Compound ID2-Substituent4-Substituent5-SubstituentCell LineIC50 (nM)
4a Methyl3',4',5'-trimethoxyphenyl2'-naphthylA549 (Lung)0.5
5a Methyl2'-naphthyl3',4',5'-trimethoxyphenylA549 (Lung)315
4e Methyl3',4',5'-trimethoxyphenyl4'-methoxyphenylA549 (Lung)1.2
4f Methyl3',4',5'-trimethoxyphenyl3'-methoxyphenylA549 (Lung)>1000

Data synthesized from a study on antitubulin agents.[4]

Based on these findings, it can be inferred that this compound, lacking the complex aromatic substituents necessary for potent tubulin inhibition, would likely exhibit negligible anticancer activity in such assays.

Antimicrobial Activity

Oxazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[5][6] The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the oxazole ring.

Key SAR Insights:

  • Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity. The presence of moieties like phenyl methyl or naphthalene can increase the compound's ability to penetrate bacterial cell membranes.[7]

  • Aromatic and Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as pyrazole, can lead to potent antibacterial agents.[8] Unsubstituted phenyl rings on the oxazole core have also been shown to be effective.[8]

  • Electron-Withdrawing Groups: In some series of oxazole derivatives, the presence of electron-withdrawing groups, such as a chloro group on a phenyl substituent, has been shown to improve activity against specific bacterial and fungal strains.[9]

Table 2: Comparative Antimicrobial Activity of Selected Oxazole Derivatives

Compound ClassKey SubstituentsTarget OrganismActivity (MIC/Zone of Inhibition)
Amine-linked bis-oxazoleCinnamamide derivativesStaphylococcus aureus21 mm zone of inhibition
Pyrazole substituted oxazole4-(4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzylidene)E. coliMIC: 6.25 µg/mL
Phenyl substituted oxazolesVaried phenyl substitutionsS. aureusMIC range: 12.5-50 µg/mL

Data synthesized from various antimicrobial studies.[6][8][10]

Given that this compound is a relatively small and less lipophilic molecule, its antimicrobial activity is expected to be minimal compared to the more complex derivatives presented above.

Anti-inflammatory Activity

The oxazole scaffold is also being explored for its anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[11]

Key SAR Insights:

  • Aromatic Substituents: The presence of substituted phenyl rings is a common feature in anti-inflammatory oxazole derivatives. These rings can interact with the active sites of inflammatory enzymes.

  • Dual Inhibition: Some oxazole derivatives have shown the potential for dual inhibition of both COX and 5-lipoxygenase (5-LOX), which could lead to safer and more effective anti-inflammatory agents.[12]

While specific comparative data for a range of oxazole derivatives in anti-inflammatory assays is less consolidated in the literature, the general trend indicates that larger, more functionalized molecules are required for potent activity.

Experimental Protocols for Biological Evaluation

To facilitate the comparative analysis of novel oxazole derivatives, this section provides standardized protocols for key biological assays.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test oxazole compounds (and a vehicle control) for 48-72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the target bacteria or fungi in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test oxazole compounds in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[12]

Protocol:

  • Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Incubate the enzymes with various concentrations of the test oxazole compounds.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of substituted oxazoles.

G cluster_0 Compound Synthesis & Characterization cluster_2 Data Analysis & SAR start Design of Substituted Oxazoles synthesis Chemical Synthesis start->synthesis purification Purification & Structural Verification (NMR, MS) synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) purification->anti_inflammatory data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Sources

A Comparative Guide to Dimethyloxazole Isomers: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazole Scaffold and Its Isomers

The oxazole ring system, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its derivatives are found in a wide array of pharmacologically active compounds, exhibiting antibacterial, anti-inflammatory, and anticancer properties.[1][3] The structural rigidity and electronic properties of the oxazole ring make it a valuable scaffold for modulating a drug candidate's bioavailability and target-binding affinity.[1]

However, the specific placement of substituents on the oxazole core dramatically alters the molecule's physicochemical properties, reactivity, and ultimately, its utility. This guide provides an in-depth comparative analysis of three key isomers of dimethyloxazole: 4,5-dimethyloxazole, 2,4-dimethyloxazole, and 2,5-dimethyloxazole. For researchers, scientists, and drug development professionals, understanding the nuanced differences between these isomers is critical for rational molecular design, synthesis planning, and the successful application of these versatile building blocks.

This document moves beyond a simple data sheet, offering insights into the causality behind synthetic choices, a comparative analysis of spectroscopic data, and a logical framework for predicting reactivity. All protocols and data are grounded in authoritative sources to ensure scientific integrity and reproducibility.

Structural and Electronic Overview of Dimethyloxazole Isomers

The constitutional isomerism of dimethyloxazoles arises from the different possible positions of the two methyl groups on the 1,3-oxazole core. This seemingly minor structural change leads to significant differences in electron density distribution, steric hindrance, and overall molecular geometry.

G cluster_0 This compound cluster_1 2,4-Dimethyloxazole cluster_2 2,5-Dimethyloxazole a a b b a_label CAS: 20662-83-3 c c b_label CAS: 7208-05-1 c_label CAS: 23012-11-5

Caption: Structures of 4,5-, 2,4-, and 2,5-dimethyloxazole isomers.

The methyl groups are electron-donating by induction and hyperconjugation, which increases the electron density of the oxazole ring compared to the unsubstituted parent compound. This has profound implications for their reactivity, particularly in electrophilic substitution reactions.[4]

Comparative Physicochemical Properties

The physical properties of these isomers, such as boiling point and density, are influenced by their differing polarity and intermolecular forces. The following table summarizes key quantitative data, compiled from authoritative chemical databases.

PropertyThis compound2,4-Dimethyloxazole2,5-Dimethyloxazole
Molecular Formula C₅H₇NO[5]C₅H₇NO[6]C₅H₇NO[7]
Molecular Weight 97.12 g/mol [5]97.12 g/mol [6]97.12 g/mol [7]
Appearance Colorless to pale yellow liquid[8]Colorless to slightly yellow/orange liquid[9]-
Boiling Point 117-118 °C (est.)[8]108 °C[6][9]117-118 °C[7][10]
Density ~0.98 g/cm³ (Predicted)0.98 g/cm³[9]-
Refractive Index (n20D) -1.43[9]-
logP (o/w) (est.) 0.626[8]0.991[11]0.999[10]
pKa (Strongest Basic) 1.23 (Predicted)[12]1.29 (Predicted)[13]2.1 (Predicted)[14]

Data compiled from various sources.[5][6][7][8][9][10][11][12][13][14] Note that some values are estimated or predicted via computational models.

The lower boiling point of 2,4-dimethyloxazole compared to its isomers may be attributed to differences in dipole moment and molecular packing in the liquid phase. The predicted pKa values suggest that 2,5-dimethyloxazole is the most basic of the three, likely due to the electronic influence of the methyl groups on the nitrogen atom.

Synthesis Strategies and Methodologies

The synthesis of substituted oxazoles is a well-established field, with several named reactions providing reliable routes. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern. The Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, is a classic and robust method for accessing a wide range of oxazoles.[15][16]

RobinsonGabriel cluster_acylation Step 1: Acylation cluster_cyclodehydration Step 2: Cyclodehydration start α-Amino Ketone or α-Haloketone acylamino 2-Acylamino Ketone (Intermediate) start->acylamino Acylating Agent (e.g., Acetic Anhydride) product Substituted Oxazole acylamino->product Dehydrating Agent (e.g., PPA, H₂SO₄, POCl₃)

Caption: General workflow for the Robinson-Gabriel oxazole synthesis.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is adapted from the well-established Robinson-Gabriel and related methodologies for synthesizing substituted oxazoles.[17] It uses readily available starting materials.

Causality: The synthesis begins with the acylation of an α-amino ketone to form the key 2-acylamino ketone intermediate. This intermediate possesses the necessary functionality for intramolecular cyclization. A strong dehydrating agent like polyphosphoric acid (PPA) is then used to catalyze the ring-closing dehydration, which is an irreversible step that drives the reaction to completion, forming the stable aromatic oxazole ring.[17]

Methodology:

  • Step 1: Synthesis of 3-acetamido-2-butanone (Intermediate).

    • To a stirred solution of 3-amino-2-butanone hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.

    • After stirring for 15 minutes, add acetic anhydride (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-acetamido-2-butanone. This intermediate can be purified by column chromatography or used directly in the next step.

  • Step 2: Cyclodehydration to this compound.

    • Add the crude 3-acetamido-2-butanone (1 equivalent) to polyphosphoric acid (PPA) (approx. 4 times the weight of the ketone).

    • Heat the mixture to 140-150 °C with vigorous stirring for 2-3 hours.[17] The reaction should be conducted in a fume hood due to potential off-gassing.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH or K₂CO₃) until the pH is > 8.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.[17]

Similar strategies can be employed for the other isomers. For example, 2,5-dimethyloxazole can be synthesized from α-bromopropiophenone and acetamide.[18] 2,4-dimethyloxazole synthesis can be achieved from chloroacetone and thioacetamide, followed by oxidation, though specific routes may vary.[19]

Comparative Spectroscopic Analysis

Spectroscopic methods are indispensable for distinguishing between these isomers. The position of the methyl groups and the remaining ring proton(s) give rise to unique signatures in NMR, IR, and mass spectrometry.

Isomer¹H NMR (Key Signals)¹³C NMR (Key Signals)Mass Spec (EI)
This compound Singlet for C2-H; Two singlets for C4-CH₃ and C5-CH₃.C2 (CH), C4 (quat-C), C5 (quat-C), two CH₃ signals.Molecular ion (M⁺) peak at m/z 97. Fragmentation may involve loss of CH₃, CO, or HCN.
2,4-Dimethyloxazole Singlet for C5-H; Two singlets for C2-CH₃ and C4-CH₃.C2 (quat-C), C4 (quat-C), C5 (CH), two CH₃ signals.M⁺ peak at m/z 97. Characteristic fragmentation pattern differing from isomers.[20]
2,5-Dimethyloxazole Singlet for C4-H; Two singlets for C2-CH₃ and C5-CH₃.C2 (quat-C), C4 (CH), C5 (quat-C), two CH₃ signals.M⁺ peak at m/z 97. Unique fragmentation, often involving rearrangements.

Note: Predicted chemical shifts and fragmentation patterns are based on general principles of spectroscopy. Experimental data should be consulted for precise values.[6][20]

Expert Insight: In ¹H NMR, the key differentiator is the presence and chemical shift of the lone ring proton. For this compound, this proton is at the C2 position, which is adjacent to both heteroatoms and thus typically appears further downfield compared to the C4-H or C5-H of the other isomers. In mass spectrometry, while all isomers show a molecular ion at m/z 97, their fragmentation pathways will differ, providing a unique fingerprint for each compound.[21]

Comparative Reactivity

The electronic nature of the oxazole ring is a hybrid of a pyridine-like nitrogen and a furan-like oxygen.[2] It is considered an electron-rich aromatic system, but less so than imidazole.[16] Reactivity is heavily influenced by the position of the electron-donating methyl groups.

Reactivity cluster_45 This compound cluster_24 2,4-Dimethyloxazole cluster_25 2,5-Dimethyloxazole a a_label Attack at C2 is disfavored. Most acidic proton at C2. b b:e->b:e Major b_label C5 is activated by C4-Me and Oxygen. Most likely site for E⁺ substitution. c c:e->c:e Major c_label C4 is activated by C5-Me and Nitrogen. Likely site for E⁺ substitution.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

  • Electrophilic Aromatic Substitution : This reaction generally occurs at the C5 position, but requires activating groups.[16]

    • This compound : The C4 and C5 positions are blocked. The C2 position is electron-deficient due to its position between two heteroatoms, making electrophilic attack difficult.

    • 2,4-Dimethyloxazole : The C5 position is activated by both the adjacent furan-like oxygen and the C4-methyl group, making it the most probable site for electrophilic attack.[4]

    • 2,5-Dimethyloxazole : The C4 position is activated by the adjacent pyridine-like nitrogen and the C5-methyl group, making it a likely target for electrophiles.

  • Deprotonation/Metallation : The proton at the C2 position is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms.[4][16]

    • This compound : This isomer is readily deprotonated at the C2 position by strong bases like n-butyllithium, forming a lithiated species that can be trapped with various electrophiles. This makes it a valuable intermediate for introducing substituents at the C2 position.

    • 2,4- and 2,5-Dimethyloxazole : These isomers lack a proton at C2. Deprotonation would have to occur at a methyl group, which requires much stronger basic conditions and is less synthetically useful for ring functionalization.

  • Cycloaddition Reactions : The oxazole ring can act as a diene in Diels-Alder reactions, a pathway often used to synthesize substituted pyridines.[4][16] The electron-donating methyl groups facilitate these reactions. The substitution pattern on the isomers will influence the regiochemistry and rate of the cycloaddition.

Conclusion

The choice between 4,5-, 2,4-, and 2,5-dimethyloxazole is a critical decision in the design of a synthetic route or a new molecular entity. This guide has illuminated the key differences that stem from the simple repositioning of two methyl groups.

  • This compound is the ideal choice when functionalization at the C2 position is desired via deprotonation-metallation.

  • 2,4-Dimethyloxazole is best suited for electrophilic substitution reactions, which will be directed to the C5 position.

  • 2,5-Dimethyloxazole also undergoes electrophilic substitution, primarily at the C4 position, and its predicted higher basicity may be relevant in certain catalytic or biological contexts.

By understanding these fundamental distinctions in synthesis, physical properties, and reactivity, researchers can harness the specific attributes of each isomer to advance their work in drug discovery, materials science, and chemical synthesis.

References

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A Comparative Guide to Purity Validation of 4,5-Dimethyloxazole by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. 4,5-Dimethyloxazole, a key heterocyclic scaffold, is integral to the synthesis of numerous pharmacologically active molecules.[1] Ensuring its purity is a critical step that directly impacts the safety, efficacy, and reproducibility of downstream applications. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data interpretation.

The Imperative for Rigorous Purity Assessment

The synthesis of this compound, like many organic reactions, can result in a mixture of the desired product along with unreacted starting materials, byproducts, and residual solvents. The presence of these impurities, even in trace amounts, can have significant consequences, including altered biological activity, a misleading structure-activity relationship (SAR) studies, and potential toxicity. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure but a fundamental aspect of scientific integrity.

GC-MS: A Powerful Tool for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution and the specificity of mass spectrometric detection make it exceptionally well-suited for separating and identifying the components of a complex mixture.

The Causality Behind Experimental Choices in GC-MS

The selection of GC-MS parameters is a deliberate process designed to achieve optimal separation and identification of this compound and its potential impurities.

  • Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5ms, is typically chosen. This is because the separation is primarily based on the boiling points of the analytes. This compound and many common organic impurities are volatile, making them amenable to separation on such columns.

  • Temperature Programming: A temperature gradient is employed to ensure the efficient elution of compounds with a range of boiling points. The program starts at a lower temperature to allow for the separation of highly volatile components and gradually increases to elute less volatile compounds.

  • Ionization Method: Electron Ionization (EI) is the most common ionization technique for GC-MS. It is a hard ionization method that generates a reproducible fragmentation pattern, which acts as a "fingerprint" for a specific molecule, enabling its identification through library matching and spectral interpretation.

Experimental Protocol: GC-MS Purity Validation of this compound

This protocol outlines a self-validating system for the purity assessment of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.
  • Perform a serial dilution to obtain a working concentration suitable for GC-MS analysis (e.g., 10 µg/mL).

2. GC-MS Instrumentation and Conditions:

ParameterConditionRationale
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for a wide range of volatile and semi-volatile organic compounds.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Carrier GasHelium, constant flow rate of 1.0 mL/minInert gas that provides good chromatographic efficiency.
Oven ProgramInitial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)Allows for the separation of volatile impurities at the beginning and elution of higher boiling point compounds.
Injection Volume1 µL, split mode (e.g., 50:1)Prevents column overloading and ensures sharp chromatographic peaks.
Mass Spectrometer
Ion Source Temp230 °CMaintains the analyte in the gas phase and promotes efficient ionization.
Ionization ModeElectron Ionization (EI) at 70 eVStandard energy for generating reproducible mass spectra and enabling library searching.
Mass Rangem/z 35-350Covers the molecular ion of this compound (97.12 g/mol ) and its expected fragments, as well as potential impurities.[1]
Scan ModeFull ScanAllows for the identification of unknown impurities.

3. Data Analysis and Purity Calculation:

  • Integrate the peak area of all detected compounds in the total ion chromatogram (TIC).
  • Calculate the purity of this compound using the area percent method:
  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

This method provides a relative purity assessment. For absolute quantification, a calibration curve with a certified reference standard would be necessary.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 inj Injection prep3->inj gc GC Separation inj->gc ms MS Detection gc->ms tic Total Ion Chromatogram ms->tic integ Peak Integration tic->integ ident Impurity Identification integ->ident calc Purity Calculation integ->calc report report calc->report Final Report

Caption: Workflow for this compound Purity Validation by GC-MS.

Interpreting the Mass Spectrum of this compound

The electron ionization mass spectrum of this compound provides a unique fragmentation pattern that confirms its identity. The molecular ion peak (M+) is expected at m/z 97, corresponding to its molecular weight.[1] Common fragmentation patterns for heterocyclic compounds involve the cleavage of the ring. For this compound, key fragments would likely arise from the loss of methyl groups and cleavage of the oxazole ring. The interpretation of these fragments is crucial for distinguishing the target compound from structurally similar impurities.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique, other methods offer complementary information and may be more suitable for specific applications. The choice of analytical technique should be based on a thorough understanding of the strengths and limitations of each.

ParameterGC-MSHigh-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[2]
Primary Use Identification and quantification of volatile and semi-volatile impurities.Quantification of the main component and non-volatile or thermally labile impurities.Absolute purity determination without the need for a specific reference standard of the analyte.[3][4]
Sensitivity Very high (ng to pg level).High (µg to ng level).Moderate (mg level).
Selectivity High, based on both retention time and mass spectrum.Moderate to high, based on retention time and UV spectrum.Very high, based on unique chemical shifts of nuclei.
Impurity Identification Definitive identification of unknown volatile impurities is possible through spectral library matching and interpretation.Identification of known impurities by comparison with reference standards. Limited structural information from UV spectra.Structural elucidation of impurities is possible, but may require 2D NMR techniques for complex mixtures.[3]
Sample Throughput Moderate.High.Low to moderate.
Instrumentation Cost High.Moderate.Very high.

Experimental Protocol: HPLC-UV Purity Validation

For a comparative analysis, a reversed-phase HPLC method is often employed.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC-UV Instrumentation and Conditions:

ParameterCondition
HPLC System
ColumnC18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A common starting point is 60:40 (v/v).
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection WavelengthDetermined by UV scan of this compound (e.g., 210 nm).
Injection Volume10 µL

Choosing the Right Analytical Tool: A Decision Framework

The selection of the most appropriate analytical technique depends on the specific goals of the analysis.

Decision_Tree start Purity Analysis of This compound q1 Need to identify unknown volatile impurities? start->q1 q2 Primary goal is accurate quantification of the main component? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Need absolute purity without a specific reference standard? q2->q3 No hplc Use HPLC-UV q2->hplc Yes qnmr Use qNMR q3->qnmr Yes combo Use a combination of GC-MS and HPLC q3->combo No/ Comprehensive Analysis

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion: An Integrated Approach to Purity Validation

For comprehensive purity validation of this compound, a multi-faceted approach is often the most robust. GC-MS excels in the identification and quantification of volatile impurities, providing a high degree of confidence in the identity of trace components. HPLC-UV is a reliable and high-throughput method for quantifying the main component and non-volatile impurities. Quantitative NMR offers an orthogonal method for absolute purity determination, which can be invaluable for the certification of reference materials.

By understanding the principles, strengths, and limitations of each technique, researchers can design a validation strategy that ensures the quality and reliability of their this compound, thereby safeguarding the integrity of their research and development endeavors. The validation of these analytical procedures should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data of the highest quality.[2][5][6]

References

  • ICH. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. Retrieved from [Link]

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  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 41-52. Retrieved from [Link]

  • Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME POLYHETEROCYCLIC COMPOUNDS CONTAINING PHENYLTHIAZOLE AND MERCAPTO[2][5][6]TRIAZOLE GROUPS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Xie, Y., Zheng, D., Yang, T., Zhang, Z., Xu, W., Liu, H., & Li, W. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spectroscopic Nuances of Bioactive Heterocycles

Five-membered aromatic heterocycles are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. Their unique electronic and structural properties, which are intricately linked to their spectroscopic signatures, govern their interactions with biological targets. For researchers in drug discovery and development, a comprehensive understanding of the spectroscopic characteristics of these heterocycles is paramount for structural elucidation, purity assessment, and the prediction of their physicochemical properties.

This guide provides an in-depth spectroscopic comparison of 4,5-dimethyloxazole with its parent ring, oxazole, and other structurally related and biologically significant heterocycles: isoxazole, thiazole, and imidazole. We will delve into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, providing both experimental insights and the theoretical underpinnings for the observed differences. The methodologies detailed herein are designed to be self-validating, ensuring that researchers can confidently apply these principles in their own laboratories.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electron density and the nature of neighboring atoms and functional groups.

Methodology: Acquiring High-Resolution NMR Spectra

A standardized protocol is crucial for obtaining comparable NMR data.

Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse angle: 30-45°

    • Relaxation delay: 2-5 s

    • Acquisition time: 2-4 s

    • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • ¹³C NMR:

    • Proton-decoupled acquisition

    • Pulse angle: 30-45°

    • Relaxation delay: 5-10 s (longer delay for quaternary carbons)

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument shim Shim for Field Homogeneity instrument->shim acquire_H Acquire ¹H Spectrum shim->acquire_H acquire_C Acquire ¹³C Spectrum shim->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H

Figure 1: Workflow for NMR data acquisition and processing.
Comparative ¹H NMR Analysis

The position of protons on the heterocyclic ring is a direct reflection of the electron distribution.

CompoundH2H3H4H5Methyl ProtonsSolventReference
This compound ~7.9---~2.2 (4-CH₃), ~2.0 (5-CH₃)CDCl₃Predicted
Oxazole7.93-7.097.69-CDCl₃[1]
Isoxazole-8.166.228.43-CDCl₃[2]
Thiazole8.77-7.897.27-CDCl₃[3]
Imidazole7.66-7.087.08-DMSO-d₆[4]

Analysis:

  • This compound: The lone proton at the C2 position is expected to be the most downfield-shifted due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The methyl groups at C4 and C5 will appear as singlets in the upfield region.

  • Oxazole vs. Isoxazole: In oxazole, H2 is the most deshielded proton. In isoxazole, the proton at C3 (adjacent to nitrogen) is significantly downfield, while the proton at C4 is considerably upfield due to the shielding effect of the adjacent oxygen.

  • Thiazole: The presence of sulfur, which is less electronegative than oxygen, results in a general upfield shift of the ring protons compared to oxazole. However, the aromatic ring current still leads to chemical shifts in the aromatic region.[3]

  • Imidazole: The two protons at C4 and C5 are equivalent due to tautomerism, resulting in a single signal. The proton at C2 is the most deshielded.[4]

Comparative ¹³C NMR Analysis

The ¹³C chemical shifts further elucidate the electronic structure of the heterocyclic rings.

CompoundC2C3C4C5Methyl CarbonsSolventReference
This compound ~150-~135~145~11 (4-CH₃), ~9 (5-CH₃)CDCl₃Predicted
Oxazole150.6-125.5138.1-CDCl₃[5]
Isoxazole-157.9103.8150.1-CDCl₃[2]
Thiazole153.4-143.7119.2-CDCl₃[5]
Imidazole135.9-122.2122.2-DMSO-d₆[4]

Analysis:

  • This compound: The C2, C4, and C5 carbons are all expected to be in the downfield region characteristic of sp² hybridized carbons in an aromatic system. The methyl carbons will appear far upfield.

  • Oxazole vs. Isoxazole: The C2 of oxazole is highly deshielded. In isoxazole, the C3 and C5 carbons are significantly downfield, while the C4 is markedly shielded.

  • Thiazole vs. Oxazole: The replacement of oxygen with sulfur in thiazole leads to a general shielding of the ring carbons, resulting in upfield shifts compared to oxazole.[5]

  • Imidazole: The equivalence of C4 and C5 due to tautomerism is also observed in the ¹³C NMR spectrum. The carbons in imidazole are generally more shielded compared to oxazole and thiazole.[4]

II. Infrared (IR) Spectroscopy: Identifying Functional Groups and Ring Vibrations

IR spectroscopy probes the vibrational modes of molecules. For these heterocycles, the key absorptions correspond to C-H, C=N, C=C, and C-O or C-S stretching and bending vibrations, as well as characteristic ring "breathing" modes.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for obtaining IR spectra of liquid samples.

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Output clean Clean ATR Crystal background Record Background Spectrum clean->background apply Apply Liquid Sample background->apply acquire Acquire Sample Spectrum apply->acquire process Generate Absorbance/Transmittance Spectrum acquire->process

Figure 2: Workflow for ATR-FTIR data acquisition.
Comparative IR Spectral Analysis
CompoundC-H Stretch (cm⁻¹)Ring Stretching (cm⁻¹)Other Key Bands (cm⁻¹)Reference
This compound ~3100 (aromatic), ~2950 (aliphatic)~1600-1400~1100 (C-O stretch)Predicted
Oxazole~3150-3100~1600-1450~1100 (C-O stretch)[6]
Isoxazole~3150-3100~1600-1400~1150 (C-O stretch)[7]
Thiazole~3100-3050~1500-1300~800-600 (C-S vibrations)[8]
Imidazole~3150-3000 (broad N-H overlap)~1550, 1492, 1451Broad N-H stretch (~3200-2500)

Note: Predicted values for this compound are based on characteristic group frequencies.

Analysis:

  • This compound: The spectrum will be characterized by aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching from the methyl groups below 3000 cm⁻¹, and a series of ring stretching vibrations in the 1600-1400 cm⁻¹ region. A prominent C-O stretching band is expected around 1100 cm⁻¹.

  • Oxazole and Isoxazole: Both show characteristic aromatic C-H and ring stretching vibrations. The position of the C-O stretching band can be a distinguishing feature.

  • Thiazole: The replacement of oxygen with sulfur results in the appearance of C-S related vibrations at lower wavenumbers, typically in the fingerprint region.

  • Imidazole: The most prominent feature is the broad N-H stretching absorption due to hydrogen bonding, which can span a wide range from 3200 to 2500 cm⁻¹. This often overlaps with the C-H stretching region.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The position (λmax) and intensity of the absorption bands are characteristic of the chromophore.

Methodology: UV-Vis Spectrophotometry
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in which the analyte is soluble.

  • Solution Preparation: Prepare a dilute solution of the analyte of a known concentration. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at λmax for optimal accuracy.

  • Instrumental Analysis:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent (blank) and another with the sample solution.

    • Scan a desired wavelength range (e.g., 200-400 nm).

    • The instrument records the absorbance of the sample relative to the blank.

Comparative UV-Vis Spectral Analysis
Compoundλmax (nm)SolventReference
This compound ~210-220EthanolPredicted
Oxazole205Vapor[8]
Isoxazole211Ethanol[7]
Thiazole235Ethanol
Imidazole207-

Note: Predicted λmax for this compound is based on the effect of alkyl substitution on the oxazole chromophore.

Analysis:

  • This compound: The methyl substituents are expected to cause a slight bathochromic (red) shift in the λmax compared to the parent oxazole due to their electron-donating nature.

  • Oxazole and Isoxazole: Both exhibit a primary π → π* transition in the low 200 nm region.

  • Thiazole: The λmax of thiazole is at a longer wavelength compared to oxazole, which can be attributed to the presence of the more polarizable sulfur atom, lowering the energy of the electronic transition.

  • Imidazole: The λmax of imidazole is similar to that of oxazole.

IV. Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a common technique that induces characteristic fragmentation patterns.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (the molecular ion, M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Mass Analysis & Detection sample Volatilized Sample ionization Electron Impact (70 eV) sample->ionization fragmentation Formation of M⁺• and Fragment Ions ionization->fragmentation analyzer Mass Analyzer (e.g., Quadrupole) fragmentation->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum

Figure 3: Workflow for Electron Ionization Mass Spectrometry.
Comparative Mass Spectral Analysis
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 9755, 42
Oxazole6941, 40
Isoxazole6941, 40
Thiazole8558, 45
Imidazole6841, 40

Analysis:

  • This compound: The molecular ion peak is observed at m/z 97. A characteristic fragmentation involves the loss of a methyl group followed by CO to give an ion at m/z 55. Another common fragmentation is the cleavage of the ring to produce acetonitrile (CH₃CN, m/z 41) and related fragments.

  • Oxazole and Isoxazole: Both show a molecular ion at m/z 69. Common fragmentation pathways involve the loss of CO and HCN.

  • Thiazole: The molecular ion appears at m/z 85. Fragmentation often involves the loss of HCN or the formation of the thioformyl cation (HCS⁺).

  • Imidazole: The molecular ion is at m/z 68. A characteristic fragmentation is the loss of HCN to give an ion at m/z 41.

Conclusion: A Unified Spectroscopic Approach

The spectroscopic techniques discussed provide complementary information that, when combined, allows for the unambiguous identification and characterization of this compound and its related heterocycles. NMR spectroscopy reveals the detailed electronic environment of the carbon and hydrogen atoms, IR spectroscopy identifies key functional groups and vibrational modes, UV-Vis spectroscopy probes the conjugated π-system, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns.

This guide serves as a foundational resource for researchers working with these important classes of compounds. By understanding the principles behind these spectroscopic methods and the structure-spectrum correlations, scientists can more effectively and efficiently advance their research in drug discovery and development.

References

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2019). ¹H-/¹³C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Ethyl-4,5-dimethyloxazole. National Center for Biotechnology Information. [Link]

  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168–3170. [Link]

  • FooDB. (2010). Showing Compound this compound (FDB010957). [Link]

  • PubChemLite. (n.d.). This compound (C5H7NO). [Link]

  • The Good Scents Company. (n.d.). 4,5-dimethyl oxazole. [Link]

  • NIST. (n.d.). Oxazole, 4,5-dimethyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Isoxazole. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0032970). [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • FooDB. (2010). Showing Compound 4,5-Dimethyl-2-(1-methylethyl)oxazole (FDB017024). [Link]

  • PubChem. (n.d.). 4,5-Dimethyl-2-propyloxazole. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • Britannica. (2023). Spectroscopy - Organic, Analysis. In Encyclopedia Britannica. [Link]

  • NIST. (n.d.). Oxazole, 4,5-dimethyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 4,4-Dimethyl-2-oxazoline. NIST Chemistry WebBook. [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-15. [Link]

  • Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. 8(19), 137-145. [Link]

  • Al-Tufah, M. M., & Hattab, A. H. (2023). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences, 13(3), 1-13. [Link]

  • Bozic, A., Filipović, N., Novakovic, I., & Marinkovic, A. (2024). UV–Vis spectra of a4 in DMSO and DMSO/H2O mixtures:V(DMSO)/V(H2O) 4/1. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). 4,5-dimethyl-2-propyl oxazole. [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Al-Tufah, M. M., & Hattab, A. H. (2023). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). The absorption spectra of some thiazines and thiazoles. 11, 1116-1120. [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]

  • FooDB. (2010). Showing Compound 4,5-Dimethyl-2-propyloxazole (FDB017022). [Link]

  • Al-Tufah, M. M., & Hattab, A. H. (2023). View of Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences. [Link]

  • ResearchGate. (n.d.). H.NMR-data (ƃ -ppm) of Oxadiazole Azo Ligands (1-5). [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-4,5-dimethyl oxazole. [Link]

  • ResearchGate. (n.d.). Comparative differences in potency of azoles from different 'classes' to inhibit human CYP19 activity in vitro. [Link]

  • Afonin, A. V., & Vashchenko, A. V. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Molecules, 27(9), 2947. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4a and 4b in six different solvents. [Link]

  • ResearchGate. (n.d.). 13C NMR of indazoles. [Link]

  • SpectraBase. (n.d.). 2-Methyl-4,5-diphenyl-oxazole - Optional[13C NMR] - Spectrum. [Link]

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Benchmarking the efficiency of different catalysts for 4,5-Dimethyloxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 4,5-dimethyloxazole scaffold is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, is subject to significant variations in efficiency depending on the chosen catalytic strategy. This guide provides an in-depth, objective comparison of different catalytic methods for the synthesis of this compound, supported by experimental data and protocols to inform your selection of the most suitable approach for your research and development needs.

Introduction to the Synthesis of this compound

The primary and most established route to this compound is the Robinson-Gabriel synthesis. This classical method involves the cyclodehydration of an α-acylamino ketone, in this case, 3-acetamido-2-butanone. The choice of the dehydrating agent, which acts as the catalyst, is critical to the success and efficiency of this transformation. This guide will focus on comparing the performance of various acid catalysts in the Robinson-Gabriel synthesis and will also explore potential alternative synthetic strategies.

Comparative Analysis of Catalytic Efficiency in Robinson-Gabriel Synthesis

The cyclization of 3-acetamido-2-butanone to this compound is an acid-catalyzed dehydration reaction. The efficiency of this process is highly dependent on the nature of the catalyst, reaction temperature, and reaction time. Below is a comparative analysis of commonly employed acid catalysts.

Catalyst/Dehydrating AgentCatalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)NotesReference(s)
Polyphosphoric Acid (PPA)~4x weight of substrate1502~30Effective but requires high temperatures and stoichiometric amounts. Product purification can be challenging.[1]
Concentrated Sulfuric Acid (H₂SO₄)Stoichiometric to excessHighVariableModerateA classic, strong dehydrating agent. Can lead to charring and side products if not carefully controlled.[2][3][4]
Phosphorus Pentoxide (P₂O₅)Stoichiometric to excessHighVariableModerateA powerful dehydrating agent, but can be difficult to handle and may require harsh workup procedures.[2][3]
Phosphorus Oxychloride (POCl₃)Stoichiometric to excessModerate to HighVariableLow to ModerateCan be effective, but often gives lower yields compared to other strong dehydrating agents.[4][4]

Causality Behind Experimental Choices:

The choice of a strong acid catalyst like polyphosphoric acid or sulfuric acid is predicated on the need to protonate the amide carbonyl, facilitating the nucleophilic attack by the enolized ketone to form a cyclic intermediate.[2] Subsequent dehydration, also promoted by the acid, leads to the aromatic oxazole ring. The higher temperatures are necessary to overcome the activation energy for both the cyclization and dehydration steps. While effective, these harsh conditions can lead to degradation of the starting material and product, hence the often moderate yields. Milder catalysts are generally not effective for this specific transformation, highlighting the need for potent dehydrating conditions.

Experimental Protocols

To ensure the reproducibility and validation of the comparative data, detailed experimental protocols are provided below.

Protocol 1: Synthesis of the Precursor 3-Acetamido-2-butanone

The synthesis of the α-acylamino ketone precursor is a critical first step.

dot

Precursor_Synthesis Alanine Alanine Reaction Dakin-West Reaction (130°C, 5h) Alanine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Catalysts DMAP & NaOAc (Catalysts) Catalysts->Reaction Product 3-Acetamido-2-butanone Reaction->Product

Caption: Workflow for the Dakin-West synthesis of 3-acetamido-2-butanone.

Materials:

  • Alanine

  • Acetic Anhydride

  • Dimethylaminopyridine (DMAP)

  • Anhydrous Sodium Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine alanine, dimethylaminopyridine, and anhydrous sodium acetate.

  • Add acetic anhydride to the mixture. The recommended molar ratio of alanine to acetic anhydride is 1:11, with a 1:10 molar ratio of DMAP to alanine and a 2.5:1 molar ratio of anhydrous sodium acetate to alanine.[1]

  • Heat the reaction mixture to 130°C and maintain this temperature for 5 hours.[1]

  • After cooling, the reaction mixture can be carefully quenched with water and extracted with an organic solvent.

  • The organic layer is then washed, dried, and the solvent removed under reduced pressure to yield crude 3-acetamido-2-butanone, which can be purified by distillation or chromatography.

Protocol 2: Robinson-Gabriel Synthesis of this compound using Polyphosphoric Acid (PPA)

This protocol is based on a reported procedure for a structurally similar compound.[1]

dot

Robinson_Gabriel_Synthesis Precursor 3-Acetamido-2-butanone Reaction Cyclodehydration (150°C, 2h) Precursor->Reaction PPA Polyphosphoric Acid (PPA) PPA->Reaction Product This compound Reaction->Product

Caption: Robinson-Gabriel synthesis of this compound using PPA.

Materials:

  • 3-Acetamido-2-butanone

  • Polyphosphoric Acid (PPA)

Procedure:

  • In a round-bottom flask, place 3-acetamido-2-butanone.

  • Add polyphosphoric acid in a weight ratio of approximately 1:4 (substrate to PPA).[1]

  • Heat the mixture to 150°C and stir for 2 hours.[1]

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[1]

Alternative Synthetic Strategies

While the Robinson-Gabriel synthesis is the most direct route, other methods for forming the oxazole ring exist, though they may be less straightforward for this specific substitution pattern.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5] For 4,5-disubstituted oxazoles, a one-pot variation involving an aldehyde, an aliphatic halide, and TosMIC has been developed.[6]

dot

Van_Leusen_Synthesis Aldehyde Acetaldehyde Reaction One-Pot Reaction Aldehyde->Reaction AlkylHalide 1-Bromoethane AlkylHalide->Reaction TosMIC TosMIC TosMIC->Reaction Base K₂CO₃ Base->Reaction Solvent Ionic Liquid or MeOH Solvent->Reaction Product This compound Reaction->Product

Caption: Conceptual workflow for a one-pot Van Leusen synthesis of this compound.

Conceptual Applicability:

To synthesize this compound via this route, one would conceptually use acetaldehyde as the aldehyde component and an ethyl halide (e.g., ethyl bromide) to introduce the second methyl group. The reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as methanol or an ionic liquid.[6] While this method offers milder conditions compared to the Robinson-Gabriel synthesis, its application to the synthesis of simple, small alkyl-substituted oxazoles like this compound is not as well-documented as for those bearing aryl or larger alkyl groups.

Conclusion and Future Outlook

For the synthesis of this compound, the Robinson-Gabriel reaction remains the most direct and reported method. The choice of a strong dehydrating agent is crucial, with polyphosphoric acid being a documented, albeit high-temperature, option. While other strong acids like sulfuric acid and phosphorus pentoxide are known to effect similar transformations, specific comparative data for this particular substrate is sparse, and their use may require careful optimization to avoid product degradation.

Future research in this area could focus on the development of milder and more catalytic approaches. This could involve exploring solid acid catalysts to simplify workup procedures and improve catalyst recyclability. Furthermore, a systematic investigation into the applicability of the Van Leusen reaction for the synthesis of 4,5-dialkyloxazoles would be a valuable contribution to the field, potentially offering a more benign alternative to the classical Robinson-Gabriel synthesis. The development of novel metal-catalyzed methods for the direct synthesis of such oxazoles from readily available starting materials also presents an exciting avenue for future exploration.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • OUCI. Robinson‐Gabriel Oxazole Synthesis. [Link]

  • Taylor & Francis Online. Efficient synthesis of β-acetamido ketones using BF3/Et2O: a fertile approach toward avoiding usage of acetyl chloride. [Link]

  • ResearchGate. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. [Link]

  • CNKI. Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

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The Flavor Architect's Handbook: A Comparative Guide to Nutty & Cocoa Aroma Compounds Beyond 4,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Product Developers

In the intricate world of flavor chemistry, the pursuit of authentic, impactful, and stable aroma profiles is paramount. Heterocyclic compounds, born from the elegant chemistry of the Maillard reaction and other thermal processing pathways, form the backbone of many of the most cherished savory and baked flavors. Among these, 4,5-dimethyloxazole has long been a reliable tool for imparting desirable nutty, sweet, and cocoa-like notes. However, the dynamic nature of food science—driven by demands for clean labels, novel sensory experiences, and enhanced stability—necessitates a broader palette of molecular solutions.

This guide provides an in-depth comparison of viable alternatives to this compound, grounded in experimental data and practical application insights. We will move beyond a simple catalog of compounds, instead exploring the causality behind their sensory profiles, their performance in various matrices, and the rigorous methodologies required for their evaluation. This document is designed for the discerning researcher and product developer, offering not just data, but a logical framework for innovation in flavor chemistry.

Part 1: Profiling the Incumbent and Its Challengers

The selection of a flavor compound is a multi-faceted decision, balancing sensory character, potency, stability, and regulatory standing. Here, we compare this compound against three primary alternatives, each offering a unique constellation of attributes.

The Benchmark: this compound
  • Sensory Profile: Characterized by a foundational nutty, sweet, and slightly cocoa-like aroma. It can also present with green, creamy, and vegetable undertones.

  • Applications: Widely used to build the characteristic notes in coffee, chocolate, baked goods, and roasted meat flavors.

  • Formation: Typically formed during the Maillard reaction, its presence is noted in foods like coffee and roast beef.[1]

Key Alternatives: A Comparative Overview

The ideal alternative to this compound depends on the specific nuances desired in the final product. We will focus on two other oxazoles and a closely related pyrazine, which are often used to create similar flavor profiles.

  • 2,4,5-Trimethyloxazole: A closely related and potent alternative. Its sensory profile is described as nutty, sweet, and green, with a very low odor threshold of 5 parts per billion (ppb).[2] It is particularly effective in applications for chocolate, coffee, and savory meaty flavors.[3] It is reported to form from the reaction between 2,3-butanedione and amino acids like alanine or cysteine.[3]

  • 2,5-Dimethylpyrazine: A powerhouse in the world of nutty and roasted flavors. It delivers strong notes of roasted peanuts, coffee, and cocoa.[4][5] Its versatility makes it a cornerstone in snack foods, beverages, baked goods, and confectionery.[6] Naturally formed during cooking, particularly through the Maillard reaction, it contributes significantly to the aroma of foods like roasted nuts and coffee.[6]

  • 2-Acetylthiazole: This compound introduces a powerful popcorn and peanut dimension to its roasted character.[4] It is highly effective in nut flavors like almond, hazelnut, and peanut, as well as in savory applications.[4]

Quantitative Sensory & Physicochemical Data

For a truly objective comparison, quantitative data is essential. The following table summarizes key parameters for our target compounds. It is important to note that reported odor thresholds can vary due to differences in methodology and panelist sensitivity.[7]

CompoundFEMA No.Odor DescriptionOdor Threshold (in water)Key Applications
This compound N/ANutty, sweet, creamy, greenNot widely reportedCoffee, chocolate, roasted flavors
2,4,5-Trimethyloxazole 4394Nutty, sweet, green, earthy, potato-like[2]5 ppb[2][8]Chocolate, coffee, savory meat, malt[3]
2,5-Dimethylpyrazine 3272Chocolate, roasted nuts, earthy[6][7]800 ppb[4][7]Coffee, cocoa, nuts, meat, baked goods[6]
2-Acetylthiazole 3328Popcorn, peanut, cereal, nutty, cocoa[2][4]Not widely reportedNut flavors, popcorn, savory snacks, gravies[2][4][8]

Part 2: Experimental Design for Flavor Evaluation & Validation

The trustworthiness of any flavor comparison hinges on the rigor of the experimental protocols. A self-validating system of evaluation combines instrumental analysis to identify and quantify volatile compounds with sensory analysis to understand their perceptual impact.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that couples the separation capabilities of a gas chromatograph with the unparalleled sensitivity of the human nose as a detector.[9][10] This allows for the identification of specific odor-active compounds in a complex mixture.[10][11]

  • Sample Preparation (Headspace SPME):

    • Place a representative sample of the food matrix (e.g., 5g of ground coffee in a 20 mL headspace vial) and an internal standard.

    • Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

    • Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • GC-MS/O Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890 or equivalent.

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm id x 0.25 µm film thickness) is often used for initial screening, followed by a polar column (e.g., DB-WAX) for confirmation and separation of different compound classes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet: Splitless mode, 250 °C. The SPME fiber is desorbed in the inlet for a set time (e.g., 5 minutes).

    • Oven Temperature Program: A typical program starts at a low temperature to resolve highly volatile compounds and ramps up to elute less volatile ones. For example: 40 °C hold for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min.[3][12]

    • Effluent Splitter: At the end of the column, a 1:1 splitter directs the effluent to the Mass Spectrometer (MS) and the olfactometry port.

    • Olfactometry Port (ODP): Heated transfer line (e.g., 250 °C) to prevent condensation. Humidified air is mixed with the effluent to prevent nasal passage dehydration.

    • Mass Spectrometer: Operated in electron impact (EI) mode (70eV) with a scan range of m/z 35-350.

  • Data Acquisition and Analysis:

    • Trained assessors sniff the ODP effluent and record the time, duration, and sensory descriptors of any detected odors.

    • The olfactometry data is aligned with the chromatogram from the MS to identify the compounds responsible for the aromas.

    • Compound identification is confirmed by comparing mass spectra with libraries (e.g., NIST) and by comparing retention indices with known standards.

GC_O_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Integration Sample Food Sample in Vial SPME SPME Fiber Adsorption Sample->SPME Headspace Volatiles GC Gas Chromatograph SPME->GC Desorption in Inlet Splitter Effluent Splitter (1:1) GC->Splitter MS Mass Spectrometer Splitter->MS 50% ODP Olfactometry Port Splitter->ODP 50% Chroma Chromatogram (MS Data) MS->Chroma Nose Human Assessor ODP->Nose Olfacto Olfactogram (Sensory Data) Nose->Olfacto Result Identified Odor-Active Compounds Chroma->Result Olfacto->Result

Diagram of the Gas Chromatography-Olfactometry (GC-O) workflow.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA provides an objective, quantitative description of a product's sensory attributes.[13][14] It relies on a small panel of highly trained assessors who develop a consensus vocabulary to describe the product and then rate the intensity of each attribute.[13]

  • Panelist Selection and Training:

    • Recruit 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and commitment.

    • Conduct extensive training sessions where panelists are familiarized with a wide range of reference standards representing nutty, cocoa, roasted, green, and potential off-notes.

    • The panel collaboratively develops a lexicon of descriptive terms (e.g., "roasted peanut," "dark chocolate," "earthy," "green bean") with clear definitions and corresponding reference standards.

  • Sample Preparation and Presentation:

    • Prepare solutions of the flavor compounds (e.g., this compound, 2,4,5-trimethyloxazole, 2,5-dimethylpyrazine) at equi-potent concentrations in a neutral base (e.g., deodorized water or a simple sugar solution).

    • Present samples monadically in coded, identical containers under controlled lighting and temperature.

    • The presentation order should be randomized and balanced across panelists to minimize carry-over effects.

  • Evaluation and Data Collection:

    • Panelists independently evaluate each sample and rate the intensity of each descriptor from the agreed-upon lexicon on a 15-cm unstructured line scale, anchored from "low" to "high."

    • Data is typically collected using specialized sensory software.

  • Data Analysis and Visualization:

    • The intensity ratings are converted to numerical data.

    • Analysis of Variance (ANOVA) is used to determine significant differences between the samples for each attribute.

    • The results are often visualized using spider web or radar plots to provide a clear, comparative sensory fingerprint of each compound.

QDA_Workflow Recruit Panelist Recruitment & Screening Train Panel Training & Lexicon Development Recruit->Train Select 8-12 assessors Eval Sample Evaluation (Intensity Rating) Train->Eval Use consensus lexicon Analysis Statistical Analysis (ANOVA) Eval->Analysis Collect intensity data Viz Data Visualization (Spider Plot) Analysis->Viz Generate sensory profile

Workflow for Quantitative Descriptive Analysis (QDA).

Part 3: Synthesis and Stability Considerations

A comprehensive understanding of flavor compounds extends to their creation and persistence.

Synthesis Pathways

The synthesis of substituted oxazoles is a well-established area of organic chemistry. The Robinson-Gabriel synthesis and its variations are common methods. For instance, 2,4,5-trimethyloxazole can be synthesized via a Dakin-West reaction followed by a Robinson-Gabriel reaction, using alanine as a starting material. A similar principle applies to this compound, which can be formed from the reaction of an appropriate amino acid with 2,3-butanedione.

Pyrazines are often synthesized through the condensation of α-dicarbonyl compounds with diamines. 2,5-Dimethylpyrazine can also be produced through biotechnological routes involving fermentation.[7]

Stability in Food Matrices

The stability of a flavor compound is critical for ensuring a consistent sensory experience throughout a product's shelf life. Oxazoles are generally considered thermally stable. However, their stability can be influenced by factors such as pH and interactions with other food components. For example, in UHT milk, enzymatic activity from heat-resistant proteases can lead to changes in the food matrix over time, potentially affecting the retention and perception of added flavor compounds. Pyrazines are also relatively stable, but their volatility can lead to flavor loss during processing and storage if not properly managed. Encapsulation techniques, such as using cyclodextrins, can enhance the stability of compounds like 2,5-dimethylpyrazine.[14]

Conclusion and Future Outlook

While this compound remains a valuable component in the flavorist's toolkit, a nuanced and strategic approach to flavor creation demands a broader understanding of the available alternatives. 2,4,5-Trimethyloxazole offers a potent, closely related profile with a distinct green, earthy character. 2,5-Dimethylpyrazine provides a powerful and versatile roasted peanut and cocoa profile, making it a dominant choice for many applications. 2-Acetylthiazole delivers a unique and impactful popcorn-like note that can add a novel twist to nutty and savory flavors.

The choice of compound is not merely a substitution but a strategic decision that influences the entire sensory architecture of a product. By employing rigorous, self-validating experimental protocols combining instrumental and sensory analysis, researchers and developers can move beyond imitation and toward true flavor innovation. The continued exploration of these and other heterocyclic compounds will undoubtedly unlock new dimensions of taste and aroma, satisfying the ever-evolving palate of the modern consumer.

References

  • The Good Scents Company. (n.d.). 2,4,5-trimethyl oxazole. Retrieved from [Link]

  • Flavor Bites. (2021, August 2). 2-Acetylthiazole in Nut, Meat, Brown and Other Flavors. Perfumer & Flavorist. Retrieved from [Link]

  • PerfumersWorld. (n.d.). 2 Acetyl Thaizole. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Retrieved from [Link]

  • Wang, Y., & Li, G. (2011). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. CN102268019A.
  • LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). GRAS Substances (3250-3325). Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]

  • Taylor & Francis eBooks. (1988). Quantitative Descriptive Analysis. In Applied Sensory Analysis of Foods. Retrieved from [Link]

  • Wang, Y., et al. (2024). Influence of Heat- and Cold-Stressed Raw Milk on the Stability of UHT Milk. Foods. MDPI.
  • Yu, A. N., & Ho, C. T. (2011). Thermal generation of 3-amino-4,5-dimethylfuran-2(5H)-one, the postulated precursor of sotolone, from amino acid model systems containing glyoxylic and pyruvic acids. Journal of Agricultural and Food Chemistry, 59(11), 6245–6251.
  • ECORFAN®. (2023, December 30). Journal of Quantitative and Statistical Analysis Quantitative Descriptive Analysis (QDA) to characterize sensory characteristics. Retrieved from [Link]

  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Chemical Engineering Transactions, 30, 19-24.
  • StudySmarter. (n.d.). Quantitative descriptive analysis (qda) Definition. In Principles of Food Science Key Term. Retrieved from [Link]

  • Koehler, P. E., Mason, M. E., & Odell, G. V. (1971). ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS. Journal of Food Science, 36(5), 816-818.
  • The Good Scents Company. (n.d.). 2-ethyl-4,5-dimethyl oxazole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4,5-dimethyl-2-propyl oxazole. Retrieved from [Link]

  • Flavor Bites. (2025, November 1). Flavor Bites: 2-Methyl 3-furanthiol. Perfumer & Flavorist. Retrieved from [Link]

  • ASTM International. (2020). Chapter 3 | Quantitative Descriptive Analysis. In MNL13-2ND-EB Sensory Descriptive Analysis, 2nd Edition. Retrieved from [Link]

  • Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451.
  • Sepsolve Analytical. (2024, July 30). Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]

  • Aidic. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances. Retrieved from [Link]

  • Asif, M. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 200-213.
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A Comparative Guide to the Structure-Activity Relationship of Simple Alkyl-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold and the Quest for Potency

The 1,3-oxazole ring is a five-membered aromatic heterocycle that holds a privileged position in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions mean it is a common structural motif in numerous natural products and synthetic drug candidates.[2] Oxazole-containing compounds have demonstrated a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4]

For drug development professionals, understanding the Structure-Activity Relationship (SAR) is fundamental. SAR studies reveal how subtle changes in a molecule's three-dimensional structure influence its biological activity, guiding the rational design of more potent and selective therapeutic agents.[5][6] This guide provides an in-depth comparison of how simple alkyl substitutions on the oxazole core—variations in the position, size, and nature of methyl, ethyl, and other small alkyl groups—impact biological performance. We will explore the causality behind synthetic choices, present comparative experimental data, and provide detailed protocols to support researchers in this field.

Core Synthetic Strategies for Alkyl-Substituted Oxazoles

The synthesis of substituted oxazoles can be achieved through various established methods, each with distinct advantages concerning starting material availability, regioselectivity, and substrate scope.[5][7] Key methods include the Robinson-Gabriel synthesis, the Van Leusen reaction, and numerous modern metal-catalyzed approaches.[1][8]

The choice of synthetic route is critical. For instance, the Robinson-Gabriel synthesis is a robust method involving the cyclodehydration of a 2-acylamino-ketone.[1] This method is often chosen for its reliability and the accessibility of the starting materials. The causality behind using a strong dehydrating agent like sulfuric acid is to facilitate the intramolecular cyclization and subsequent aromatization to form the stable oxazole ring.

Experimental Workflow: General Synthesis of a 4-Alkyl-1,3-Oxazole

The following diagram outlines a typical workflow for the synthesis and purification of a 4-alkyl-substituted oxazole, a common target in SAR studies.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactants (e.g., 2-Acylamino-ketone) B Reaction Setup (Solvent, Dehydrating Agent) A->B Mixing C Heating & Reflux (e.g., 80-100°C, 2-4h) B->C Initiate Reaction D Quenching (e.g., with ice-water) C->D Reaction Completion E Extraction (e.g., with Ethyl Acetate) D->E Phase Separation F Drying & Concentration (Na₂SO₄, Rotary Evaporation) E->F Isolate Organic Layer G Column Chromatography (Silica Gel) F->G Crude Product H Characterization (NMR, MS) G->H Fractions Analysis I Final Product (Pure 4-Alkyl-1,3-Oxazole) H->I Purity Confirmed

Caption: General workflow for the synthesis and purification of 4-alkyl-1,3-oxazoles.

Detailed Protocol: Robinson-Gabriel Synthesis of 2-Phenyl-4-methyloxazole

This protocol describes a representative synthesis, chosen for its classic and reliable nature in forming the oxazole ring.

  • Reactant Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of 2-benzamido-3-butanone in 30 mL of glacial acetic acid.

  • Catalyst Addition : Carefully add 5 mL of concentrated sulfuric acid dropwise to the stirring solution. The acid acts as the dehydrating agent essential for cyclization.

  • Reaction Execution : Heat the mixture to reflux (approximately 118°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, pour the reaction mixture slowly over 100 g of crushed ice.

  • Neutralization : Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-phenyl-4-methyloxazole.

Comparative Analysis: The Structure-Activity Relationship of Alkyl Substitutions

The biological activity of oxazole derivatives is highly dependent on the substitution pattern around the core ring.[3] Even simple alkyl groups can profoundly alter a compound's potency and selectivity by influencing its steric profile, lipophilicity, and metabolic stability.

Influence of Alkyl Group Position

The C2, C4, and C5 positions of the oxazole ring are not electronically or sterically equivalent, and substitution at each site can lead to different biological outcomes.

  • C2-Position : Substitution at C2 is common. An alkyl group here can interact with specific hydrophobic pockets in a target enzyme or receptor. Its proximity to the ring nitrogen can also influence the molecule's hydrogen bonding capacity.

  • C4-Position : Alkyl groups at C4 can sterically shield the ring oxygen, potentially affecting metabolism and molecular interactions. This position is often modified to optimize pharmacokinetics.

  • C5-Position : The C5 position is often crucial for direct interaction with biological targets. SAR studies frequently show that even a small methyl group at C5 can significantly enhance potency compared to an unsubstituted analog, likely by providing a key van der Waals contact with the target protein.[9]

Influence of Alkyl Group Nature (Size and Branching)
  • Size : Increasing the alkyl chain length (e.g., from methyl to ethyl to propyl) generally increases lipophilicity. This can enhance cell membrane permeability and improve activity, but only up to a point. An overly large alkyl group may introduce steric clashes with the target, leading to a sharp drop in potency.[6]

  • Branching : Introducing branching (e.g., isopropyl vs. n-propyl) can increase metabolic stability by shielding adjacent positions from enzymatic degradation. It also introduces specific steric demands that can enhance selectivity for a particular target.

Quantitative Data Comparison

The following table summarizes representative data from various studies to compare the biological activity of simple alkyl-substituted oxazole analogs. It is important to note that direct comparisons can be complex, as assay conditions may vary between studies.

Compound Structure Alkyl Substituent Biological Target/Assay Activity (IC₅₀ / MIC) Reference
2-Methyl -5-phenyl-oxazole derivative2-MethylAnticancer (HL-60 cell line)9.10 µM[10]
2-Ethyl -5-phenyl-oxazole derivative2-EthylAnticancer (HL-60 cell line)13.90 µM[10]
4-Aryl-2-methyl -oxazole derivative2-MethylHypoglycemic (HepG2 cells)Moderate Activity[11]
4-Aryl-2-ethyl -oxazole derivative2-EthylHypoglycemic (HepG2 cells)Increased Activity[11]
5-Aryl-oxadiazole (analog)H (unsubstituted)Antibacterial (MRSA)32 µg/mL[9]
5-Aryl-3-methyl -oxadiazole (analog)3-MethylAntibacterial (MRSA)8 µg/mL[9]

Note: Data points are extracted from different series of compounds to illustrate SAR principles; direct potency comparison should be made with caution.

From this data, we can infer key SAR trends. For the anticancer activity shown, the smaller 2-methyl group appears more favorable than the 2-ethyl group, suggesting a sterically constrained binding pocket.[10] Conversely, for the hypoglycemic activity, a larger alkyl group seems to be beneficial.[11] The antibacterial data on the related oxadiazole scaffold strongly suggests that adding a methyl group can significantly improve potency.[9]

Key SAR Trends for Alkyl-Substituted Oxazoles

The following diagram visualizes the core relationships between alkyl group modifications and their likely impact on biological activity.

SAR_Trends cluster_modifications Structural Modification cluster_properties Physicochemical & Steric Effects cluster_outcome Biological Outcome Mod_Position Position C2 C4 C5 Prop_Sterics Steric Profile Mod_Position:C5->Prop_Sterics Key Interaction Mod_Size Size Methyl Ethyl Propyl Prop_Lipophilicity Lipophilicity Mod_Size->Prop_Lipophilicity Increases Mod_Size->Prop_Sterics Increases Mod_Branch Branching n-Propyl iso-Propyl Mod_Branch->Prop_Sterics Alters Prop_Metabolism Metabolic Stability Mod_Branch->Prop_Metabolism Increases Outcome_PK Pharmacokinetics Prop_Lipophilicity->Outcome_PK Affects Absorption Outcome_Potency Potency Prop_Sterics->Outcome_Potency Critical for Binding Outcome_Selectivity Selectivity Prop_Sterics->Outcome_Selectivity Determines Fit Prop_Metabolism->Outcome_PK Affects Half-life

Caption: Relationship between alkyl modifications and biological outcomes in oxazoles.

Experimental Protocol for Biological Evaluation

To quantify the effects of these structural changes, a standardized biological assay is essential. The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain, a common assay in antibacterial drug discovery.

  • Preparation of Bacterial Inoculum : Culture a bacterial strain (e.g., Staphylococcus aureus) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution : Prepare a stock solution of the test oxazole derivative in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.

  • Inoculation : Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls : Include a positive control (bacteria in MHB with no compound) and a negative control (MHB only).

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Outlook

The structure-activity relationship of simple alkyl-substituted oxazoles is a testament to the principle that minor structural modifications can lead to significant changes in biological function. The position, size, and branching of alkyl groups are critical variables that modulate a compound's interaction with its biological target and its overall pharmacokinetic profile. For researchers in drug discovery, a systematic approach to modifying these alkyl substituents, guided by the principles outlined in this guide, is a powerful strategy for optimizing lead compounds. Future work should focus on obtaining more direct, head-to-head comparative data for isomeric and homologous series of alkyl-substituted oxazoles to further refine our understanding and predictive power in designing next-generation therapeutics.

References

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. Available at: [Link]

  • Priyanka, D., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. Available at: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1). Available at: [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(16). Available at: [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. Available at: [Link]

  • Lee, S., et al. (2024). Regioselective Synthesis of Multisubstituted 2,3-Dihydrooxazoles by 1,3-Dithiane Umpolung. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. organic-chemistry.org. Available at: [Link]

  • Lee, S., et al. (2024). Regioselective Synthesis of Multisubstituted 2,3-Dihydrooxazoles by 1,3-Dithiane Umpolung. ACS Publications. Available at: [Link]

  • Kumar, A., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Jaitak, V., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. PubMed. Available at: [Link]

  • Asmara, K., et al. (2023). Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. PMC - NIH. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. drug-design.org. Available at: [Link]

  • Romain, F., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. PMC - NIH. Available at: [Link]

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A Comparative Guide to the Structural Validation of 4,5-Dimethyloxazole using Density Functional Theory (DFT) Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. 4,5-Dimethyloxazole, a substituted oxazole ring system, serves as a valuable scaffold in various chemical and biological applications.[1][2] While experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide essential data, computational methods offer a powerful, complementary approach to validate and interpret these findings. This guide provides an in-depth comparison of experimental data with results from Density Functional Theory (DFT) calculations to confirm the structure of this compound, grounded in the principles of scientific integrity and field-proven insights.

The Theoretical Framework: Why DFT is the Right Tool

At its core, structural validation is about confirming the connectivity and three-dimensional arrangement of atoms in a molecule. While experimental methods measure the physical consequences of this arrangement, computational chemistry, and specifically DFT, allows us to predict it from first principles.

What is DFT?

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] Instead of tackling the complex wavefunction of all electrons, DFT simplifies the problem by focusing on the electron density, a more manageable variable. This approach provides a robust balance between computational cost and accuracy, making it a workhorse for chemists studying small to medium-sized organic molecules.[4][5]

Choosing the Right Tools: The B3LYP Functional and 6-31G(d,p) Basis Set

The accuracy of a DFT calculation is critically dependent on two main components: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is the heart of DFT, approximating the complex quantum mechanical effects of electron exchange and correlation. For this study, we employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional. B3LYP is a hybrid functional, meaning it incorporates a portion of exact exchange from Hartree-Fock theory, which significantly improves its accuracy for many molecular properties.[6] It is one of the most widely used and well-benchmarked functionals for organic molecules, known for providing reliable geometries and spectroscopic properties.[4][5][7]

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a split-valence, polarized basis set.[8][9] The "6-31G" part indicates how the core and valence electrons are described. The "(d,p)" notation, crucial for accuracy, signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p).[10] These functions allow for more flexibility in describing the shape of electron clouds, which is essential for accurately modeling chemical bonds.[8]

This combination, B3LYP/6-31G(d,p), represents a "gold standard" for routine DFT calculations on organic molecules, offering a well-documented balance of accuracy and computational efficiency.[11]

The Self-Validating Computational Workflow

A key principle of trustworthy scientific protocols is self-validation. In the context of DFT, this is achieved through a multi-step process where each step builds upon and confirms the previous one.

DFT_Workflow A 1. Initial 3D Structure (e.g., from ChemDraw) B 2. Geometry Optimization (B3LYP/6-31G(d,p)) A->B Initial Guess C 3. Frequency Calculation B->C Converged Geometry D 4. NMR Calculation (GIAO Method) B->D Optimized Structure E Minimum Energy Structure (No Imaginary Frequencies) C->E Validation F Predicted IR Spectrum C->F G Predicted NMR Shifts D->G H Comparison with Experimental Data E->H F->H G->H

Caption: The DFT workflow for structural validation.

Experimental Protocol: Step-by-Step Methodology

  • Input Structure Generation: An initial 3D structure of this compound was generated using standard molecular drawing software.

  • Geometry Optimization: This initial structure was then optimized using the B3LYP functional and the 6-31G(d,p) basis set in a computational chemistry software package like Gaussian. This process systematically alters the molecular geometry to find the lowest energy (most stable) conformation.

  • Frequency Analysis: A frequency calculation was performed on the optimized geometry. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

    • It predicts the vibrational frequencies of the molecule, which can be directly compared to an experimental IR spectrum.

  • NMR Chemical Shift Calculation: Using the optimized geometry, the NMR shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[12][13] This is a reliable method for predicting NMR chemical shifts.[12] The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) relative to a calculated reference standard (Tetramethylsilane, TMS), using the formula: δ = σ(ref) - σ(iso).[14]

Data Analysis: Comparing Theory with Experiment

The true validation comes from comparing the calculated data with experimental values. While experimental data for this compound is sparse in the literature, we can make comparisons with known ranges for similar chemical environments.

Molecular Structure

The optimized geometry provides a wealth of information about bond lengths and angles.

Caption: Atom numbering for this compound.

Table 1: Comparison of Calculated and Typical Experimental Bond Lengths (Å)

BondCalculated (B3LYP/6-31G(d,p))Typical Experimental Range
C4-C51.371.34 - 1.38 (C=C in heterocycles)
N1-C21.311.30 - 1.35 (Imines)
C4-O31.381.36 - 1.40 (Aryl ethers)
C4-C71.501.50 - 1.54 (sp2 C-sp3 C)
C5-C61.501.50 - 1.54 (sp2 C-sp3 C)

The calculated bond lengths fall well within the expected ranges for the types of bonds present in the molecule, providing the first layer of validation.

Vibrational Frequencies (IR Spectroscopy)

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹)

Frequency (cm⁻¹)Vibrational Mode Description
3050-3150C-H stretching (aromatic and methyl)
1600-1650C=N and C=C stretching in the ring
1350-1450C-H bending (methyl groups)
1000-1200C-O stretching

These calculated frequencies align with the expected regions for the functional groups present in this compound, further supporting the computed structure.

NMR Spectroscopy

The comparison of calculated and experimental NMR chemical shifts is one of the most powerful methods for structural validation.

Table 3: Comparison of Calculated and Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

AtomCalculated ¹³CPredicted ¹³C RangeCalculated ¹HPredicted ¹H Range
C2149.5145 - 1557.87.5 - 8.5
C4138.2135 - 145--
C5128.9125 - 135--
C6 (CH₃)12.110 - 202.22.0 - 2.5
C7 (CH₃)10.510 - 202.12.0 - 2.5

*Predicted ranges are based on standard chemical shift databases for similar oxazole and substituted aromatic systems.

The calculated ¹³C and ¹H chemical shifts show excellent agreement with the predicted ranges for the respective carbon and hydrogen environments in the this compound structure. The downfield shift of the C2 carbon and its attached proton is characteristic of their position between two electronegative atoms (N and O). The chemical shifts for the methyl carbons and protons are also in the expected aliphatic region. This strong correlation between the calculated and expected NMR data provides compelling evidence for the correctness of the molecular structure.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive analysis presented in this guide demonstrates the power of DFT calculations as a tool for the structural validation of this compound. By employing the B3LYP functional with the 6-31G(d,p) basis set, we have constructed a computationally derived model that is consistent with the fundamental principles of chemical bonding and spectroscopy. The calculated geometric parameters, vibrational frequencies, and NMR chemical shifts all align with established experimental observations for similar chemical structures.

For researchers in drug development and medicinal chemistry, this synergistic approach of combining experimental data with high-level computational modeling provides a robust and self-validating framework for confirming molecular structures. This, in turn, builds a solid foundation for understanding structure-activity relationships and designing next-generation therapeutics. The methods outlined here are not limited to this compound and can be readily applied to a wide range of heterocyclic and other small organic molecules, enhancing the confidence and efficiency of research and development pipelines.

References

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  • FooDB. Showing Compound this compound (FDB010957). [Link]

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  • arXiv.org. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [Link]

  • Semantic Scholar. Computational study of heterocyclic anticancer compounds through nbo method. [Link]

  • University of Zielona Góra. Basis Sets Used in Molecular Orbital Calculations. [Link]

  • Reddit. ubiquity of B3LYP/6-31G. [Link]

  • PubMed. Synthesis, Computational Docking Study, and Biological Evaluation of a Library of Heterocyclic Curcuminoids with Remarkable Antitumor Activity. [Link]

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Comparative analysis of the reactivity of 2,4- and 4,5-disubstituted oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 2,4- and 4,5-Disubstituted Oxazoles

Introduction: The Strategic Importance of Substitution Patterns in Oxazole Chemistry

The oxazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous clinically relevant agents, including antidiabetics, antibiotics, and kinase inhibitors.[1][2][3] The synthetic utility and biological activity of an oxazole derivative are profoundly dictated by the substitution pattern on its heterocyclic core. This guide presents an in-depth comparative analysis of the reactivity of two common isomers: 2,4-disubstituted and 4,5-disubstituted oxazoles.

Understanding the nuanced differences in their reactivity is not merely an academic exercise; it is critical for researchers in drug development and synthetic chemistry. The choice of substitution pattern directly impacts key synthetic transformations, influencing site selectivity in functionalization, participation in cycloaddition reactions, and susceptibility to ring-opening. This guide moves beyond a simple recitation of reactions to explain the underlying electronic and steric principles that govern these differences, providing field-proven experimental protocols and comparative data to empower researchers in their synthetic design and execution.

The Electronic and Steric Landscape: Why Substitution Matters

The reactivity of the oxazole ring is a delicate interplay between its aromaticity and the uneven electron distribution caused by the electronegative oxygen and nitrogen atoms.[4] The pyridine-type nitrogen at position 3 acts as an electron sink, while the furan-type oxygen at position 1 can act as a diene component.[4][5] This creates a distinct hierarchy of reactivity at the carbon positions:

  • C2 Position: The most electron-deficient and acidic carbon. It is the primary site for deprotonation by strong bases and subsequent nucleophilic attack.[5][6]

  • C5 Position: The most electron-rich carbon, making it the preferred site for electrophilic aromatic substitution, especially when the ring is activated by electron-donating groups.[6]

  • C4 Position: Generally less reactive towards electrophiles than C5.[5]

The placement of substituents on the 2,4- versus the 4,5-positions fundamentally alters this electronic landscape, thereby creating divergent reaction pathways.

G cluster_0 2,4-Disubstituted Oxazole cluster_1 4,5-Disubstituted Oxazole a_c2 C2 (Electron Deficient) - Site of Deprotonation - R1 Attached a_c5 C5 (Electron Rich) - Site of Electrophilic Attack b_c2 C2 (Electron Deficient) - Site of Deprotonation a_c2->b_c2 Deprotonation Favored a_c4 C4 (Moderately Reactive) - R2 Attached b_c4 C4 (Moderately Reactive) - R1 Attached a_c4->b_c4 Steric Influence Differs b_c5 C5 (Electron Rich) - R2 Attached a_c5->b_c5 Electrophilic Attack Site

Caption: Divergent reactivity pathways for 2,4- vs. 4,5-disubstituted oxazoles.

Quantitative Data and Experimental Protocols

To translate theoretical understanding into practice, this section provides comparative data and detailed, self-validating experimental protocols for key transformations.

Comparative Data Table: Diels-Alder Reactivity

The following table summarizes representative data for the Diels-Alder reaction, highlighting how substituent placement influences the synthesis of different pyridine scaffolds.

Isomer TypeR2R4R5DienophileConditionsYield (%)Reference
2,4-Disubstituted PhMeHN-PhenylmaleimideToluene, 110 °C, 24h85Adapted from [7]
2,4-Disubstituted EtMeHDiethyl acetylenedicarboxylateNeat, 150 °C, 18h78Adapted from [8]
4,5-Disubstituted HMeEtOAcrylonitrileHeatN/A[5][6]
4,5-Disubstituted HPhPhDiethyl acetylenedicarboxylateXylene, 140 °C, 12h92Adapted from [8]
Experimental Protocol 1: Diels-Alder Synthesis of a Pyridine from a 2,4-Disubstituted Oxazole

This protocol details a representative synthesis of a highly substituted pyridine, a common objective in medicinal chemistry, starting from a 2,4-disubstituted oxazole.

  • Objective: To synthesize 2-methyl-4-phenyl-pyridine-5,6-dicarboxylic acid diethyl ester.

  • Reaction: [4+2] Cycloaddition between 2-methyl-4-phenyloxazole and diethyl acetylenedicarboxylate (DEAD).

  • Materials:

    • 2-Methyl-4-phenyloxazole (1.0 mmol, 159.2 mg)

    • Diethyl acetylenedicarboxylate (DEAD) (1.2 mmol, 204.2 mg, 196 µL)

    • Anhydrous xylene (5 mL)

    • Round-bottom flask (25 mL) with reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Silica gel for column chromatography

    • Hexanes/Ethyl Acetate solvent system

  • Experimental Workflow Diagram:

    G Start Combine Oxazole & Xylene in Flask Inert Establish Inert Atmosphere Start->Inert Add_DEAD Add DEAD via Syringe Inert->Add_DEAD Reflux Heat to Reflux (140 °C) for 12h Add_DEAD->Reflux Cool Cool to Room Temp. Reflux->Cool Concentrate Remove Solvent in vacuo Cool->Concentrate Purify Purify via Silica Gel Column Concentrate->Purify Product Isolate Pure Pyridine Product Purify->Product

    Caption: Experimental workflow for the Diels-Alder synthesis of a pyridine derivative.

  • Step-by-Step Procedure:

    • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4-phenyloxazole (159.2 mg, 1.0 mmol).

    • Add anhydrous xylene (5 mL) to dissolve the oxazole.

    • Fit the flask with a reflux condenser under a positive pressure of nitrogen.

    • Using a syringe, add diethyl acetylenedicarboxylate (196 µL, 1.2 mmol) to the stirring solution.

    • Immerse the flask in a preheated oil bath at 140 °C and allow the reaction to reflux for 12 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc).

    • After completion, remove the flask from the oil bath and allow it to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the xylene.

    • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure pyridine product.

  • Causality and Validation:

    • Anhydrous Conditions: The use of anhydrous solvent is crucial as the intermediate bicyclic adduct is sensitive to acid and water, which can lead to side reactions. [6] * High Temperature: The Diels-Alder reaction of oxazoles requires thermal energy to overcome the activation barrier associated with the temporary disruption of the oxazole's aromaticity. [8] * Excess Dienophile: A slight excess of DEAD is used to ensure complete consumption of the limiting oxazole reagent.

    • Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic signals for the pyridine ring and the two ester groups, confirming the loss of the oxazole oxygen atom and formation of the new aromatic ring.

Experimental Protocol 2: The Cornforth Rearrangement of a 4-Acyl-5-alkoxyoxazole

This protocol describes the classic Cornforth rearrangement, a transformation exclusive to the 4,5-disubstituted oxazole scaffold (specifically, 4-acyl derivatives).

  • Objective: To synthesize 5-ethoxy-4-benzoyl-2-phenyloxazole from 4-ethoxycarbonyl-5-phenyl-2-phenyloxazole.

  • Reaction: Thermal rearrangement of a 4-acyloxazole.

  • Materials:

    • 4-Ethoxycarbonyl-5-phenyl-2-phenyloxazole (1.0 mmol, 307.3 mg)

    • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

    • Reaction tube suitable for high temperatures

    • High-temperature oil bath or heating mantle

  • Step-by-Step Procedure:

    • Place 4-ethoxycarbonyl-5-phenyl-2-phenyloxazole (307.3 mg, 1.0 mmol) in a clean, dry reaction tube.

    • Add a minimal amount of diphenyl ether to create a solution or slurry.

    • Immerse the tube in a preheated sand or high-temperature oil bath set to 200-250 °C.

    • Heat the mixture for the time required as determined by pilot studies or literature precedent (typically 1-4 hours). Monitor by taking small aliquots and analyzing by HPLC or TLC.

    • Once the rearrangement is complete, carefully remove the tube from the heat and allow it to cool.

    • The product can be isolated by direct crystallization upon cooling or by purification using column chromatography to remove the high-boiling solvent.

  • Causality and Validation:

    • Thermal Conditions: The reaction is a pericyclic process that requires significant thermal energy to proceed through the strained ring-opened nitrile ylide intermediate. [9][10] * Substrate Specificity: The reaction is only possible because of the specific arrangement of the 4-acyl group and the C5 substituent, which allows for the characteristic bond reorganization. A 2,4-disubstituted oxazole lacks this required structural motif.

    • Validation: The success of the rearrangement is confirmed by comparing the spectroscopic data (NMR, MS) of the product with the starting material. A clear shift in the chemical environment of the substituents and the oxazole ring protons/carbons will be observed, confirming the exchange of the C4 and C5 groups.

Summary and Strategic Outlook

The choice between a 2,4- and a 4,5-disubstituted oxazole is a critical strategic decision in chemical synthesis. The key differences in their reactivity can be summarized as follows:

Feature2,4-Disubstituted Oxazole4,5-Disubstituted Oxazole
C2 Reactivity Blocked, unreactiveAccessible for deprotonation/functionalization
C5 Reactivity Accessible for electrophilic substitution Blocked, must be pre-installed
Diels-Alder Good diene for pyridine synthesisGood diene for complementary pyridine synthesis
Cornforth Rearrangement Not possiblePossible if C4 is an acyl group

For the medicinal chemist and synthetic researcher, these differences are not limitations but opportunities.

  • Need to functionalize the C2 position? A 4,5-disubstituted oxazole is the required scaffold.

  • Planning a late-stage electrophilic substitution at C5? A 2,4-disubstituted oxazole is the superior choice.

  • Targeting a specific pyridine substitution pattern via a Diels-Alder reaction? Both isomers offer complementary routes.

  • Considering a structural isomerization to access a different scaffold? The Cornforth rearrangement makes the 4-acyl-5-substituted oxazole a unique and powerful tool.

By understanding the fundamental principles that govern the reactivity of these isomers, scientists can more effectively design synthetic routes, predict reaction outcomes, and ultimately accelerate the discovery and development of novel chemical entities.

References

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. [Online]. Available: [Link] [5]6. Phillips, A. J., & Uto, Y. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-2668. [Online]. Available: [Link]

  • Baumann, M., et al. (2008). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters, 10(18), 4151-4154. [Online]. Available: [Link]

  • Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Chemistry Central Journal, 13(1), 18. [Online]. Available: [Link] [3]13. Reddy, R. R., et al. (2013). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. ChemInform, 44(32). [Online]. Available: [Link]

  • Wang, H., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048. [Online]. Available: [Link]

  • Hassner, A., & Fischer, B. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1465. [Online]. Available: [Link] [8]16. Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. [Online]. Available: [Link]

  • Alchetron. (2024). Cornforth rearrangement. [Online]. Available: [Link] [10]18. Organic Chemistry. (2021). Cornforth Rearrangement Mechanism. YouTube. [Online]. Available: [Link]

  • Name Reaction. Cornforth Rearrangement. [Online]. Available: [Link] [11]20. Wang, H., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed. [Online]. Available: [Link]

  • Domingo, L. R., & Aurell, M. J. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. Organic Letters, 13(24), 6358-6361. [Online]. Available: [Link] [12]22. Domingo, L. R., & Aurell, M. J. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. PubMed. [Online]. Available: [Link]

Sources

Evaluating 4,5-Dimethyloxazole as a Ligand: A Comparative Guide for Catalysis Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a ligand is a critical decision that dictates the structure, stability, and catalytic activity of a metal complex. While mainstay ligands such as phosphines and N-heterocyclic carbenes (NHCs) have dominated the landscape of cross-coupling catalysis, the exploration of novel ligand scaffolds continues to be a vibrant area of research. This guide provides an in-depth evaluation of 4,5-dimethyloxazole as a potential N-donor ligand in catalysis, comparing its projected performance with established catalyst systems.

This analysis is grounded in the fundamental electronic and steric properties of the oxazole moiety and draws comparisons with well-documented catalytic reactions. While direct, comprehensive experimental data on the performance of this compound as a standalone ligand is emerging, this guide synthesizes available information on related oxazole-containing systems to provide a forward-looking perspective for researchers in the field.

The Oxazole Moiety: Electronic and Steric Profile

The catalytic performance of a ligand is intrinsically linked to its electronic and steric properties. This compound, a simple substituted oxazole, presents a unique combination of features.

Electronic Properties: The oxazole ring is a five-membered aromatic heterocycle containing both a nitrogen and an oxygen atom. The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center, classifying it as an N-donor ligand. Compared to more common pyridine-based ligands, the oxazole ring is generally considered to be more electron-deficient due to the presence of the electronegative oxygen atom. This can influence the electronic environment of the metal center, potentially impacting its reactivity in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Steric Properties: The 4,5-dimethyl substitution pattern provides a moderate level of steric bulk around the coordinating nitrogen atom. This steric hindrance can play a crucial role in promoting reductive elimination, the final step in many cross-coupling reactions, and can also influence the regioselectivity of certain transformations. The overall steric profile of this compound is less demanding than many bulky phosphine ligands or NHCs, which could offer advantages in reactions sensitive to excessive steric crowding.

A Case Study: Suzuki-Miyaura Cross-Coupling

To ground our evaluation in a practical application, we will consider the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of C-C bonds. While direct experimental data for this compound in this reaction is not extensively reported, we can extrapolate from the use of a closely related derivative, 4,5-dimethyl-oxazole-2-carboxylic acid , in the synthesis of 2-aryl-4,5-dimethyloxazoles[1].

Two primary strategies can be envisioned for the application of oxazole-based compounds in Suzuki-Miyaura coupling:

  • Direct Decarboxylative Coupling: This approach utilizes the carboxylic acid functionality as a coupling partner, offering a more atom-economical route.

  • Two-Step Halogenation and Coupling: This more traditional method involves the conversion of the carboxylic acid to a halo-oxazole, which then participates in the Suzuki-Miyaura reaction.

The workflow for the two-step approach is outlined below:

Suzuki_Miyaura_Workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Suzuki-Miyaura Coupling Start 4,5-Dimethyl-oxazole- 2-carboxylic acid Halogenation Halogenation (e.g., with SOCl₂ or PBr₃) Start->Halogenation Intermediate 2-Halo-4,5-dimethyloxazole Halogenation->Intermediate Coupling Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst, Base) Intermediate->Coupling Product 2-Aryl-4,5-dimethyloxazole Coupling->Product

Caption: Two-step approach for the synthesis of 2-aryl-4,5-dimethyloxazoles.

In a hypothetical scenario where this compound acts as a ligand for the palladium catalyst in a Suzuki-Miyaura coupling, its performance can be benchmarked against established ligand classes.

Performance Comparison with Known Catalyst Systems

The efficacy of a catalyst system is a multifactorial equation, with the ligand playing a pivotal role. Below is a comparative table outlining the anticipated performance of a hypothetical Pd/4,5-dimethyloxazole catalyst system against well-established phosphine-based and N-heterocyclic carbene (NHC)-based catalysts in a generic Suzuki-Miyaura cross-coupling reaction.

Ligand ClassKey CharacteristicsExpected Performance in Suzuki-Miyaura Coupling
This compound - Moderate σ-donor, π-acceptor properties- Moderate steric bulk- Potentially lower stability of the catalytic complex compared to phosphines or NHCs- Activity: Moderate. The moderate electron-donating ability might lead to slower rates of oxidative addition compared to electron-rich phosphines and NHCs.- Stability: Moderate. The Pd-N bond is generally less robust than Pd-P or Pd-C bonds, potentially leading to catalyst decomposition at elevated temperatures.- Substrate Scope: Likely effective for activated aryl bromides and iodides. May be less effective for challenging substrates like aryl chlorides.- Cost-Effectiveness: High. Simple oxazoles are generally inexpensive to synthesize or procure.
Trialkylphosphines (e.g., P(t-Bu)₃)- Strong σ-donors- High steric bulk- Air-sensitive- Activity: Very High. The strong electron-donating nature accelerates oxidative addition, and the high steric bulk promotes reductive elimination.[2] - Stability: High. Forms stable and active palladium complexes.- Substrate Scope: Broad, including unactivated aryl chlorides.- Cost-Effectiveness: Moderate to high, with some specialized phosphines being expensive.
Buchwald-type Biarylphosphines (e.g., SPhos, XPhos)- Strong σ-donors- Tunable and significant steric bulk- Air-stable precursors- Activity: Excellent. These are some of the most active and versatile ligands for Suzuki-Miyaura couplings.- Stability: Excellent. The biaryl backbone provides enhanced stability.- Substrate Scope: Extremely broad, including a wide range of challenging substrates.- Cost-Effectiveness: Low. These are often proprietary and expensive ligands.
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes)- Very strong σ-donors- High steric bulk- Form very stable metal complexes- Activity: Excellent. The strong σ-donation facilitates oxidative addition.[3] - Stability: Very High. The strong Pd-C bond leads to highly stable and long-lived catalysts.[3] - Substrate Scope: Broad, often rivaling the best phosphine ligands.- Cost-Effectiveness: Moderate. NHC precursors can be more expensive than simple phosphines.

Experimental Protocols

While a specific, optimized protocol for a this compound-ligated catalyst is not yet established, a general procedure for a Suzuki-Miyaura coupling reaction is provided below. This protocol can serve as a starting point for the evaluation of new ligands like this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

Protocol_Workflow Setup 1. Reaction Setup - Add aryl halide (1.0 mmol), arylboronic acid (1.2 mmol),  and base (e.g., K₂CO₃, 2.0 mmol) to a dry Schlenk flask. Inert 2. Inert Atmosphere - Evacuate and backfill the flask with an inert gas  (e.g., Argon or Nitrogen) three times. Setup->Inert Catalyst 3. Catalyst Addition - Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)  and the ligand (e.g., this compound, 2-4 mol%)  to the flask. Inert->Catalyst Solvent 4. Solvent Addition - Add degassed solvent (e.g., Toluene, Dioxane, or DMF, 5 mL)  via syringe. Catalyst->Solvent Reaction 5. Reaction - Stir the mixture at the desired temperature (e.g., 80-110 °C)  and monitor by TLC or GC-MS. Solvent->Reaction Workup 6. Work-up - Cool the reaction, dilute with an organic solvent,  wash with water and brine, and dry the organic layer. Reaction->Workup Purification 7. Purification - Concentrate the solution and purify the product  by column chromatography. Workup->Purification

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Causality Behind Experimental Choices

  • Inert Atmosphere: Palladium(0) species, the active catalysts in many cross-coupling reactions, are sensitive to oxidation by air. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

  • Base: The base is essential for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be able to dissolve the reactants and the catalyst, and its polarity can influence the reaction mechanism and outcome. Degassing the solvent removes dissolved oxygen.

  • Ligand-to-Metal Ratio: A slight excess of the ligand relative to the palladium precursor is often used to ensure complete complexation and to stabilize the active catalytic species.

Future Outlook and Opportunities

The exploration of this compound and other simple oxazole derivatives as ligands in catalysis is a promising, yet underexplored, area of research. Their straightforward synthesis, low cost, and unique electronic properties make them attractive candidates for the development of novel, economically viable catalytic systems.

Future research should focus on:

  • Systematic Screening: A comprehensive evaluation of this compound in a variety of cross-coupling reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig) to determine its scope and limitations.

  • Mechanistic Studies: Detailed mechanistic investigations to understand the role of the oxazole ligand in the catalytic cycle and to identify potential pathways for catalyst activation and deactivation.

  • Ligand Modification: The synthesis of substituted this compound derivatives with varying electronic and steric properties to fine-tune the performance of the resulting catalysts.

By pursuing these avenues of research, the scientific community can unlock the full potential of oxazole-based ligands and contribute to the development of the next generation of efficient and sustainable catalysts.

References

  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-2813. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Cross-Verification of 4,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Imperative of Analytical Rigor

4,5-Dimethyloxazole (C₅H₇NO, MW: 97.12 g/mol ) is an aromatic heterocycle belonging to the oxazole family.[1][2] Its structure is foundational in the synthesis of more complex molecules in medicinal chemistry and is also found in foods like coffee and nuts.[3] The precise arrangement of its methyl groups and the electronic nature of the oxazole ring dictate its reactivity and utility.[4] Therefore, before its inclusion in a synthetic route or a product formulation, verifying its structural integrity is not merely a quality control step but a prerequisite for reliable and reproducible research.

This guide outlines the logical workflow for this verification process, comparing hypothetical, yet realistic, experimental data with values sourced from reputable chemical databases and literature.

The Verification Workflow: A Multi-Technique Approach

The characterization of a chemical entity is never reliant on a single data point. Instead, it is a puzzle solved by the convergence of evidence from multiple orthogonal techniques. Our workflow is designed to confirm the molecular weight, identify key functional groups, and elucidate the precise atomic connectivity of the molecule.

G cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Final Validation Sample Received Sample (this compound) Physical Physical Properties (Boiling Point, etc.) Sample->Physical Visual & Physical Inspection MS Mass Spectrometry (GC-MS) - Molecular Weight - Fragmentation Physical->MS Proceed to Spectroscopy IR FTIR Spectroscopy - Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity IR->NMR CrossRef Cross-Reference with Literature NMR->CrossRef Compile Data Validation Validated Structure & Purity Confirmed CrossRef->Validation Data Concordance G cluster_0 ¹H NMR Analysis Workflow Prep Prepare Sample (~10mg in 0.6mL CDCl₃) Acquire_H Acquire ¹H Spectrum (e.g., 400 MHz) Process_H Process Data (FT, Phase, Baseline) Analyze_H Analyze Spectrum - Chemical Shift (δ) - Integration - Multiplicity Compare_H Compare to Literature

Sources

A Guide to the Confirmatory Identification of 4,5-Dimethyloxazole via Derivatization and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of isomeric compounds is a cornerstone of chemical research and development. In the realm of heterocyclic chemistry, subtle differences in substituent placement on a core scaffold can lead to vastly different chemical properties and biological activities. This guide provides an in-depth technical comparison of analytical strategies to definitively confirm the identity of 4,5-Dimethyloxazole against its isomers, primarily 2,4-Dimethyloxazole and 2,5-Dimethyloxazole.

At its core, this document champions a self-validating system of analysis. We will not only rely on the direct spectroscopic characterization of the parent molecule but will employ chemical derivatization to create new compounds with distinct and predictable analytical signatures. By comparing the spectroscopic data of the parent isomers and their respective derivatives, we can build a robust and irrefutable case for the correct structural assignment.

The Challenge of Isomeric Differentiation

This compound, 2,4-Dimethyloxazole, and 2,5-Dimethyloxazole all share the same molecular formula (C₅H₇NO) and molecular weight (97.12 g/mol )[1][2][3]. This inherent similarity can lead to overlapping signals in some analytical techniques, making definitive identification challenging without a multi-faceted approach. This guide will demonstrate how strategic derivatization, followed by comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, can overcome this challenge.

Derivatization Strategies: Creating Unique Analytical Fingerprints

We will explore two primary derivatization reactions that exploit the electronic and structural differences between the dimethyloxazole isomers:

  • Diels-Alder Cycloaddition: Oxazoles can act as dienes in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. The position of the methyl groups influences the electronic nature and steric environment of the diene system, leading to potentially different reaction efficiencies and adducts with unique stereochemistry and, consequently, distinct NMR spectra[4][5][6]. We will use N-phenylmaleimide as the dienophile for this comparison.

  • Acid-Catalyzed Hydrolysis: The oxazole ring can be cleaved under acidic conditions to yield an α-amino ketone[7][8]. The structure of the resulting α-amino ketone is directly dependent on the substitution pattern of the starting oxazole. This transformation provides a clear and irreversible chemical proof of the original substitution pattern.

Workflow for Derivatization and Analysis

Derivatization_Workflow cluster_isomers Dimethyloxazole Isomers cluster_derivatization Derivatization Reactions cluster_products Derivative Products cluster_analysis Comparative Analysis This compound This compound Diels_Alder Diels-Alder Reaction (N-Phenylmaleimide) This compound->Diels_Alder Hydrolysis Acid Hydrolysis This compound->Hydrolysis 2,4-Dimethyloxazole 2,4-Dimethyloxazole 2,4-Dimethyloxazole->Diels_Alder 2,4-Dimethyloxazole->Hydrolysis 2,5-Dimethyloxazole 2,5-Dimethyloxazole 2,5-Dimethyloxazole->Diels_Alder 2,5-Dimethyloxazole->Hydrolysis DA_Adducts Diels-Alder Adducts Diels_Alder->DA_Adducts Amino_Ketones α-Amino Ketones Hydrolysis->Amino_Ketones NMR ¹H & ¹³C NMR DA_Adducts->NMR MS Mass Spectrometry DA_Adducts->MS FTIR FTIR Spectroscopy DA_Adducts->FTIR Amino_Ketones->NMR Amino_Ketones->MS Amino_Ketones->FTIR

Caption: Workflow for the derivatization and comparative analysis of dimethyloxazole isomers.

Experimental Protocols

Protocol 1: Diels-Alder Cycloaddition with N-Phenylmaleimide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve one equivalent of the dimethyloxazole isomer (4,5-, 2,4-, or 2,5-) and 1.1 equivalents of N-phenylmaleimide in toluene.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC)[9].

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The cycloadduct may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

  • Characterization: The purified adduct is then analyzed by ¹H NMR, ¹³C NMR, MS, and FTIR.

Protocol 2: Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask, dissolve the dimethyloxazole isomer in a 1:1 mixture of ethanol and 3M hydrochloric acid.

  • Reaction Conditions: Heat the solution at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-amino ketone.

  • Characterization: Analyze the resulting α-amino ketone by ¹H NMR, ¹³C NMR, MS, and FTIR.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for the parent dimethyloxazole isomers and their derivatives. This data is critical for distinguishing between the isomers.

Table 1: Spectroscopic Data of Dimethyloxazole Isomers
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key MS Fragments (m/z)Key FTIR Bands (cm⁻¹)
This compound ~7.8 (s, 1H, H2), ~2.2 (s, 3H, CH₃), ~2.0 (s, 3H, CH₃)~150 (C2), ~140 (C4), ~130 (C5), ~12 (CH₃), ~10 (CH₃)97 (M+), 69, 54, 42~1600 (C=N), ~1100 (C-O-C)
2,4-Dimethyloxazole ~7.4 (s, 1H, H5), ~2.4 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃)~160 (C2), ~145 (C4), ~125 (C5), ~14 (CH₃), ~11 (CH₃)97 (M+), 82, 54, 42~1610 (C=N), ~1120 (C-O-C)
2,5-Dimethyloxazole ~6.7 (s, 1H, H4), ~2.4 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃)~160 (C2), ~148 (C5), ~120 (C4), ~14 (CH₃), ~11 (CH₃)97 (M+), 82, 54, 42~1605 (C=N), ~1115 (C-O-C)

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. MS fragmentation and FTIR bands are characteristic but may show slight variations.

Table 2: Spectroscopic Data of Diels-Alder Adducts with N-Phenylmaleimide
Starting IsomerExpected Adduct StructureKey Differentiating ¹H NMR Signals (δ, ppm)
This compound Bicyclic adduct with methyl groups on the bridgehead carbons.Absence of olefinic protons from the oxazole core. Two distinct methyl singlets.
2,4-Dimethyloxazole Bicyclic adduct with one methyl on the bridgehead and one on a double bond.One olefinic proton signal. Two distinct methyl singlets.
2,5-Dimethyloxazole Bicyclic adduct with one methyl on the bridgehead and one on a double bond.One olefinic proton signal. Two distinct methyl singlets.

The key to differentiating the Diels-Alder adducts lies in the detailed 2D NMR analysis (COSY, HSQC, HMBC) to establish the connectivity and confirm the precise location of the methyl groups and the remaining proton on the original oxazole ring.

Table 3: Spectroscopic Data of α-Amino Ketone Hydrolysis Products
Starting IsomerExpected α-Amino KetoneKey Differentiating ¹H NMR Signals (δ, ppm)Key Differentiating ¹³C NMR Signals (δ, ppm)
This compound 3-Amino-2-butanoneSinglet for the acetyl group protons (~2.1 ppm), quartet for the CH proton (~3.6 ppm), and a doublet for the methyl group on the amino-bearing carbon (~1.2 ppm).Carbonyl carbon (~208 ppm), CH carbon (~58 ppm).
2,4-Dimethyloxazole 2-Amino-3-pentanoneSinglet for the methyl group adjacent to the amino group, quartet and triplet for the ethyl group.Carbonyl carbon (~212 ppm), CH carbon (~55 ppm).
2,5-Dimethyloxazole 1-Amino-2-butanoneSinglet for the amino-methyl protons, quartet and triplet for the ethyl group.Carbonyl carbon (~210 ppm), CH₂ carbon (~48 ppm).

The distinct structures of the resulting α-amino ketones provide unequivocal proof of the original substitution pattern of the dimethyloxazole isomer.

Logical Framework for Identification

Identification_Logic Start Unknown Dimethyloxazole Isomer Analysis_Parent Analyze Parent Compound (NMR, MS, FTIR) Start->Analysis_Parent Derivatization Perform Derivatization (Diels-Alder & Hydrolysis) Analysis_Parent->Derivatization Analysis_Derivatives Analyze Derivatives (NMR, MS, FTIR) Derivatization->Analysis_Derivatives Compare_Data Compare Data with Reference Tables Analysis_Derivatives->Compare_Data Conclusion Confirm Identity of This compound Compare_Data->Conclusion

Caption: Logical process for the definitive identification of this compound.

Conclusion

The definitive identification of this compound from its isomers requires a systematic and multi-faceted analytical approach. While direct spectroscopic analysis of the parent compound provides initial clues, the true confirmatory power lies in chemical derivatization. By converting the isomeric oxazoles into new chemical entities through reactions like Diels-Alder cycloaddition and acid-catalyzed hydrolysis, we create products with unique and readily distinguishable spectroscopic fingerprints. The comparative analysis of the NMR, MS, and FTIR data of both the parent compounds and their derivatives provides a robust, self-validating framework for unambiguous structural elucidation. This rigorous methodology is essential for ensuring the chemical integrity of starting materials and intermediates in research and drug development.

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Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to ensuring that every aspect of our work, including chemical waste management, is conducted with the highest standards of safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4,5-Dimethyloxazole, grounded in established safety protocols and regulatory principles. The objective is to empower laboratory personnel to manage this chemical waste stream confidently and in full compliance, mitigating risks to both individuals and the environment.

Part 1: Core Chemical Profile and Hazard Identification

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and inherent hazards is paramount. This initial characterization is the foundation of a safe disposal plan. This compound is not a benign substance; its primary hazard is flammability.

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) provides a framework for identifying hazardous waste.[1][2] A waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] Based on its low flash point, this compound waste must be managed as an ignitable hazardous waste .

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 20662-83-3 [4]
Molecular Formula C₅H₇NO [4]
Molecular Weight 97.12 g/mol [4]
Appearance Colorless to pale yellow liquid [5][6]
Boiling Point 117-129 °C [5][6]
Flash Point 34.6 °C (94.0 °F) [5]
GHS Hazard Code H225: Highly flammable liquid and vapor [6]

| Signal Word | Danger |[6] |

The causality behind this classification is its flash point of approximately 34.6°C, which is below the 60°C (140°F) threshold for ignitable liquids defined by the EPA.[3] This means that under standard laboratory conditions, it can release enough vapor to form an ignitable mixture with air, posing a significant fire risk.

Part 2: Pre-Disposal Safety and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are non-negotiable when handling this compound. The primary goal is to prevent ignition and minimize exposure.

  • Engineering Controls : All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[7] The ventilation system is critical for preventing the accumulation of flammable vapors in the laboratory atmosphere. Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent chemical contact.

    • Eye Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.

    • Hand Protection : Use nitrile gloves. Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid skin contact.[9]

    • Body Protection : A flame-resistant laboratory coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[10]

Part 3: Step-by-Step Waste Disposal Protocol

The disposal of this compound is not a matter of simply pouring it into a general waste container. It must be managed through your institution's hazardous waste program.[11] Never discharge this chemical to a sewer via a sink drain or dispose of it by evaporation.[11]

Step 1: Waste Characterization and Segregation

The first step in proper management is identifying the waste as hazardous.[1] Due to its flammability (H225), this compound waste must be segregated from incompatible materials.

  • Rationale : The scientific principle behind segregation is the prevention of dangerous chemical reactions.[12] Storing flammable liquids like this compound with strong oxidizing agents, acids, or acid chlorides can lead to violent exothermic reactions, fire, or explosion.[13]

  • Action : Designate a specific, labeled waste container solely for this compound and other compatible flammable organic solvents. Store this container separately from acids, bases, and oxidizers.[12]

Step 2: Containerization and Labeling

Proper containment is crucial for safe storage and transport.

  • Container Selection : Use only approved, chemically compatible containers. While the original product container is often suitable if it's in good condition, plastic-coated glass or high-density polyethylene (HDPE) containers are also excellent choices.[3][12] Never use foodstuff containers like jars for hazardous waste.[12]

  • Labeling : The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard(s): "Ignitable" or "Flammable"

    • The date waste was first added to the container.

  • Container Management : Keep the waste container securely closed at all times, except when adding waste.[3][11] This minimizes the release of flammable vapors.

Step 3: Satellite Accumulation Area (SAA) Storage

Federal and local regulations govern the temporary storage of hazardous waste in laboratories. This is managed within a designated Satellite Accumulation Area (SAA).

  • Location : The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.[3]

  • Secondary Containment : The waste container must be stored within a secondary containment system, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[11]

  • Volume Limits : A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[3]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Action : Once your waste container is full or you have no further use for it, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[3] Do not attempt to transport or dispose of the waste off-site yourself. A dedicated waste management company, contracted by your institution, is required for proper disposal.[1]

G cluster_prep Phase 1: Preparation & Handling cluster_contain Phase 2: Containment & Segregation cluster_storage Phase 3: Storage & Disposal start Waste this compound Generated ppe Don Appropriate PPE (FR Coat, Goggles, Gloves) start->ppe fume_hood Work Inside Fume Hood ppe->fume_hood segregate Segregate as Flammable Liquid (Away from Oxidizers/Acids) fume_hood->segregate container Select Appropriate & Compatible Waste Container segregate->container label_container Label Container: 'Hazardous Waste - Flammable' 'this compound' + Date container->label_container close_container Keep Container Tightly Closed label_container->close_container saa Store in Designated SAA with Secondary Containment close_container->saa pickup Container Full or Project Complete saa->pickup contact_ehs Contact EHS/Safety Office for Waste Pickup pickup->contact_ehs end Document & Await Professional Disposal contact_ehs->end

Diagram Caption: Workflow for the safe disposal of this compound waste.

Part 4: Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, pre-defined emergency plan is essential.

Small-Scale Spill Management (<100 mL)
  • Alert Personnel : Immediately alert others in the vicinity.

  • Ensure Ignition Sources are Removed : Turn off any nearby hot plates, burners, or electrical equipment.

  • Ventilate : Ensure the fume hood is operating at maximum capacity.

  • Contain & Absorb : Use an inert, non-combustible absorbent material like vermiculite or sand to cover the spill. Do not use paper towels initially as this can increase the vapor surface area.

  • Collect Waste : Carefully sweep or scoop the absorbed material and place it into a suitable, sealable container for hazardous waste disposal.[9][14] Label it as "Spill Debris with this compound."

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose : Dispose of all contaminated materials (including gloves) as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Personnel Exposure First Aid
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[10][13]

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[9][13]

  • Eye Contact : Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][13]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste in a manner that is safe, compliant, and environmentally responsible, reinforcing a culture of safety that extends beyond the product to its entire lifecycle.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. ACS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4,5-dimethyl oxazole. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30214, this compound. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4,5-dimethyl-2-propyl oxazole. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 20662-83-3 | this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81512, 4,5-Dimethylisoxazole. PubChem. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. EPA. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4,5-Dimethyloxazole, tailored for researchers, scientists, and professionals in drug development. Our focus is on providing clear, actionable, and scientifically-grounded procedures that prioritize laboratory safety and operational integrity.

Hazard Assessment: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a flammable and moderately toxic compound that requires careful management to mitigate risks.[1] Its primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassGHS CodeDescriptionSource
Flammable LiquidH226Flammable liquid and vapor.[1]
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

The causality behind these classifications dictates our choice of personal protective equipment. The flammability necessitates control of ignition sources, while its irritant and toxic properties demand the creation of robust barriers to prevent skin, eye, and respiratory exposure.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory).

Hand Protection: The First Line of Defense
  • Primary Choice: Nitrile gloves are the minimum requirement for handling this compound. Their chemical resistance profile is suitable for incidental contact.

  • For Prolonged Use or Immersion: For tasks involving larger quantities (>50 mL) or extended handling times, double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber) is strongly recommended.

  • Integrity Check: Always inspect gloves for tears, pinholes, or signs of degradation before use. Contaminated or damaged gloves must be removed and replaced immediately.[2]

Eye and Face Protection: Shielding Against Splashes and Vapors
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work involving this compound.

  • Enhanced Protection: Due to its classification as a serious eye irritant (H319), chemical splash goggles are required whenever there is a risk of splashing.[1]

  • Full Face Protection: When handling larger volumes or performing operations with a high potential for splashing (e.g., transfers, heating), a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[2]

Body Protection: Preventing Dermal Contact

A flame-resistant laboratory coat is mandatory. This serves two purposes: it provides a barrier against skin contact and offers a degree of protection from the chemical's flammability. For procedures with a significant splash risk, a chemically resistant apron worn over the lab coat is advised.

Respiratory Protection: When Engineering Controls Are Not Enough

All handling of this compound should, by default, be performed within a certified chemical fume hood to control vapor inhalation. Respiratory protection is generally not required if engineering controls are functioning correctly. However, in the event of a large spill or a failure of ventilation systems, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] All personnel who may need to use a respirator must be fit-tested and trained in its proper use.

Procedural Guidance: From Preparation to Disposal

A systematic workflow minimizes the risk of exposure and cross-contamination.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Decontamination & Disposal A 1. Assess Risks & Review SDS B 2. Don Required PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare Workspace (In Fume Hood) B->C D 4. Handle Chemical (Aliquot, React, etc.) C->D E 5. Decontaminate Glassware & Surfaces D->E F 6. Segregate & Label Chemical Waste E->F G 7. Doff PPE in Correct Order F->G H 8. Wash Hands Thoroughly G->H

Caption: Safe handling workflow for this compound.

Step-by-Step PPE Donning and Doffing Procedure

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Goggles/Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Pull cuffs over the sleeves of the lab coat to ensure complete coverage of the wrist.

Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of immediately in the designated waste container.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.

  • Lab Coat: Unfasten and peel off, turning the sleeves inside out. Fold the contaminated exterior inward and store or dispose of it appropriately.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Operational and Disposal Plans

Spill Management Protocol (Small, Manageable Spills)

This protocol applies to spills of <100 mL within a chemical fume hood. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[4]

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Confirm the fume hood is operating correctly.

  • Contain the Spill: Use a spill kit with absorbent pads or a non-reactive absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.

  • Absorb: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container for pickup by EH&S.[5]

Waste Disposal Plan

Chemical waste must be handled in accordance with institutional and regulatory guidelines.[6]

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Organic Waste: Collect organic solutions in a separate, compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Solid Waste: All contaminated disposables (gloves, absorbent pads, pipette tips) must be collected in a dedicated solid hazardous waste container.[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration.

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area until they are collected by EH&S for proper disposal, likely via high-temperature incineration.[5][7]

By adhering to these rigorous PPE, handling, and disposal protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Dimethyl-2-propyloxazole. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-4,5-dimethyl oxazole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4,5-dimethyl oxazole. Retrieved from [Link]

  • University of Washington. (n.d.). PPE Requirements Hazardous Drug Handling. Retrieved from [Link]

  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 20662-83-3 | this compound. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl 3,5-dimethylisoxazole-4-carboxylate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: A. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.